molecular formula C9H18 B2926433 2,5,5-Trimethyl-2-hexene CAS No. 40467-04-7

2,5,5-Trimethyl-2-hexene

Cat. No.: B2926433
CAS No.: 40467-04-7
M. Wt: 126.243
InChI Key: HRQAGBJHQCEBBY-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-hexene is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5,5-trimethylhex-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQAGBJHQCEBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,5,5-Trimethyl-2-hexene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2,5,5-Trimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain olefin with the chemical formula C₉H₁₈.[1] As a trisubstituted alkene, its structure is characterized by a carbon-carbon double bond at the second position, with methyl groups attached to the second carbon and two methyl groups on the fifth carbon. This specific arrangement of alkyl groups around the double bond sterically hinders the π-system, which significantly influences its reactivity compared to less substituted alkenes. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and common experimental workflows, serving as a critical resource for its application in organic synthesis and materials science.

Molecular Structure and Identification

The unique structure of this compound dictates its chemical behavior. The presence of a bulky tert-butyl group at one end of the molecule and the trisubstituted nature of the double bond are key features for synthetic chemists to consider.

C1 CH₃ C2 C C1->C2 C3 H C2->C3 C8 CH₃ C2->C8 C4 CH₂ C3->C4 C5 C C4->C5 C6 CH₃ C5->C6 C7 CH₃ C5->C7

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

  • IUPAC Name: 2,5,5-trimethylhex-2-ene[1]

  • CAS Number: 40467-04-7[2][3]

  • Molecular Formula: C₉H₁₈[1][4]

  • Molecular Weight: 126.24 g/mol [1][5][6]

  • Synonyms: 2,5,5-Trimethylhex-2-ene, 2-Hexene, 2,5,5-trimethyl-[7]

Physicochemical Properties

The physical properties of this compound are consistent with those of a non-polar hydrocarbon of its molecular weight. It is a flammable liquid under standard conditions.

PropertyValueSource(s)
Molecular Weight 126.24 g/mol [1]
Boiling Point 134.1 °C at 760 mmHg[4]
Density 0.74 g/cm³
Refractive Index 1.424
Flash Point 16.8 °C
Vapor Pressure 10.1 mmHg at 25°C

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Spectral data is available through various databases.[1][8]

  • ¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show a singlet for the nine protons of the sterically equivalent methyl groups of the tert-butyl group (~0.9 ppm), singlets for the two methyl groups attached to the double bond (~1.6-1.7 ppm), a signal for the allylic methylene protons (~1.9-2.0 ppm), and a signal for the vinyl proton (~5.1-5.3 ppm).

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum provides confirmation of the carbon skeleton, showing distinct signals for the quaternary carbons of the double bond and the tert-butyl group, as well as signals for the various methyl and methylene carbons.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C=C stretching vibration for a trisubstituted alkene around 1670-1680 cm⁻¹.[1]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is typically dominated by the loss of alkyl fragments, with a prominent peak corresponding to the stable tert-butyl cation.[1][9]

Chemical Reactivity and Stability

Reactivity: The primary site of reactivity in this compound is the carbon-carbon double bond. Its trisubstituted nature makes it nucleophilic and susceptible to electrophilic addition reactions.

  • Electrophilic Addition: It readily undergoes reactions such as hydrogenation to form 2,5,5-trimethylhexane, halogenation (with Cl₂, Br₂), and hydrohalogenation (with HCl, HBr). The regioselectivity of hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon.

  • Oxidation: It can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate to yield ketone and carboxylic acid fragments.

Stability: The compound is stable under normal storage conditions.[10] However, it is a flammable liquid and its vapors can form explosive mixtures with air.[10][11] It should be stored in a cool, well-ventilated area away from sources of ignition.[11][12]

Applications: Due to its branched structure and alkene functionality, this compound serves as a valuable intermediate in organic synthesis.[4]

  • Fine Chemicals: It is used in the production of specialty chemicals, including fragrances and flavoring agents.[4]

  • Polymer Science: The alkene group allows for its use in polymer modification.[4]

  • Research: It is utilized in academic settings for studying the mechanisms of reactions involving sterically hindered olefins.[4]

Experimental Protocols

Conceptual Synthesis: Dehydration of 2,5,5-Trimethyl-2-hexanol

A common laboratory-scale synthesis for alkenes is the acid-catalyzed dehydration of a corresponding alcohol.

Causality: The mechanism involves protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water). Departure of water generates a carbocation intermediate. A subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) forms the double bond. For 2,5,5-trimethyl-2-hexanol, the formation of the more substituted (and thus more stable) Zaitsev product, this compound, is favored.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, add 2,5,5-trimethyl-2-hexanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heating: Gently heat the mixture to a temperature sufficient to distill the alkene product as it is formed (boiling point ~134°C). This removal of the product from the reaction mixture shifts the equilibrium towards the product side, maximizing the yield.

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and purify by fractional distillation.

Analytical Workflow: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile organic compounds like this compound.

Self-Validating System: The GC component separates the sample into its individual components based on their volatility and interaction with the stationary phase. The MS component then fragments each component and detects the fragments based on their mass-to-charge ratio, providing a "fingerprint" for identification. A pure sample will yield a single major peak in the chromatogram with a corresponding mass spectrum that matches the known spectrum of the target compound.

cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector Sample Injection Column Separation on Capillary Column Injector->Column Carrier Gas (He) IonSource Ionization (Electron Impact) Column->IonSource Eluent Transfer MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Filtering Data Data Analysis: Chromatogram & Mass Spectrum Detector->Data

Caption: Standard analytical workflow for purity determination using GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated GC injection port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points.

  • Ionization: As components elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection and Analysis: A detector records the abundance of each fragment. The resulting data is displayed as a mass spectrum. The total ion current is plotted against retention time to generate a chromatogram, where the area of each peak corresponds to the relative amount of that component.

Safety and Handling

This compound is a flammable liquid and vapor.[11]

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[11] All equipment used during handling must be grounded to prevent static discharge.[11][12] Use non-sparking tools and explosion-proof electrical equipment.[11]

  • Handling: Handle in a well-ventilated place and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[12] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12]

References

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  • 2-Hexene, 3,5,5-trimethyl-. NIST WebBook. [Link]
  • SAFETY DATA SHEET for 3,5,5-Trimethyl-1-hexene. Chem Service. [Link]
  • This compound. Chemsrc. [Link]
  • This compound.

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An In-depth Technical Guide to 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2,5,5-trimethyl-2-hexene (C₉H₁₈), a branched aliphatic alkene. It details the molecule's structural formula, physicochemical properties, synthesis protocols, spectroscopic characterization, and key chemical reactions. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of this compound's behavior and characteristics. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is a nine-carbon alkene characterized by a double bond between the second and third carbons and methyl groups at positions 2, 5, and 5. This specific arrangement of a tetrasubstituted double bond and a bulky tert-butyl group confers distinct steric and electronic properties that influence its reactivity and physical characteristics.

Structural Formula and Nomenclature

The unambiguous identification of a chemical entity is paramount. The structure of this compound is defined by the following connectivity: a hexane chain with a double bond originating at carbon 2, a methyl group also on carbon 2, and two methyl groups on carbon 5.

  • IUPAC Name: 2,5,5-trimethylhex-2-ene[1]

  • Molecular Formula: C₉H₁₈[1][2]

  • Molecular Weight: 126.24 g/mol [1]

  • CAS Number: 40467-04-7[2]

The structural arrangement is visualized in the diagram below.

Caption: 2D Structural representation of this compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for experimental design, including solvent selection, purification, and safety assessments.

PropertyValueSource
Molecular Weight 126.24 g/mol PubChem[1]
Density 0.740 ± 0.06 g/cm³ (Predicted)Chemlyte Solutions[3]
Boiling Point 134.1 °C at 760 mmHgChemNet[2]
Flash Point 16.8 °CChemNet[2]
Vapor Pressure 10.1 mmHg at 25 °CChemNet[2]
Refractive Index 1.424ChemNet[2]
XLogP3 3.9PubChem[1]

Synthesis Pathway: Dehydration of 2,5,5-Trimethyl-2-hexanol

Alkenes are commonly synthesized via elimination reactions, such as the acid-catalyzed dehydration of alcohols.[4] For this compound, a reliable precursor is 2,5,5-trimethyl-2-hexanol. The reaction proceeds via an E1 mechanism, favored by the formation of a stable tertiary carbocation.

The mechanism involves three core steps:

  • Protonation of the Alcohol: The hydroxyl group is a poor leaving group. An acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the oxygen atom, converting the hydroxyl into a good leaving group (water).[5]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation at the C2 position. This is typically the rate-determining step.[5][6]

  • Deprotonation to Form the Alkene: A weak base (water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (C3) to form the double bond. This step results in the formation of the more substituted and thermodynamically stable alkene, this compound, as the major product.[5]

Dehydration_Workflow Start Reactants: 2,5,5-Trimethyl-2-hexanol Acid Catalyst (H₂SO₄) Step1 Protonation of -OH Group Start->Step1 Step2 Loss of H₂O to form Tertiary Carbocation Step1->Step2 Step3 Deprotonation at C3 Step2->Step3 End Product: This compound Step3->End

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Alcohol Dehydration

This protocol is a representative procedure adapted from standard methods for alcohol dehydration.[7][8]

Materials:

  • 2,5,5-trimethyl-2-hexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 1.0 mole equivalent of 2,5,5-trimethyl-2-hexanol with 0.3 mole equivalents of 85% phosphoric acid and a few boiling chips.

  • Dehydration: Gently heat the mixture. The product alkene has a lower boiling point than the starting alcohol, allowing it to be distilled from the reaction mixture as it forms, shifting the equilibrium toward the product.[7]

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant or filter the dried solution and purify the this compound by simple distillation, collecting the fraction boiling around 134 °C.[2]

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, MS) as detailed in Section 3.0.

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR ~0.9 ppm (s, 9H): Singlet for the three equivalent methyl groups of the tert-butyl group (C8, C9, C6). ~1.6-1.7 ppm (m, 6H): Two closely spaced signals for the two methyl groups on the double bond (C1, C7). ~1.9 ppm (d, 2H): Doublet for the methylene group adjacent to the double bond (C4). ~5.1-5.3 ppm (t, 1H): Triplet for the vinylic proton (C3).
¹³C NMR ~135 ppm & ~125 ppm: Signals for the two sp² hybridized carbons of the double bond (C2, C3). ~40-50 ppm: Signal for the methylene carbon (C4). ~31 ppm: Signal for the quaternary carbon of the tert-butyl group (C5). ~29 ppm: Signal for the methyl carbons of the tert-butyl group. ~20-25 ppm: Signals for the two methyl carbons attached to the double bond.
IR Spectroscopy ~3020-3080 cm⁻¹: C-H stretch for the vinylic proton. ~2850-2960 cm⁻¹: Aliphatic C-H stretching. ~1670 cm⁻¹: C=C stretching band (tetrasubstituted alkenes have weak or absent C=C signals). ~1465 cm⁻¹ & ~1375 cm⁻¹: C-H bending vibrations.
Mass Spectrometry Molecular Ion (M⁺): m/z = 126. Key Fragments: A prominent peak at m/z = 57 corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺ resulting from allylic cleavage. Another significant peak may appear at m/z = 111 due to the loss of a methyl group ([M-15]⁺).

Note: Predicted NMR shifts are estimates and may vary based on solvent and experimental conditions.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.[4][6][9] The substitution pattern (tetrasubstituted) and steric hindrance from the tert-butyl group are critical factors governing the regioselectivity and stereoselectivity of its reactions.

Electrophilic Addition of HBr

The addition of hydrogen halides like HBr proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon atom of the double bond that generates the more stable carbocation.[6]

  • Protonation: The π-bond of the alkene attacks the proton of HBr, forming a C-H bond and a carbocation. Protonation can occur at C2 or C3. Protonation at C2 would yield a secondary carbocation at C3, while protonation at C3 yields a more stable tertiary carbocation at C2.

  • Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbocation at C2 to form the final product, 2-bromo-2,5,5-trimethylhexane.

Markovnikov_Addition cluster_0 cluster_1 Alkene This compound Carbocation Tertiary Carbocation (at C2) Alkene->Carbocation H⁺ addition to C3 HBr + HBr Product 2-Bromo-2,5,5-trimethylhexane (Major Product) Carbocation->Product Br⁻ attack Br_ion Br⁻

Caption: Mechanism of Markovnikov addition of HBr.

Other significant reactions for alkenes include:

  • Catalytic Hydrogenation: Addition of H₂ across the double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni) to yield the corresponding alkane, 2,5,5-trimethylhexane.[9][10]

  • Halogenation: Addition of Br₂ or Cl₂ to form a vicinal dihalide. This reaction typically proceeds with anti-stereochemistry.[4]

  • Hydration: Acid-catalyzed addition of water to form an alcohol, which would yield 2,5,5-trimethyl-2-hexanol, the reverse of the synthesis reaction.[4][10]

Applications in Organic Synthesis

As a functionalized hydrocarbon, this compound serves primarily as an intermediate in organic synthesis.[11] Its branched structure can be incorporated into larger molecules to introduce specific steric or lipophilic properties. Potential applications include:

  • Fine Chemicals: Used in the production of specialty chemicals, potentially including fragrances and flavoring agents due to its hydrocarbon structure.[11]

  • Polymer Science: The alkene functionality allows for its use in polymerization or as a modifier for existing polymers.[11]

  • Mechanistic Studies: Serves as a model substrate for studying the mechanisms of electrophilic addition reactions involving sterically hindered, tetrasubstituted alkenes.

Conclusion

This compound is a structurally distinct alkene whose synthesis, characterization, and reactivity are well-grounded in the fundamental principles of organic chemistry. Its preparation via alcohol dehydration and its characteristic electrophilic addition reactions make it a valuable compound for both pedagogical purposes and as a synthetic intermediate. This guide provides the foundational technical knowledge required for professionals to effectively utilize and study this molecule in a research and development setting.

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  • 2,5,5-Trimethyl-1-hexene.
  • 3,5,5-Trimethyl-2-hexene.
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  • Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. [Link]
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2,5,5-Trimethyl-2-hexene CAS number 40467-04-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5,5-Trimethyl-2-hexene (CAS: 40467-04-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a branched aliphatic alkene. With the CAS Number 40467-04-7, this compound serves as a versatile intermediate in various organic synthesis applications.[1] This document is structured to provide researchers, scientists, and drug development professionals with detailed information on its properties, synthesis, characterization, handling, and potential applications, grounded in established scientific principles.

Core Physicochemical & Structural Properties

This compound is a C9 hydrocarbon characterized by a trisubstituted double bond and a quaternary carbon center containing a tert-butyl group.[2][3] These structural features dictate its physical properties and chemical reactivity.

Molecular Structure

The molecular structure of this compound is foundational to understanding its behavior in chemical reactions.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The key physical and chemical properties are summarized below. These values are critical for designing experiments, particularly for purification steps like distillation and for ensuring safe handling.

PropertyValueSource(s)
CAS Number 40467-04-7[2][3][4]
Molecular Formula C₉H₁₈[2][3][5]
Molecular Weight 126.24 g/mol [2][3][5][6]
Boiling Point 127 - 134.1 °C at 760 mmHg[1][3][7]
Density 0.734 - 0.740 g/cm³[1][3][7]
Refractive Index 1.421 - 1.424[3][7]
Flash Point 16.8 °C[3]
InChIKey HRQAGBJHQCEBBY-UHFFFAOYSA-N[2][7]

Synthesis & Purification

While specific, detailed synthesis routes for this compound are not extensively published in peer-reviewed literature, its structure strongly suggests it is a product of isobutene oligomerization. Acid-catalyzed dimerization of isobutene typically yields a mixture of C8 isomers (e.g., 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The formation of a C9 isomer like this compound likely involves a subsequent addition of a C1 fragment or, more plausibly, co-oligomerization with other light alkenes under specific catalytic conditions.

A general, analogous synthesis involving the dimerization of isobutene provides a foundational understanding of the reaction mechanics.[8]

Proposed Synthesis Workflow: Acid-Catalyzed Alkene Oligomerization

The following protocol is a representative method for the type of acid-catalyzed reaction that would produce branched alkenes. The choice of catalyst and reaction conditions (temperature, pressure) is critical for controlling the distribution of isomers.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Isobutene Feedstock C Pressurized Reactor A->C B Acid Catalyst Slurry (e.g., Amberlyst, H₂SO₄) B->C D Reaction under Controlled T & P C->D Heat & Agitate E Quench Reaction (e.g., NaHCO₃ wash) D->E Cool & Depressurize F Phase Separation E->F G Dry Organic Layer (e.g., MgSO₄) F->G Organic Phase H Fractional Distillation G->H I Pure this compound H->I Collect Fraction (127-134 °C)

Caption: General workflow for synthesis and purification.

Experimental Protocol: Purification by Fractional Distillation

Given that alkene oligomerization produces a mixture of isomers with closely related boiling points, fractional distillation is the primary method for purification.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure high separation efficiency. The apparatus should be equipped with a thermometer, heating mantle, condenser, and collection flask.

  • Charging the Flask: Charge the round-bottom flask with the crude isomeric mixture obtained from the synthesis step. Add boiling chips to ensure smooth boiling.

  • Distillation: Gently heat the flask. As the mixture boils, the vapor will rise through the column. Monitor the temperature at the head of the column.

  • Fraction Collection: Discard the initial, low-boiling forerun. Carefully collect the fraction that distills within the expected boiling range of this compound (127-134 °C).[3][7]

  • Analysis: Analyze the collected fraction using Gas Chromatography (GC) or NMR spectroscopy to confirm its purity.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. Spectroscopic data for this compound is available in public databases.[9][10][11]

Logical Flow of Spectroscopic Analysis

G MS Mass Spectrometry (MS) Confirms Molecular Weight (126.24) NMR NMR Spectroscopy (¹H and ¹³C) Confirms Connectivity & Structure MS->NMR Final Structural Confirmation MS->Final IR Infrared (IR) Spectroscopy Identifies Functional Groups (C=C) NMR->IR NMR->Final Purity Gas Chromatography (GC) Assesses Purity & Isomer Ratio IR->Purity IR->Final Purity->Final

Caption: Workflow for structural and purity confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the unique proton environments: a singlet for the nine protons of the sterically hindered tert-butyl group, singlets for the two methyl groups on the double bond, a signal for the allylic methylene protons, and a signal for the vinylic proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of nine carbon atoms, including two quaternary carbons (one vinylic, one aliphatic), one tertiary vinylic carbon, one methylene carbon, and five distinct methyl carbons.

  • Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M⁺) at m/z = 126.[10] Key fragmentation patterns would include the loss of a methyl group (m/z = 111) and, most prominently, the loss of a tert-butyl group (m/z = 69) due to the stability of the resulting carbocation.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending frequencies for alkanes and a key C=C stretching absorption around 1640-1680 cm⁻¹, confirming the presence of the alkene functional group.

Applications & Chemical Reactivity

The primary utility of this compound lies in its role as a chemical intermediate.[1] Its branched structure and alkene functionality make it a valuable building block.

  • Intermediate in Specialty Chemicals: It is used in the synthesis of fragrances and flavoring agents, where the specific carbon skeleton imparts unique organoleptic properties.[1]

  • Polymer Modification: The double bond can be functionalized or polymerized, allowing it to be used as a comonomer to modify the properties of polymers.[1]

  • Organic Synthesis: The alkene group is a site for numerous chemical transformations.

Representative Reaction: Catalytic Hydrogenation

A fundamental reaction of this alkene is catalytic hydrogenation to produce the corresponding alkane, 2,5,5-trimethylhexane. This reaction is illustrative of the reactivity of the double bond. The protocol below is adapted from a standard procedure for alkene hydrogenation.[12]

  • Inert Atmosphere: Charge a round-bottom flask with this compound and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Under a positive flow of an inert gas like nitrogen, carefully add a catalytic amount (e.g., 1-5 mol%) of palladium on carbon (10% Pd/C).[12]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst-Celite® pad should be kept wet with solvent as it can be pyrophoric in air.[12]

  • Purification: Remove the solvent from the filtrate via rotary evaporation to yield the product, 2,5,5-trimethylhexane.

Safety & Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.[2][13]

Safety AspectRecommendationSource(s)
Handling Handle in a well-ventilated place, preferably a chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge. Avoid contact with skin and eyes.[2][13][14]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from heat, sparks, open flames, and direct sunlight.[2][13][15]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[2][13][16]
Incompatibilities Avoid strong oxidizing agents and acids.[14]
Fire Fighting Use dry chemical, CO₂, or foam extinguishers. Water spray may be used to cool containers.[14]

Conclusion

This compound is a significant C9 branched alkene with established applications as an intermediate in the chemical industry. Its synthesis is rooted in the fundamental principles of carbocation chemistry, and its purification relies on standard organic laboratory techniques. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols is essential for its effective and safe utilization in research and development settings.

References

  • MySkinRecipes. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • Chem Service. (2016). SAFETY DATA SHEET: 3,5,5-Trimethyl-1-hexene.
  • Wiley. (n.d.). 2-Hexene, 2,5,5-trimethyl-. SpectraBase.
  • Airgas. (2016). SAFETY DATA SHEET: 1-Hexene.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • NIST. (n.d.). 2-Hexene, 3,5,5-trimethyl-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 3,5,5-Trimethyl-2-hexene. PubChem Compound Database.
  • Nguyen, T. H., et al. (2023). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. Scientific Reports.

Sources

Navigating the Nomenclature of 2,5,5-Trimethyl-2-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the nomenclature and synonyms for the alkene 2,5,5-Trimethyl-2-hexene , a compound of interest in various chemical syntheses. Understanding its various identifiers is crucial for accurate literature searches, database inquiries, and unambiguous communication in a scientific context.

Primary Identifiers and Structural Context

This compound is a branched aliphatic hydrocarbon with the molecular formula C9H18.[1][2][3][4][5] Its structure is characterized by a six-carbon chain (hexene) with a double bond at the second carbon position. Three methyl groups are attached as substituents: two at the fifth carbon and one at the second carbon.

The systematic IUPAC name for this compound is 2,5,5-trimethylhex-2-ene .[1][2] This name precisely describes the molecular structure, leaving no room for ambiguity.

Caption: Skeletal structure of this compound.

Verified Synonyms and Database Identifiers

In scientific literature and chemical databases, a variety of synonyms and identifiers are used for this compound. The following table summarizes the most common and reliable names and numbers associated with this compound.

Identifier TypeValueSource/Context
IUPAC Name 2,5,5-trimethylhex-2-eneSystematic naming convention[1][2]
Common Name This compoundWidely used in chemical catalogs and databases[1][2][3][4][5]
CAS Registry Number 40467-04-7Chemical Abstracts Service unique identifier[2][3][4][5]
Alternative Name 2-Hexene, 2,5,5-trimethyl-Inverted naming style, often used for indexing[1][2][3]
PubChem CID 545914PubChem database compound identifier[1]
InChI InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3International Chemical Identifier[1][2]
InChIKey HRQAGBJHQCEBBY-UHFFFAOYSA-NHashed version of the InChI for database searching[3]
Depositor-Supplied Synonyms SCHEMBL4277832, SCHEMBL4408752, CTK8I6091Synonyms found in various chemical supplier and database entries[1][3]

It is important to note that while isomers such as 3,5,5-trimethyl-2-hexene, 2,3,5-trimethylhex-2-ene, and 2,4,5-trimethyl-2-hexene exist and share the same molecular formula (C9H18), they are distinct chemical entities with different structures and properties.[6][7][8][9] Their synonyms should not be used interchangeably with those of this compound.

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below. These values are essential for experimental design and safety assessments.

PropertyValueUnit
Molecular Weight 126.24 g/mol [1][2]
Boiling Point 134.1°C at 760 mmHg[2]
Density 0.74g/cm³[2]
Flash Point 16.8°C[2]
Refractive Index 1.424[2]
Vapor Pressure 10.1mmHg at 25°C[2]

Experimental Protocols: A Note on Identification

Accurate identification of this compound in a laboratory setting relies on a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile compounds. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. The fragmentation pattern in the mass spectrum for this compound will be unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule, including the vinyl proton and the protons of the three methyl groups. The chemical shifts, splitting patterns, and integration of these signals provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H bonds and the C=C double bond, providing functional group information.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_identification Identification Sample Unknown Compound GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Data Spectral Data GCMS->Data NMR->Data IR->Data Comparison Comparison with Reference Spectra Data->Comparison ID Confirmed as this compound Comparison->ID

Sources

An In-Depth Technical Guide to the Synthesis of 2,5,5-Trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5,5-Trimethylhex-2-ene is a branched alkene of significant interest in various fields of chemical research and development, including fragrance formulation and as a building block in the synthesis of more complex molecules.[1] Its unique structural arrangement, featuring a trisubstituted double bond and a neopentyl group, imparts specific chemical properties that are leveraged in diverse applications. This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for the synthesis of 2,5,5-trimethylhex-2-ene, tailored for researchers, scientists, and professionals in drug development. This document will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the characterization of the final product.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2,5,5-trimethylhex-2-ene can be approached through several strategic disconnections. The most prevalent and practical laboratory-scale methods involve the formation of the carbon-carbon double bond via elimination or olefination reactions. This guide will focus on two primary, well-established routes:

  • Acid-Catalyzed Dehydration of 2,5,5-Trimethylhexan-2-ol: A classic and robust method involving the elimination of water from a tertiary alcohol.

  • The Wittig Reaction: A powerful and versatile olefination method that allows for the precise formation of the carbon-carbon double bond.

A critical precursor for the dehydration pathway is the tertiary alcohol, 2,5,5-trimethylhexan-2-ol. Its synthesis is most efficiently achieved through a Grignard reaction, which will also be detailed in this guide.

Synthesis Route 1: Grignard Reaction followed by Acid-Catalyzed Dehydration

This two-step approach is a cornerstone of organic synthesis, offering a reliable path to highly substituted alkenes.

Part A: Synthesis of the Precursor Alcohol: 2,5,5-Trimethylhexan-2-ol via Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[2] In this synthesis, the tertiary alcohol, 2,5,5-trimethylhexan-2-ol, is prepared by the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl carbon of 4,4-dimethyl-2-pentanone.[3]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[4]

Experimental Protocol: Synthesis of 2,5,5-Trimethylhexan-2-ol

  • Materials:

    • Magnesium turnings

    • Iodine crystal (as an initiator)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Methyl iodide or methyl bromide

    • 4,4-Dimethyl-2-pentanone

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A crystal of iodine can be added to initiate the reaction. Add a small portion of a solution of methyl iodide (or bromide) in anhydrous diethyl ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. The remaining methyl iodide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Addition of the Ketone: The reaction flask is cooled in an ice bath. A solution of 4,4-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The addition should be controlled to maintain a gentle reaction rate.[3]

    • Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • Workup and Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,5,5-trimethylhexan-2-ol.

  • Yield: Typical yields for the Grignard synthesis of tertiary alcohols range from 60% to 90%, depending on the purity of the reagents and the reaction conditions.[5]

Logical Workflow for Grignard Synthesis of 2,5,5-Trimethylhexan-2-ol

Grignard_Synthesis reagents Methyl Halide + Mg in Anhydrous Ether grignard Methylmagnesium Halide (Grignard Reagent) reagents->grignard Formation addition Nucleophilic Addition (0°C to rt) grignard->addition ketone 4,4-Dimethyl-2-pentanone in Anhydrous Ether ketone->addition alkoxide Magnesium Alkoxide Intermediate addition->alkoxide quench Quench with sat. aq. NH4Cl alkoxide->quench workup Extraction & Drying quench->workup product 2,5,5-Trimethylhexan-2-ol (Crude Product) workup->product

Caption: Workflow for the synthesis of the alcohol precursor.

Part B: Acid-Catalyzed Dehydration of 2,5,5-Trimethylhexan-2-ol

The dehydration of 2,5,5-trimethylhexan-2-ol to form 2,5,5-trimethylhex-2-ene is an E1 elimination reaction.[6] The use of a tertiary alcohol as a substrate is advantageous as it readily forms a stable tertiary carbocation intermediate.

Reaction Mechanism:

The mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by a strong acid (e.g., sulfuric acid or phosphoric acid) to form a good leaving group, water.

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.

  • Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond. According to Zaitsev's rule, the more substituted (and therefore more thermodynamically stable) alkene will be the major product. In this case, 2,5,5-trimethylhex-2-ene is the major product over the less substituted 2,5,5-trimethylhex-1-ene.[6][7]

Experimental Protocol: Synthesis of 2,5,5-Trimethylhex-2-ene

  • Materials:

    • 2,5,5-Trimethylhexan-2-ol

    • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, place 2,5,5-trimethylhexan-2-ol. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with swirling.

    • Dehydration and Distillation: The flask is fitted with a fractional distillation apparatus. The mixture is heated gently. The product alkene has a lower boiling point than the starting alcohol and will distill as it is formed, driving the equilibrium towards the product.[8] The distillate is collected in a receiving flask cooled in an ice bath.

    • Workup: The collected distillate is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. It is then washed with brine.

    • Drying and Purification: The organic layer is separated and dried over anhydrous calcium chloride or sodium sulfate. The final product is purified by fractional distillation to obtain pure 2,5,5-trimethylhex-2-ene.[9]

  • Yield: The yield for acid-catalyzed dehydration of tertiary alcohols is typically high, often exceeding 80%.[8]

Logical Workflow for Acid-Catalyzed Dehydration

Dehydration_Synthesis alcohol 2,5,5-Trimethylhexan-2-ol dehydration Dehydration & Distillation alcohol->dehydration acid Conc. H2SO4 or H3PO4 acid->dehydration distillate Crude 2,5,5-Trimethylhex-2-ene dehydration->distillate wash1 Wash with sat. aq. NaHCO3 distillate->wash1 wash2 Wash with Brine wash1->wash2 drying Drying (Anhydrous CaCl2) wash2->drying purification Fractional Distillation drying->purification product Pure 2,5,5-Trimethylhex-2-ene purification->product

Caption: Workflow for the dehydration of the precursor alcohol.

Synthesis Route 2: The Wittig Reaction

The Wittig reaction provides an alternative and highly specific method for the synthesis of alkenes.[10] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. For the synthesis of 2,5,5-trimethylhex-2-ene, the disconnection suggests the reaction between 2,2-dimethylpropanal (pivalaldehyde) and an isopropylidene phosphonium ylide.

Reaction Mechanism:

The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct. A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined by the location of the carbonyl group and the ylide.[11]

Experimental Protocol: Synthesis of 2,5,5-Trimethylhex-2-ene via Wittig Reaction

  • Part A: Preparation of the Isopropyltriphenylphosphonium Ylide

    • Materials:

      • Triphenylphosphine (PPh₃)

      • 2-Bromopropane

      • Anhydrous solvent (e.g., toluene or THF)

      • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

    • Procedure:

      • Formation of the Phosphonium Salt: Triphenylphosphine is reacted with 2-bromopropane in a suitable solvent like toluene, often with heating, to form isopropyltriphenylphosphonium bromide via an Sₙ2 reaction.[12][13] The salt typically precipitates and can be collected by filtration.

      • Formation of the Ylide: The phosphonium salt is suspended in an anhydrous solvent like THF under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the carbon alpha to the phosphorus, generating the ylide in situ.[13]

  • Part B: Wittig Reaction with 2,2-Dimethylpropanal

    • Materials:

      • Isopropyltriphenylphosphonium ylide solution (from Part A)

      • 2,2-Dimethylpropanal (pivalaldehyde)

      • Anhydrous THF

      • Hexanes or pentane for extraction

      • Silica gel for chromatography

    • Procedure:

      • Reaction with Aldehyde: The freshly prepared ylide solution is cooled, and a solution of 2,2-dimethylpropanal in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

      • Workup and Purification: The reaction is quenched with water. The product is extracted with a nonpolar solvent like hexanes or pentane. The major byproduct, triphenylphosphine oxide, is often removed by column chromatography on silica gel, as it is more polar than the alkene product.[14] The solvent is then removed from the purified fractions to yield 2,5,5-trimethylhex-2-ene.

  • Yield: Wittig reactions generally provide moderate to good yields, typically in the range of 50-80%.

Logical Workflow for Wittig Synthesis

Wittig_Synthesis cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction PPh3 Triphenylphosphine salt_formation Sₙ2 Reaction PPh3->salt_formation alkyl_halide 2-Bromopropane alkyl_halide->salt_formation phosphonium_salt Isopropyltriphenylphosphonium Bromide salt_formation->phosphonium_salt ylide_formation Deprotonation phosphonium_salt->ylide_formation base Strong Base (n-BuLi) base->ylide_formation ylide Isopropylidene Phosphonium Ylide ylide_formation->ylide reaction Wittig Olefination ylide->reaction aldehyde 2,2-Dimethylpropanal aldehyde->reaction crude_product Crude Product Mixture reaction->crude_product purification Chromatography crude_product->purification final_product Pure 2,5,5-Trimethylhex-2-ene purification->final_product

Caption: Workflow for the Wittig synthesis of 2,5,5-trimethylhex-2-ene.

Quantitative Data Summary

ParameterGrignard/Dehydration RouteWittig Reaction Route
Precursor Synthesis Yield 60-90% (Grignard Reaction)[5]N/A
Final Product Yield >80% (Dehydration)[8]50-80%
Key Reactants 4,4-Dimethyl-2-pentanone, Methylmagnesium halide2,2-Dimethylpropanal, Isopropyltriphenylphosphonium ylide
Primary Byproduct Water, Magnesium saltsTriphenylphosphine oxide
Purification Method Fractional Distillation[9]Column Chromatography[14]

Product Characterization

The identity and purity of the synthesized 2,5,5-trimethylhex-2-ene should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the allylic protons, and the various methyl groups. The integration of these signals will confirm the proton count in each environment.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C=C stretching vibration for the alkene at approximately 1670-1640 cm⁻¹ and C-H stretching vibrations for the sp² and sp³ hybridized carbons.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the final product, while MS will show the molecular ion peak corresponding to the molecular weight of 2,5,5-trimethylhex-2-ene (126.24 g/mol ).[15]

Conclusion

This technical guide has outlined two robust and reliable synthetic routes for the preparation of 2,5,5-trimethylhex-2-ene. The choice between the acid-catalyzed dehydration of a Grignard-derived alcohol and the Wittig reaction will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the need for stereochemical control in more complex systems. Both methods provide a solid foundation for the laboratory-scale production of this valuable branched alkene, enabling further research and development in various chemical applications.

References

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  • Eames, J., & Masterson, D. S. (2018). Wittig Reaction - Examples and Mechanism. In Master Organic Chemistry.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2022). Results in Chemistry, 4, 100416. [Link]
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  • Wittig reaction. (n.d.). In Wikipedia.
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  • Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. (1962). Canadian Journal of Chemistry, 40(10), 1846–1851. [Link]
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  • 20.17: Synthesis. (2020, February 26). Chemistry LibreTexts.
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  • 2023_0699-txu-oclc-44114068-TEXT.txt. (n.d.).
  • EXPERIMENT SEVEN. (n.d.). ResearchGate.
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Physical properties of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,5,5-Trimethyl-2-hexene

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data with practical insights to facilitate its application in a laboratory setting.

Introduction and Overview

This compound (CAS No. 40467-04-7) is a branched-chain alkene with the molecular formula C₉H₁₈.[1][2] Its structure, featuring a trisubstituted double bond and a bulky tert-butyl group, imparts specific reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. It is primarily utilized in the production of specialty chemicals, including fragrances and flavoring agents, and serves as a model compound for studying the reaction mechanisms of olefins.[3] The branched nature of its hydrocarbon structure allows for its use in polymer modification and the synthesis of higher molecular weight derivatives.[3]

This guide offers a detailed examination of its core physical properties, spectral signatures for characterization, and practical protocols for its handling and synthesis, grounded in established chemical principles.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name 2,5,5-trimethylhex-2-ene[4]
CAS Number 40467-04-7[1][2]
Molecular Formula C₉H₁₈[1][4]
Molecular Weight 126.24 g/mol [1][4]
InChI InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3[4]
SMILES CC(=CCC(C)(C)C)C[4]

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in various chemical systems.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Liquid (at standard conditions)Inferred
Density 0.74 g/cm³[2]
Boiling Point 134.1 °C at 760 mmHg[2]
Melting Point Not available
Refractive Index 1.424[2]
Flash Point 16.8 °C[2]
Vapor Pressure 10.1 mmHg at 25 °C[2]
Solubility Insoluble in water; soluble in nonpolar organic solvents.[5][6]
logP (Octanol/Water Partition Coefficient) 3.9 (Predicted)[4]

Insights into Physicochemical Properties:

  • Boiling Point: The boiling point of 134.1 °C is consistent with a C9 hydrocarbon. The branching in its structure slightly lowers the boiling point compared to its linear isomer, 1-nonene (boiling point ~146-147 °C), due to a reduction in the surface area available for intermolecular van der Waals forces.[7]

  • Solubility: As a nonpolar hydrocarbon, this compound is practically insoluble in water but exhibits good solubility in nonpolar organic solvents such as hexanes, toluene, and diethyl ether.[5][6] This property is fundamental to its purification by extraction and chromatography.

  • Density: With a density of 0.74 g/cm³, it is less dense than water, which is typical for alkenes of this molecular weight.

  • Flash Point: The low flash point of 16.8 °C indicates that it is a flammable liquid and requires appropriate safety precautions during handling and storage.[2]

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks for an alkene. A vapor phase IR spectrum is available in public databases.[4]

  • C-H stretching (sp³): Strong absorptions are expected in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene C-H bonds.[8]

  • C=C stretching: A medium intensity peak is anticipated in the 1640-1680 cm⁻¹ range, characteristic of a carbon-carbon double bond.[8]

  • =C-H stretching (sp²): A medium intensity peak is expected around 3020-3100 cm⁻¹, corresponding to the stretching of the vinylic C-H bond.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Vinylic Proton: A signal for the proton on the double bond (at C3) is expected to appear in the downfield region, typically between 5.0 and 5.5 ppm.

    • Allylic Protons: The CH₂ group at C4, being allylic to the double bond, would likely show a signal around 1.8-2.2 ppm.

    • Methyl Protons: The two methyl groups on the double bond (at C2 and attached to C2) will likely appear as singlets or closely spaced multiplets in the vinylic methyl region (around 1.6-1.8 ppm).

    • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group at C5 are expected to produce a sharp singlet further upfield, around 0.9-1.1 ppm.

  • ¹³C NMR:

    • Olefinic Carbons: The two sp² hybridized carbons of the double bond (C2 and C3) would have signals in the downfield region of the spectrum, typically between 110 and 150 ppm.

    • Aliphatic Carbons: The sp³ hybridized carbons (methyl, methylene, and quaternary carbons) will appear in the upfield region of the spectrum. The quaternary carbon of the tert-butyl group (C5) would likely be in the 30-40 ppm range, while the methyl carbons would be further upfield.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. GC-MS data is available from the NIST Mass Spectrometry Data Center.[4][9]

  • Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 126.

  • Fragmentation: The fragmentation pattern is likely dominated by the loss of alkyl radicals. A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is expected due to the cleavage of the C4-C5 bond. Other fragment ions would result from further cleavages of the alkyl chain.

Synthesis and Purification

While several general methods exist for the synthesis of branched alkenes, a common industrial route involves the dimerization of isobutene followed by isomerization.[10][11][12]

Proposed Synthesis Pathway: Acid-Catalyzed Isomerization of 2,5,5-Trimethyl-1-hexene

A plausible and controllable laboratory synthesis involves the acid-catalyzed isomerization of the terminal alkene, 2,5,5-trimethyl-1-hexene, to the more thermodynamically stable internal alkene, this compound.

synthesis_pathway reactant 2,5,5-Trimethyl-1-hexene product This compound reactant->product Isomerization catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reactant purification_workflow start Crude Product distillation Fractional Distillation Apparatus start->distillation collection Collect Fraction at ~134 °C distillation->collection analysis Purity Analysis (GC-MS, NMR) collection->analysis product Pure this compound analysis->product

Caption: Workflow for the purification of this compound.

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Distillation: Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently. [13][14]3. Fraction Collection: Discard any initial low-boiling fractions. Carefully collect the fraction that distills at approximately 134 °C. [2]4. Analysis: Analyze the collected fraction by GC-MS and NMR to confirm its purity and identity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. [15]

  • Handling: Work in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. [15]Use non-sparking tools and ground all equipment to prevent static discharge. [15]Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition. [16]* Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a branched alkene with well-defined physical properties that make it a useful intermediate in organic synthesis. This guide has provided a detailed overview of its key physicochemical data, spectral characteristics for identification, and a practical, adaptable protocol for its synthesis and purification. Adherence to the described methodologies and safety precautions will enable researchers to effectively utilize this compound in their scientific endeavors.

References

  • Chem Service. (2016, January 25). SAFETY DATA SHEET: 3,5,5-Trimethyl-1-hexene.
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  • Pharmaffiliates. (n.d.). CAS No : 40467-04-7| Chemical Name : this compound.
  • Scheepers, J. J., & Muzenda, E. (n.d.). Alkenes – Ester Polymeric Solvents Thermodynamic Interactions - Part 2. University of Johannesburg.
  • National Institute of Standards and Technology. (n.d.). 2-Hexene, 3,5,5-trimethyl-. In NIST Chemistry WebBook.
  • Watanabe, R., Tanikawa, R., Kurosaki, A., & Fukuhara, C. (2017). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. RSC Advances, 7(58), 36723-36727. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab.
  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry.
  • National Institute of Standards and Technology. (n.d.). 1-Hexene, 2,5,5-trimethyl-. In NIST Chemistry WebBook.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14713429, 2,3,5-Trimethyl-2-hexene.
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  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
  • Wikipedia. (n.d.). Fractional distillation.
  • University of Wisconsin, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content.
  • SpectraBase. (n.d.). (E)-2,2,5-Trimethyl-3-hexene - Optional[Vapor Phase IR] - Spectrum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545898, 2,5,5-Trimethyl-1-hexene.
  • Toll, J., & MacLeod, M. (2016). Water solubility of selected C9-C18 alkanes using a slow-stir technique: Comparison to structure - property models. Chemosphere, 145, 171-177. [Link]
  • Vitale, F., & Mazet, C. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 49(24), 9036-9061. [Link]
  • LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • Santa Monica College. (n.d.). CHAPTER 3 ALKENES.
  • Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.
  • Crain, D. L., & Reusser, R. E. (1972). U.S. Patent No. 3,660,516. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557850, 2-Hexene, 4,4,5-trimethyl-.
  • ResearchGate. (n.d.). Product (2,5-dimethyl-2-hexene, 2,5-dimethyl-1-hexene,....
  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE.
  • Chemistry Research Journal. (n.d.). 1-hexenes & 1-octenes Industrial Catalysis for Polymerization: A Brief Literature Review.
  • Hoffman, D. M., & Ruck, R. T. (2001). Kinetics of the Cis,cis to Trans,trans Isomerization of 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene. The Journal of Organic Chemistry, 66(16), 5284–5290. [Link]

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A Deep Dive into the Spectroscopic Signature of 2,5,5-Trimethyl-2-hexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,5-Trimethyl-2-hexene is a branched aliphatic alkene of interest in various fields of chemical synthesis and material science. A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the structural features of molecules. This guide offers a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and comparative data from analogous structures, providing a robust framework for the characterization of this compound. The molecular formula for this compound is C₉H₁₈, and its molecular weight is 126.24 g/mol .[1]

Molecular Structure and Atom Numbering

A clear understanding of the atomic arrangement is essential for interpreting spectroscopic data. The structure of this compound, with a systematic numbering of the carbon atoms, is presented below. This numbering will be used consistently throughout this guide to correlate spectral signals with specific atoms in the molecule.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H3~5.1-5.3Triplet (t)1H~7.0
H4~1.9-2.1Doublet of triplets (dt) or multiplet (m)2H~7.0, ~1.0
H1, H6~1.6-1.8Singlet (s)6H-
H7, H8, H9~0.9Singlet (s)9H-

Interpretation and Rationale

  • Olefinic Proton (H3): The single proton on the double bond (C3) is expected to resonate in the typical olefinic region of ~5.1-5.3 ppm. Due to the neighboring methylene group (C4), its signal will be split into a triplet.

  • Allylic Protons (H4): The two protons on the carbon adjacent to the double bond (C4) are in an allylic position, which deshields them to a degree, leading to a predicted chemical shift of ~1.9-2.1 ppm. These protons will be split by the olefinic proton (H3) into a doublet and potentially show long-range coupling to the methyl protons on C2 and C6, resulting in a more complex multiplet.

  • Vinylic Methyl Protons (H1, H6): The two methyl groups attached to the double bond (C2) are vinylic and will appear as a single peak due to their chemical equivalence. Their resonance is anticipated around 1.6-1.8 ppm. The absence of adjacent protons results in a singlet.

  • tert-Butyl Protons (H7, H8, H9): The nine protons of the three methyl groups on the quaternary carbon (C5) are equivalent and will give rise to a single, sharp singlet at approximately 0.9 ppm. This upfield shift is characteristic of protons on sp³ hybridized carbons distant from electronegative groups.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for structure elucidation. Public databases indicate the availability of ¹³C NMR spectra for this compound.[1]

Predicted ¹³C NMR Data

Carbon AtomChemical Shift (δ, ppm)
C2~130-135
C3~120-125
C5~30-35
C4~40-45
C7, C8, C9~28-32
C1, C6~20-25

Interpretation and Rationale

  • Olefinic Carbons (C2, C3): The two sp² hybridized carbons of the double bond are significantly deshielded and will appear downfield. C2, being a quaternary carbon, is expected to be further downfield than the methine carbon C3.

  • Quaternary Carbon (C5): The sp³ hybridized quaternary carbon (C5) will have a chemical shift in the range of 30-35 ppm.

  • Methylene Carbon (C4): The allylic methylene carbon (C4) will resonate at approximately 40-45 ppm.

  • Methyl Carbons (C7, C8, C9): The three equivalent methyl carbons of the tert-butyl group are expected to have a chemical shift of around 28-32 ppm.

  • Vinylic Methyl Carbons (C1, C6): The two equivalent vinylic methyl carbons will appear in the upfield region of the spectrum, around 20-25 ppm.

Figure 2: Predicted ¹³C NMR chemical shift regions for this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~3050-3100=C-H StretchMedium
~2850-3000C-H Stretch (sp³)Strong
~1660-1680C=C StretchMedium to Weak
~1450-1470C-H Bend (CH₂)Medium
~1370 & ~1390C-H Bend (tert-butyl)Strong (split)
~840-890=C-H Bend (out-of-plane)Medium

Interpretation of the IR Spectrum

  • =C-H Stretch: The presence of a peak in the 3050-3100 cm⁻¹ region would confirm the existence of a hydrogen atom attached to a double-bonded carbon.

  • C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the methyl and methylene groups.

  • C=C Stretch: A medium to weak absorption band is expected in the 1660-1680 cm⁻¹ region for the carbon-carbon double bond. The intensity is often weak for highly substituted alkenes.

  • C-H Bending Vibrations: The spectrum will also feature characteristic bending vibrations for the methylene and tert-butyl groups in the fingerprint region. The split peak for the tert-butyl group is a distinctive feature.

  • =C-H Bend: An out-of-plane bending vibration for the olefinic proton is expected in the 840-890 cm⁻¹ range.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion and various fragment ions. The NIST WebBook provides a mass spectrum for the isomeric 3,5,5-trimethyl-2-hexene, which can be used to predict the fragmentation pattern of this compound due to their structural similarity.[2]

Predicted Mass Spectrum Data

m/zProposed Fragment
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
70[C₅H₁₀]⁺ (Retro-Diels-Alder-like cleavage)
57[C₄H₉]⁺ (tert-butyl cation) - Base Peak
41[C₃H₅]⁺ (Allyl cation)

Fragmentation Analysis

Mass_Spec_Fragmentation M [C9H18]⁺˙ m/z = 126 F111 [C8H15]⁺ m/z = 111 M->F111 - •CH3 F70 [C5H10]⁺˙ m/z = 70 M->F70 Cleavage F57 [C4H9]⁺ m/z = 57 (Base Peak) M->F57 - C5H9• F41 [C3H5]⁺ m/z = 41 F70->F41 - C2H5•

Figure 3: Proposed major fragmentation pathways for this compound in mass spectrometry.

The molecular ion peak at m/z = 126 should be observable. The most prominent peak (base peak) is expected at m/z = 57, corresponding to the highly stable tert-butyl cation. Loss of a methyl group from the molecular ion would result in a peak at m/z = 111. Another significant fragmentation pathway could involve cleavage at the allylic position, leading to the formation of various resonance-stabilized cations. A fragment at m/z = 70 is also likely due to a rearrangement and cleavage process. The presence of a peak at m/z = 41 is indicative of the formation of the allyl cation.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating predictive methods with fundamental spectroscopic principles, we have constructed a detailed and rationalized interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this compound, facilitating its application in drug development and other scientific endeavors.

References

  • PubChem. This compound.
  • NIST. 2-Hexene, 3,5,5-trimethyl-. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • SpectraBase. 2-Hexene, 2,5,5-trimethyl-. Wiley. [Link]

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An In-depth Technical Guide to 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,5,5-trimethyl-2-hexene, a branched aliphatic alkene of significant interest in synthetic organic chemistry. We will delve into its fundamental molecular characteristics, physicochemical properties, and key aspects of its reactivity, which are largely dictated by its sterically hindered trisubstituted double bond. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights into its application as a versatile chemical intermediate. Detailed analytical methodologies for its characterization and a representative experimental protocol for its synthetic transformation are provided to bridge theoretical knowledge with practical application.

Introduction and Molecular Structure

This compound is a nine-carbon unsaturated hydrocarbon. Its structure is characterized by a hexene backbone with a double bond at the C2 position and methyl groups at the C2 and C5 positions, including a sterically demanding tert-butyl group at C5. This unique arrangement of a trisubstituted alkene adjacent to a quaternary carbon center imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis.

The molecular structure defines its chemical behavior. The double bond is electron-rich, making it susceptible to electrophilic attack, yet the surrounding alkyl groups, particularly the bulky tert-butyl group, create significant steric hindrance. This steric shield modulates the accessibility of the double bond, often leading to regioselective and stereoselective outcomes in addition reactions. Understanding this structure-reactivity relationship is paramount for its effective utilization in multi-step syntheses.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are consistent with those of a non-polar, volatile organic compound. Its molecular weight and branched structure influence its boiling point and density.

Physical Properties

The key quantitative data for this compound are summarized in the table below. These values are critical for experimental design, particularly for purification by distillation and for calculating molar equivalents in reactions.

PropertyValueSource
Molecular Formula C₉H₁₈[PubChem][1]
Molecular Weight 126.24 g/mol [PubChem][1]
CAS Number 40467-04-7[ChemicalBook][2]
Appearance Colorless liquid (presumed)N/A
Density 0.740 ± 0.06 g/cm³ (Predicted)[MySkinRecipes][3]
Boiling Point 134.1 ± 7.0 °C at 760 mmHg[MySkinRecipes][3]
Flash Point 16.8 °CChemNet
Refractive Index 1.424ChemNet
Spectroscopic Profile

Analytical characterization is essential for confirming the identity and purity of this compound. Spectroscopic data can be found in databases such as SpectraBase.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The vinylic proton at C3 will appear as a triplet. The methylene protons at C4 will also likely be a triplet. The three methyl groups attached to the C5 quaternary carbon will appear as a sharp singlet integrating to nine protons, a characteristic signal for a tert-butyl group. The two methyl groups at C2 will appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals for each unique carbon atom. The olefinic carbons (C2 and C3) will resonate in the characteristic downfield region for sp² carbons (~120-140 ppm). The signal for the quaternary carbon C5 will also be distinctive.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching and bending vibrations for alkanes. The most diagnostic peak will be the C=C stretching vibration for the trisubstituted alkene, which is expected to be of medium intensity around 1670-1680 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be dominated by the loss of stable carbocations. A prominent peak at m/z = 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺, is expected due to the facile cleavage of the C4-C5 bond.

Synthesis and Reactivity

Synthesis

As a chemical intermediate, this compound is typically produced on an industrial scale. While specific proprietary synthesis routes are not always published, a plausible laboratory-scale synthesis would involve the dehydration of the corresponding tertiary alcohol, 2,5,5-trimethyl-2-hexanol. This dehydration can be achieved using various acid catalysts (e.g., H₂SO₄, H₃PO₄) or reagents like phosphorus oxychloride (POCl₃) in pyridine. The regioselectivity of the elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted (and in this case, trisubstituted) alkene.

Chemical Reactivity

The reactivity of this compound is centered on its trisubstituted double bond. The steric hindrance imposed by the tert-butyl group plays a crucial role in directing the outcome of addition reactions.

  • Electrophilic Addition: It readily undergoes reactions like hydrohalogenation (with HBr, HCl) and hydration (with H₂O/H⁺). These reactions are expected to follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the less substituted carbon (C3), and the nucleophile (e.g., Br⁻, OH⁻) adds to the more substituted carbon (C2), forming a stable tertiary carbocation intermediate.

  • Hydroboration-Oxidation: This two-step reaction provides a classic example of anti-Markovnikov addition. The boron atom of borane (BH₃) will preferentially add to the less sterically hindered carbon of the double bond (C3). Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol, 2,5,5-trimethyl-3-hexanol. This is a key transformation for accessing functional groups at the C3 position.

  • Oxidation: The double bond can be cleaved under strong oxidizing conditions (e.g., hot, concentrated KMnO₄ or ozonolysis) to yield a ketone (from the C2 side) and a carboxylic acid (from the C3 side after further oxidation of the initial aldehyde). Milder epoxidation (using m-CPBA) would form the corresponding epoxide, 2,3-epoxy-2,5,5-trimethylhexane.

  • Metathesis Reactions: The steric bulk around the double bond makes it a challenging substrate for certain catalytic reactions. However, modern, highly active olefin metathesis catalysts, such as specific Grubbs-type catalysts, can facilitate cross-metathesis reactions, enabling the formation of new carbon-carbon bonds.[5]

Reactivity_Workflow TMH This compound Product1 2-Bromo-2,5,5-trimethylhexane (Markovnikov Product) TMH->Product1 HBr Product2 2,5,5-Trimethyl-3-hexanol (Anti-Markovnikov Product) TMH->Product2 1. BH₃-THF 2. H₂O₂, NaOH Product3 2,3-Epoxy-2,5,5-trimethylhexane TMH->Product3 m-CPBA

Caption: Key Addition Reactions of this compound.

Applications in Research and Industry

This compound serves primarily as a versatile intermediate in the synthesis of more complex molecules.[3]

  • Fragrance and Flavor Industry: Alkenes are foundational building blocks for synthesizing a wide array of cyclic and acyclic compounds used as fragrances.[6][7] Transformations of this compound, such as epoxidation followed by rearrangement or hydroboration-oxidation followed by esterification, can lead to molecules with desirable olfactory properties. For instance, related structures like 3,5,5-trimethylhexan-1-ols and their esters are patented odorants.[8]

  • Polymer Chemistry: The alkene functionality allows for its use as a comonomer in polymerization reactions. Its incorporation can modify the properties of the resulting polymer, such as increasing its branching, which can affect its density, flexibility, and thermal properties.

  • Mechanistic Studies: Due to its fixed and sterically defined structure, it can be used in research settings to study the mechanisms of electrophilic addition and other reactions involving olefins, providing insights into the influence of steric hindrance on reaction rates and selectivity.[3]

Experimental Protocol: Anti-Markovnikov Hydration via Hydroboration-Oxidation

This protocol details a representative synthetic transformation using this compound as a starting material. The procedure is a self-validating system; successful synthesis of the anti-Markovnikov alcohol confirms the predictable reactivity of the sterically hindered alkene.

Objective: To synthesize 2,5,5-trimethyl-3-hexanol from this compound.

Materials:

  • This compound (1.26 g, 10.0 mmol)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 11.0 mL, 11.0 mmol)

  • Tetrahydrofuran (THF), anhydrous, 20 mL

  • Sodium hydroxide solution (3 M aqueous, 5 mL)

  • Hydrogen peroxide (30% aqueous solution, 5 mL)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Flame-dry the apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Charge the flask with this compound (1.26 g, 10.0 mmol) and anhydrous THF (20 mL). Place the flask in an ice bath to cool to 0 °C.

  • Hydroboration: Add the borane-THF solution (11.0 mL) dropwise to the stirred solution of the alkene via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture again to 0 °C with an ice bath. Slowly and carefully add the 3 M sodium hydroxide solution (5 mL). Following this, add the 30% hydrogen peroxide solution (5 mL) dropwise, ensuring the internal temperature does not exceed 30 °C. Caution: Hydrogen peroxide is a strong oxidizer.

  • Workup: After the addition of peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel. Add diethyl ether (30 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: The crude product, 2,5,5-trimethyl-3-hexanol, can be purified further by column chromatography or distillation under reduced pressure. Confirm the structure and purity of the product using NMR, IR, and MS, comparing the spectra to expected values for the anti-Markovnikov product.

Protocol_Workflow A Assemble and flame-dry 100mL RBF under N₂ B Charge RBF with alkene and THF A->B C Cool to 0°C B->C D Add BH₃-THF dropwise C->D E Stir at RT for 2h D->E F Cool to 0°C E->F G Add 3M NaOH F->G H Add 30% H₂O₂ dropwise G->H I Stir at RT for 1h H->I J Extract with Diethyl Ether I->J K Wash with Brine J->K L Dry over MgSO₄ K->L M Concentrate via Rotovap L->M N Purify (Chromatography/Distillation) M->N

Caption: Experimental Workflow for Hydroboration-Oxidation.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store the container tightly closed in a dry, cool, and well-ventilated area.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-Hexene, 2,5,5-trimethyl-. Wiley-VCH GmbH.
  • Lin, Z., Huang, B., Ouyang, L., & Zheng, L. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(11), 3576.
  • Stewart, I. C., Douglas, C. J., & Grubbs, R. H. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444.
  • Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

Sources

Isomers of trimethylhexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Trimethylhexene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isomeric landscape of trimethylhexene (C₉H₁₈) presents a significant area of study within organic chemistry, offering a diverse array of structures with distinct physicochemical properties. This technical guide provides a comprehensive exploration of these isomers, tailored for professionals in research and pharmaceutical development. We will delve into the structural nuances and nomenclature, explore methodologies for both bulk and targeted synthesis, and detail the analytical techniques essential for their differentiation and characterization. The narrative emphasizes the causality behind experimental choices, presents self-validating analytical protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Strategic Importance of Isomerism

In chemical synthesis and drug development, the seemingly subtle variation in atomic arrangement among isomers can lead to dramatically different outcomes.[1] Trimethylhexene, a C₉H₁₈ alkene, exists as a multitude of structural and stereoisomers due to the variable placement of its three methyl groups and the carbon-carbon double bond.[2][3][4][5][6] This structural diversity is not a trivial matter; it governs the molecule's reactivity, steric profile, and electronic properties. For drug development professionals, understanding and controlling the specific isomer of a synthetic building block is paramount, as different isomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles. The "magic methyl" effect, where the addition of a methyl group can significantly alter a drug's efficacy and metabolic stability, underscores the importance of precise isomeric control.[7]

Structural Elucidation and Nomenclature of Trimethylhexene Isomers

The systematic naming of trimethylhexene isomers follows IUPAC conventions, though the sheer number of possibilities can make this a complex task. The primary factors determining the isomeric form are the position of the hexene double bond, the attachment points of the three methyl groups, and the stereochemistry (E/Z) of the double bond.

Table 1: A Selection of Representative Trimethylhexene Isomers

IUPAC NameChemical Structure (SMILES)Key Structural Features
3,5,5-Trimethyl-1-hexeneC=CC(C)CC(C)(C)CTerminal alkene, Chiral center at C3[3][5][8]
2,3,5-Trimethyl-2-hexeneCC(C)C=C(C)C(C)CTetrasubstituted internal alkene[4]
2,3,5-Trimethyl-3-hexeneCC(C)C=C(C)C(C)CTrisubstituted internal alkene, E/Z isomerism possible[2]
2,2,5-Trimethyl-3-hexeneCC(C)C=CC(C)(C)CDisubstituted internal alkene, E/Z isomerism possible[6]

This table represents only a fraction of the possible isomers, which also include cyclic variants like trimethylcyclohexane, but this guide will focus on the acyclic hexene backbone.[9][10]

Synthetic Methodologies: From Mixtures to Specific Isomers

The synthesis of trimethylhexene isomers can be approached from two distinct strategic standpoints: large-scale production of isomer mixtures, often for use as solvents or fuel additives, and the precise, targeted synthesis of a single isomer required as a specific building block.

Industrial Production via Acid-Catalyzed Oligomerization

A common industrial approach to producing branched alkenes involves the acid-catalyzed oligomerization of smaller alkenes, such as propylene or butylene. This process typically yields a complex mixture of isomers.

Causality Behind the Method: The use of solid acid catalysts (e.g., zeolites, ion-exchange resins) is favored in industrial settings over liquid acids like sulfuric acid. This choice is driven by process efficiency and environmental concerns, as solid catalysts are easily separated from the product stream, are less corrosive, and can be regenerated and reused, minimizing hazardous waste.

Generalized Protocol: Acid-Catalyzed Propylene Oligomerization

  • Catalyst Activation: A solid acid catalyst (e.g., an acidic zeolite) is packed into a fixed-bed reactor and activated by heating under a flow of inert gas to remove moisture.

  • Reaction Initiation: Pressurized liquid propylene is fed into the heated reactor.

  • Controlled Oligomerization: The reaction temperature and pressure are carefully controlled to favor the formation of C₉ trimers over other oligomers.

  • Product Separation: The effluent from the reactor, a mixture of C₆, C₉, C₁₂, and higher oligomers, is sent to a distillation train.

  • Fractional Distillation: The C₉ fraction, containing a mixture of trimethylhexene and other nonene isomers, is separated based on its boiling point range.

Targeted Synthesis via the Wittig Reaction

For research and pharmaceutical applications requiring a single, pure isomer, methods that offer high regioselectivity and stereoselectivity are essential. The Wittig reaction is a powerful tool for this purpose, creating a carbon-carbon double bond at a specific position.[11]

Experimental Workflow: Wittig Synthesis of a Target Trimethylhexene Isomer

G start 1. Retrosynthetic Analysis (Identify Ketone/Aldehyde and Alkyl Halide Precursors) phosphonium 2. Synthesize Phosphonium Ylide (Triphenylphosphine + Alkyl Halide, followed by strong base) start->phosphonium reaction 3. Wittig Reaction (Combine Ylide and Carbonyl Compound) phosphonium->reaction workup 4. Reaction Quench and Extraction (Isolate crude product from salts) reaction->workup purify 5. Purification (Flash Chromatography or Distillation) workup->purify characterize 6. Structural Verification (GC-MS, NMR Spectroscopy) purify->characterize end Pure Target Isomer characterize->end

Caption: A generalized workflow for the targeted synthesis of a specific trimethylhexene isomer.

Analytical Characterization and Isomer Differentiation

Differentiating between isomers with identical molecular formulas and often similar physical properties requires a multi-faceted analytical approach.[12] Chromatography provides separation, while spectroscopy provides definitive structural identification.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile organic compounds like trimethylhexene isomers.[15][16]

  • Principle of Separation (GC): The isomers are separated based on their boiling points and relative affinities for the stationary phase within the GC column. Lower boiling point isomers typically elute first on standard non-polar columns.[14]

  • Principle of Identification (MS): As each separated isomer elutes from the column, it is ionized (typically by electron ionization). The resulting molecular ion and its specific fragmentation pattern serve as a "fingerprint" for that isomer, which can be matched against a spectral library for confident identification.[11][17]

Self-Validating Protocol: Purity Analysis of a Trimethylhexene Sample by GC-MS

  • Sample Preparation: Prepare a ~100 ppm solution of the trimethylhexene sample in high-purity n-hexane. Prepare a similar solution of a certified reference standard for the target isomer, if available.

  • Instrument Configuration:

    • GC Column: Utilize a non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane) for robust separation based on boiling points.

    • Temperature Program: Initiate at 50°C (hold 2 min), then ramp at 10°C/min to 200°C (hold 5 min). This gradient ensures separation of closely boiling isomers.

    • MS Parameters: Set the ion source to 70 eV (Electron Ionization) and scan a mass range of m/z 40-200.

  • Analysis:

    • Inject the reference standard to determine its retention time and confirm its mass spectrum.

    • Inject the sample.

  • Data Interpretation and Validation:

    • Identification: The target isomer in the sample is positively identified by a match in both retention time (±0.05 min) and the mass spectrum compared to the reference standard.

    • Purity Calculation: The purity is determined by the peak area percent of the target isomer relative to the total area of all integrated peaks in the chromatogram.

    • Trustworthiness: This protocol is self-validating because it relies on two independent data points—retention time and mass spectrum—for identification, providing a high degree of confidence and minimizing the risk of misidentification.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS separates and identifies components in a mixture, NMR spectroscopy provides unambiguous structural elucidation of a purified isomer.[18]

  • ¹H NMR: Provides information on the electronic environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). The chemical shifts of vinylic protons (on the double bond) are particularly diagnostic of the substitution pattern.[11][19]

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts distinguish between sp² (alkene) and sp³ (alkane) carbons.

Logical Framework for NMR-Based Isomer Identification

cluster_input Input Data cluster_analysis Spectral Analysis cluster_output Structural Conclusion NMR_Data Acquired ¹H and ¹³C NMR Spectra H_Signals Count ¹H Signals & Analyze Integration C_Signals Count ¹³C Signals Shifts Analyze Chemical Shifts (Identify Alkene vs. Alkyl regions) Splitting Analyze Splitting Patterns (Determine Connectivity) Structure Propose Isomer Structure H_Signals->Structure C_Signals->Structure Shifts->Structure Splitting->Structure Verification Verify with 2D NMR (COSY, HSQC) & Compare to Literature Structure->Verification

Caption: The logical process of elucidating an isomer's structure from NMR spectral data.

Applications in Pharmaceutical and Chemical Industries

The specific properties of trimethylhexene isomers make them valuable in several high-stakes applications.

  • Pharmaceutical Intermediates: A specific isomer with a defined steric and electronic profile can serve as a crucial starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[20][21] Its branched, lipophilic nature can be used to optimize a drug candidate's fit into a target protein's binding pocket.[7]

  • Polymer and Lubricant Production: Mixtures of trimethylhexene isomers are used as intermediates in the manufacturing of polymers, synthetic lubricants, and surfactants, where their branched structure influences properties like viscosity and thermal stability.[8]

  • Solvents and Fuel Additives: Due to their specific boiling points and solvency characteristics, isomer mixtures can be used in specialized solvent applications or as components to improve the octane rating of gasoline.

Conclusion

The isomers of trimethylhexene represent a microcosm of the challenges and opportunities inherent in modern organic chemistry. For researchers and drug development professionals, mastery over this isomeric landscape is not merely academic but a practical necessity for innovation and precision. A thorough understanding of the synthetic routes that control isomeric outcomes, coupled with robust, multi-technique analytical methods for verification, is essential for harnessing the unique properties of each specific isomer. This guide has outlined the foundational principles and practical workflows required to confidently navigate this complex chemical space, ensuring that the chosen isomer is indeed the correct one for the intended high-value application.

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A Technical Guide to the Safe Handling of 2,5,5-Trimethyl-2-hexene for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,5,5-Trimethyl-2-hexene (CAS No: 40467-04-7) is a branched-chain alkene utilized as a valuable intermediate in the synthesis of specialty chemicals, including fragrances and flavoring agents.[1] Its utility in organic synthesis stems from the reactivity of its double bond, which allows for various addition and modification reactions.[1] However, as with many volatile organic compounds, its physicochemical properties necessitate a robust understanding and strict adherence to safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring the integrity of experimental work and, most importantly, the protection of laboratory personnel. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance.

Section 1: Physicochemical Properties & Hazard Identification

A thorough understanding of a chemical's properties is the foundation of its safe handling. These properties dictate the specific risks it poses and inform the necessary control measures.

Physicochemical Data

The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 40467-04-7[2][3]
Molecular Formula C₉H₁₈[1][2][4]
Molecular Weight 126.24 g/mol [1][3][4]
Predicted Boiling Point 134.1 ± 7.0 °C[1]
Predicted Density 0.740 ± 0.06 g/cm³[1][2]
Predicted XLogP3 3.9[2][4]
Hazard Profile & GHS Classification

While specific, officially registered GHS classification data for this compound is not consistently available in public databases[2][5], a presumptive classification can be made based on its chemical structure (a volatile, unsaturated hydrocarbon) and data from structurally similar compounds, such as its isomer 3,5,5-Trimethyl-1-hexene.[6]

  • Physical Hazards:

    • Flammable Liquid and Vapor: This is the primary and most immediate hazard. Like other low-molecular-weight alkenes, it is expected to have a low flash point, meaning it can form an ignitable mixture with air at or below typical laboratory temperatures.[7] Vapors are heavier than air and may travel a considerable distance to an ignition source and "flash back."[6][8]

  • Health Hazards:

    • Skin/Eye Irritation: Direct contact may cause temporary irritation.[6] Prolonged or repeated contact can lead to defatting of the skin.[7]

    • Inhalation: Inhalation of high concentrations of vapor may cause transient central nervous system depression, with symptoms including headache, dizziness, and nausea.[8][9][10]

    • Aspiration Hazard: If swallowed, aspiration into the lungs may occur, which can cause serious lung damage.[10]

  • Environmental Hazards:

    • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[6][10] Releases to the environment should be strictly avoided.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary line of defense is to control hazardous vapors at the source.

  • Fume Hood: All manipulations of this compound, including opening containers, weighing, and transferring, must be performed inside a certified chemical fume hood.[7][11] This is critical to prevent the accumulation of flammable vapors in the laboratory atmosphere and to minimize inhalation exposure.[7]

  • Ventilation: The laboratory must be well-ventilated to prevent the buildup of fugitive emissions.

  • Ignition Source Control: All potential ignition sources—such as open flames, hot plates, ovens, and non-explosion-proof electrical equipment (stirrers, outlets)—must be removed from the immediate area where the chemical is handled and stored.[6][7][12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.

PPE TypeSpecificationRationale
Eye & Face Protection Safety goggles with side shields or a face shield.Protects against splashes of the liquid which can cause eye irritation.[6][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, irritation, and potential absorption.[6]
Skin & Body Protection Flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes.Provides a barrier against incidental skin contact. Synthetic materials should be avoided as they can melt onto the skin if ignited.[7]
Respiratory Protection Not typically required with proper fume hood use.In the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary. Users must be trained and fit-tested.[13]

Section 3: Safe Handling & Storage Protocols

Adherence to methodical, validated protocols is essential for the routine safe use of flammable reagents.

Protocol for Handling and Transfer
  • Preparation: Before starting, ensure a chemical fume hood is operational, the work area is clear of clutter and ignition sources, and all required PPE is being worn.

  • Grounding and Bonding: When transferring from a metal container larger than 4 L, both the source and receiving containers must be electrically bonded and grounded.[6][7] The flow of flammable liquids can generate static electricity, which can create a spark sufficient to ignite the vapors.[12]

  • Tool Selection: Use only non-sparking tools made of materials like brass or bronze for opening or manipulating containers.[2][6]

  • Dispensing: Dispense the smallest quantity needed for the experiment. Keep the primary container tightly closed when not in use.[2][6][7]

  • Heating: Never heat this compound with an open flame. Use intrinsically safe heating sources such as heating mantles, steam baths, or oil baths connected to a temperature controller.[7][12]

Storage Requirements
  • Container: Store in the original, tightly closed container.[2][6]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2][6] A recommended storage temperature is between 2-8°C.[1][3]

  • Cabinet: The chemical must be stored inside a dedicated, approved flammable liquids storage cabinet.[7][14] These cabinets are engineered to protect the contents from external fires for a specified time.[15]

  • Incompatibilities: Segregate from incompatible materials, especially strong oxidizing agents, which can react violently.[8]

Section 4: Emergency Procedures

A prepared response to an emergency is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the exposed individual to fresh air at once.[6][16] If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[16][17]

  • Skin Contact: Immediately remove all contaminated clothing.[6][18] Flush the affected skin with copious amounts of water for at least 15 minutes.[18][19] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][18] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting, as this increases the risk of chemical aspiration into the lungs.[8] Rinse the mouth with water and seek immediate medical attention.[6]

Accidental Release Measures (Spill Protocol)

The following protocol is for a small laboratory spill (<100 mL) that can be managed by trained personnel. For larger spills, evacuate the area and contact emergency services.[20]

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[19]

  • Eliminate Ignition Sources: Turn off all nearby flames, hot plates, and other potential ignition sources.[6][21]

  • Ventilate: Ensure the fume hood is operating to ventilate the vapors.

  • Don PPE: Wear the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat. Consider a respirator if the spill is significant or ventilation is poor.

  • Containment: Create a dike or barrier around the spill using a non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6][22] Work from the outside of the spill inward to prevent spreading.[19]

  • Absorption: Apply the absorbent material over the spill until the liquid is fully absorbed.

  • Collection: Carefully scoop the contaminated absorbent material using non-sparking tools into a heavy-duty plastic bag or a sealable, labeled container.[21][22]

  • Decontamination: Clean the spill surface thoroughly with soap and water.[22]

  • Disposal: Seal the container of spill debris, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it through your institution's hazardous waste management program.[19][22]

  • Report: Report the incident to your laboratory supervisor or safety officer.[19][22]

Spill_Response_Workflow Start Spill Detected Decision_Size Is spill large, unmanageable, or involves fire? Start->Decision_Size Action_Evacuate Activate Alarm Evacuate Area Call Emergency Services Decision_Size->Action_Evacuate Yes Action_Alert Alert Colleagues & Isolate Area Decision_Size->Action_Alert No Action_Ignition Eliminate All Ignition Sources Action_Alert->Action_Ignition Action_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Action_Ignition->Action_PPE Action_Contain Contain Spill with Non-Combustible Absorbent Action_PPE->Action_Contain Action_Collect Collect Contaminated Material with Non-Sparking Tools Action_Contain->Action_Collect Action_Package Package & Label for Hazardous Waste Disposal Action_Collect->Action_Package Action_Decontaminate Decontaminate Spill Area with Soap & Water Action_Package->Action_Decontaminate End Report Incident to Supervisor Action_Decontaminate->End

Caption: Emergency Response Workflow for a Chemical Spill.

Section 5: Firefighting Measures

In the event of a fire, the following information is critical for response personnel.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[23] A water spray can be used to cool fire-exposed containers, but not to extinguish the fire itself.[8]

  • Unsuitable Extinguishing Media: Do not use a solid jet of water, as it may scatter the burning liquid and spread the fire.

  • Specific Hazards: Vapors can form explosive mixtures with air.[6][24] Containers exposed to heat may build up pressure and rupture or explode.[8] During a fire, hazardous decomposition products like carbon monoxide and carbon dioxide may be formed.[8]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8] If possible and without risk, move containers away from the fire area.[6]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Classification: Unused this compound and any materials contaminated with it (e.g., absorbent from a spill) are considered hazardous waste.

  • Disposal Procedure: Do not dispose of this chemical down the drain or with general laboratory trash. It must be collected in a properly sealed and labeled, compatible container. Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]

References

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An In-depth Technical Guide to 2,5,5-Trimethyl-2-hexene: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,5-trimethyl-2-hexene, a branched aliphatic alkene of significant interest in organic synthesis. The document details its discovery and historical context, physicochemical properties, and established protocols for its synthesis and characterization. Furthermore, it explores its applications as a versatile intermediate, particularly in the fragrance industry and as a potential building block in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of a Highly Branched Alkene

This compound, with the chemical formula C₉H₁₈, is a non-functionalized hydrocarbon characterized by a high degree of branching.[1] This structural feature imparts specific physical properties, such as a relatively low boiling point and density for its molecular weight, and influences its reactivity.[1] While not a naturally occurring compound in the traditional sense, its synthesis and study are rooted in the fundamental principles of organic chemistry, particularly the reactions of alcohols and the formation of carbon-carbon double bonds. Its primary value lies in its role as a synthetic intermediate, where its alkene functionality allows for a variety of addition reactions, making it a useful starting point for the creation of more complex molecules.[2] This guide will delve into the historical context of its synthesis, provide detailed technical data, and explore its utility in various fields of chemical research and development.

Discovery and Historical Context

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in research and synthesis. The following table summarizes its key physicochemical data.

PropertyValueSource
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
CAS Number 40467-04-7[4]
IUPAC Name 2,5,5-trimethylhex-2-ene[1]
Boiling Point 134.1 °C (Predicted)[4]
Density 0.740 g/cm³ (Predicted)[4]

Spectroscopic Data:

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound are consistent with its branched structure. The ¹H NMR spectrum would show characteristic signals for the vinyl proton, the allylic protons, and the various methyl groups, with chemical shifts and coupling patterns reflecting their distinct chemical environments. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.[1][5]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations of the alkyl groups, as well as a weaker C=C stretching vibration characteristic of a tri-substituted alkene.[1]

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern that is indicative of its branched structure.[1][6]

Synthesis and Experimental Protocols

The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol.[3] This reaction proceeds via an E1 elimination mechanism.

Reaction Mechanism

The acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol involves the following key steps:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water.

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the rate-determining step of the reaction.

  • Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond. In this specific case, deprotonation can lead to the formation of two isomeric alkenes. However, according to Zaitsev's rule, the more substituted and thermodynamically more stable alkene, this compound, is the major product.[3]

dehydration_mechanism reactant 2,5,5-Trimethyl-2-hexanol protonation Protonation of -OH group reactant->protonation H+ protonated_alcohol Protonated Alcohol protonation->protonated_alcohol carbocation_formation Loss of H2O protonated_alcohol->carbocation_formation carbocation Tertiary Carbocation carbocation_formation->carbocation deprotonation Deprotonation carbocation->deprotonation -H+ product This compound deprotonation->product

Caption: Mechanism of acid-catalyzed dehydration.

Laboratory Synthesis Protocol

This protocol is a general guideline for the acid-catalyzed dehydration of a tertiary alcohol and should be adapted and performed with appropriate safety precautions.

Materials:

  • 2,5,5-trimethyl-2-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)

  • Saturated sodium bicarbonate solution

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, place 2,5,5-trimethyl-2-hexanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid. Add a few boiling chips.

  • Dehydration: Heat the mixture gently using a heating mantle. The reaction progress can be monitored by observing the distillation of the product.

  • Distillation: As the reaction proceeds, the lower-boiling alkene product will distill out of the reaction mixture. Collect the distillate in a receiving flask.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate.

  • Purification: Decant or filter the dried organic layer into a clean, dry distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, MS) and gas chromatography.

synthesis_workflow start Start: 2,5,5-Trimethyl-2-hexanol add_acid Add Acid Catalyst (H2SO4 or H3PO4) start->add_acid heat Heat Reaction Mixture add_acid->heat distill Distill Product heat->distill wash Wash with NaHCO3 and Water distill->wash dry Dry with Anhydrous Na2SO4 wash->dry purify Purify by Distillation dry->purify characterize Characterize Product (NMR, IR, MS, GC) purify->characterize end_product End: Pure this compound characterize->end_product

Caption: Synthesis and purification workflow.

Applications in Research and Industry

The utility of this compound stems from its identity as a branched alkene, making it a valuable intermediate in several areas.

Fragrance and Flavor Industry

Branched hydrocarbons and their derivatives are important components in the formulation of fragrances and flavors.[2] While this compound itself is not typically used directly as a fragrance ingredient, its structure serves as a scaffold for the synthesis of more complex odorants. The double bond can be functionalized through various reactions, such as epoxidation, hydroformylation, or ozonolysis, to introduce oxygen-containing functional groups that are often responsible for pleasant aromas. The branched nature of the carbon skeleton can contribute to the substantivity and volatility of the final fragrance molecule.[7]

Intermediate in Organic Synthesis

As a readily accessible alkene, this compound can be used as a starting material for a variety of organic transformations. Its double bond can undergo addition reactions with halogens, hydrogen halides, and water (under acidic conditions), leading to the formation of functionalized alkanes. These derivatives can then be further elaborated into more complex molecular architectures.

Potential in Drug Discovery

In the field of drug discovery, small, lipophilic fragments are often used as starting points for the development of new therapeutic agents. While there are no prominent examples of drugs directly derived from this compound, its hydrocarbon backbone represents a type of scaffold that can be functionalized to interact with biological targets. The introduction of pharmacophoric groups onto this branched aliphatic chain could lead to novel bioactive molecules. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the potency or pharmacokinetic properties of a drug candidate, highlights the importance of carefully designed alkyl scaffolds in medicinal chemistry.[8] The highly branched nature of this compound offers a unique three-dimensional arrangement of atoms that could be exploited in the design of new drug leads.

Conclusion

This compound, a seemingly simple hydrocarbon, serves as an excellent case study in the principles of organic synthesis and the utility of branched aliphatic structures. While its historical origins are intertwined with the foundational development of alkene chemistry, its modern applications, particularly as a synthetic intermediate, continue to be relevant. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, aiming to equip researchers and professionals with the necessary knowledge to effectively utilize this versatile chemical building block in their scientific endeavors. The continued exploration of such fundamental organic molecules will undoubtedly lead to further innovations in both industrial and academic research.

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Reactivity of the double bond in 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Double Bond in 2,5,5-Trimethyl-2-hexene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the double bond in this compound. As a tetrasubstituted, sterically hindered alkene, its behavior in various organic reactions presents unique challenges and opportunities for synthetic chemists. This document delves into the electronic and steric factors governing its reactivity, offering in-depth mechanistic explanations for key transformations including electrophilic additions, oxidations, reductions, and hydroboration-oxidation. Each section provides a theoretical framework, predicts reaction outcomes, and includes detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both fundamental understanding and practical insights into the manipulation of this versatile chemical intermediate.

Introduction: Structural Features and Inherent Reactivity

This compound, a member of the diisobutylene family of isomers, is a fascinating substrate for studying the interplay of electronic and steric effects in alkene chemistry.[1][2] Its unique structure, featuring a tetrasubstituted double bond and a bulky tert-butyl group, profoundly influences its reactivity profile.

Molecular Structure and Isomerism

The systematic IUPAC name for this compound is 2,5,5-trimethylhex-2-ene.[3] Its chemical formula is C9H18 with a molecular weight of 126.24 g/mol .[3] The core of its reactivity lies in the C2=C3 double bond, which is substituted with three methyl groups and a neopentyl group.

PropertyValueSource
IUPAC Name2,5,5-trimethylhex-2-ene[3]
CAS Number40467-04-7[3]
Molecular FormulaC9H18[3]
Molecular Weight126.24 g/mol [3]
Electronic and Steric Effects of the Substituents

The reactivity of an alkene is primarily dictated by the electron density of its π-bond and the steric accessibility of this bond to incoming reagents. In this compound, these two factors are in opposition.

  • Electronic Effects: The four alkyl groups attached to the double bond are electron-donating through an inductive effect. This increases the electron density of the π-bond, making it a more potent nucleophile compared to less substituted alkenes.[4]

  • Steric Hindrance: The presence of four alkyl substituents, particularly the large tert-butyl group at the C5 position which influences the spatial arrangement around the double bond, creates significant steric hindrance. This bulkiness shields the double bond from the approach of reagents, which can dramatically decrease reaction rates or even prevent certain reactions from occurring.

Predicted Reactivity Profile

The balance between the enhanced nucleophilicity and severe steric hindrance dictates the overall reactivity of this compound. Electrophilic additions, which are characteristic reactions of alkenes, are expected to be challenging. When they do occur, the regioselectivity will be heavily influenced by the stability of the resulting carbocation intermediates, with a high propensity for rearrangements.

Electrophilic Addition Reactions: A Case of Steric Dominance

Electrophilic addition is a cornerstone of alkene chemistry.[5] For this compound, the steric shielding of the double bond is a major determinant of the reaction's feasibility and outcome.

Hydrohalogenation (e.g., with HBr)

The addition of hydrogen halides (HX) to alkenes typically follows Markovnikov's rule, where the proton adds to the less substituted carbon to form a more stable carbocation intermediate.[6]

Protonation of the double bond in this compound can theoretically occur at C2 or C3.

  • Protonation at C3: This would lead to a tertiary carbocation at C2.

  • Protonation at C2: This would also lead to a tertiary carbocation at C3.

Both potential carbocations are tertiary and thus relatively stable. However, the subsequent attack by the halide ion (Br-) will be sterically hindered at both positions.

G cluster_0 Hydrohalogenation of this compound alkene This compound carbocation Tertiary Carbocation Intermediate alkene->carbocation Protonation hbr H-Br hbr->carbocation product 2-Bromo-2,5,5-trimethylhexane carbocation->product Nucleophilic Attack by Br-

Caption: Mechanism of Hydrohalogenation.

While the initially formed tertiary carbocations are stable, the possibility of rearrangements to even more stable or less sterically hindered carbocations should always be considered in reactions involving carbocation intermediates.[7] However, in this specific case, a simple hydride or methyl shift from an adjacent carbon would not lead to a more stable carbocation.

This protocol is adapted from general procedures for the hydrobromination of alkenes.

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reaction: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography.

Acid-Catalyzed Hydration

The addition of water across the double bond in the presence of an acid catalyst is another classic electrophilic addition reaction.

The mechanism is analogous to hydrohalogenation, involving the formation of a carbocation intermediate after protonation of the double bond by a hydronium ion.[8] Subsequent attack by a water molecule, followed by deprotonation, yields an alcohol. The expected major product would be 2,5,5-trimethyl-2-hexanol.[9]

As with hydrohalogenation, the formation of a tertiary carbocation is expected. The high energy of activation due to steric hindrance might require forcing conditions (higher temperature or stronger acid), which could also promote side reactions like elimination or polymerization.

  • Preparation: In a round-bottom flask, mix this compound (1.0 eq.) with an excess of water.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid (typically 5-10 mol%).

  • Reaction: Heat the mixture under reflux with vigorous stirring for several hours.

  • Monitoring: Monitor the disappearance of the starting material by GC.

  • Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract over anhydrous magnesium sulfate, remove the solvent by rotary evaporation, and purify the resulting alcohol by distillation.

Halogenation (e.g., with Br2)

The addition of halogens like bromine across a double bond is a useful transformation.

Unlike hydrohalogenation, the halogenation of alkenes proceeds through a cyclic halonium ion intermediate (a bromonium ion in the case of Br2).[10] This intermediate is formed by the electrophilic attack of the halogen on the double bond.

The subsequent nucleophilic attack by the halide ion occurs from the face opposite to the halonium ion, resulting in anti-addition.[11] With this compound, the formation of the bulky bromonium ion will be sterically hindered, potentially slowing down the reaction. The subsequent backside attack by the bromide ion will also be hindered.

G cluster_1 Halogenation Workflow start Start: this compound + Br2 intermediate Formation of Bromonium Ion start->intermediate attack Nucleophilic Attack by Br- intermediate->attack product trans-2,3-Dibromo-2,5,5-trimethylhexane attack->product end End product->end

Caption: Experimental workflow for halogenation.

  • Preparation: Dissolve this compound (1.0 eq.) in an inert solvent like carbon tetrachloride or dichloromethane in a flask protected from light.

  • Reaction: Cool the solution in an ice bath and add a solution of bromine (1.0 eq.) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Monitoring: The reaction is typically self-indicating due to the consumption of the colored bromine.

  • Work-up: Once the bromine color has completely disappeared, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent to obtain the crude vicinal dibromide. Further purification can be achieved by recrystallization or chromatography if necessary.

Oxidation Reactions of the Double Bond

The electron-rich nature of the double bond in this compound makes it susceptible to oxidation, leading to a variety of functional groups.

Epoxidation with Peroxy Acids (e.g., m-CPBA)

Epoxidation is the formation of a three-membered cyclic ether (an epoxide) from an alkene.

The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted process where the oxygen atom is transferred to the double bond in a single step.[12] This results in a syn-addition, where the stereochemistry of the alkene is retained in the epoxide.[13]

The bulky substituents around the double bond of this compound will sterically hinder the approach of the peroxy acid, likely requiring longer reaction times or more reactive peroxy acids (e.g., trifluoroperacetic acid).

This protocol is based on general procedures for alkene epoxidation with m-CPBA.[13]

  • Preparation: Dissolve this compound (1.0 eq.) in a chlorinated solvent like dichloromethane in a flask.

  • Reaction: Add a solution of m-CPBA (1.1 eq.) in dichloromethane portion-wise at room temperature.

  • Monitoring: Follow the consumption of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, filter off the precipitated meta-chlorobenzoic acid. Wash the filtrate with a sodium sulfite solution, followed by sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by distillation or column chromatography.

Ozonolysis: Cleavage of the Tetrasubstituted Double Bond

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[14]

Ozone reacts with the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The ozonide is then cleaved under either reductive or oxidative conditions.

  • Reductive Work-up (e.g., with dimethyl sulfide or zinc): Yields ketones and/or aldehydes.

  • Oxidative Work-up (e.g., with hydrogen peroxide): Yields ketones and/or carboxylic acids.

Since the double bond in this compound is tetrasubstituted, ozonolysis followed by a reductive work-up will yield two ketone fragments: acetone and 4,4-dimethyl-2-pentanone.

This is a general procedure for ozonolysis.[15]

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and cooled to -78 °C (dry ice/acetone bath).

  • Ozonolysis: Bubble ozone-enriched oxygen through the solution until a blue color persists, indicating an excess of ozone.

  • Purging: Pass a stream of nitrogen or oxygen through the solution to remove the excess ozone.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (1.5 eq.), and allow the mixture to warm to room temperature and stir for several hours.

  • Purification: Concentrate the reaction mixture and purify the resulting ketones by distillation.

Reduction of the Double Bond: Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond to form an alkane.

Mechanism of Heterogeneous Catalytic Hydrogenation

The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2).[5] The alkene and hydrogen adsorb onto the surface of the catalyst, where the addition of hydrogen atoms to the double bond occurs in a stepwise manner, usually from the same face of the double bond (syn-addition).

Catalyst Selection and Reaction Conditions for Hindered Alkenes

The hydrogenation of tetrasubstituted alkenes is often slow due to steric hindrance, which impedes the adsorption of the alkene onto the catalyst surface.[16] More active catalysts (e.g., PtO2) or higher pressures and temperatures may be required to achieve a reasonable reaction rate.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a procedure for a similar trimethylhexene.[16]

  • Preparation: In a hydrogenation flask, dissolve this compound (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C or PtO2 (typically 1-5 mol%) under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen-filled balloon. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and shake or stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation to yield the product, 2,5,5-trimethylhexane.

Hydroboration-Oxidation: An Anti-Markovnikov Approach

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov addition of water across a double bond.[17]

Mechanism and Regioselectivity

In the first step, borane (BH3) adds to the double bond in a concerted, syn-addition. The boron atom, being the electrophilic center, adds to the less sterically hindered carbon atom of the double bond.[18] In the second step, the resulting organoborane is oxidized with hydrogen peroxide in the presence of a base to replace the boron atom with a hydroxyl group.

Overcoming Steric Hindrance with Borane Reagents

For a tetrasubstituted alkene like this compound, the hydroboration step will be extremely slow due to steric hindrance. The use of less sterically demanding borane reagents, such as borane-tetrahydrofuran (BH3-THF) or borane dimethyl sulfide (BMS), is necessary. The regioselectivity is less of a concern as the subsequent oxidation will lead to a tertiary alcohol, but the steric hindrance to the initial borane addition is the primary challenge. The expected product is 2,5,5-trimethyl-3-hexanol.

Experimental Protocol: Hydroboration-Oxidation
  • Hydroboration: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution in an ice bath and add a solution of BH3-THF (1.0 M in THF, approximately 1.1 eq. of B-H bonds) dropwise. Allow the reaction to stir at room temperature for several hours.

  • Oxidation: Cool the reaction mixture again in an ice bath. Carefully add a 3 M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 40 °C.

  • Reaction: Stir the mixture at room temperature for at least one hour after the addition is complete.

  • Work-up: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

Summary of Reactivity and Synthetic Utility

The reactivity of the double bond in this compound is a classic example of sterically controlled chemistry. While electronically activated by four alkyl substituents, its tetrasubstituted nature and the presence of a bulky tert-butyl group impose significant steric constraints that govern the feasibility, rate, and outcome of addition reactions.

  • Electrophilic additions are generally sluggish and may require forcing conditions. The formation of tertiary carbocation intermediates is favored, but the potential for rearrangements must always be assessed.

  • Oxidation reactions like epoxidation and ozonolysis are viable, though reaction rates may be diminished by steric hindrance. Ozonolysis provides a clean route to ketone fragments.

  • Catalytic hydrogenation to the corresponding alkane is achievable but may require more active catalysts or more stringent conditions than for less substituted alkenes.

  • Hydroboration-oxidation offers a pathway to an alcohol product, but the initial hydroboration step is significantly hindered.

Understanding these reactivity patterns is crucial for the effective use of this compound and related sterically hindered alkenes as intermediates in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.

References

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A Technical Guide to the Stability and Storage of 2,5,5-Trimethyl-2-hexene for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5,5-Trimethyl-2-hexene (CAS No: 40467-04-7, Molecular Formula: C₉H₁₈) is a branched-chain aliphatic alkene utilized as a key intermediate in the synthesis of specialty chemicals, including fragrances and flavoring agents.[1] Its utility stems from the reactivity of its carbon-carbon double bond, which allows for a variety of addition and modification reactions.[1] However, this same reactivity makes the compound susceptible to degradation if not stored and handled under appropriate conditions. Understanding the chemical stability and potential degradation pathways of this compound is paramount for researchers and drug development professionals to ensure the integrity of starting materials, the reproducibility of synthetic outcomes, and the safety of laboratory operations.

This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines scientifically-grounded protocols for its storage and handling, and presents a methodology for conducting long-term stability assessments.

Chemical Stability and Principal Degradation Pathways

The stability of this compound is fundamentally dictated by the chemistry of its trisubstituted C=C double bond. This functional group is an electron-rich center, making it the primary site for reactions that can lead to degradation during storage. Unsaturated hydrocarbons are inherently more reactive than their saturated counterparts.[2] The principal pathways of concern are oxidative cleavage and acid-catalyzed isomerization.

Oxidative Degradation

The most significant degradation pathway for alkenes exposed to atmospheric oxygen is oxidative cleavage.[3][4] This process, which can be initiated by light, heat, or trace metal impurities, involves the reaction of the double bond with oxygen. While slow, this autoxidation can lead to the formation of hydroperoxides, which can subsequently decompose and cleave the C=C bond entirely. A more aggressive and well-understood model for this is ozonolysis, which breaks the double bond to form carbonyl compounds.[5][6][7]

For this compound, oxidative cleavage would break the bond between carbons 2 and 3, yielding two smaller ketone molecules: Acetone and 4,4-dimethyl-2-pentanone . The accumulation of these impurities can alter the physical properties of the material and interfere with subsequent chemical reactions.

Oxidative Degradation Pathway TMH This compound Intermediate Unstable Peroxide or Ozonide Intermediate TMH->Intermediate Oxidation Oxidant [O] Oxidant->Intermediate Acetone Acetone Intermediate->Acetone Cleavage Pentanone 4,4-Dimethyl-2-pentanone Intermediate->Pentanone Cleavage Products Degradation Products

Caption: Oxidative cleavage of this compound.

Acid-Catalyzed Isomerization

Traces of acidic impurities, either from the synthesis process or from environmental contamination (e.g., acidic bottle cap liners, atmospheric gases), can catalyze the isomerization of this compound.[8][9] This process involves the protonation of the double bond to form a tertiary carbocation intermediate. A subsequent deprotonation event can either regenerate the starting material or form a different, potentially more or less thermodynamically stable, isomer.[10]

For this compound, a likely isomerization product would be 2,5,5-trimethyl-1-hexene , where the double bond has shifted to a terminal position. The presence of such isomers can complicate reaction kinetics and product purification in subsequent synthetic steps.

Isomerization Pathway Start This compound Carbocation Tertiary Carbocation Intermediate Start->Carbocation Protonation Proton H+ Proton->Carbocation Carbocation->Start Deprotonation Product 2,5,5-Trimethyl-1-hexene (Isomer) Carbocation->Product Deprotonation

Caption: Acid-catalyzed isomerization of the double bond.

Thermal Decomposition

While less common under typical storage conditions, exposure to high temperatures can induce thermal decomposition or "cracking".[11] This process involves the homolytic cleavage of C-C and C-H bonds, leading to the formation of a complex mixture of smaller, lower molecular weight alkanes and alkenes.[12] The highly branched nature of this compound may influence its thermal stability compared to linear alkenes.[13]

Recommended Storage and Handling Protocols

The primary objective of a robust storage protocol is to mitigate the chemical degradation pathways described above. This is achieved by controlling the compound's environment to minimize exposure to oxygen, light, heat, and catalytic impurities.

Quantitative Storage Recommendations

The following conditions are recommended for the long-term storage of this compound to maintain its purity and integrity.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)[1][14]Reduces the rate of all potential degradation reactions, including autoxidation and isomerization. Lowers vapor pressure, minimizing exposure to headspace oxygen.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the oxidative degradation pathway.
Container Amber Glass Bottle with PTFE-lined CapAmber glass protects the compound from UV light, which can initiate radical reactions. A Polytetrafluoroethylene (PTFE) liner provides a chemically inert seal, preventing contamination from the cap.
Light Exposure Store in the dark[15]Prevents photo-initiated oxidation and other radical-mediated degradation pathways.
Handling Use non-sparking tools; ground containers[16][17]Prevents ignition from static discharge, as the compound is a flammable liquid.[17]
Handling Procedures for Maintaining Purity

When accessing the material, adherence to specific handling procedures is critical to prevent the introduction of contaminants that could compromise the bulk supply.

  • Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature to prevent condensation of atmospheric moisture into the sample.

  • Inert Atmosphere Transfer: Whenever possible, conduct transfers under a blanket of inert gas (e.g., in a glovebox or using a Schlenk line).

  • Minimize Headspace: For long-term storage of partial containers, consider transferring the liquid to a smaller vial to minimize the volume of the headspace, thereby reducing the amount of available oxygen.

  • Secure Sealing: After use, ensure the container is tightly sealed to prevent ingress of air and moisture.[16]

Experimental Protocol: Long-Term Stability Assessment

To validate storage conditions and determine a practical shelf-life, a formal stability study is essential. This protocol outlines a self-validating system using Gas Chromatography-Mass Spectrometry (GC-MS), a definitive method for separating and identifying volatile organic compounds and their degradation products.[18][19]

Objective

To quantify the purity of this compound and identify any degradation products over a 12-month period under both recommended and accelerated (stressed) storage conditions.

Materials and Equipment
  • This compound (high purity, >95%)

  • GC-MS system with a non-polar capillary column (e.g., DB-1 or equivalent)

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Nitrogen or Argon gas supply

  • Refrigerator (2-8°C)

  • Laboratory oven or incubator set to 40°C

  • Micropipettes

Step-by-Step Procedure
  • Sample Preparation (Time Zero):

    • Under a nitrogen atmosphere, aliquot 1.0 mL of this compound into 20 amber glass vials.

    • Seal all vials tightly.

    • Analyze three vials immediately (T=0 baseline) as described in step 5.

  • Storage Conditions:

    • Place half of the remaining vials (e.g., 8 vials) in a refrigerator at 2-8°C ("Recommended Condition").

    • Place the other half of the vials (e.g., 8 vials) in an incubator at 40°C ("Accelerated Condition").

  • Time Points:

    • Designate time points for analysis: 1 month, 3 months, 6 months, and 12 months.

    • At each time point, remove two vials from each storage condition for analysis.

  • Sample Analysis (GC-MS):

    • Prepare a diluted sample (e.g., 1 µL in 1 mL of hexane) for injection.

    • GC Method:

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min.

      • Carrier Gas: Helium

    • MS Method:

      • Scan Range: 40-200 m/z

      • Ionization Mode: Electron Ionization (EI)

  • Data Analysis:

    • For each chromatogram, calculate the purity of this compound using the area percent method.

    • Identify any new peaks by comparing their mass spectra to a library (e.g., NIST). Pay close attention to masses corresponding to isomers (m/z 126) and expected oxidative cleavage products like acetone and 4,4-dimethyl-2-pentanone.

    • Plot the purity (%) versus time for both storage conditions.

Stability Study Workflow cluster_prep Preparation cluster_storage Storage & Aging cluster_analysis Analysis start Procure High-Purity This compound aliquot Aliquot into Vials (Inert Atmosphere) start->aliquot storage_rec Store at 2-8°C aliquot->storage_rec storage_acc Store at 40°C (Accelerated) aliquot->storage_acc timepoint Pull Samples at T=0, 1, 3, 6, 12 mo storage_rec->timepoint storage_acc->timepoint gcms Analyze by GC-MS timepoint->gcms data Calculate Purity % Identify Degradants gcms->data report Generate Stability Report data->report

Caption: Workflow for the long-term stability assessment.

Summary of Key Stability Factors

FactorEffect on StabilityMitigation Strategy
Oxygen High Risk: Leads to oxidative cleavage of the double bond, forming ketone impurities.Store under an inert atmosphere (N₂, Ar). Minimize container headspace.
Temperature High Risk: Accelerates all degradation reactions. Elevated temperatures can cause thermal cracking.Store refrigerated at 2-8°C. Avoid exposure to heat sources.
Light (UV) Moderate Risk: Can initiate radical chain reactions, leading to oxidation and polymerization.Store in amber glass containers in a dark location.
Acids/Bases Moderate Risk: Catalyze double bond isomerization, leading to a mixture of isomers.Use high-purity material and store in containers with inert liners (PTFE).
Moisture Low Risk: While not directly reactive, it can facilitate the action of acidic or basic impurities.Store in a dry environment with a tightly sealed container.

References

  • Pharmaffiliates. (n.d.). This compound.
  • Chemistry LibreTexts. (2020). 9.15: Oxidative Cleavage of Alkenes.
  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3).
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  • Green Chemistry Teaching and Learning Community. (2023). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst.
  • National Institutes of Health. (n.d.). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. PMC.
  • ChemHelp ASAP. (2020). oxidative cleavage of alkenes. YouTube.
  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
  • Journal of Chemical Education. (n.d.). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst.
  • Chemsrc. (2025). This compound.
  • Chem Service. (2016). SAFETY DATA SHEET - 3,5,5-Trimethyl-1-hexene.
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  • Angewandte Chemie. (n.d.). The Isomerization of Olefins.
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  • National Institutes of Health. (2023). Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula.
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  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
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  • ResearchGate. (n.d.). Mechanism of the thermal decomposition of b-hydroxy alkenes.
  • iitutor.com. (2016). Storing Hydrocarbon Safely. YouTube.
  • Energy Education. (2020). Unsaturated hydrocarbons.
  • National Institutes of Health. (n.d.). Thermal Degradation of Fractionated High and Low Molecular Weight Polyisobutylene.
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A Theoretical and Computational Guide to 2,5,5-Trimethyl-2-hexene: Structure, Reactivity, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,5,5-trimethyl-2-hexene, a branched aliphatic alkene of interest in organic synthesis. While serving as a valuable intermediate, its detailed electronic structure and reactivity profile are not widely documented in dedicated theoretical literature.[1] This document bridges that gap by outlining a robust computational methodology using Density Functional Theory (DFT). We delve into the principles of geometric optimization, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping to build a predictive model of its behavior. A detailed, step-by-step protocol for performing these computational studies is provided, aimed at researchers and scientists in drug development and chemical synthesis. The guide culminates in a theoretical analysis of the molecule's reactivity in hallmark alkene reactions, demonstrating how computational insights can complement and guide experimental work.

Introduction and Molecular Overview

This compound is an unsaturated hydrocarbon featuring a trisubstituted double bond and a sterically demanding tert-butyl group. Its structure presents an interesting case for theoretical study, where electronic effects of the double bond are modulated by the significant steric hindrance of the adjacent quaternary carbon. These features are critical in dictating its role as an intermediate in the synthesis of specialty chemicals and polymers.[1]

Understanding the molecule's conformational preferences, electronic landscape, and the mechanistic pathways it favors is crucial for optimizing reaction conditions and designing novel synthetic routes. Computational chemistry offers a powerful, non-destructive lens to probe these characteristics at the molecular level. This guide establishes a foundational protocol for such an investigation.

Physicochemical and Structural Properties

A baseline understanding of a molecule's physical properties is essential before embarking on theoretical studies. These experimental values serve as benchmarks for validating computational models.

PropertyValueSource
IUPAC Name 2,5,5-trimethylhex-2-ene[2]
CAS Number 40467-04-7[2][3][4]
Molecular Formula C₉H₁₈[2]
Molecular Weight 126.24 g/mol [2]
Boiling Point ~134.1 °C at 760 mmHg[1]
Density ~0.740 g/cm³[1]
Flash Point 16.8 °C

The core structural feature is the C=C double bond, which imparts high electron density, making it a nucleophilic center and the primary site of reactivity.[5][6] The molecule is asymmetric, meaning reactions across the double bond can lead to constitutional isomers.

A Framework for Theoretical Investigation

To elucidate the electronic structure and reactivity of this compound, we propose a methodology centered on Density Functional Theory (DFT). DFT provides an excellent balance of computational accuracy and efficiency for organic molecules of this size.[7][8] The widely-used B3LYP functional combined with the Pople-style 6-31G(d,p) basis set is a proven combination for optimizing geometries and describing the electronic properties of organic compounds.[7][9][10][11]

Our theoretical workflow is designed to build a comprehensive electronic and reactivity profile of the molecule.

A 1. Initial Structure Generation B 2. Geometric Optimization (DFT B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation: No Imaginary Frequencies? C->D D->B No (Re-optimize) E 4. Single-Point Energy Calculation D->E  Yes F 5. Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) E->F G 6. Molecular Electrostatic Potential (MEP) Mapping E->G H 7. Reactivity Prediction & Mechanistic Insights F->H G->H

Caption: Workflow for the theoretical analysis of this compound.

Geometric Optimization and Conformational Stability

The first critical step is to find the molecule's most stable three-dimensional structure—its global energy minimum. The optimization calculation adjusts bond lengths, angles, and dihedral angles to find the lowest energy conformation. Following optimization, a vibrational frequency calculation is imperative. A true energy minimum is confirmed by the absence of any imaginary frequencies, which would otherwise indicate a transition state or a saddle point on the potential energy surface.[10]

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone for predicting chemical reactivity.[12] It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

  • HOMO: This orbital contains the most energetic, most easily donated electrons. For an alkene, the HOMO is invariably the π-orbital of the C=C double bond.[13] Its location highlights the molecule's primary nucleophilic site.

  • LUMO: This is the lowest-energy empty orbital, representing the region most likely to accept electrons. It indicates the molecule's electrophilic susceptibility.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO will be localized on the C2=C3 double bond, confirming this as the site for electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides an intuitive, color-coded visualization of the total electrostatic potential on the electron density surface of a molecule.[14][15][16] It reveals the charge distribution and is an excellent tool for predicting reactive sites.[14]

  • Red Regions: Indicate negative electrostatic potential, signifying electron-rich areas. These are the most likely sites for an attack by an electrophile.

  • Blue Regions: Indicate positive electrostatic potential, signifying electron-poor areas (often around hydrogen atoms bonded to electronegative atoms, or in this case, generally across the alkyl framework).

  • Green/Yellow Regions: Indicate neutral or near-neutral potential.

Protocol: DFT Calculation of this compound

This section provides a generalized, step-by-step protocol for performing the theoretical calculations described above using the Gaussian computational chemistry package.[10]

Step 1: Molecule Construction

  • Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of this compound.

  • Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Input File Generation

  • Create a Gaussian input file (.gjf or .com). The header and molecular specification will be structured as follows:

  • %chk : Specifies the name of the checkpoint file for saving results.

  • #p : Indicates "print" level of output.

  • Opt Freq : Keywords requesting a geometry optimization followed by a frequency calculation.[10]

  • B3LYP/6-31G(d,p) : Specifies the DFT method and basis set.[7][10]

  • 0 1 : Represents the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

Step 3: Execution and Validation

  • Run the calculation using the Gaussian software.

  • Upon completion, open the output file (.log or .out) and search for the results of the frequency calculation.

  • Confirm that there are no negative (imaginary) frequencies listed, which validates the optimized structure as a true energy minimum.

Step 4: Analysis of Results

  • Optimized Geometry: Extract the final optimized bond lengths, angles, and dihedrals from the output file.

  • Thermodynamic Data: The output will contain zero-point vibrational energy, enthalpy, and Gibbs free energy values.[17]

  • FMO Analysis: Open the checkpoint file (.chk) in a visualization program. Generate and visualize the HOMO and LUMO surfaces. Record their corresponding energy levels (in Hartrees or eV). Calculate the HOMO-LUMO energy gap.

  • MEP Map Generation: Using the checkpoint file, generate a cube file for the electron density and a separate cube file for the electrostatic potential. Map the potential onto the density surface to create the final MEP visualization.[16]

Theoretical Insights into Reactivity: Electrophilic Addition

The most characteristic reaction of alkenes is electrophilic addition.[6][18] The electron-rich π-bond acts as a nucleophile, attacking an electrophile (E⁺).[19] This process generates a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).[5][19]

cluster_0 Step 1: Electrophilic Attack & Carbocation Formation cluster_1 Step 2: Nucleophilic Attack A Alkene (Nucleophile) C Transition State 1 A->C B Electrophile (H-Br) B->C D Tertiary Carbocation (More Stable) C->D Favored Path E Secondary Carbocation (Less Stable) C->E Disfavored Path G Final Product D->G F Bromide Ion (Br⁻) F->G

Sources

Literature review on 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5,5-Trimethyl-2-hexene

Introduction

This compound is a branched-chain alkene, a valuable intermediate in various fields of organic synthesis.[1] With the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol , this compound is recognized for its specific isomeric structure which dictates its reactivity.[2] Its utility stems primarily from the reactivity of its trisubstituted double bond, making it a precursor for the synthesis of specialty chemicals, including fragrances and flavoring agents, and for applications in polymer modification.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a flammable liquid under standard conditions.[3] Its physical and chemical characteristics are crucial for its application in synthesis, dictating reaction conditions and purification methods. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 40467-04-7[4][5]
Molecular Formula C₉H₁₈[4][6]
Molecular Weight 126.24 g/mol [2][6]
IUPAC Name 2,5,5-trimethylhex-2-ene[2]
Synonyms 2-Hexene, 2,5,5-trimethyl-[4][5]
Density 0.740 ± 0.06 g/cm³ (Predicted)[1][4]
Boiling Point 134.1 °C at 760 mmHg[5]
Flash Point 16.8 °C[5]
Refractive Index 1.424[5]

Synthesis of this compound

The most direct and common laboratory synthesis of this compound is through the acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol.[7] This reaction is a classic example of an E1 elimination, where the formation of a stable tertiary carbocation intermediate drives the reaction towards the more substituted alkene as the major product, in accordance with Zaitsev's rule.

Mechanism: Dehydration of 2,5,5-Trimethyl-2-hexanol

The reaction proceeds in three key steps:

  • Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water).

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water, generating a stable tertiary carbocation at the C2 position.

  • Deprotonation to Form the Alkene: A weak base (water or the conjugate base of the acid) abstracts a proton from an adjacent carbon. While two products are possible, abstraction from C3 is favored, leading to the thermodynamically more stable trisubstituted alkene, this compound, as the major product.[7]

Dehydration_Mechanism sub 2,5,5-Trimethyl-2-hexanol step1 + H⁺ sub->step1 p_sub Protonated Alcohol step2 - H₂O p_sub->step2 carbocation Tertiary Carbocation (+H₂O) step3 - H⁺ carbocation->step3 product This compound (Major Product) step1->p_sub step2->carbocation step3->product

Caption: E1 mechanism for the dehydration of 2,5,5-trimethyl-2-hexanol.
Experimental Protocol: Dehydration of 2,5,5-Trimethyl-2-hexanol

This protocol is based on general procedures for the acid-catalyzed dehydration of alcohols.[8][9]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask as the reaction vessel. Ensure all glassware is dry.

  • Reagent Addition: In the round-bottom flask, combine 1 mole equivalent of 2,5,5-trimethyl-2-hexanol with a catalytic amount of concentrated strong acid (e.g., 85% phosphoric acid or concentrated sulfuric acid) and a boiling stone.[8]

  • Reaction and Distillation: Gently heat the mixture using a heating mantle or sand bath. The product alkene has a lower boiling point than the starting alcohol, allowing it to be distilled from the reaction mixture as it is formed.[8] This continuous removal of the product shifts the reaction equilibrium to the right, maximizing the yield according to Le Châtelier's principle.[8] Maintain the distillation temperature below 100°C to prevent co-distillation of the unreacted alcohol.[8]

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by water, and finally a brine solution.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or calcium chloride.[8] Decant or filter the dried liquid to remove the drying agent. A final simple distillation can be performed to obtain the pure this compound.

Alternative Synthesis: The Wittig Reaction

While dehydration is common, the Wittig reaction offers a powerful alternative for alkene synthesis with precise control over the double bond's location, avoiding the potential for isomeric mixtures that can arise from elimination reactions.[10][11] This method involves reacting a ketone or aldehyde with a phosphorus ylide.[12] To synthesize this compound, one would react 4,4-dimethyl-2-pentanone with the ylide derived from 2-propyltriphenylphosphonium bromide.

Wittig_Workflow salt Phosphonium Salt (e.g., Alkyltriphenylphosphonium Halide) base + Strong Base (e.g., n-BuLi) salt->base ylide Phosphorus Ylide cyclo [2+2] Cycloaddition ylide->cyclo carbonyl Carbonyl Compound (Ketone or Aldehyde) carbonyl->cyclo oxaphosphetane Oxaphosphetane (Intermediate) elim Elimination oxaphosphetane->elim alkene Alkene Product byproduct Triphenylphosphine Oxide (Byproduct) base->ylide cyclo->oxaphosphetane elim->alkene elim->byproduct

Caption: General workflow for alkene synthesis via the Wittig reaction.

Spectroscopic Analysis

Structural elucidation of this compound is confirmed through various spectroscopic methods.

  • Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows characteristic fragmentation patterns. The most abundant peak (base peak) is typically observed at an m/z of 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[2] Other significant fragments appear at m/z 70 and 41.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display a characteristic vinyl proton signal, along with signals for the three distinct methyl groups and the methylene protons, with chemical shifts and splitting patterns consistent with the structure.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including two signals for the sp² hybridized carbons of the double bond.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic C=C stretching vibration for the alkene bond, as well as C-H stretching vibrations for both sp² (vinylic) and sp³ (alkylic) hybridized carbons.[2]

Reactivity and Applications

The synthetic utility of this compound is centered on the reactivity of its carbon-carbon double bond. As an alkene, it readily undergoes addition reactions.

  • Electrophilic Additions: It can react with electrophiles such as halogens (bromination, chlorination), hydrogen halides (hydrohalogenation), and water under acidic conditions (hydration) to yield a variety of functionalized saturated compounds.

  • Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, yielding 2,5,5-trimethylhexane.

  • Oxidation: The alkene can be cleaved or functionalized through oxidation reactions, such as ozonolysis or epoxidation, to produce aldehydes, ketones, or epoxides, which are themselves versatile synthetic intermediates.

Due to this reactivity, it serves as a key building block in organic synthesis.[1] Its branched hydrocarbon structure makes it a candidate for producing specialty chemicals, including those used in the fragrance and flavor industries.[1] Furthermore, its alkene functionality allows for its use in polymer chemistry, either as a monomer or as a modifying agent to alter polymer properties.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3]

  • Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[4] Use non-sparking tools and ground all equipment to prevent fires caused by electrostatic discharge.[3][4]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] It should be stored away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[3][4]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[3] Do not empty into drains.[13]

References

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  • NIST. (n.d.). 2-Hexene, 3,5,5-trimethyl-. NIST Chemistry WebBook.
  • Study.com. (n.d.). Which product(s) will be obtained by dehydration of 2-heptanol and the dehydration of 2 methyl-1-cyclohexanol?.
  • Airgas. (2016, July 15). SAFETY DATA SHEET: 2 - HEXENE.
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Methodological & Application

Synthesis of 2,5,5-Trimethyl-2-hexene protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2,5,5-Trimethyl-2-hexene

Authored by: A Senior Application Scientist

This document provides a detailed protocol for the synthesis of this compound, a valuable branched alkene intermediate. Primarily used in the production of specialty chemicals, its unique structure is a precursor in the development of fragrances and flavoring agents.[1] This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety protocols.

Strategic Overview of Synthesis

The construction of the trisubstituted double bond in this compound can be approached through several established methodologies. The most direct and industrially relevant method involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,5,5-trimethyl-2-hexanol.[2] This precursor alcohol is readily synthesized via the Grignard reaction, which offers a robust and high-yielding pathway for carbon-carbon bond formation.

An alternative, the Wittig reaction, provides excellent control over the location of the double bond by coupling a phosphorus ylide with a ketone.[3][4][5][6] While effective, this method involves pyrophoric reagents and a challenging purification to remove the triphenylphosphine oxide byproduct.

This guide will focus on the two-step Grignard-dehydration sequence due to its reliability, scalability, and the use of more common laboratory reagents.

Primary Protocol: Grignard Reaction followed by Acid-Catalyzed Dehydration

This robust two-part protocol first constructs the carbon skeleton of the target molecule's precursor alcohol and then eliminates water to form the desired alkene.

Part A: Synthesis of 2,5,5-Trimethyl-2-hexanol via Grignard Reaction

The core of this step is the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl carbon of 4,4-dimethyl-2-pentanone.[7][8] The steric hindrance from the neopentyl group on the ketone influences reactivity but provides a clear path to the desired tertiary alcohol.[7]

cluster_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup and Isolation prep1 Flame-dry all glassware under vacuum prep2 Add Mg turnings and anhydrous diethyl ether to flask prep1->prep2 prep3 Add methyl iodide dropwise to initiate reaction prep2->prep3 react1 Cool Grignard reagent to 0 °C prep3->react1 Freshly prepared Grignard reagent react2 Add 4,4-dimethyl-2-pentanone in ether dropwise react1->react2 react3 Warm to RT and stir for 2 hours react2->react3 work1 Quench reaction with saturated aq. NH4Cl react3->work1 Reaction mixture work2 Extract aqueous layer with diethyl ether work1->work2 work3 Wash combined organic layers with brine work2->work3 work4 Dry over anhydrous Na2SO4, filter, and evaporate solvent work3->work4 Crude 2,5,5-trimethyl-2-hexanol Crude 2,5,5-trimethyl-2-hexanol work4->Crude 2,5,5-trimethyl-2-hexanol

Caption: Workflow for the synthesis of the alcohol precursor.

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.2 eq---
Methyl IodideCH₃I141.941.1 eqUse in a fume hood.
4,4-Dimethyl-2-pentanoneC₇H₁₄O114.191.0 eq---
Anhydrous Diethyl Ether(C₂H₅)₂O74.12SolventEnsure dryness.
Saturated NH₄Cl (aq)NH₄Cl53.49As neededFor quenching.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.
Equipment ------------
3-Neck Round Bottom Flask------1---
Reflux Condenser------1---
Dropping Funnel------1---
Magnetic Stirrer/Hotplate------1---
  • Glassware Preparation: All glassware must be rigorously dried in an oven at >100°C for several hours or flame-dried under vacuum to remove all traces of water, which would quench the Grignard reagent.[9]

  • Grignard Reagent Formation: Assemble the 3-neck flask with the condenser, dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask. Add a portion of anhydrous diethyl ether. Place the methyl iodide, diluted in anhydrous ether, into the dropping funnel. Add a small amount of the methyl iodide solution to the magnesium. Initiation is indicated by bubbling and a gray cloudiness. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • Ketone Addition: After the magnesium is consumed, cool the freshly prepared Grignard reagent to 0°C using an ice bath. Add a solution of 4,4-dimethyl-2-pentanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.[7]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.[7]

  • Quenching and Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide salt.[9]

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude alcohol can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

Part B: Dehydration of 2,5,5-Trimethyl-2-hexanol

This step employs an acid catalyst in an E1 elimination mechanism. Protonation of the alcohol's hydroxyl group creates a good leaving group (water). Departure of water forms a tertiary carbocation, which is relatively stable. A proton is then abstracted from an adjacent carbon to form the alkene. The major product, this compound, is the more substituted and thermodynamically stable Zaitsev product.[2][10]

cluster_mech E1 Elimination Mechanism A 2,5,5-Trimethyl-2-hexanol (Substrate) B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Tertiary Carbocation (Intermediate) B->C - H₂O D This compound (Major Product) C->D - H⁺ (Zaitsev) E 2,5,5-Trimethyl-1-hexene (Minor Product) C->E - H⁺ (Hofmann)

Caption: Mechanism of alcohol dehydration via an E1 pathway.

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
2,5,5-Trimethyl-2-hexanolC₉H₂₀O144.251.0 eqFrom Part A.
85% Phosphoric AcidH₃PO₄98.00~0.3 eqCorrosive. A greener alternative to H₂SO₄.[11]
Sodium Bicarbonate (5% aq)NaHCO₃84.01As neededFor neutralization.
Anhydrous Calcium ChlorideCaCl₂110.98As neededFor drying.
Equipment ------------
Round Bottom Flask------1---
Fractional Distillation Column------1---
Distillation Head & Condenser------1---
Receiving Flask------1---
Heating Mantle------1---
  • Apparatus Setup: Assemble a fractional distillation apparatus. Place the crude 2,5,5-trimethyl-2-hexanol and 85% phosphoric acid in the distillation flask with a boiling stone.[12]

  • Distillation: Gently heat the mixture using a heating mantle. The alkene product has a lower boiling point than the starting alcohol. As the reaction proceeds, the alkene will distill out of the reaction mixture.[12] This continuous removal of the product shifts the equilibrium to favor product formation, in accordance with Le Châtelier's principle.[12] Collect the distillate that boils below ~135°C.[1]

  • Workup of Distillate: Transfer the collected distillate to a separatory funnel. Wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize any acidic residue), and finally with brine.

  • Drying and Final Purification: Drain the organic layer into a clean flask and dry it over anhydrous calcium chloride.[12] After 5-10 minutes, decant or filter the dried liquid into a clean distillation flask. Perform a final fractional distillation, collecting the pure this compound fraction.

Alternative Pathway: The Wittig Reaction

The Wittig reaction offers a powerful alternative for alkene synthesis with absolute regiocontrol of the double bond placement.[3]

cluster_path1 Disconnect 1 cluster_path2 Disconnect 2 (Less Favorable) Target This compound Ketone1 4,4-Dimethyl-2-pentanone Target->Ketone1 Wittig Reaction Ylide1 Ethylidene- triphenylphosphorane Target->Ylide1 Ketone2 Acetone Target->Ketone2 Wittig Reaction Ylide2 Neopentyl- triphenylphosphorane Target->Ylide2

Caption: Retrosynthesis of the target alkene via the Wittig reaction.

To synthesize this compound, one would react ethylidenetriphenylphosphorane with 4,4-dimethyl-2-pentanone. The ylide is generated in situ from its corresponding phosphonium salt (ethyltriphenylphosphonium bromide) by deprotonation with a very strong base, such as n-butyllithium or tert-butyllithium.[4] This route avoids the potential for rearrangement that can occur in carbocation-based reactions but requires handling of pyrophoric organolithium reagents and a difficult separation of the product from triphenylphosphine oxide.[3]

Product Characterization

The final product should be a clear, colorless liquid. Its identity and purity can be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₉H₁₈[13]
Molecular Weight 126.24 g/mol [13][14]
Boiling Point ~134 °C[1]
Density ~0.740 g/cm³[1]
  • NMR Spectroscopy (¹H and ¹³C): Will confirm the connectivity and the presence of the trisubstituted alkene.

  • FTIR Spectroscopy: Will show characteristic C=C stretching and =C-H bending frequencies, and the absence of the broad O-H stretch from the starting alcohol.

  • Mass Spectrometry (GC-MS): Will confirm the molecular weight and provide a fragmentation pattern.[15][16]

Critical Safety Precautions

A thorough risk assessment must be conducted before beginning any chemical synthesis.

  • General: All operations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[17][18]

  • Grignard Reagents: Diethyl ether is extremely flammable. The Grignard reagent itself is moisture-sensitive. All glassware must be dry, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Acids: Concentrated phosphoric and sulfuric acids are highly corrosive and can cause severe burns.[11] Handle with extreme care.

  • Organolithium Reagents (Wittig): Reagents like n-butyllithium and tert-butyllithium are pyrophoric and will ignite spontaneously on contact with air or moisture.[17] They must be handled exclusively under an inert atmosphere using proper air-free techniques (e.g., Schlenk line or glove box).[17][19] Ensure a Class D fire extinguisher is accessible.[17]

  • Waste Disposal: Reactive reagents must be quenched safely before disposal. Excess Grignard reagents can be slowly quenched with isopropanol followed by water. Organolithium waste requires specialized quenching procedures.[19] All chemical waste must be disposed of according to institutional and local regulations.

References

  • Lab Manager Magazine. (2024). 8 Rules for the Safe Handling of t-Butyllithium.
  • Study.com. (n.d.). Draw the major product of the dehydration of 2,5,5-trimethyl-2-hexanol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyllithium solution.
  • Sigma-Aldrich. (2013). Safety Data Sheet.
  • University of Georgia Office of Research. (n.d.). tert-Butyllithium-594-19-4.docx.
  • BenchChem. (2025). Use of 4,4-Dimethyl-2-pentanone as a starting reagent in organic synthesis.
  • BenchChem. (2025). Improving the yield and purity of 4,4-Dimethyl-2-pentanone synthesis.
  • Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of t-ButylLithium (tBuLi).
  • EvitaChem. (n.d.). Buy 4,4-Dimethyl-2-pentanol.
  • SpectraBase. (n.d.). 2-Hexene, 2,5,5-trimethyl-.
  • NIST WebBook. (n.d.). 2-Hexene, 3,5,5-trimethyl-.
  • Study.com. (n.d.). Which product(s) will be obtained by dehydration of 2-heptanol....
  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Lumen Learning. (n.d.). The Wittig reaction | Organic Chemistry II.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Wikipedia. (n.d.). Wittig reaction.
  • University of Massachusetts. (n.d.). Dehydration of an alcohol.
  • MySkinRecipes. (2025). This compound.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Beyond Benign. (n.d.). A Greener Alcohol Dehydration.
  • Simson Pharma Limited. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • ECHEMI. (n.d.). Buy this compound Industrial Grade.

Sources

The Versatile Intermediate: A Guide to the Synthetic Applications of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Branched Olefin

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,5,5-Trimethyl-2-hexene, a readily available branched aliphatic alkene, presents itself as a valuable and versatile intermediate. Its trisubstituted double bond and sterically hindered neopentyl group offer a unique combination of reactivity and selectivity, making it a compelling precursor for a range of value-added chemicals. This guide provides an in-depth exploration of key synthetic transformations of this compound, with a particular focus on its applications in the synthesis of fine chemicals, notably within the fragrance and flavor industries. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, offering both practical methodologies and the underlying chemical principles.

The inherent reactivity of the carbon-carbon double bond in this compound allows for a variety of addition reactions, each yielding a distinct class of functionalized molecules. This guide will delve into five fundamental transformations: epoxidation, hydroboration-oxidation, ozonolysis, acid-catalyzed hydration, and the Prins reaction. For each, we will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the potential applications of the resulting products.

Epoxidation: Crafting the Oxirane Ring

The conversion of an alkene to an epoxide is a cornerstone of organic synthesis. Epoxides are highly sought-after intermediates due to the ring strain of the three-membered oxirane ring, which makes them susceptible to nucleophilic attack, leading to a diverse array of difunctionalized compounds. The epoxidation of this compound yields 2,3-epoxy-2,5,5-trimethylhexane, a chiral molecule with significant potential as a building block.

Causality in Experimental Design: The Prilezhaev Reaction

The most common and reliable method for the epoxidation of unfunctionalized alkenes is the Prilezhaev reaction, which utilizes a peroxycarboxylic acid. meta-Chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability, stability, and high reactivity. The reaction proceeds through a concerted "butterfly" transition state, where the oxygen atom is delivered to the double bond in a syn-fashion, preserving the stereochemistry of the starting alkene.

Reaction Mechanism: A Concerted Approach

The mechanism of epoxidation with a peroxy acid is a well-established concerted process. The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This concerted transition state involves the simultaneous formation of the C-O bonds of the epoxide, the breaking of the weak O-O bond of the peroxy acid, and the transfer of a proton.

epoxidation_mechanism cluster_start Reactants cluster_ts Transition State cluster_prod Products TMH This compound TS Butterfly Transition State TMH->TS Nucleophilic attack mCPBA m-CPBA mCPBA->TS Epoxide 2,3-Epoxy-2,5,5-trimethylhexane TS->Epoxide mCBA m-Chlorobenzoic Acid TS->mCBA

Caption: Epoxidation of this compound with m-CPBA.

Experimental Protocol: Synthesis of 2,3-Epoxy-2,5,5-trimethylhexane

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane and add it to a dropping funnel.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactant This compound
Reagent m-CPBA
Solvent Dichloromethane
Temperature 0 °C to room temperature
Typical Yield 80-90%
Product B.P. ~150-155 °C

Hydroboration-Oxidation: Anti-Markovnikov Hydration

The hydroboration-oxidation of alkenes is a powerful two-step reaction that achieves the anti-Markovnikov addition of water across a double bond.[1] This regioselectivity is complementary to acid-catalyzed hydration and provides access to alcohols that are otherwise difficult to synthesize directly. For this compound, this reaction yields 2,5,5-trimethyl-3-hexanol.

Causality in Experimental Design: Steric and Electronic Control

The regioselectivity of the hydroboration step is governed by both steric and electronic factors. Borane (BH₃), typically used as a complex with tetrahydrofuran (THF), adds to the double bond in a concerted fashion. The boron atom, being the electrophilic center, adds to the less sterically hindered carbon of the double bond, while the more electronegative hydrogen atom adds to the more substituted carbon.[1] This initial addition is followed by oxidation with hydrogen peroxide in a basic medium, which replaces the boron atom with a hydroxyl group with retention of stereochemistry.

Reaction Mechanism: A Two-Step Process

The reaction proceeds in two distinct stages: hydroboration followed by oxidation.

  • Hydroboration: The BH₃ molecule adds across the double bond in a concerted, syn-addition. For trisubstituted alkenes like this compound, the boron atom will preferentially add to the less substituted carbon (C3).

  • Oxidation: The trialkylborane intermediate is then oxidized with hydrogen peroxide and a base (e.g., NaOH). The hydroperoxide anion attacks the boron atom, followed by a 1,2-alkyl shift from boron to oxygen. This process is repeated for all three alkyl groups, and subsequent hydrolysis yields the alcohol.[2]

hydroboration_workflow Start This compound Step1 1. Hydroboration (BH3-THF) Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 2. Oxidation (H2O2, NaOH) Intermediate->Step2 Product 2,5,5-Trimethyl-3-hexanol (Anti-Markovnikov Product) Step2->Product

Caption: Workflow for the hydroboration-oxidation of this compound.

Experimental Protocol: Synthesis of 2,5,5-Trimethyl-3-hexanol

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, dropping funnel, separatory funnel

Procedure:

  • In a dry 250 mL round-bottom flask under a nitrogen atmosphere, place this compound (1.0 eq) and anhydrous THF (approx. 5 volumes).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of BH₃·THF (0.4 eq) via syringe over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution (1.2 eq).

  • Carefully add the 30% H₂O₂ solution dropwise (1.2 eq), ensuring the temperature does not exceed 30 °C.

  • After the addition, stir the mixture at room temperature for 1 hour.

  • Add diethyl ether to extract the product. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by vacuum distillation.

ParameterValue
Reactant This compound
Reagents 1. BH₃·THF; 2. H₂O₂, NaOH
Solvent THF
Temperature 0 °C to room temperature
Typical Yield 85-95%
Product B.P. ~175-180 °C

Ozonolysis: Cleavage to Carbonyls

Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds, yielding aldehydes and ketones.[3] This reaction is particularly valuable in fragrance synthesis as it can break down larger, less volatile molecules into smaller, often odorous, carbonyl compounds.[4] The ozonolysis of this compound results in the formation of acetone and 3,3-dimethylbutanal.

Causality in Experimental Design: The Criegee Intermediate and Reductive Workup

The reaction proceeds via the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. This ozonide is then cleaved under reductive or oxidative conditions. A reductive workup, typically using dimethyl sulfide (DMS) or zinc, is employed to obtain aldehydes and ketones without over-oxidation to carboxylic acids.[3] DMS is a mild reducing agent that is converted to dimethyl sulfoxide (DMSO) during the reaction.

Reaction Mechanism: Formation and Cleavage of the Ozonide
  • Ozone Addition: Ozone undergoes a 1,3-dipolar cycloaddition to the alkene to form the unstable primary ozonide.

  • Rearrangement: The primary ozonide cleaves and recombines to form the more stable secondary ozonide.

  • Reductive Cleavage: The secondary ozonide is treated with a reducing agent, such as dimethyl sulfide, which cleaves the ozonide to yield the two carbonyl compounds and DMSO.

ozonolysis_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkene This compound Molozonide Primary Ozonide Alkene->Molozonide Ozone O₃ Ozone->Molozonide Ozonide Secondary Ozonide Molozonide->Ozonide Rearrangement Acetone Acetone Ozonide->Acetone Reductive Workup (DMS) Aldehyde 3,3-Dimethylbutanal Ozonide->Aldehyde Reductive Workup (DMS)

Caption: Ozonolysis of this compound.

Experimental Protocol: Synthesis of Acetone and 3,3-Dimethylbutanal

Materials:

  • This compound

  • Dichloromethane (DCM) or Methanol, anhydrous

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Round-bottom flask with a gas dispersion tube, magnetic stirrer, dry ice/acetone bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (1.5 eq) dropwise to the cold reaction mixture.

  • Allow the mixture to slowly warm to room temperature and stir for at least 2 hours.

  • The solvent and the volatile acetone can be removed by distillation. The remaining 3,3-dimethylbutanal can be purified by further distillation.

ParameterValue
Reactant This compound
Reagents 1. O₃; 2. DMS
Solvent Dichloromethane
Temperature -78 °C to room temperature
Products Acetone, 3,3-Dimethylbutanal
Workup Reductive

Acid-Catalyzed Hydration: Markovnikov's Rule in Action

Acid-catalyzed hydration is a classic method for converting alkenes to alcohols.[5] The reaction follows Markovnikov's rule, meaning the hydroxyl group adds to the more substituted carbon of the double bond.[5] For this compound, this results in the formation of 2,5,5-trimethyl-2-hexanol.

Causality in Experimental Design: Carbocation Stability

The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate formed during the reaction. Protonation of the double bond can occur at either C2 or C3. Protonation at C3 leads to a more stable tertiary carbocation at C2, whereas protonation at C2 would lead to a less stable secondary carbocation at C3. Consequently, the reaction proceeds predominantly through the tertiary carbocation intermediate.

Reaction Mechanism: A Stepwise Process
  • Protonation: The alkene is protonated by a strong acid (e.g., H₃O⁺ from H₂SO₄/H₂O) to form the most stable carbocation.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A final deprotonation step by another water molecule yields the alcohol and regenerates the acid catalyst.

hydration_mechanism Start This compound Protonation Protonation (H₃O⁺) Start->Protonation Carbocation Tertiary Carbocation (at C2) Protonation->Carbocation Attack Nucleophilic Attack (H₂O) Carbocation->Attack Oxonium Protonated Alcohol Attack->Oxonium Deprotonation Deprotonation (H₂O) Oxonium->Deprotonation Product 2,5,5-Trimethyl-2-hexanol (Markovnikov Product) Deprotonation->Product

Caption: Mechanism of acid-catalyzed hydration.

Experimental Protocol: Synthesis of 2,5,5-Trimethyl-2-hexanol

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the 50% sulfuric acid solution.

  • Cool the acid solution in an ice bath.

  • Slowly add this compound to the vigorously stirred acid.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the alcohol by vacuum distillation.

ParameterValue
Reactant This compound
Reagent 50% H₂SO₄
Temperature 0 °C to room temperature
Typical Yield 70-80%
Product B.P. ~170-175 °C

The Prins Reaction: Carbon-Carbon Bond Formation

The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene, catalyzed by a protic or Lewis acid.[6] The outcome of the reaction is highly dependent on the reaction conditions. With formaldehyde in the presence of a protic acid and water, the typical product is a 1,3-diol.[6] The Prins reaction of this compound with formaldehyde would be expected to yield 3,6,6-trimethyl-1,3-heptanediol.

Causality in Experimental Design: Trapping the Carbocation

Similar to acid-catalyzed hydration, the Prins reaction proceeds through a carbocation intermediate. The aldehyde is first protonated by the acid catalyst, making it a potent electrophile. The alkene then attacks the protonated carbonyl, forming a carbocation. The fate of this carbocation determines the final product. In the presence of water, the carbocation is trapped to form a 1,3-diol.

Reaction Mechanism: Electrophilic Addition and Nucleophilic Capture
  • Protonation of Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Electrophilic Attack: The alkene's double bond attacks the protonated carbonyl carbon, forming a new C-C bond and a carbocation.

  • Nucleophilic Capture: A water molecule attacks the carbocation.

  • Deprotonation: Deprotonation of the resulting oxonium ion yields the 1,3-diol.

prins_reaction Start This compound + Formaldehyde Protonation Protonation of Formaldehyde (H⁺) Start->Protonation Attack Electrophilic Attack by Alkene Protonation->Attack Carbocation Carbocation Intermediate Attack->Carbocation Capture Nucleophilic Capture by H₂O Carbocation->Capture Deprotonation Deprotonation Capture->Deprotonation Product 3,6,6-Trimethyl-1,3-heptanediol Deprotonation->Product

Caption: Prins reaction of this compound with formaldehyde.

Experimental Protocol: Synthesis of 3,6,6-Trimethyl-1,3-heptanediol

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution, formalin)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask, combine this compound and an equimolar amount of aqueous formaldehyde.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction by TLC or GC.

  • Quench the reaction by adding it to a stirred mixture of diethyl ether and saturated sodium carbonate solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude diol.

  • Purify the product by vacuum distillation or recrystallization.

ParameterValue
Reactants This compound, Formaldehyde
Catalyst Sulfuric Acid
Temperature 0 °C to room temperature
Product 1,3-Diol
Workup Basic workup

Applications in Fragrance and Fine Chemical Synthesis

The products derived from the functionalization of this compound are valuable precursors in the fragrance industry.

  • Alcohols , such as 2,5,5-trimethyl-2-hexanol and 2,5,5-trimethyl-3-hexanol, can possess woody, camphoraceous, or floral notes themselves. More importantly, they can be readily oxidized to the corresponding ketones, which are a major class of fragrance compounds.

  • Aldehydes , like 3,3-dimethylbutanal obtained from ozonolysis, often have strong and characteristic odors. This particular aldehyde is known for its green, aldehydic, and slightly fruity scent profile.

  • Epoxides are versatile intermediates that can be opened with various nucleophiles to generate a wide range of difunctionalized molecules, including amino alcohols and diols, which can be further elaborated into complex fragrance ingredients.

  • 1,3-Diols from the Prins reaction can be used in the synthesis of polyesters and as precursors for other functional groups.

The structural motif of a gem-dimethyl group, as present in this compound, is often found in molecules with interesting olfactory properties, contributing to their substantivity and unique scent profiles.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in the described protocols, such as m-CPBA (a potential explosive), borane (toxic and flammable), ozone (highly toxic), and strong acids, require careful handling and adherence to established safety procedures. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a valuable and underutilized intermediate in organic synthesis. Its unique structure allows for a range of selective transformations, leading to a variety of functionalized molecules with significant potential in the fine chemical and fragrance industries. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers looking to exploit the synthetic utility of this versatile branched alkene.

References

  • MySkinRecipes. (n.d.). This compound.
  • Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes.
  • Wikipedia. (2024). Hydroboration–oxidation reaction.
  • Wikipedia. (2024). Prins reaction.
  • Organic Chemistry Portal. (n.d.). Prins Reaction.
  • Bentham Science Publishers. (n.d.). The Prins Reaction: Advances and Applications.
  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes.
  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism.
  • Brainly.com. (2023). What is the chief product of the acid-catalyzed hydration of 2,5-dimethyl-2-hexene?.
  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems.

Sources

The Strategic Application of 2,5,5-Trimethyl-2-hexene in the Synthesis of Novel Fragrance Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in the fragrance and flavor industry on the versatile applications of 2,5,5-trimethyl-2-hexene as a strategic starting material in the synthesis of high-value fragrance ingredients. We will delve into two primary synthetic pathways: the creation of a vibrant grapefruit-scented acetal and the exploration of woody-floral notes through acid-catalyzed cyclization, specifically the Prins reaction. This guide offers not only detailed, step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the chemical transformations involved.

Introduction: The Potential of a Branched Olefin

This compound, a readily available branched aliphatic alkene, presents a unique scaffold for the creative fragrance chemist.[1][2] Its trisubstituted double bond and sterically hindered gem-dimethyl group offer a playground for regioselective and stereoselective transformations, leading to novel fragrance molecules with desirable olfactory properties. The inherent structure of this C9 olefin allows for its conversion into a variety of derivatives, from acyclic aldehydes and acetals to complex cyclic ethers, which are foundational components in modern perfumery.[1] This guide will focus on two such transformations that highlight the synthetic utility of this versatile building block.

Pathway I: Synthesis of a Grapefruit-Scented Acetal (Methyl Pamplemousse)

One of the most direct applications of this compound in fragrance synthesis is its conversion to 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a compound known in the industry as Methyl Pamplemousse. This molecule is prized for its fresh, juicy, and slightly bitter grapefruit aroma with underlying woody tones.[3] The synthesis is a two-step process involving an initial hydroformylation to create an aldehyde, followed by acetalization.

Theoretical Underpinnings of the Synthesis

The overall synthetic strategy is outlined below:

Synthesis_Pathway_I start This compound aldehyde 2,2,5-Trimethyl-4-hexenal start->aldehyde Hydroformylation (Rh catalyst, CO/H2) acetal 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (Methyl Pamplemousse) aldehyde->acetal Acetalization (Methanol, Acid catalyst) caption Figure 1: Synthetic pathway to Methyl Pamplemousse.

Caption: Figure 1: Synthetic pathway to Methyl Pamplemousse.

Hydroformylation: This industrial process, also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[4] For a trisubstituted alkene like this compound, the regioselectivity of the hydroformylation is crucial. While the reaction can lead to two isomeric aldehydes, the use of specific rhodium-phosphine catalysts can favor the formation of the terminal aldehyde, 2,2,5-trimethyl-4-hexenal, which is the desired precursor.[5][6]

Acetalization: The subsequent reaction of the aldehyde with methanol in the presence of an acid catalyst yields the corresponding dimethyl acetal.[1] This transformation not only stabilizes the aldehyde but also contributes to the final olfactory profile of the fragrance molecule.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound

Objective: To synthesize 2,2,5-trimethyl-4-hexenal from this compound.

Materials:

  • This compound (98% purity)

  • Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Synthesis gas (CO/H₂ in a 1:1 ratio)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control.

Procedure:

  • In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (0.01 mol%) and PPh₃ (0.1 mol%) in anhydrous toluene (100 mL).

  • Add this compound (10 g, 79.2 mmol) to the catalyst solution.

  • Seal the autoclave and purge with nitrogen three times.

  • Pressurize the autoclave with synthesis gas to 50 bar.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Maintain the pressure at 50 bar by feeding synthesis gas as it is consumed. Monitor the reaction progress by GC analysis of aliquots.

  • After completion of the reaction (typically 4-6 hours), cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • The crude product, primarily 2,2,5-trimethyl-4-hexenal, can be purified by fractional distillation under reduced pressure.

Protocol 2: Acetalization of 2,2,5-Trimethyl-4-hexenal

Objective: To synthesize 6,6-dimethoxy-2,5,5-trimethylhex-2-ene.

Materials:

  • 2,2,5-Trimethyl-4-hexenal

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,2,5-trimethyl-4-hexenal (5 g, 35.7 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of p-TSA (approx. 0.1 g).

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 6,6-dimethoxy-2,5,5-trimethylhex-2-ene.

Expected Results and Data
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Olfactory Profile
This compoundC₉H₁₈126.24134-136-
2,2,5-Trimethyl-4-hexenalC₉H₁₆O140.22183 (predicted)Fruity, Floral[7]
6,6-Dimethoxy-2,5,5-trimethylhex-2-eneC₁₁H₂₂O₂186.29214-215Grapefruit, Woody[3]

Pathway II: Synthesis of Woody-Floral Fragrances via the Prins Reaction

The Prins reaction, the acid-catalyzed addition of an aldehyde (most commonly formaldehyde) to an alkene, is a powerful tool in fragrance synthesis for the construction of cyclic ethers, which often possess woody, floral, or amber notes.[8][9][10] The reaction of this compound with formaldehyde can lead to the formation of a substituted tetrahydropyran, a structural motif present in many commercial fragrance ingredients.

Mechanistic Insights

The reaction proceeds via an electrophilic attack of the protonated formaldehyde on the alkene, forming a carbocation intermediate. This intermediate can then be trapped intramolecularly by the hydroxyl group to form the cyclic ether.

Prins_Reaction reactants This compound + Formaldehyde intermediate Carbocation Intermediate reactants->intermediate Acid Catalyst (H+) product Substituted Tetrahydropyran intermediate->product Intramolecular Cyclization caption Figure 2: Simplified mechanism of the Prins reaction.

Caption: Figure 2: Simplified mechanism of the Prins reaction.

The specific stereochemistry and substitution pattern of the resulting tetrahydropyran will depend on the reaction conditions and the nature of the acid catalyst used. By controlling these parameters, it is possible to favor the formation of specific isomers with desirable olfactory properties.

Experimental Protocol

Protocol 3: Acid-Catalyzed Prins Cyclization of this compound with Formaldehyde

Objective: To synthesize a substituted tetrahydropyran derivative with potential woody-floral notes.

Materials:

  • This compound

  • Paraformaldehyde

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a mixture of this compound (12.6 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol) in glacial acetic acid (50 mL).

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add a solution of concentrated sulfuric acid (2 mL) in glacial acetic acid (10 mL) from the dropping funnel while maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (200 g) and water (200 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash successively with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The resulting crude oil, a mixture of isomeric tetrahydropyran derivatives and other products, can be purified by column chromatography on silica gel to isolate the major products for olfactory evaluation.

Anticipated Products and Olfactory Characterization

The Prins reaction of this compound with formaldehyde is expected to yield a mixture of tetrahydropyran derivatives. The major isomer is likely to be 4-tert-butyl-2,4-dimethyltetrahydropyran. The olfactory properties of the isolated isomers would need to be evaluated by a trained perfumer, but based on structurally similar compounds, woody, floral, and potentially camphoraceous notes are anticipated.

Conclusion

This compound serves as a cost-effective and synthetically flexible platform for the development of novel fragrance ingredients. The protocols detailed herein for the synthesis of a grapefruit-scented acetal and for the exploratory Prins reaction to generate woody-floral compounds provide a solid foundation for further research and development. The causality behind the experimental choices, rooted in the principles of catalysis and reaction mechanisms, empowers the creative chemist to fine-tune these processes and discover new and exciting olfactory spaces.

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions.
  • Wikipedia. (n.d.). Prins reaction.
  • The Fragrance Conservatory. (n.d.). 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene.
  • RSC Publishing. (2015). Synthesis of fragrance compounds from renewable resources: the aqueous biphasic hydroformylation of acyclic terpenes. Catalysis Science & Technology.
  • Organic Chemistry Portal. (n.d.). Prins Reaction.
  • LookChem. (n.d.). 2,2,5-Trimethylhex-4-enal.
  • Google Patents. (n.d.). EP0144815A1 - Alpha-tertiary dimethyl acetals, their preparation and use as perfumes.
  • ResearchGate. (n.d.). Prins reaction scheme and structures of the primary reaction products.
  • Unacademy. (n.d.). Understanding The Prins Reaction: Formaldehyde And Water.
  • MDPI. (2022). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica.
  • National Center for Biotechnology Information. (n.d.). The Catalytic Asymmetric Intermolecular Prins Reaction. PMC.

Sources

Application Notes and Protocols: The Role of Highly Branched α-Olefins in Polymer Modification with a Focus on 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the incorporation of highly branched α-olefins into polymer structures. While direct literature on the polymerization of 2,5,5-trimethyl-2-hexene is scarce, this document extrapolates from established principles of sterically hindered olefin polymerization to provide insights into its potential applications, challenges, and experimental considerations. The protocols outlined are generalized for highly branched α-olefins and can be adapted for exploratory research involving specific isomers like this compound.

Introduction: The Untapped Potential of Steric Hindrance

In the vast landscape of polymer science, the choice of monomer dictates the ultimate properties of the macromolecule. While linear α-olefins are workhorses in the production of commodity plastics, highly branched α-olefins represent a frontier for creating polymers with unique architectures and functionalities. The steric bulk of these monomers, exemplified by structures like this compound, presents both a challenge to polymerization and an opportunity to engineer novel material properties.

The introduction of significant branching can disrupt polymer crystallinity, leading to materials with lower densities, altered melt flow characteristics, and potentially enhanced solubility. For applications in drug delivery and advanced materials, the controlled incorporation of such monomers could lead to the development of novel amorphous matrices, compatibilizers, or impact modifiers.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing polymerization experiments.

PropertyValueReference
Molecular Formula C9H18[1]
Molecular Weight 126.24 g/mol [1]
CAS Number 40467-04-7[1]
Boiling Point ~135-137 °C
Density ~0.74 g/cm³
Structure [1]

The structure of this compound, with a quaternary carbon at the 5-position and methyl groups at the 2-position, presents significant steric hindrance around the double bond. This steric bulk is the primary determinant of its reactivity in polymerization.

Polymerization Strategies for Highly Branched α-Olefins

Conventional free-radical polymerization is often unsuitable for α-olefins due to side reactions. Coordination polymerization using Ziegler-Natta or metallocene catalysts is the predominant method for polymerizing these monomers.[2]

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically heterogeneous systems based on titanium halides and organoaluminum co-catalysts, are widely used for olefin polymerization.[2][3] For highly branched α-olefins, the steric hindrance can significantly reduce the rate of polymerization and the achievable molecular weight.[4] The catalyst's active site accessibility is a critical factor.

Metallocene and Post-Metallocene Catalysis

Homogeneous metallocene and post-metallocene catalysts offer better control over polymer architecture and can be more effective for incorporating bulky comonomers.[5][6] The ability to tune the ligand environment around the metal center allows for the design of catalysts with greater tolerance for sterically demanding monomers. These "single-site" catalysts can lead to polymers with narrower molecular weight distributions and more uniform comonomer incorporation.[7]

Potential Applications in Polymer Modification

While direct polymerization of this compound to high molecular weight homopolymers is likely challenging, its use as a comonomer or a chain transfer agent presents more feasible avenues for polymer modification.

Comonomer in Ethylene and Propylene Polymerization

The copolymerization of ethylene with α-olefins is a major industrial process for producing linear low-density polyethylene (LLDPE).[8][9] Incorporating a highly branched comonomer like this compound could introduce unique side-chain architectures, impacting the material's crystallinity, density, and mechanical properties. The resulting polymers may exhibit improved optical clarity and flexibility.

Chain Transfer Agent

The allylic hydrogens in this compound could potentially participate in chain transfer reactions, offering a method to control the molecular weight of polymers. This is a common strategy in polymerization to tailor the processability of the final material.

Experimental Protocols

Safety Precaution: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[10] Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Exploratory Homopolymerization of a Highly Branched α-Olefin using a Metallocene Catalyst

This protocol provides a general procedure for attempting the homopolymerization of a sterically hindered α-olefin like this compound.

Materials:

  • This compound (or other branched α-olefin), purified and dried

  • Zirconocene dichloride (or other suitable metallocene catalyst)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Hexane (for polymer precipitation and washing)

Procedure:

  • Reactor Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Solvent and Monomer Addition: Add anhydrous toluene (e.g., 50 mL) to the flask, followed by the purified and dried this compound (e.g., 10 mL).

  • Catalyst Activation: In a separate Schlenk tube, dissolve the metallocene catalyst in a small amount of toluene. Add the MAO solution dropwise to the catalyst solution and allow it to pre-activate for 15-30 minutes. The Al/Zr molar ratio is a critical parameter to optimize (typically ranging from 1000:1 to 5000:1).

  • Polymerization Initiation: Inject the activated catalyst solution into the monomer solution in the main reactor.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for a set period (e.g., 1-4 hours). Monitor for any increase in viscosity, which would indicate polymer formation.

  • Quenching: Terminate the polymerization by adding methanol containing a small amount of hydrochloric acid.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into an excess of a non-solvent like hexane.

  • Purification: Filter the precipitated polymer and wash it repeatedly with methanol and hexane to remove catalyst residues and unreacted monomer.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

  • Characterization: Analyze the resulting material for molecular weight (GPC), thermal properties (DSC), and structure (NMR).

Protocol 2: Copolymerization of Ethylene with a Highly Branched α-Olefin

This protocol outlines a general method for the copolymerization of ethylene with a sterically hindered comonomer.

Materials:

  • Ethylene gas (polymerization grade)

  • This compound (or other branched α-olefin), purified and dried

  • Supported Ziegler-Natta catalyst (e.g., TiCl4/MgCl2) or a metallocene catalyst system

  • Triethylaluminum (TEAL) or MAO as co-catalyst

  • Anhydrous hexane or toluene

  • High-pressure polymerization reactor

  • Methanol (for quenching)

Procedure:

  • Reactor Preparation: Prepare and purge a high-pressure polymerization reactor according to standard procedures.

  • Solvent and Comonomer Loading: Introduce the anhydrous solvent and the desired amount of the branched α-olefin comonomer into the reactor.

  • Co-catalyst Addition: Add the co-catalyst (TEAL or MAO) to the reactor.

  • Ethylene Pressurization: Pressurize the reactor with ethylene to the desired partial pressure.

  • Catalyst Injection: Prepare a slurry of the solid catalyst in a small amount of solvent and inject it into the reactor to initiate polymerization.

  • Polymerization: Maintain a constant ethylene pressure and temperature for the desired reaction time.

  • Termination and Work-up: Vent the reactor and quench the reaction with acidified methanol.

  • Polymer Recovery and Analysis: Isolate, purify, and dry the copolymer as described in Protocol 1. Characterize the copolymer for comonomer incorporation (NMR, FTIR), molecular weight, and thermal properties.

Visualization of Concepts

Workflow for Branched α-Olefin Polymerization

G cluster_prep Monomer & Catalyst Preparation cluster_poly Polymerization cluster_post Polymer Processing & Analysis Monomer Branched α-Olefin (e.g., this compound) Purification Purification & Drying Monomer->Purification Reactor Inert Atmosphere Reactor Purification->Reactor Catalyst Catalyst System (Metallocene/MAO or Z-N) Activation Catalyst Activation Catalyst->Activation Activation->Reactor Polymerization Coordination Polymerization Reactor->Polymerization Quenching Reaction Quenching Polymerization->Quenching Isolation Polymer Isolation (Precipitation & Filtration) Quenching->Isolation Drying Vacuum Drying Isolation->Drying Characterization Characterization (GPC, DSC, NMR) Drying->Characterization

Caption: Generalized workflow for the polymerization of a highly branched α-olefin.

Hypothetical Reaction Scheme: Copolymerization

G cluster_product Ethylene n CH₂=CH₂ Catalyst Metallocene Catalyst + MAO Comonomer +   m BranchedOlefin Copolymer -[(-CH₂-CH₂-)ₓ-(-CH(R)-CH₂-)ᵧ]- Catalyst->Copolymer R where R is the branched alkyl group

Caption: Hypothetical copolymerization of ethylene with a branched α-olefin.

Conclusion and Future Outlook

The exploration of highly branched α-olefins, including sterically hindered isomers like this compound, in polymer modification is a challenging yet potentially rewarding field of research. While their steric bulk impedes homopolymerization, their incorporation as comonomers or their action as chain transfer agents can lead to novel polymers with tailored properties. Advances in catalyst design, particularly in the realm of metallocene and post-metallocene systems, will be crucial in overcoming the synthetic hurdles and unlocking the full potential of these unique monomers. Further research is warranted to systematically investigate the structure-property relationships of polymers modified with a diverse range of branched α-olefins.

References

  • Chem Service. (2016-01-25). SAFETY DATA SHEET.
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  • Johnson Holding. (2022). Branched Higher Olefins.
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  • Google Patents. (1982). EP0057238A1 - Ethylene-alpha-olefin copolymer composition.
  • Google Patents. (1988). EP0253625B1 - Branched alpha-olefin polymer composition and process for its production.
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  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst.
  • MDPI. (2021). Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States.
  • ResearchGate. (n.d.). Metallocene Catalysts.
  • Wikipedia. (n.d.). Post-metallocene catalyst.
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  • Google Patents. (1964). US3159607A - Polymerization process.
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  • CiteSeerX. (n.d.). Metallocene Catalysts for Olefin Polymerization.
  • ACS Publications. (2021). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis.
  • Google Patents. (1992). US5124417A - Initiators for cationic polymerization.
  • TAPPI. (2001). The Effects of Comonomer Type on the Blown Film Performance of LLDPE Resins Made Using a Metallocene Single-Site Catalyst.
  • Wiley Online Library. (2023). Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity.
  • Polyolefins Journal. (2014). The role of 1-hexene comonomer content in thermal behavior of medium density polyethylene (MDPE) synthesized using Phillips catalyst.
  • Wiley Online Library. (n.d.). Effect of 1-hexene comonomer on polyethylene particle growth and copolymer chemical composition distribution.
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  • PubMed Central (PMC). (2023). Progress in the Research on Branched Polymers with Emphasis on the Chinese Petrochemical Industry.
  • ACS Publications. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization.
  • RSC Publishing. (2024). Direct synthesis of poly(α-olefin) thermoplastic elastomers via controlled chain straightening using bulky α-diimine palladium complexes.
  • ResearchGate. (n.d.). Synthesis of functional 'polyolefins': state of the art and remaining challenges.
  • OSTI.GOV. (n.d.). Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C.
  • ResearchGate. (n.d.). End-Functionalized Polymers by Controlled/Living Radical Polymerizations: Synthesis and Applications.
  • ResearchGate. (n.d.). Metallocene-Mediated Olefin Polymerization with B−H Chain Transfer Agents: Synthesis of Chain-End Functionalized Polyolefins and Diblock Copolymers.
  • ACS Publications. (n.d.). Functionalized Hyperbranched Polymers via Olefin Metathesis.
  • Pure. (n.d.). Stereochemical enhancement of polymer properties.
  • MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
  • RSC Publishing. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel.
  • ACS Publications. (n.d.). Synthesis and Ring-opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single Molecule Mechanics of it.
  • PubMed Central (PMC). (n.d.). Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene.
  • RSC Publishing. (n.d.). Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand.
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Sources

Application Note: A Robust Gas Chromatography Method for the Analysis of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated gas chromatography (GC) method for the quantitative analysis of 2,5,5-Trimethyl-2-hexene. As a key intermediate in various organic syntheses, ensuring the purity and accurate quantification of this branched alkene is paramount for downstream applications in research, development, and quality control. This document provides a comprehensive protocol, including optimized chromatographic conditions, sample preparation, and data analysis. The causality behind the selection of a mid-polarity capillary column and a flame ionization detector (FID) is discussed, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound (C9H18, CAS No: 40467-04-7) is a volatile organic compound with a branched hydrocarbon structure.[1][2] Its utility as a precursor in the synthesis of specialty chemicals necessitates a reliable analytical method to determine its purity and identify potential isomeric impurities. Gas chromatography is the technique of choice for analyzing such volatile compounds due to its high resolution, sensitivity, and speed.[3]

The primary challenge in the GC analysis of this compound lies in the potential for co-elution with structurally similar isomers, which possess very close physicochemical properties. Therefore, the selection of an appropriate stationary phase is the most critical factor in achieving a successful and robust separation.[4] This application note details a method that provides excellent resolution and accurate quantification of this compound.

Experimental Workflow

The overall workflow for the GC analysis of this compound is depicted below. It encompasses sample preparation, GC analysis with a flame ionization detector, and subsequent data processing for purity determination.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Prepare 1% (v/v) Solution Sample->Dilution Solvent High-Purity n-Hexane Solvent->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject 1 µL Vial->Injection GC Gas Chromatograph (FID Detector) Separation Chromatographic Separation Detection Flame Ionization Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area Percent Purity Integration->Calculation Report Final Report Calculation->Report

Figure 1: Experimental workflow for the GC analysis of this compound.

Materials and Methods

Instrumentation and Consumables
  • Gas Chromatograph: A gas chromatograph equipped with a capillary split/splitless injector and a flame ionization detector (FID) is required.

  • GC Column: A mid-polarity capillary column, such as a DB-624 (6% Cyanopropylphenyl-94% Dimethylpolysiloxane), with dimensions of 30 m length x 0.25 mm internal diameter x 1.4 µm film thickness is recommended. The selection of a mid-polarity phase provides a different selectivity compared to non-polar phases, which can be advantageous for separating alkene isomers.[3][4]

  • Data Acquisition System: A suitable data acquisition and processing system is necessary.

  • Autosampler Vials: 2 mL clear glass vials with PTFE/silicone septa.

  • Solvent: High-purity n-Hexane (GC grade or equivalent).

Reagents
  • This compound standard (purity ≥ 95%).

Chromatographic Conditions

The following table summarizes the optimized GC conditions for the analysis of this compound. These parameters are based on methods for similar C9 hydrocarbons and may be adjusted for specific instruments.[3]

ParameterRecommended Setting
Column DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Temperature Program
   Initial Temperature40°C, hold for 5 minutes
   Ramp Rate10°C/min to 220°C
   Final Temperature220°C, hold for 5 minutes
Injector
   TypeSplit/Splitless
   Temperature250°C
   Split Ratio50:1 (can be adjusted based on sample concentration)
   Injection Volume1 µL
Carrier Gas Helium or Nitrogen
   Flow Rate1.0 mL/min (constant flow)
Detector
   TypeFlame Ionization Detector (FID)
   Temperature280°C
   Hydrogen Flow30 mL/min
   Air Flow300 mL/min
   Makeup Gas (He or N₂)25 mL/min

Rationale for Parameter Selection:

  • Column Choice: A mid-polarity DB-624 column is chosen to enhance the separation of alkene isomers. While non-polar columns separate primarily by boiling point, the cyanopropylphenyl phase of the DB-624 offers additional dipole-dipole interactions, which can improve selectivity for compounds with double bonds.[4]

  • Injector Temperature: A temperature of 250°C ensures the rapid and complete vaporization of the analyte and solvent without causing thermal degradation.

  • Split Injection: A split injection is employed to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp, symmetrical peaks.[5] For trace analysis, a splitless injection could be considered.

  • Detector: The Flame Ionization Detector (FID) is ideal for the analysis of hydrocarbons. It provides high sensitivity, a wide linear range, and a uniform response factor for most organic compounds, making it well-suited for purity analysis by area percent.[6]

Protocol

Sample Preparation
  • Accurately prepare a 1% (v/v) solution of the this compound sample in high-purity n-Hexane.

  • Transfer the solution to a 2 mL autosampler vial and cap it securely.

  • For analyzing low-level impurities, a more concentrated sample may be used, but caution must be exercised to avoid column overload, which can lead to peak distortion and inaccurate quantification.

Instrument Setup and Analysis
  • Set up the gas chromatograph according to the conditions specified in the table above.

  • Allow the system to equilibrate until a stable baseline is achieved.

  • Inject 1 µL of the prepared sample solution into the GC.

  • Initiate data acquisition at the time of injection.

Data Analysis and Interpretation

The purity of this compound is determined using the area percent method. This method assumes that all components of the sample have a similar response factor with the FID, which is a reasonable assumption for hydrocarbon isomers.

Purity (% Area) = (Area of this compound Peak / Total Area of All Peaks) x 100

A hypothetical chromatogram and results table are presented below for illustrative purposes.

Hypothetical Chromatogram:

(A representative chromatogram would be displayed here, showing a major peak for this compound and potentially smaller peaks for impurities.)

Hypothetical Results:

Peak No.Retention Time (min)ComponentAreaArea %
18.5Impurity 1150000.5
29.2This compound 295500098.5
39.8Impurity 2300001.0
Total 3000000 100.0

Method Validation Considerations

For routine use, this method should be validated according to established guidelines to ensure its performance characteristics are acceptable for the intended application. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The gas chromatography method detailed in this application note provides a robust and reliable means for the analysis of this compound. The use of a mid-polarity capillary column coupled with a flame ionization detector allows for excellent separation from potential impurities and accurate quantification. This method is suitable for quality control, purity assessment, and research applications involving this important chemical intermediate.

References

  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023, January 26). Chemistry Stack Exchange.
  • Volatile Hydrocarbons (VH) in Waters by GC/FID. (2017, September 15). British Columbia Ministry of Environment.
  • Volatile Hydrocarbons in Soil by GC/FID. (n.d.). Canada Commons.
  • PGRL GCFID Qualitative Analysis Method for Hydrocarbons. (2020, July 20). U.S. Geological Survey.
  • Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC–FID. (2021, October 23). Journal of Chromatographic Science.
  • Separation of Volatile Petrochemical Hydrocarbons. (2024, April 15). LCGC International.
  • Tiered Risk Assessment for Petroleum Hydrocarbons C6–C9: A Case Study at a Typical Decommissioned Petroleum Refinery Site in Gansu Province. (n.d.). MDPI.
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025, August 7). ResearchGate.
  • NIST 23 GC Method / Retention Index Library. (2023, July 9). NIST Mass Spectrometry Data Center.
  • Elution Rate - Alkanes VS Alkenes in Gas Chromatography. (2014, April 10). Chemistry Stack Exchange.
  • Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. (2025, August 7). ResearchGate.
  • Analysis of C9 fraction of pyrolysis gasoline by gas chromatography and gas chromatography/mass spectrometry. (2025, August 5). ResearchGate.
  • How Does A Gas Chromatography Separate Compounds? (2025, January 10). YouTube.
  • Gas Chromatographic Retention Data. (n.d.). NIST WebBook.
  • Precalculation of the retention index of 2,4,4-trimethyl-1-pentene with reference I-values of precursor structures. (n.d.). ResearchGate.
  • Application Compendium of Comprehensive 2D GC Vol.1-5. (n.d.). Shimadzu.
  • Retention Indices for Frequently Reported Compounds of Plant Essential Oils. (n.d.). National Institute of Standards and Technology.
  • Light hydrocarbons (alkanes, alkynes, alkenes) C - Analysis of 1,3-butadiene on a capillary column. (n.d.). Agilent.
  • This compound. (n.d.). PubChem.
  • Solutions for Light Hydrocarbons and Gases: PLOT Columns. (2019, April 18). Agilent.
  • Application Notes: GC-MS. (n.d.). LCGC International.
  • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. (2025, September 17). LCGC International.
  • 2,3,5-Trimethyl-2-hexene. (n.d.). PubChem.
  • Split/Splitless Injector Gas Chromatography. (n.d.). SCION Instruments.

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Application Note: Structural Elucidation of 2,5,5-Trimethyl-2-hexene using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2,5,5-Trimethyl-2-hexene using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT-135). Detailed, field-proven protocols for sample preparation of volatile organic compounds and data acquisition are presented. The causality behind experimental choices, such as solvent selection and the application of specific NMR experiments, is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural elucidation of unsaturated organic molecules.

Introduction

This compound is a nine-carbon alkene with the molecular formula C₉H₁₈.[1] Accurate structural confirmation is critical for its use in various chemical syntheses and as a reference compound in petrochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution. This note details the application of ¹H and ¹³C NMR to verify the connectivity and substitution pattern of this compound. We will explore how chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities in the ¹H NMR spectrum, complemented by the chemical shifts and carbon types identified in the ¹³C and DEPT-135 NMR spectra, provide a complete structural picture of the molecule.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound contains several distinct proton and carbon environments, making it an excellent candidate for NMR analysis.

Caption: Molecular structure of this compound.

Based on this structure, we anticipate five distinct signals in the ¹H NMR spectrum and seven in the ¹³C NMR spectrum, owing to molecular symmetry.

Experimental Protocols

Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. For a volatile organic compound like this compound, careful handling is necessary to prevent sample loss and ensure a homogeneous solution.

Materials:

  • This compound (≥95% purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Analyte Measurement: In a small, clean vial, accurately weigh approximately 10-20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 50-75 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for nonpolar organic compounds like this compound due to its excellent dissolving capabilities and the presence of a single residual solvent peak that is easily identifiable.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the analyte.[2] Gently vortex the mixture until the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean NMR tube using a Pasteur pipette with a small glass wool plug. The final sample depth in the tube should be approximately 4-5 cm.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent evaporation of the volatile solvent and analyte.[2] Label the tube clearly.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

¹³C{¹H} NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

DEPT-135 Acquisition Parameters:

  • Pulse Program: dept135

  • Number of Scans: 256

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
Hc5.11Triplet (t)1H=CH-Vinylic proton, deshielded by the π-system. Split by the two adjacent C4 methylene protons.
Hd1.91Doublet (d)2H-CH₂-Allylic protons, deshielded relative to standard alkanes. Split by the single C3 vinylic proton.
Ha1.68Singlet (s)3H=C-CH₃Vinylic methyl group. No adjacent protons to couple with.
Hb1.59Singlet (s)3H=C-CH₃Vinylic methyl group. No adjacent protons to couple with.
He0.88Singlet (s)9H-C(CH₃)₃Protons of the tert-butyl group. No adjacent protons to couple with.

Causality of Spectral Features:

  • The downfield chemical shift of Hc (5.11 ppm) is characteristic of a vinylic proton, which is deshielded by the anisotropic magnetic field generated by the circulating π-electrons of the double bond. Its multiplicity as a triplet indicates coupling to two neighboring protons, which corresponds to the methylene group at C4. The expected allylic coupling constant (⁴J) for this interaction is typically small, in the range of 1-3 Hz.[3]

  • The Hd protons at 1.91 ppm are in an allylic position, adjacent to the double bond, which causes a moderate downfield shift compared to a typical alkane methylene group. The signal appears as a doublet due to coupling with the single vinylic proton Hc .

  • The two methyl groups attached to the double bond (Ha and Hb ) are diastereotopic and thus chemically non-equivalent, leading to two distinct singlet signals at 1.68 and 1.59 ppm. They are singlets because there are no protons on adjacent atoms.

  • The nine protons of the tert-butyl group (He ) are all chemically equivalent due to free rotation around the C-C single bonds. This results in a single, intense singlet at 0.88 ppm, a typical upfield region for alkane protons.

¹³C and DEPT-135 NMR Spectra Analysis

The broadband proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments, while the DEPT-135 experiment helps to differentiate between CH, CH₂, and CH₃ groups.

Predicted Chemical Shift (δ, ppm) DEPT-135 Phase Carbon Type Assignment
132.8No SignalQuaternary (C)C2
123.9PositiveMethine (CH)C3
45.8NegativeMethylene (CH₂)C4
31.8No SignalQuaternary (C)C5
29.5PositiveMethyl (CH₃)C6 (tert-butyl methyls)
25.8PositiveMethyl (CH₃)C7/C8 (vinylic methyl)
20.2PositiveMethyl (CH₃)C8/C7 (vinylic methyl)

Causality of Spectral Features:

  • The signals at 132.8 and 123.9 ppm are in the characteristic range for sp²-hybridized carbons of an alkene.[4]

  • The DEPT-135 spectrum is crucial for definitive assignments. The signal at 123.9 ppm is positive, confirming it as a CH carbon (C3 ). The signal at 132.8 ppm is absent in the DEPT-135 spectrum, identifying it as the quaternary vinylic carbon (C2 ).[5][6][7][8]

  • The upfield signals correspond to the sp³-hybridized carbons. The signal at 45.8 ppm appears as a negative peak in the DEPT-135 spectrum, which is characteristic of a CH₂ group (C4 ).[5][6][7][8]

  • The signal at 31.8 ppm is absent in the DEPT-135 spectrum, indicating it is the quaternary carbon of the tert-butyl group (C5 ).[5][6][7][8]

  • The remaining positive signals at 29.5, 25.8, and 20.2 ppm in the DEPT-135 spectrum are all assigned to CH₃ groups. The most intense signal at 29.5 ppm corresponds to the three equivalent methyl carbons of the tert-butyl group (C6 ), while the other two signals are assigned to the two non-equivalent vinylic methyl groups (C7 and C8 ).

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic applied for spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR filter->h1_nmr c13_nmr ¹³C{¹H} NMR filter->c13_nmr dept_nmr DEPT-135 filter->dept_nmr analyze_h1 Analyze δ, Integration, Multiplicity h1_nmr->analyze_h1 analyze_c13 Analyze δ, Carbon Count c13_nmr->analyze_c13 analyze_dept Determine C, CH, CH₂, CH₃ dept_nmr->analyze_dept structure Structure Elucidation analyze_h1->structure analyze_c13->structure analyze_dept->structure

Caption: Experimental workflow from sample preparation to structural elucidation.

spectral_interpretation_logic h1_data ¹H NMR Data (δ, Integration, Multiplicity) proton_env Proton Environments & Connectivity h1_data->proton_env c13_data ¹³C NMR Data (δ, Number of Signals) carbon_backbone Carbon Backbone c13_data->carbon_backbone dept_data DEPT-135 Data (Phase: +, -, null) carbon_types Carbon Multiplicity (CHn) dept_data->carbon_types final_structure Final Structure Confirmation (this compound) proton_env->final_structure carbon_backbone->final_structure carbon_types->final_structure

Caption: Logic for spectral interpretation using complementary NMR data.

Conclusion

The combination of ¹H, ¹³C, and DEPT-135 NMR spectroscopy provides a robust and efficient method for the complete structural elucidation of this compound. The predicted chemical shifts, multiplicities, and integration from the ¹H NMR spectrum, along with the carbon count and type identification from the ¹³C and DEPT-135 spectra, are fully consistent with the proposed structure. By following the detailed protocols outlined in this application note, researchers can confidently verify the structure of this and other related unsaturated organic molecules with high fidelity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 545914, this compound. [Link]
  • Studylib. Nuclear Magnetic Resonance of Alkenes. [Link]
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Analysis of 2,5,5-Trimethyl-2-hexene

Abstract: This application note provides a detailed guide to the analysis of this compound using mass spectrometry, with a focus on electron ionization (EI) techniques coupled with gas chromatography (GC-MS). We delve into the fundamental principles of alkene fragmentation, predict the characteristic fragmentation pattern of the target molecule, and provide a comprehensive, step-by-step protocol for its analysis. This guide is intended for researchers, analytical chemists, and quality control professionals who require robust methods for the identification and structural elucidation of volatile organic compounds.

Introduction: The Analytical Challenge

This compound (C₉H₁₈, Molar Mass: 126.24 g/mol ) is a branched alkene that may be encountered in various fields, including fuel analysis, environmental monitoring, and as an intermediate in chemical synthesis.[1] Due to its volatility and non-polar nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its separation and identification.[2][3][4] Understanding its mass spectrometric behavior is crucial for unambiguous identification, distinguishing it from its isomers, and elucidating its structure in complex matrices.

Electron Ionization (EI) at a standard 70 eV is a high-energy process that induces reproducible fragmentation of organic molecules.[5] For alkenes, ionization typically involves the removal of an electron from the carbon-carbon double bond's π-system, which requires less energy than removing a σ-electron.[6] This often results in a distinct and observable molecular ion (M•+) peak, a feature that is less common in their alkane counterparts.[6][7] The subsequent fragmentation is not random; it follows predictable pathways governed by the formation of the most stable carbocations and neutral radicals.

Predicted Fragmentation Pathway of this compound

The structure of this compound dictates a unique fragmentation fingerprint. The key structural features influencing its breakdown are the trisubstituted double bond and the quaternary carbon atom (C5) which forms a tert-butyl group.

Upon electron impact, the molecule ionizes to form the molecular ion radical, M•+, at a mass-to-charge ratio (m/z) of 126. The most favored fragmentation pathways are those that lead to stabilized carbocations.

  • Allylic Cleavage: The most prominent fragmentation pathway for many alkenes is the cleavage of a bond beta (β) to the double bond, which yields a resonance-stabilized allylic cation.[8][9] In this compound, the C3-C4 bond is an allylic bond. Cleavage at this position results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) and the formation of a stable allylic cation at m/z 69 .

  • Loss of a Methyl Radical: A common fragmentation pattern in branched hydrocarbons is the loss of a methyl radical (•CH₃, 15 Da) to form a stable carbocation.[10][11] The loss of one of the methyl groups from the tert-butyl end of the molecular ion results in a significant fragment at m/z 111 (126 - 15).

  • tert-Butyl Cation Formation: The presence of the tert-butyl group often leads to the formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57 . This occurs via cleavage of the C4-C5 bond.

  • McLafferty Rearrangement: This characteristic rearrangement is common for molecules containing a double bond and an accessible gamma (γ) hydrogen.[8] However, in this compound, the γ-carbon (C5) is a quaternary carbon with no attached hydrogen atoms. Therefore, a classic McLafferty rearrangement is not expected to occur, and the absence of its characteristic fragment ions can be a key identifying feature.

The following diagram illustrates these dominant fragmentation pathways.

G cluster_main Fragmentation of this compound (m/z 126) cluster_frags Primary Fragments mol C₉H₁₈ (this compound) ionization EI, 70 eV -e⁻ mol->ionization m_ion [C₉H₁₈]•⁺ m/z = 126 (Molecular Ion) ionization->m_ion frag111 [C₈H₁₅]⁺ m/z = 111 m_ion->frag111 - •CH₃ frag69 [C₅H₉]⁺ m/z = 69 (Allylic Cation) m_ion->frag69 - •C(CH₃)₃ (Allylic Cleavage) frag57 [C₄H₉]⁺ m/z = 57 (tert-Butyl Cation) m_ion->frag57 Rearrangement & Cleavage

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for the analysis of this compound. The use of a non-polar capillary column in the gas chromatograph ensures good peak shape and separation from other hydrocarbon isomers.

A. Sample Preparation

  • Prepare a stock solution of 1 mg/mL this compound in a volatile, high-purity solvent such as hexane or pentane.

  • Perform a serial dilution to create a working standard at a concentration of approximately 1-10 µg/mL. Rationale: Dilution prevents column overloading and detector saturation, ensuring a linear response and high-quality mass spectra.

B. Instrumentation and Parameters A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is recommended.[12][13]

Parameter Setting Rationale
GC System
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overload for a concentrated sample and ensures sharp peaks.
Injector Temp.250 °CEnsures rapid and complete volatilization of the analyte.
Carrier GasHelium, constant flow (1.0-1.5 mL/min)Inert carrier gas providing good chromatographic efficiency.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness; non-polar phase (e.g., 5% Phenyl Polysiloxane)Provides excellent separation for volatile, non-polar compounds like alkenes.
Oven ProgramInitial: 40 °C (hold 2 min) Ramp: 10 °C/min to 200 °C Hold: 2 minSeparates the analyte from solvent and other potential contaminants.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization method that produces reproducible, library-searchable spectra.
Ionization Energy70 eVThe industry standard energy that provides extensive, reproducible fragmentation.
Source Temp.230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temp.150 °CEnsures consistent ion transmission and mass analysis.
Mass Rangem/z 35-300Covers the molecular ion and all expected fragments of the analyte.
Solvent Delay2-3 minutesPrevents the high-concentration solvent peak from entering and saturating the MS detector.

Data Interpretation: Expected Mass Spectrum

The acquired mass spectrum should be evaluated for the presence of the key ions predicted by the fragmentation pathways. The relative abundance of these ions provides a fingerprint for the molecule's structure.

Table 1: Summary of Expected Key Ions and Their Origin

m/z Proposed Ion Structure Neutral Loss Fragmentation Mechanism Expected Relative Abundance
126[C₉H₁₈]•⁺-Molecular IonModerate
111[C₈H₁₅]⁺•CH₃ (15 Da)Loss of a methyl radicalHigh
69[C₅H₉]⁺•C(CH₃)₃ (57 Da)Allylic cleavageHigh / Base Peak
57[C₄H₉]⁺C₅H₉• (71 Da)Formation of tert-butyl cationHigh
41[C₃H₅]⁺-Allyl cation, a common alkene fragmentModerate

The base peak (the most abundant ion) is expected to be either m/z 69 or m/z 57 , as both result from the formation of very stable carbocations. The presence of a strong peak at m/z 111 is also highly indicative of the 2,5,5-trimethyl structure. The molecular ion at m/z 126 should be clearly visible, confirming the molecular weight of the compound.

Conclusion

The mass spectrometric analysis of this compound by GC-EI-MS provides a distinct and interpretable fragmentation pattern. The key diagnostic ions at m/z 111, 69, and 57, corresponding to the loss of a methyl radical, allylic cleavage, and formation of a tert-butyl cation, respectively, allow for confident structural confirmation. The predictable nature of these fragmentation pathways, coupled with the detailed analytical protocol provided, offers a reliable methodology for the identification of this compound in research and industrial settings.

References

  • Kuligowski, J. et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153:161-9.
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  • Oasmaa, A. et al. (2010). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels, 24(9), 5256-5263.
  • Kim, K. et al. (2005). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of the Air & Waste Management Association, 55(8), 1156-1163.
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Application Notes and Protocols for the Catalytic Hydrogenation of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 2,5,5-trimethyl-2-hexene to produce its saturated analogue, 2,5,5-trimethylhexane. Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, essential for the selective reduction of unsaturated functional groups.[1] This process, which involves the addition of hydrogen (H₂) across a double bond, is thermodynamically favorable but requires a catalyst to proceed at a practical rate by lowering the reaction's activation energy.[2][3] This guide will delve into the underlying reaction mechanism, detail the selection of appropriate catalysts and reaction parameters, and provide a robust, step-by-step protocol for laboratory execution. Safety considerations, reaction monitoring techniques, and product characterization are also thoroughly addressed to ensure a reliable and safe experimental outcome.

Introduction: The Significance of Alkene Reduction

The transformation of an unsaturated alkene into a saturated alkane is a fundamental reaction in organic synthesis.[2] The target product, 2,5,5-trimethylhexane, is a branched-chain alkane with potential applications as a solvent or as a component in motor fuels.[4][5][6] The hydrogenation of its precursor, this compound, serves as an excellent model for understanding the principles of heterogeneous catalysis and for developing expertise in handling gas-liquid reactions. This protocol focuses on the use of palladium on carbon (Pd/C), a widely used, efficient, and robust heterogeneous catalyst for this class of transformation.[7][8]

Reaction Scheme:

The Mechanism of Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a heterogeneous process, meaning the reaction occurs at the interface of different phases—typically a solid catalyst in a liquid or gaseous solution.[9] The precise mechanism is complex, but it is generally understood to involve several key stages.[2][3]

  • Adsorption of Reactants : Both the hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the surface of the metal catalyst (e.g., Palladium).[3][9] The strong H-H bond is cleaved, and the hydrogen atoms form weaker metal-hydrogen bonds on the catalyst surface.[2]

  • Alkene Coordination : The alkene coordinates to the metal surface through its π-bond.[7]

  • Stepwise Hydrogen Addition : The bound hydrogen atoms are transferred sequentially to the carbons of the double bond.[2] The first hydrogen adds to one carbon, forming a half-hydrogenated intermediate that is still attached to the catalyst surface. The second hydrogen then adds to the other carbon.

  • Desorption of Product : Once saturated, the resulting alkane (2,5,5-trimethylhexane) has a weaker affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for another reaction cycle.[3]

A critical feature of this mechanism is that both hydrogen atoms are delivered from the catalyst surface to the same face of the double bond.[2] This leads to syn-addition stereochemistry.[7][9][10] For an acyclic and prochiral alkene like this compound, this results in the formation of a racemic mixture of the chiral product.

Visualizing the Hydrogenation Mechanism

The following diagram illustrates the key steps occurring on the catalyst surface.

Hydrogenation_Mechanism cluster_surface Catalyst Surface (e.g., Palladium) H2 H₂ Gas Adsorbed_H Adsorbed H Atoms H2->Adsorbed_H Adsorption & H-H Cleavage Alkene Alkene Substrate Adsorbed_Complex Coordinated Alkene + Adsorbed H Alkene->Adsorbed_Complex π-Bond Coordination Product Alkane Product Adsorbed_Complex->Product Sequential H Addition & Desorption

Caption: Mechanism of heterogeneous catalytic hydrogenation.

Experimental Design: Catalyst and Parameter Selection

The success of a hydrogenation reaction hinges on the appropriate choice of catalyst, solvent, pressure, and temperature.

ParameterSelection & RationaleTypical Values
Catalyst Palladium on Carbon (Pd/C) is the most common choice for simple alkene hydrogenation due to its high activity, relative low cost, and ease of handling (as a solid) and removal (by filtration).[7] Platinum (as PtO₂) and Nickel (as Raney Ni) are also effective but may be more reactive towards other functional groups.[1][2]5-10% Pd on Carbon
Catalyst Loading A catalytic amount is sufficient. Higher loading can increase reaction rates but also costs and potential for side reactions. Lowering the loading demonstrates catalyst efficiency.1-10 mol %
Solvent An inert solvent that solubilizes the substrate is required. Alcohols like Ethanol or Methanol are common choices.[8] Ethyl acetate is another good option. The solvent should be unreactive under the hydrogenation conditions.Ethanol, Methanol, Ethyl Acetate
Hydrogen Pressure For simple, unhindered alkenes, atmospheric pressure is often sufficient, typically supplied by a hydrogen-filled balloon.[8] For more sterically hindered or less reactive double bonds, higher pressures (e.g., using a Parr shaker) may be necessary to increase the concentration of dissolved hydrogen and accelerate the reaction.1 atm (balloon) to 50 psi (Parr)
Temperature Most alkene hydrogenations proceed readily at room temperature.[8] Gentle heating may be applied to accelerate slow reactions, but this can also increase the risk of side reactions like isomerization.20-40 °C

Detailed Experimental Protocol

This protocol outlines the procedure for the hydrogenation of this compound using 10% Pd/C at atmospheric pressure.

Materials and Reagents
  • This compound (Substrate)

  • 10% Palladium on Carbon (Catalyst, preferably 50% wet with water for safety)[8]

  • Ethanol (Anhydrous, Solvent)

  • Hydrogen (H₂) gas cylinder with regulator or a hydrogen generator

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Celite® 545 (Filter aid)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment
  • Two-neck round-bottom flask (50 or 100 mL)

  • Magnetic stir bar and stir plate

  • Rubber septa

  • Stopcock adapter for vacuum/gas manifold

  • Hydrogen balloons

  • Syringes and needles

  • Büchner funnel and filter flask

  • Rotary evaporator

Critical Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[8] Ensure the reaction is performed in a well-ventilated fume hood, away from any potential ignition sources (sparks, open flames, hot plates).

  • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially in the presence of flammable solvents.[8] It is strongly recommended to use commercially available Pd/C that is 50% wet with water. Never allow the catalyst to dry on the filter paper. Quench the used catalyst on the Celite pad with copious amounts of water before disposal.

  • Inert Atmosphere: Always handle the catalyst under an inert atmosphere (N₂ or Ar) to prevent ignition.

Step-by-Step Procedure

The general workflow for the experiment is outlined below.

Experimental_Workflow A Preparation (Dry Glassware, Inerting) B Reaction Setup (Add Solvent, Catalyst, Substrate) A->B C Hydrogenation (Introduce H₂, Vigorous Stirring) B->C D Reaction Monitoring (TLC or GC-MS) C->D D->C Continue Reaction E Work-up (Inerting, Catalyst Filtration) D->E Reaction Complete F Purification & Analysis (Solvent Removal, NMR) E->F

Caption: General experimental workflow for catalytic hydrogenation.

  • Flask Preparation: Place a magnetic stir bar into a clean, dry two-neck round-bottom flask. Seal one neck with a rubber septum and the other with a stopcock connected to a vacuum/gas manifold.

  • Inerting the System: Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (e.g., 5 mol %). Via syringe, add anhydrous ethanol to the flask to create a slurry.

  • Substrate Addition: Add the this compound substrate to the flask via syringe.

  • Introducing Hydrogen: Purge the inert gas line with hydrogen. Attach a hydrogen-filled balloon to a needle and pierce the septum. Evacuate the flask briefly (do not remove all the solvent) and then backfill with hydrogen from the balloon. Repeat this vacuum/H₂ cycle three times, ensuring the flask is finally left under a positive pressure of hydrogen from the balloon.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases and to overcome mass transfer limitations.

  • Reaction Monitoring: The reaction progress can be monitored by periodically taking a small aliquot.

    • Carefully replace the H₂ atmosphere with N₂.

    • Withdraw a small sample via syringe and filter it through a small plug of cotton or Celite in a pipette to remove the catalyst.

    • Analyze the sample by TLC (staining with permanganate, as the starting material is an alkene) or GC-MS to check for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.[8]

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen by performing three vacuum/N₂ backfill cycles.[8]

    • Prepare a short pad of Celite® in a Büchner or Hirsch funnel. Wet the pad with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with a small amount of fresh ethanol to ensure complete transfer of the product.[8]

    • Safety: Immediately after filtration, quench the catalyst on the Celite® pad with plenty of water before disposal. Do not allow it to dry.[8]

  • Product Isolation and Characterization:

    • Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

    • The resulting crude product, 2,5,5-trimethylhexane, should be a colorless liquid.[6]

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS. The disappearance of signals corresponding to the vinylic protons and carbons in the NMR spectra is a key indicator of a successful reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive catalyst ("poisoned").2. Insufficient hydrogen supply.3. Poor mixing/stirring.4. Steric hindrance of the substrate.1. Use fresh, high-quality catalyst. Ensure no sulfur or halogen contaminants are present.2. Ensure the H₂ balloon remains inflated or switch to a higher-pressure system.3. Increase the stirring rate to improve gas-liquid-solid contact.4. Increase hydrogen pressure and/or temperature. Consider a more active catalyst like PtO₂.
Low Product Yield 1. Product volatility during solvent removal.2. Incomplete reaction.3. Mechanical loss during filtration.1. Use a cooled trap on the rotary evaporator. Avoid high vacuum or excessive heat.2. Allow the reaction to run for a longer duration.3. Ensure the filter cake is washed thoroughly with solvent.
Presence of Side Products 1. Isomerization of the double bond (less common with Pd/C).2. Hydrogenolysis (cleavage of C-X or C-O bonds), not applicable here but a common issue.1. Use milder conditions (room temperature, 1 atm). Platinum catalysts are less prone to causing isomerization than palladium.[7]

Conclusion

The catalytic hydrogenation of this compound is a straightforward and highly efficient method for producing 2,5,5-trimethylhexane. By employing palladium on carbon as a heterogeneous catalyst under mild conditions, the reaction can be completed with high yield and selectivity. Adherence to the detailed protocol, particularly the safety precautions regarding the handling of pyrophoric catalysts and flammable hydrogen gas, is paramount for a successful and safe outcome. This application note provides the necessary framework for researchers to confidently execute this fundamental organic transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation Using Iridium Catalysts.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Chad's Prep. (n.d.). Catalytic Hydrogenation.
  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
  • Clark, J. (n.d.). Hydrogenation of Alkenes.
  • ACS Publications. (n.d.). Using Correlations to Compare Additions to Alkenes: Homogeneous Hydrogenation by Using Wilkinson's Catalyst. The Journal of Organic Chemistry.
  • ACS Publications. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry.
  • National Institutes of Health. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
  • Royal Society of Chemistry. (2024). ChemComm.
  • Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation.
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  • Khan Academy. (n.d.). Hydrogenation.
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  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of 2,3,3-Trimethyl-1-hexene to Produce 2,3,3-Trimethylhexane.
  • YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts.
  • PubChem. (n.d.). 2,3,5-Trimethylhexane.
  • Chemistry LibreTexts. (2024). 8.6: Reduction of Alkenes - Hydrogenation.
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  • MATEC Web of Conferences. (n.d.). Liquid-phase hydrogenation of 1-hexene and phenylacetylene over multicomponent nickel skeleton catalysts.
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  • ResearchGate. (2026). The hydrogenation of isophorone to trimethyl cyclohexanone using the downflow single capillary reactor.

Sources

Application Notes & Protocols: Electrophilic Addition Reactions of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Sterically Hindered Alkene

2,5,5-Trimethyl-2-hexene is an asymmetrical, sterically hindered alkene with the molecular formula C₉H₁₈.[1][2] Its structure, featuring a trisubstituted double bond and a bulky tert-butyl group, presents a fascinating substrate for studying the principles of electrophilic addition. Unlike simple alkenes, the electronic and steric properties of this compound dictate a reaction pathway that is highly susceptible to carbocation rearrangements.[3][4][5]

This guide provides an in-depth analysis and detailed protocols for key electrophilic addition reactions involving this substrate. We will move beyond simple predictions based on Markovnikov's rule to explore the kinetic and thermodynamic factors that drive the formation of rearranged products.[6][7] These notes are intended for researchers in organic synthesis, drug development, and academia who require a robust understanding of carbocation chemistry and its practical implications.

Core Mechanistic Principle: The Inevitability of Carbocation Rearrangement

The foundational mechanism for the electrophilic addition to an alkene involves a two-step process:

  • Electrophilic Attack: The π-electrons of the alkene's double bond act as a nucleophile, attacking an electrophile (E⁺). This breaks the π-bond and forms a new σ-bond, creating a carbocation intermediate.[8][9]

  • Nucleophilic Capture: A nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming the final product.[8]

With this compound, the initial protonation (electrophilic attack) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C3) to form the more stable carbocation at the more substituted carbon (C2). This initially yields a secondary carbocation.

However, this secondary carbocation is adjacent to a carbon (C4) bearing a hydrogen atom. This proximity allows for a rapid intramolecular rearrangement known as a 1,2-hydride shift .[3][10][11] This process, driven by the formation of a more stable tertiary carbocation, is often faster than the nucleophilic capture of the secondary carbocation.[12] Consequently, the major product observed is derived from the rearranged, more stable tertiary carbocation.[3][13]

Caption: General workflow of electrophilic addition with rearrangement.

Application Protocol: Hydrobromination of this compound

This protocol details the addition of hydrogen bromide (HBr) across the double bond of this compound. The primary outcome is the formation of the rearranged product, 2-bromo-2,3,5-trimethylhexane.

3.1 Principle

The reaction proceeds via an electrophilic addition mechanism. The initial formation of a secondary carbocation is followed by a rapid 1,2-hydride shift to form a more stable tertiary carbocation. The bromide ion then acts as a nucleophile, attacking the tertiary carbocation to yield the major product. A minor amount of the non-rearranged product, 3-bromo-2,5,5-trimethylhexane, may also be formed.

3.2 Materials

  • This compound (C₉H₁₈, MW: 126.24 g/mol )[1]

  • Hydrogen bromide (33% wt in acetic acid)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.3 Detailed Step-by-Step Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 39.6 mmol) in 20 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.

  • Reagent Addition: Slowly add hydrogen bromide (33% in acetic acid, 8.0 mL, ~47.5 mmol) to the cooled solution dropwise over 15 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour. The solution may turn from colorless to pale yellow.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the separatory funnel until gas evolution ceases (to neutralize excess acid).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[14]

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the final product(s).

3.4 Mechanistic Walkthrough

The specific mechanism for this hydrobromination highlights the energetic favorability of the hydride shift.

Caption: Mechanism of HBr addition to this compound.

3.5 Expected Results & Characterization

  • Major Product: 2-Bromo-2,3,5-trimethylhexane

  • Minor Product: 3-Bromo-2,5,5-trimethylhexane

  • Characterization (¹H NMR of Major Product): Expect complex multiplets in the aliphatic region. The absence of vinylic proton signals (~5-6 ppm) confirms the reaction completion. The presence of multiple methyl singlets and doublets will be indicative of the rearranged carbon skeleton.

Application Protocol: Acid-Catalyzed Hydration

This protocol describes the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid. Similar to hydrobromination, this reaction is expected to yield the rearranged alcohol as the major product.

4.1 Principle

The alkene is first protonated by the hydronium ion (H₃O⁺) to form the secondary carbocation.[15][16] This intermediate undergoes a 1,2-hydride shift to the more stable tertiary carbocation.[13] Water, acting as a nucleophile, attacks the tertiary carbocation, and a final deprotonation step yields the tertiary alcohol.[15]

4.2 Materials

  • This compound

  • Sulfuric acid (H₂SO₄, concentrated)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

4.3 Detailed Step-by-Step Protocol

  • Catalyst Preparation: In a flask, carefully add 10 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice bath.

  • Reaction Setup: Add this compound (5.0 g, 39.6 mmol) to the dilute sulfuric acid solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).

  • Neutralization: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the ether layer over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent via rotary evaporation. Purify the resulting crude alcohol by distillation.

4.4 Expected Results & Characterization

  • Major Product: 2,3,5-Trimethyl-3-hexanol

  • Characterization (IR Spectroscopy): The disappearance of the C=C stretch (~1650 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) are key indicators of a successful reaction.

Data Summary

ReactionElectrophileKey ReagentsPredicted Major ProductKey Mechanistic Feature
Hydrobromination H⁺ (from HBr)HBr in Acetic Acid2-Bromo-2,3,5-trimethylhexane1,2-Hydride Shift
Acid-Catalyzed Hydration H⁺ (from H₃O⁺)H₂SO₄, H₂O2,3,5-Trimethyl-3-hexanol1,2-Hydride Shift
Halogenation Br⁺ (from Br₂)Br₂ in CCl₄trans-2,3-Dibromo-2,5,5-trimethylhexaneAnti-addition via bromonium ion

Note on Halogenation: The addition of halogens like Br₂ proceeds through a cyclic halonium ion intermediate, which prevents carbocation formation and thus rearrangement.[17] The nucleophilic attack on this intermediate occurs from the opposite face (anti-addition).[17]

References

  • Khan Academy. (n.d.).
  • Ashenhurst, J. (2013). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.). Rearrangements in Alkene Addition Reactions. [Link]
  • ChemHelp ASAP. (2019). Carbocation rearrangements in alkene additions. YouTube. [Link]
  • BYJU'S. (n.d.). Hydride Shift. [Link]
  • Chemistry LibreTexts. (2023).
  • The Animated Chemistry Textbook. (2021). Carbocation Rearrangements - Alkene Reactions Part 4 of 9. YouTube. [Link]
  • Periodic Chemistry. (2018).
  • University of Calgary. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Electrophilic addition of hydrogen bromide to alkenes. [Link]
  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Hydrogen Halides. [Link]
  • Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]
  • Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI. [Link]
  • Brainly. (2023).
  • Chemistry LibreTexts. (2022). 14.1: Electrophilic Addition to Alkenes. [Link]
  • University of Calgary. (n.d.). Ch 6: Alkene + HBr (radical). [Link]
  • Ashenhurst, J. (n.d.). Addition of HBr to Alkenes. Master Organic Chemistry. [Link]
  • Chegg. (2025).
  • The Organic Chemistry Tutor. (2021). Electrophilic Addition Mechanism. YouTube. [Link]
  • Clark, J. (n.d.). Electrophilic addition reactions menu. Chemguide. [Link]
  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
  • LookChem. (n.d.). 2-bromo-2,5,5-trimethyl-cyclohexane-1,3-dione. [Link]
  • Chad's Prep. (2018). 8.
  • eCampusOntario Pressbooks. (n.d.). 3.2.
  • Orgo Made Easy. (2013). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. YouTube. [Link]
  • Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov’s Rule. Master Organic Chemistry. [Link]
  • OpenStax. (2023). 7.8 Orientation of Electrophilic Additions: Markovnikov's Rule. Organic Chemistry. [Link]
  • Chad's Prep. (2020). 8.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethyl-2-hexene. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2,2,5-trimethylhexane. PubChem. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Melissa Maribel. (2023). Hydrohalogenation Mechanism of Alkenes and Rearrangements. YouTube. [Link]
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Sources

Probing Olefin Reaction Mechanisms with 2,5,5-Trimethyl-2-hexene: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Sterically Hindered Alkene

In the intricate world of organic reaction mechanisms, the choice of substrate is paramount to elucidating the subtle dance of electrons and the transient intermediates that dictate reaction pathways. 2,5,5-Trimethyl-2-hexene, a structurally distinct aliphatic olefin, has emerged as a powerful tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of electrophilic additions and carbocation rearrangements. Its defining feature—a neopentyl group adjacent to a trisubstituted double bond—introduces significant steric hindrance and a predisposition for fascinating skeletal reorganizations, making it an exemplary model for studying these fundamental transformations.

This technical guide provides an in-depth exploration of the application of this compound in mechanistic studies. We will delve into the causality behind its selection, provide detailed, field-proven protocols for its use in key electrophilic addition reactions, and analyze the resulting product distributions to illuminate the underlying carbocation behavior.

The Significance of Structure: Why this compound?

The utility of this compound in mechanistic studies stems directly from its molecular architecture. The trisubstituted nature of the double bond provides a clear regiochemical question during electrophilic attack, while the bulky tert-butyl group on the adjacent carbon atom creates a sterically congested environment. This steric hindrance influences the approach of reagents and can lead to unexpected stereochemical outcomes.

Most importantly, the neopentyl-like framework is prone to Wagner-Meerwein rearrangements.[1] Upon protonation of the double bond, a tertiary carbocation is initially formed. However, this carbocation is positioned next to a quaternary carbon, setting the stage for a 1,2-methyl or hydride shift to generate a more stable carbocationic intermediate. The analysis of the product mixture, therefore, provides a direct window into the dynamics and energetics of these rearrangement processes.

Application I: Acid-Catalyzed Hydration - A Case Study in Carbocation Rearrangement

The acid-catalyzed hydration of alkenes is a cornerstone of organic chemistry, typically following Markovnikov's rule to yield the more substituted alcohol.[2][3][4] With this compound, this reaction becomes a compelling demonstration of carbocation rearrangement.

Mechanistic Rationale

Protonation of the double bond of this compound by a strong acid (e.g., H₃O⁺) can, in principle, form two carbocations. Following Markovnikov's rule, the more stable tertiary carbocation at the C-2 position is preferentially formed over the less stable secondary carbocation at C-3. This tertiary carbocation is, however, adjacent to the sterically demanding tert-butyl group. This proximity drives a rearrangement to alleviate steric strain and achieve greater stability. A 1,2-hydride shift from the C-4 position to C-3 is unlikely as it would lead to a less stable secondary carbocation. Instead, a 1,2-methyl shift from the C-5 position is a plausible pathway, leading to a more stable tertiary carbocation. The subsequent nucleophilic attack by water on these carbocation intermediates leads to a mixture of alcohol products. The distribution of these products provides invaluable information about the relative rates of capture of the unrearranged carbocation versus the rate of rearrangement.

Sources

Application Note: Quantitative Analysis of 2,5,5-Trimethyl-2-hexene in Complex Reaction Mixtures by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated methodology for the quantitative determination of 2,5,5-trimethyl-2-hexene in organic reaction mixtures. Given its application as an intermediate in the synthesis of specialty chemicals, including fragrances and flavoring agents, accurate quantification is crucial for reaction monitoring, yield optimization, and quality control.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a gas chromatography-flame ionization detection (GC-FID) method. The protocol emphasizes the use of an internal standard for enhanced precision and accuracy and includes detailed procedures for sample preparation, instrument configuration, and data analysis. Furthermore, this note discusses the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as an orthogonal technique for structural verification and complementary quantification.

Introduction: The Analytical Imperative

This compound is a branched-chain alkene whose isomeric purity and concentration are critical parameters in various synthetic processes.[1] Reaction mixtures are often complex matrices containing starting materials, catalysts, byproducts, and solvents, which can interfere with accurate quantification. Gas chromatography, with its high resolving power and sensitivity, is an ideal technique for separating volatile and semi-volatile compounds like this compound from such complex mixtures.[2] This guide establishes a reliable analytical workflow, from sample acquisition to final concentration determination, ensuring data integrity through systematic validation.

Foundational Principles: Gas Chromatography

Gas chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] In this application, a non-polar capillary column is employed, which separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase. As the analyte and other components of the reaction mixture travel through the column at different rates, they are resolved into distinct peaks, which are then detected by a Flame Ionization Detector (FID). The area under each peak is proportional to the concentration of the corresponding compound.

The Role of the Internal Standard

To mitigate variability introduced during sample preparation and injection, an internal standard (IS) is incorporated into the analytical workflow.[4][5] An IS is a stable, non-reactive compound that is not present in the original sample and is added in a known concentration to all standards and samples.[4][5] By comparing the peak area of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as any variations in injection volume or detector response will affect both compounds equally.[4]

Key criteria for selecting an internal standard include:

  • Chemical Similarity: The IS should be chemically similar to the analyte to ensure comparable behavior during analysis.[5][6]

  • Resolution: It must be well-resolved from the analyte and all other components in the chromatogram.[4]

  • Non-interference: The IS should not react with any sample components.[7]

  • Purity: The internal standard should be of high purity.

For the quantification of this compound, a suitable internal standard would be a non-reactive hydrocarbon with a similar boiling point and chain length that is not expected to be present in the reaction mixture, such as n-nonane or decane.

Experimental Workflow: A Visual Guide

The overall process for the quantitative analysis of this compound is depicted in the following workflow diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Sample Reaction Mixture Sample Sample_Prep Prepare Analysis Sample (Sample + IS) Sample->Sample_Prep IS_Stock Internal Standard (IS) Stock Solution Calibration_Standards Prepare Calibration Standards (Analyte + IS) IS_Stock->Calibration_Standards IS_Stock->Sample_Prep Analyte_Stock This compound Stock Solution Analyte_Stock->Calibration_Standards Injection Inject 1 µL Calibration_Standards->Injection Sample_Prep->Injection GC_System Gas Chromatograph with FID Separation Chromatographic Separation GC_System->Separation Injection->GC_System Detection Flame Ionization Detection Separation->Detection Integration Integrate Peak Areas (Analyte & IS) Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Standards Quantification Calculate Analyte Concentration Integration->Quantification Sample Calibration_Curve->Quantification Report Report Results Quantification->Report

Caption: Workflow for the quantification of this compound.

Detailed Protocols

Protocol 1: Preparation of Stock and Standard Solutions

Objective: To prepare accurate stock solutions of this compound and the internal standard, and to generate a series of calibration standards.

Materials:

  • This compound (analytical standard, ≥99% purity)

  • n-Nonane (internal standard, ≥99% purity)

  • Hexane (GC grade)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance (readable to 0.0001 g)

  • Micropipettes

Procedure:

  • Internal Standard Stock Solution (IS Stock; e.g., 10 mg/mL):

    • Accurately weigh approximately 250 mg of n-nonane into a 25 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with hexane.

    • Stopper and mix thoroughly by inversion.

  • Analyte Stock Solution (Analyte Stock; e.g., 20 mg/mL):

    • Accurately weigh approximately 500 mg of this compound into a 25 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with hexane.

    • Stopper and mix thoroughly by inversion.

  • Preparation of Calibration Standards:

    • Label a series of 10 mL volumetric flasks (e.g., CAL-1 to CAL-5).

    • To each flask, add 1.0 mL of the IS Stock solution using a calibrated micropipette.

    • Add varying volumes of the Analyte Stock solution to each flask as detailed in Table 1.

    • Dilute each standard to the 10 mL mark with hexane.

    • Stopper and mix thoroughly.

Table 1: Preparation of Calibration Standards

Standard IDVolume of Analyte Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Final Analyte Conc. (mg/mL)Final IS Conc. (mg/mL)
CAL-10.11.0100.21.0
CAL-20.251.0100.51.0
CAL-30.51.0101.01.0
CAL-41.01.0102.01.0
CAL-52.51.0105.01.0
Protocol 2: Sample Preparation

Objective: To prepare the reaction mixture sample for GC analysis by dilution and addition of the internal standard.

Materials:

  • Reaction mixture sample

  • IS Stock solution (from Protocol 4.1)

  • Hexane (GC grade)

  • 10 mL volumetric flask

  • Micropipettes

  • Syringe filters (0.45 µm, PTFE)

  • GC vials with caps

Procedure:

  • Accurately transfer a known volume or weight of the homogenized reaction mixture into a 10 mL volumetric flask. The amount will depend on the expected concentration of this compound. For a first attempt, a 100 µL aliquot is a reasonable starting point.

  • Add 1.0 mL of the IS Stock solution to the flask.

  • Dilute to the 10 mL mark with hexane.

  • Stopper and mix thoroughly.

  • If the solution contains solid particles, filter it through a 0.45 µm syringe filter into a clean GC vial.[2][8]

  • Cap the vial securely.

Protocol 3: GC-FID Analysis

Objective: To analyze the prepared standards and samples using an optimized GC-FID method.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column Non-polar, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C, hold for 2 min
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Procedure:

  • Set up the GC-FID system according to the parameters in the table above.

  • Perform a blank injection (hexane) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared reaction mixture sample(s). It is recommended to inject a solvent blank between sample injections to prevent carryover.

  • Integrate the peak areas for this compound and the internal standard (n-nonane) in all chromatograms.

Data Analysis and Quantification

The quantification of this compound is achieved by constructing a calibration curve.[5]

  • Calculate Response Factor (RF): For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).

  • Construct Calibration Curve: Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.995 for a valid calibration.[9]

  • Quantify the Sample:

    • Calculate the peak area ratio for the reaction mixture sample.

    • Use the calibration curve equation to determine the concentration of this compound in the diluted sample vial.

    • Account for the initial dilution to calculate the final concentration in the original reaction mixture.

Table 2: Example Calibration Data

Standard IDAnalyte Conc. (mg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
CAL-10.215,50075,0000.207
CAL-20.538,25075,5000.507
CAL-31.076,00076,0001.000
CAL-42.0153,00076,5002.000
CAL-55.0380,00076,0005.000

Orthogonal Method: ¹H NMR Spectroscopy

For complex mixtures or when independent verification is required, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as an excellent orthogonal technique.[10]

Principles of Quantification by ¹H NMR:

  • The area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[10]

  • By comparing the integral of a characteristic signal of the analyte to that of a known concentration standard, the concentration of the analyte can be determined.[11]

Key Features for this compound:

  • Vinylic Proton: The proton on the double bond (C3-H) will have a characteristic chemical shift in the alkene region (typically 4.5-6.0 ppm).[10]

  • Allylic Protons: The methyl groups attached to the double bond will also have distinct signals.

This non-destructive technique can provide both structural confirmation and quantitative data, complementing the chromatographic analysis.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines.[12][13] Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² ≥ 0.995).[14]

  • Precision: Determined by repeated analysis of a sample, expressed as relative standard deviation (RSD).

  • Accuracy: Evaluated by analyzing a sample spiked with a known amount of the analyte and calculating the percent recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12][14]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the accurate quantification of this compound in reaction mixtures using GC-FID with an internal standard. The methodology is designed to be robust, precise, and reliable, making it suitable for routine use in research and quality control laboratories. The inclusion of ¹H NMR as an orthogonal technique further enhances the confidence in the analytical results. Adherence to the described protocols and validation procedures will ensure the generation of high-quality, defensible data.

References

  • Validation of a Method for the Analysis of Volatile Organic Compounds in Water - CORE. (n.d.).
  • How to Prepare Multi-Component Internal Standards for GC Calibration - Environics, Inc. (2024, September 16).
  • ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data - Los Alamos National Laboratory. (2020, April 21).
  • Development and Validation of Analytical Methodology for the Determination of Volatile Organic Compounds for Production and Certification of Reference Material | Semantic Scholar. (n.d.).
  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method - NIH. (2020, August 11).
  • Sample preparation GC-MS - SCION Instruments. (n.d.).
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).
  • 2.5F: Sample Preparation for Gas Chromatography - Chemistry LibreTexts. (2022, April 7).
  • Gas Chromatography Sample Preparation - Organomation. (n.d.).
  • Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry - ResearchGate. (2025, August 10).
  • Sample Preparation Techniques for Gas Chromatography - SciSpace. (n.d.).
  • Development and Validation of an Analytical Method for Volatiles with Endogenous Production in Putrefaction and Submersion Situations - Oxford Academic. (n.d.).
  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.).
  • Choosing an Internal Standard - Restek. (2015, October 25).
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.).
  • Quantitative NMR Spectroscopy. (n.d.).
  • Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. (2023, January 22).
  • ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES. (2014, November 22).
  • 2,4,5-trimethyl-2-hexene - the NIST WebBook. (n.d.).
  • This compound | C9H18 | CID 545914 - PubChem - NIH. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate. (2025, August 7).
  • CAS No : 40467-04-7| Chemical Name : this compound | Pharmaffiliates. (n.d.).
  • Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System Application. (n.d.).

Sources

Derivatization of 2,5,5-Trimethyl-2-hexene for analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Advanced Derivatization Strategies for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,5,5-Trimethyl-2-hexene

Abstract

This guide provides detailed protocols for the chemical derivatization of this compound, a nonpolar branched alkene, to enhance its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of such hydrocarbons in complex matrices can be challenging due to co-elution with structurally similar compounds and mass spectra that lack definitive high-mass fragments. To overcome these limitations, we present two robust derivatization workflows: (1) direct epoxidation of the double bond using meta-chloroperoxybenzoic acid (m-CPBA), and (2) a two-step hydroboration-oxidation followed by silylation. These methods introduce polar functional groups, which alter chromatographic behavior and induce characteristic fragmentation patterns in mass spectrometry, thereby improving peak separation, analytical sensitivity, and confidence in compound identification for researchers, scientists, and drug development professionals.

The Analytical Challenge: Direct Analysis of this compound

This compound is a non-functionalized hydrocarbon with a molecular formula of C₉H₁₈.[1][2] Its analysis by GC-MS, while feasible, presents several intrinsic challenges:

  • Poor Chromatographic Resolution: In complex mixtures containing other alkanes and alkenes, its low polarity can lead to co-elution with isomers or other hydrocarbons, complicating accurate quantification and identification.[3][4][5]

  • Non-Specific Mass Spectra: The electron ionization (EI) mass spectrum of this compound is dominated by low mass-to-charge (m/z) fragments resulting from extensive carbon-carbon bond cleavage. The molecular ion (m/z 126) may be weak or absent, and the fragmentation pattern may not be sufficiently unique to distinguish it from structural isomers.[1]

  • Limited Detection Methods: Lacking a chromophore or ionizable group, it is unsuitable for sensitive analysis by HPLC-UV or electrospray ionization-mass spectrometry (ESI-MS).[6][7]

Chemical derivatization addresses these issues by converting the alkene into a new compound with more favorable analytical properties.[8][9] The goal is to introduce specific functional groups that increase polarity, enhance chromatographic separation, and direct mass spectral fragmentation to yield more informative ions.[10][11]

Protocol 1: Single-Step Derivatization via Epoxidation

This protocol utilizes the Prilezhaev reaction to convert the alkene into an epoxide. The addition of an oxygen atom across the double bond creates a strained three-membered ring, increasing the molecule's polarity and providing a distinct derivative for analysis.[12] meta-Chloroperoxybenzoic acid (m-CPBA) is a commercially available and highly effective reagent for this transformation.[12]

Principle of the Reaction

The epoxidation with a peroxycarboxylic acid is a concerted reaction where the π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[12] This results in the stereospecific syn-addition of the oxygen atom, preserving the stereochemistry of the original alkene and forming an epoxide (oxirane) ring.[12][13]

Experimental Workflow: Epoxidation

cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Sample This compound in Aprotic Solvent (e.g., DCM) Reagent Add m-CPBA Solution Sample->Reagent Step 1 React Stir at 0°C to RT (Monitor by TLC/GC) Reagent->React Step 2 Quench Quench excess m-CPBA (e.g., Na₂SO₃ solution) React->Quench Step 3 Wash Wash with NaHCO₃ then Brine Quench->Wash Step 4 Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Step 5 Evaporate Evaporate Solvent Dry->Evaporate Step 6 GCMS GC-MS Analysis Evaporate->GCMS Step 7

Caption: Workflow for the epoxidation of this compound.

Detailed Protocol: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10% Sodium sulfite (Na₂SO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 126 mg) in 10 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 mmol, ~280 mg of 77% reagent) in 10 mL of DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirring alkene solution over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for direct GC-MS analysis until the starting material is consumed.

  • Quenching: Cool the mixture back to 0°C and slowly add 10 mL of 10% Na₂SO₃ solution to quench the excess peroxy acid. Stir for 20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (twice, to remove meta-chlorobenzoic acid), 15 mL of water, and 15 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude epoxide product.

  • Analysis: Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Expected Outcome

The reaction converts the alkene into its corresponding epoxide, increasing the molecular weight and polarity.

PropertyBefore DerivatizationAfter Epoxidation
Compound Name This compound2,3-Epoxy-2,5,5-trimethylhexane
Molecular Formula C₉H₁₈C₉H₁₈O
Molecular Weight 126.24 g/mol 142.24 g/mol

Protocol 2: Two-Step Derivatization via Hydroboration-Oxidation and Silylation

This powerful two-step method first introduces a hydroxyl group, converting the nonpolar alkene into an alcohol. The resulting alcohol is then silylated to produce a thermally stable and volatile derivative with highly characteristic mass spectral fragmentation patterns, ideal for GC-MS analysis.[14]

Principle of the Reactions
  • Hydroboration-Oxidation: This reaction proceeds in two stages. First, borane (BH₃), typically as a complex with THF, adds across the double bond in an anti-Markovnikov fashion.[15][16] This means the boron atom attaches to the less substituted carbon, and a hydrogen atom attaches to the more substituted carbon.[17] In the second stage, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replacing the carbon-boron bond with a carbon-hydroxyl bond.[18]

  • Silylation: The active hydrogen on the newly formed alcohol group is replaced with a trimethylsilyl (TMS) group.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation, yielding a volatile TMS ether.[19][20]

Experimental Workflow: Hydroboration-Oxidation-Silylation

cluster_hydro Part A: Hydroboration-Oxidation cluster_silylation Part B: Silylation cluster_analysis Analysis Sample This compound in anhydrous THF Borane Add BH₃•THF at 0°C Sample->Borane Step 1 Oxidize Oxidize with NaOH, H₂O₂ Borane->Oxidize Step 2 Extract Extract Alcohol Product Oxidize->Extract Step 3 DryAlcohol Dry Alcohol Product (Azeotropic removal of H₂O) Extract->DryAlcohol Intermediate SilylReagent Add BSTFA + 1% TMCS in Pyridine/Solvent DryAlcohol->SilylReagent Step 4 Heat Heat at 60-70°C for 30 min SilylReagent->Heat Step 5 GCMS GC-MS Analysis Heat->GCMS Step 6

Caption: Workflow for the two-step derivatization of this compound.

Detailed Protocol: Hydroboration-Oxidation-Silylation

Part A: Hydroboration-Oxidation

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution, 3 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Hydroboration: To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 mmol, 126 mg) and 5 mL of anhydrous THF. Cool to 0°C. Add 1.1 mL of 1 M BH₃•THF solution (1.1 mmol) dropwise. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0°C. Cautiously and sequentially add 1.5 mL of 3 M NaOH solution, followed by the dropwise addition of 1.5 mL of 30% H₂O₂ solution (Caution: exothermic).[21]

  • Reaction and Work-up: Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour to ensure complete oxidation. Cool to room temperature, add 10 mL of diethyl ether, and transfer to a separatory funnel.

  • Isolation: Wash the organic layer with water and then brine. Dry the ether layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude alcohol (2,5,5-trimethyl-3-hexanol).

Part B: Silylation

Materials:

  • Crude alcohol from Part A

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • GC vial with insert

Procedure:

  • Sample Preparation: Place approximately 1 mg of the crude alcohol into a 2 mL GC vial. If residual water is suspected, add 100 µL of toluene and evaporate to dryness under a stream of nitrogen to azeotropically remove water.

  • Derivatization: Add 100 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 30-45 minutes.[9]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Expected Outcome

This two-step process transforms the nonpolar alkene into a significantly more polar alcohol, and finally into a volatile TMS ether derivative.

PropertyBefore DerivatizationAfter Hydroboration-OxidationAfter Silylation
Compound Name This compound2,5,5-Trimethyl-3-hexanol3-(trimethylsilyloxy)-2,5,5-trimethylhexane
Molecular Formula C₉H₁₈C₉H₂₀OC₁₂H₂₈OSi
Molecular Weight 126.24 g/mol 144.26 g/mol 216.44 g/mol

Data Interpretation and Validation

Successful derivatization is confirmed by observing the following changes in the GC-MS data:

  • Retention Time Shift: Both the epoxide and the TMS-ether derivatives are more polar than the parent alkene and will exhibit significantly longer retention times on standard nonpolar GC columns (e.g., DB-5ms).

  • Mass Spectra Analysis:

    • Epoxide Derivative: The mass spectrum should show a clear molecular ion at m/z 142. Key fragments will arise from the cleavage of the oxirane ring.

    • TMS-Ether Derivative: The mass spectrum of the silylated alcohol is highly characteristic. Look for the molecular ion at m/z 216, a prominent M-15 peak (m/z 201) corresponding to the loss of a methyl group, and a base peak at m/z 73, which is the trimethylsilyl cation ([Si(CH₃)₃]⁺).[10]

Conclusion

The derivatization of this compound via epoxidation or hydroboration-oxidation followed by silylation provides a robust solution to the challenges of its direct analysis. These protocols effectively modify the analyte's chemical properties to improve chromatographic separation and generate derivatives with unique, structurally informative mass spectra. By employing these methods, researchers can achieve more reliable and confident identification and quantification of this and similar branched alkenes in complex sample matrices.

References

  • Wikipedia. Paternò–Büchi reaction.
  • Chemwis. (2024). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube.
  • Bennet, N. (2020). Hydroboration/Oxidation of 1-Octene Experiment, Part 4: Carrying out the Oxidation Reaction and GC. YouTube.
  • University of Colorado Boulder. (n.d.). Experiment 9: Hydroboration-Oxidation of Alkenes.
  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences.
  • D'Auria, M., & Racioppi, R. (2019). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules.
  • Chemistry Steps. Hydroboration Oxidation of Alkenes.
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  • Master Organic Chemistry. Hydroboration of Alkenes.
  • Halket, J. M., & Zaikin, V. V. (2004). Derivatization in mass spectrometry-3. Alkylation (arylation). European Journal of Mass Spectrometry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 545914, this compound.
  • Van Berkel, G. J., & Kertesz, V. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Rapid Communications in Mass Spectrometry.
  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • MySkinRecipes. This compound.
  • Bibel, H. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • Polgar, A. G., Holst, J. J., & Groennings, S. (1962). Determination of Alkanes and Cycloalkanes through C8 and Alkenes through C7 by Capillary Gas Chromatography. Analytical Chemistry.
  • Scribd. (n.d.). Organic Chemistry Lab Analysis.
  • Gan, Y., Xu, W., & Liu, Y. (2019). Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes. Organic Letters.
  • Reddy, B. V. S., et al. (2015). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry.
  • Agilent Technologies, Inc. (n.d.). Analysis of 1,3-butadiene on a capillary column.
  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules.
  • Kumirska, J., et al. (2012). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chemometrics.
  • Organic Chemistry Portal. Synthesis of epoxides.
  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • NIST. (n.d.). 2-Hexene, 3,5,5-trimethyl-. NIST Chemistry WebBook.
  • Carlson, D. A., & Bernier, U. R. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology.
  • LibreTexts Chemistry. (2019). 11.3.6 Epoxidation of Alkenes.
  • Google Patents. (n.d.). US11072593B2 - Process for the epoxidation of a tetrasubstituted alkene.
  • Zaikin, V. G., & Halket, J. M. (2005). Review: Derivatization in Mass spectrometry-6. Formation of Mixed Derivatives of Polyfunctional Compounds. European Journal of Mass Spectrometry.
  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen.
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  • Li, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis.

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Application Notes and Protocols for 2,5,5-Trimethyl-2-hexene as a Monomer in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Forward

These application notes provide a theoretical and practical framework for the polymerization of 2,5,5-trimethyl-2-hexene. It is important to note that the polymerization of this specific monomer is not widely documented in publicly available literature. Therefore, the following protocols and discussions are based on established principles of polymer chemistry, particularly cationic polymerization of sterically hindered olefins. The information herein is intended to serve as a comprehensive guide for researchers venturing into the synthesis and application of novel, highly branched polyolefins.

Introduction: The Potential of a Highly Branched Monomer

This compound is a structurally unique, non-polar monomer. Its key feature is the presence of a trisubstituted double bond and a bulky tert-butyl group, which introduces significant steric hindrance. This steric bulk is expected to profoundly influence its polymerization behavior and the properties of the resulting polymer, poly(this compound).

Polymers derived from such highly branched alpha-olefins are anticipated to exhibit a range of desirable properties.[1][2] These include excellent thermal stability, high solubility in organic solvents, and unique rheological characteristics.[1] In the context of drug development and biomedical applications, such polymers could serve as hydrophobic matrices for controlled release, building blocks for novel copolymers, or as components in specialized formulations.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for designing successful polymerization experiments.

PropertyValueSource
Molecular Formula C9H18[3]
Molecular Weight 126.24 g/mol [3]
Boiling Point 134.1 °C[4][5]
Density 0.740 g/cm³ (Predicted)[4][6]
CAS Number 40467-04-7[5][6][7][8][9]

Proposed Polymerization Strategy: Cationic Polymerization

Given the electron-donating nature of the alkyl groups surrounding the double bond, this compound is an excellent candidate for cationic polymerization. The initiation step would involve the formation of a stable tertiary carbocation, which would then propagate the polymer chain.[10][11][12]

Radical polymerization is considered less feasible due to the significant steric hindrance around the double bond, which would impede the approach of a radical initiator and the subsequent propagation steps.

Mechanism of Cationic Polymerization

The proposed mechanism involves three key stages:

  • Initiation: An initiator, typically a Lewis acid in the presence of a proton source (protogen), generates a carbocation from the monomer.

  • Propagation: The carbocationic chain end attacks the double bond of another monomer molecule, adding it to the growing chain and regenerating the carbocation at the new chain end.

  • Termination/Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with impurities, counter-ions, or through chain transfer to another monomer molecule.

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Initiator Monomer1 This compound Initiator->Monomer1 Protonation Carbocation Tertiary Carbocation Monomer1->Carbocation Growing_Chain Growing Polymer Chain (Carbocationic end) Carbocation->Growing_Chain Monomer2 This compound Growing_Chain->Monomer2 Addition Elongated_Chain Elongated Polymer Chain Monomer2->Elongated_Chain Active_Chain Active Polymer Chain Elongated_Chain->Active_Chain Termination_Agent Counter-ion / Monomer Active_Chain->Termination_Agent Reaction Inactive_Polymer Inactive Polymer Termination_Agent->Inactive_Polymer

Caption: Proposed cationic polymerization mechanism for this compound.

Experimental Protocol: Cationic Polymerization of this compound

This protocol is a starting point and may require optimization. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization.

Materials and Reagents
  • Monomer: this compound (purified by distillation over a drying agent like calcium hydride).

  • Solvent: Anhydrous dichloromethane or other suitable non-coordinating, polar solvent.

  • Initiator System:

    • Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄).

    • Co-initiator (Protogen): A trace amount of water or a protic compound like an alcohol can be used.

  • Quenching Agent: Anhydrous methanol.

  • Purification: Methanol for precipitation and a suitable solvent for redissolving the polymer (e.g., toluene or tetrahydrofuran).

Experimental Workflow

experimental_workflow Start Start Setup Reactor Setup (Inert Atmosphere) Start->Setup Solvent_Monomer Add Anhydrous Solvent and Monomer Setup->Solvent_Monomer Cooling Cool to Reaction Temperature (e.g., -78°C) Solvent_Monomer->Cooling Initiation Add Initiator System (e.g., BF3·OEt2) Cooling->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Quenching Quench with Anhydrous Methanol Polymerization->Quenching Precipitation Precipitate Polymer in Excess Methanol Quenching->Precipitation Isolation Isolate Polymer (Filtration/Centrifugation) Precipitation->Isolation Purification Redissolve and Reprecipitate Isolation->Purification Drying Dry Polymer under Vacuum Purification->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization End End Characterization->End

Caption: Step-by-step workflow for the cationic polymerization of this compound.

Detailed Step-by-Step Methodology
  • Reactor Preparation: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum is assembled.

  • Reagent Charging: The reactor is charged with anhydrous dichloromethane followed by the purified this compound via syringe under a positive pressure of inert gas.

  • Temperature Control: The reaction mixture is cooled to the desired temperature (e.g., -78°C using a dry ice/acetone bath) to control the polymerization rate and minimize side reactions.

  • Initiation: The initiator (e.g., BF₃·OEt₂) is added dropwise via syringe. The reaction mixture may exhibit a color change upon initiation.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours). The viscosity of the solution may increase as the polymer forms.

  • Termination: The polymerization is quenched by the rapid addition of anhydrous methanol.

  • Polymer Isolation: The reaction mixture is poured into a large excess of stirred methanol to precipitate the polymer. The precipitate is then collected by filtration or centrifugation.

  • Purification: To remove any residual monomer and initiator, the crude polymer is redissolved in a minimal amount of a suitable solvent (e.g., toluene) and reprecipitated into methanol. This step should be repeated 2-3 times.

  • Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of monomer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Applications in Research and Drug Development

While experimental data is needed for confirmation, the anticipated properties of poly(this compound) suggest several potential applications:

  • Drug Delivery: The highly hydrophobic and branched nature of the polymer could make it suitable for encapsulating and controlling the release of poorly water-soluble drugs.[13] The branched structure may also influence nanoparticle formation during nanoprecipitation.[13]

  • Biomaterials: As a component in blends or copolymers, it could be used to modify the mechanical properties, degradation rate, and hydrophobicity of other biocompatible polymers.

  • Specialty Excipients: Its unique solubility and rheological properties could be leveraged in the formulation of amorphous solid dispersions or as a processing aid in melt extrusion.

  • Functional Polyolefins: The polymer could serve as a backbone for further chemical modification to introduce functional groups for targeted drug delivery or other advanced applications.[14][15]

Conclusion

The polymerization of this compound presents an intriguing opportunity to synthesize a novel, highly branched polyolefin with potential applications in diverse fields, including drug development. The proposed cationic polymerization protocol provides a robust starting point for the synthesis and exploration of this promising material. Further research is warranted to fully elucidate the structure-property relationships of poly(this compound) and to validate its utility in various applications.

References

  • American Chemical Society. (2018). Living Polymerization of Conjugated Polar Alkenes Catalyzed by N-Heterocyclic Olefin-Based Frustrated Lewis Pairs.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2023). Progress in the Research on Branched Polymers with Emphasis on the Chinese Petrochemical Industry. [Link]
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethyl-2-hexene. PubChem. [Link]
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). A Multiply and Long‐Chain Branched Polyolefin with Low Density Polyethylene (LDPE)‐Like Properties Containing Two Types of Functional Groups. [Link]
  • ResearchGate. (n.d.).
  • ElectronicsAndBooks. (n.d.). Living Polymerization of r-Olefins Using NiII-r-Diimine Catalysts. Synthesis of New Block Polymer. [Link]
  • Wikipedia. (n.d.).
  • American Chemical Society. (2023).
  • Royal Society of Chemistry. (2016).
  • Chemsrc. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2021). 2.
  • Google Patents. (n.d.).
  • Sunway Pharm Ltd. (n.d.). This compound. [Link]
  • University of Texas at Austin. (n.d.). A.
  • YouTube. (2020).
  • Semantic Scholar. (2021). Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity. [Link]
  • MDPI. (2021). Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity. [Link]
  • MDPI. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene)
  • ResearchGate. (n.d.). Synthesis and fractionation of poly(phenylene methylene). [Link]
  • National Center for Biotechnology Information. (n.d.). 2,5,5-Trimethyl-1-hexene. PubChem. [Link]

Sources

Application Notes and Protocols for the Friedel-Crafts Alkylation of Aromatic Compounds with 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Carbocation Rearrangements for the Synthesis of tert-Octyl Arenes

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for forging carbon-carbon bonds by attaching substituents to aromatic rings.[1] This electrophilic aromatic substitution is broadly categorized into alkylation and acylation reactions.[1] While Friedel-Crafts alkylation with simple alkyl halides or alkenes is a staple in academic and industrial chemistry, its application with branched alkenes presents both unique opportunities and significant challenges.[2][3]

This guide focuses on the Friedel-Crafts alkylation of aromatic compounds using 2,5,5-trimethyl-2-hexene. A key feature of this reaction is the inevitable carbocation rearrangement, a phenomenon that must be understood and controlled to achieve the desired product.[4] The initial secondary carbocation formed from the protonation of this compound rapidly rearranges to a more stable tertiary carbocation. This guide will provide a detailed mechanistic explanation, a robust experimental protocol, and expert insights into synthesizing the resulting tert-octyl aromatic compounds, which are valuable intermediates in the production of surfactants, resins, and other fine chemicals.

Reaction Mechanism: The Inevitable Hydride and Methyl Shifts

The Friedel-Crafts alkylation using an alkene is initiated by protonation of the double bond by a Brønsted or Lewis acid catalyst, generating a carbocation electrophile.[2] In the case of this compound, this initially forms a secondary carbocation. However, this species is transient and immediately undergoes a series of rearrangements to form a more stable tertiary carbocation. This is the thermodynamically favored electrophile that proceeds to alkylate the aromatic ring.

The mechanism proceeds as follows:

  • Protonation and Formation of the Initial Carbocation: The alkene reacts with the acid catalyst (e.g., H⁺ from H₂SO₄ or a proton source generated by a Lewis acid like AlCl₃ with trace water) to form a secondary carbocation at the C3 position.

  • Hydride and Methide Shifts: The secondary carbocation undergoes a rapid 1,2-hydride shift, followed by a 1,2-methide (methyl) shift. This sequence transforms the less stable secondary carbocation into a significantly more stable tertiary carbocation, specifically the 1,1,3,3-tetramethylbutyl cation. This rearrangement is the driving force of the reaction, ensuring that the final product is the tert-octyl substituted arene, not the secondary hexyl derivative.

  • Electrophilic Aromatic Substitution: The stable tertiary carbocation then acts as the electrophile and is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation and Regeneration of Aromaticity: A base (such as AlCl₄⁻ in the case of an AlCl₃ catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final tert-octyl substituted product.[4]

Below is a visual representation of this mechanistic pathway.

FC_Mechanism cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Aromatic Substitution Alkene This compound Sec_Carbocation Secondary Carbocation (Unstable) Alkene->Sec_Carbocation Protonation H+ H⁺ (from Catalyst) Tert_Carbocation tert-Octyl Cation (Stable Electrophile) Sec_Carbocation->Tert_Carbocation 1,2-Hydride & 1,2-Methyl Shifts Sigma_Complex Arenium Ion (Sigma Complex) Tert_Carbocation->Sigma_Complex Electrophilic Attack Arene Aromatic Ring (e.g., Benzene) Arene->Sigma_Complex Product tert-Octyl Arene Sigma_Complex->Product Deprotonation

Caption: Mechanism of Friedel-Crafts alkylation with this compound.

Experimental Protocol: Synthesis of tert-Octylbenzene

This protocol details the alkylation of benzene with this compound using anhydrous aluminum chloride as the catalyst. The principles can be adapted for other aromatic substrates, though reaction conditions may need optimization.

Materials and Equipment:

Reagent/EquipmentDetails
Reagents
BenzeneAnhydrous, analytical grade
This compound≥95% purity
Aluminum Chloride (AlCl₃)Anhydrous, powder
Hydrochloric Acid (HCl)Concentrated (37%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
Three-necked round-bottom flask500 mL, with appropriate stoppers
Mechanical stirrer
Dropping funnel125 mL
Reflux condenserWith a gas trap (e.g., bubbler with mineral oil or connection to a scrubber)
Ice-water bath
Separatory funnel500 mL
Rotary evaporator
Distillation apparatusFor fractional distillation

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All operations must be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It is corrosive and causes severe burns. Handle with care, ensuring all glassware is perfectly dry.

  • Concentrated HCl is corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction generates HCl gas. An effective gas trap is essential.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach a gas trap to the top of the condenser to handle the HCl gas evolved during the reaction.

  • Charging the Flask: To the flask, add anhydrous benzene (150 mL, ~1.7 mol) and anhydrous aluminum chloride (10 g, 0.075 mol). Expert Tip: Adding the AlCl₃ to the benzene allows for the formation of a slurry and helps to control the initial exotherm when the alkene is added.

  • Cooling: Cool the stirred slurry to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to moderate the reaction rate and minimize side reactions.

  • Alkene Addition: Add this compound (50 g, ~0.4 mol) to the dropping funnel. Add the alkene dropwise to the stirred benzene-AlCl₃ slurry over a period of 1-2 hours. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure complete conversion. The mixture will typically become dark and viscous.

  • Quenching: Cool the reaction flask back down in an ice-water bath. Very slowly and carefully, add 100 g of crushed ice to the reaction mixture, followed by the slow addition of 50 mL of concentrated HCl. This step hydrolyzes the aluminum chloride complex and neutralizes the catalyst. Caution: This process is highly exothermic and will release a significant amount of HCl gas.

  • Work-up and Extraction: Transfer the mixture to a 500 mL separatory funnel. The organic layer (containing the product and unreacted benzene) should be separated from the aqueous layer.

  • Washing: Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution to remove any remaining acidic impurities. Finally, wash with 100 mL of brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess benzene using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure tert-octylbenzene.

Characterization of the Product

The primary product of this reaction is p-tert-octylbenzene (when using a 1:1 molar ratio of benzene to alkene, though some ortho isomer may form). If excess benzene is used as in the protocol above, the mono-substituted product is favored.

  • ¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the tert-octyl group: a singlet for the six methyl protons at C1 (δ ~0.7 ppm), a singlet for the methylene protons at C2 (δ ~1.7 ppm), and a singlet for the two methyl protons at C3 (δ ~1.3 ppm). The aromatic protons will appear in the region of δ 7.0-7.4 ppm.

  • ¹³C NMR (CDCl₃): Distinct signals for the quaternary carbons, the methylene carbon, and the various methyl carbons of the tert-octyl group will be observed, in addition to the signals for the substituted aromatic ring.[5]

  • GC-MS: Gas chromatography-mass spectrometry can be used to confirm the molecular weight of the product (206.37 g/mol for C₁₄H₂₂) and to assess its purity.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst (hydrolyzed AlCl₃).Use fresh, anhydrous AlCl₃ and ensure all glassware is scrupulously dry.
Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently warm to 40-50 °C after the initial addition.
Polyalkylation Molar ratio of alkene to arene is too high.Use a large excess of the aromatic compound, which can also serve as the solvent.[2]
Reaction temperature is too high.Maintain a low temperature during the addition of the alkene.
Formation of Isomers Thermodynamic vs. kinetic control.The formation of the rearranged tert-octyl product is thermodynamically favored and generally unavoidable. Reaction conditions can be optimized for selectivity between ortho and para products. Lower temperatures often favor the para isomer due to steric hindrance.

References

  • Friedel, C.; Crafts, J. M. (1877). "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." Compt. Rend., 84: 1392 & 1450.
  • Lumen Learning. (n.d.). Organic Chemistry II: 16.2 Preparation of alkylbenzenes.
  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • IPL.org. (n.d.). Friedel-Crafts Alkylations Lab Report.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • PrepChem. (2022). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Patents Google. (2008). Synthetic method of t-amylbenzene for controlling content of isomer.

Sources

Application Notes and Protocols for the Reactions of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5,5-Trimethyl-2-hexene is a structurally unique, non-symmetrical, tetrasubstituted alkene. Its distinctive arrangement, featuring a bulky tert-butyl group adjacent to a trisubstituted double bond, presents notable steric challenges that significantly influence its reactivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic transformations involving this alkene. The protocols herein are designed to be robust and self-validating, with a strong emphasis on the causal relationships between substrate structure, reaction mechanism, and experimental outcomes.

This document will explore several fundamental classes of alkene reactions as applied to this compound: acid-catalyzed hydration, epoxidation, hydroboration-oxidation, catalytic hydrogenation, and cationic polymerization. For each reaction, a detailed experimental protocol is provided, accompanied by mechanistic insights and explanations for the chosen conditions, particularly in the context of the steric hindrance inherent to the substrate.

Safety Precautions

Acid-Catalyzed Hydration: Synthesis of 2,5,5-Trimethyl-2-hexanol

Acid-catalyzed hydration of an alkene is a classic method for the synthesis of alcohols.[3][4] The reaction proceeds via a carbocation intermediate, and for unsymmetrical alkenes, the regioselectivity is governed by Markovnikov's rule, which states that the hydroxyl group will add to the more substituted carbon of the double bond.[3][4] In the case of this compound, this would lead to the formation of the tertiary alcohol, 2,5,5-trimethyl-2-hexanol.

Causality of Experimental Choices

Due to the steric hindrance around the double bond, forcing the reaction towards the desired product requires specific conditions. The bulky tert-butyl group can slow the rate of reaction. Therefore, a strong acid catalyst and potentially elevated temperatures may be necessary to achieve a reasonable reaction rate. However, higher temperatures can also promote the reverse reaction (dehydration) and the formation of side products.[5] A careful balance of conditions is therefore crucial.

Experimental Protocol: Acid-Catalyzed Hydration

Objective: To synthesize 2,5,5-trimethyl-2-hexanol via the acid-catalyzed hydration of this compound.

Materials:

  • This compound (95% purity or higher)[6]

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of a 50% aqueous sulfuric acid solution.

  • With vigorous stirring, slowly add 10.0 g (79.2 mmol) of this compound to the acid solution.

  • Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to yield 2,5,5-trimethyl-2-hexanol.

Expected Outcome: A colorless to pale yellow liquid. The expected yield is moderate due to the steric hindrance of the starting material.

Mechanistic Pathway

The reaction proceeds through a three-step mechanism:

  • Protonation of the alkene: The double bond attacks a proton from the hydronium ion, forming a tertiary carbocation at the C2 position. This is the rate-determining step.[4]

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[3]

  • Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, yielding the final alcohol product and regenerating the acid catalyst.[3]

G cluster_0 Acid-Catalyzed Hydration of this compound A This compound B Tertiary Carbocation Intermediate A->B + H3O+ C Oxonium Ion B->C + H2O D 2,5,5-Trimethyl-2-hexanol C->D - H3O+ H3O H3O+ H2O_nuc H2O (nucleophile) H2O_base H2O (base)

Caption: Acid-catalyzed hydration mechanism.

Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation is the formation of a three-membered cyclic ether, an epoxide, from an alkene.[7] Peroxy acids, such as m-CPBA, are common reagents for this transformation.[7][8] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[8]

Causality of Experimental Choices

The reaction with m-CPBA is a concerted process, meaning all bonds are broken and formed in a single step.[8] This avoids the formation of a carbocation intermediate and potential rearrangements. For a sterically hindered alkene like this compound, the reaction rate may be slower, and a slight excess of the oxidizing agent and longer reaction times might be necessary to ensure complete conversion. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) to prevent side reactions.

Experimental Protocol: Epoxidation with m-CPBA

Objective: To synthesize 2,3-epoxy-2,5,5-trimethylhexane from this compound using m-CPBA.

Materials:

  • This compound[6]

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 10.0 g (79.2 mmol) of this compound in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve 22.0 g (approx. 98 mmol, 1.2 equivalents) of m-CPBA in 150 mL of DCM.

  • Slowly add the m-CPBA solution to the stirred alkene solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture again to 0°C and filter to remove the precipitated m-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of saturated sodium thiosulfate solution, 100 mL of saturated sodium bicarbonate solution (2x), and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude epoxide can be purified by vacuum distillation.

Expected Outcome: A colorless oil.

Mechanistic Pathway

The epoxidation with a peroxy acid proceeds through a concerted "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the alkene in a single step.[8]

G cluster_1 Epoxidation with m-CPBA Alkene This compound TS Concerted Transition State (Butterfly Mechanism) Alkene->TS + m-CPBA Epoxide 2,3-Epoxy-2,5,5-trimethylhexane TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid mCPBA m-CPBA

Caption: Concerted mechanism of epoxidation.

Hydroboration-Oxidation: Synthesis of 2,5,5-Trimethyl-3-hexanol

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[9][10] This means the hydroxyl group adds to the less substituted carbon of the double bond. For this compound, this would result in the formation of 2,5,5-trimethyl-3-hexanol.

Causality of Experimental Choices

The hydroboration step involves the addition of borane (BH₃) across the double bond. Due to the steric bulk of the tert-butyl group and the two methyl groups on the other side of the double bond, a sterically less hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) is preferred over borane-THF complex to enhance regioselectivity and prevent the hydroboration of multiple alkene molecules by a single borane molecule.[9] The subsequent oxidation with alkaline hydrogen peroxide proceeds with retention of stereochemistry.

Experimental Protocol: Hydroboration-Oxidation

Objective: To synthesize 2,5,5-trimethyl-3-hexanol via hydroboration-oxidation of this compound.

Materials:

  • This compound[6]

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 10.0 g (79.2 mmol) of this compound and 50 mL of anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 160 mL of 0.5 M 9-BBN solution in THF (80 mmol, 1.01 equivalents) to the stirred alkene solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0°C and slowly add 20 mL of ethanol, followed by the cautious, dropwise addition of 30 mL of 3 M aqueous sodium hydroxide.

  • Slowly add 30 mL of 30% hydrogen peroxide, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the resulting alcohol by column chromatography or distillation.

Expected Outcome: A colorless liquid or a low-melting solid.

Mechanistic Pathway

The reaction occurs in two main stages:

  • Hydroboration: A concerted syn-addition of the B-H bond across the alkene double bond. The boron atom adds to the less sterically hindered carbon (C3), and the hydrogen atom adds to the more substituted carbon (C2).

  • Oxidation: The organoborane is oxidized with hydrogen peroxide in the presence of a base. The C-B bond is replaced by a C-O bond with retention of stereochemistry.

G cluster_2 Hydroboration-Oxidation Alkene This compound Organoborane Trialkylborane Intermediate Alkene->Organoborane Hydroboration Alcohol 2,5,5-Trimethyl-3-hexanol Organoborane->Alcohol Oxidation Reagent1 1. 9-BBN, THF Reagent2 2. H2O2, NaOH

Caption: Two-step hydroboration-oxidation process.

Catalytic Hydrogenation: Synthesis of 2,5,5-Trimethylhexane

Catalytic hydrogenation is the addition of hydrogen across a double bond, typically in the presence of a metal catalyst, to form a saturated alkane.[11] This reaction is generally a syn-addition.

Causality of Experimental Choices

The hydrogenation of a tetrasubstituted alkene can be challenging due to steric hindrance, which can impede the alkene's approach to the catalyst surface.[11] A highly active catalyst such as platinum(IV) oxide (Adam's catalyst) or a rhodium-based catalyst may be required. The reaction is often carried out under a positive pressure of hydrogen to increase the concentration of hydrogen on the catalyst surface and facilitate the reaction.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2,5,5-trimethylhexane by the catalytic hydrogenation of this compound.

Materials:

  • This compound[6]

  • Platinum(IV) oxide (PtO₂) or 5% Rhodium on alumina

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In the reaction vessel of a Parr apparatus, dissolve 10.0 g (79.2 mmol) of this compound in 100 mL of ethanol.

  • Carefully add 0.2 g of platinum(IV) oxide to the solution.

  • Seal the apparatus, evacuate the air, and then introduce hydrogen gas to a pressure of 50 psi.

  • Shake the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

  • Carefully vent the excess hydrogen and purge the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with a small amount of ethanol.

  • Remove the solvent from the filtrate by distillation or using a rotary evaporator to yield the crude product.

  • If necessary, purify the 2,5,5-trimethylhexane by distillation.

Expected Outcome: A colorless, volatile liquid.

Mechanistic Pathway

The precise mechanism of heterogeneous catalytic hydrogenation is complex and not fully understood. However, it is generally accepted to involve the following key steps:

  • Adsorption of hydrogen and the alkene onto the catalyst surface.

  • Stepwise addition of hydrogen atoms to the adsorbed alkene.

  • Desorption of the alkane product from the catalyst surface.

G cluster_3 Catalytic Hydrogenation Alkene This compound Adsorbed Adsorbed Alkene and H2 on Catalyst Surface Alkene->Adsorbed + H2, Catalyst Alkane 2,5,5-Trimethylhexane Adsorbed->Alkane Catalyst PtO2 or Rh/Al2O3 H2 H2 G cluster_4 Cationic Polymerization Monomer This compound Initiation Initiation Monomer->Initiation + Initiator Propagation Propagation Initiation->Propagation Growing Chain Propagation->Propagation + Monomer Termination Termination/Chain Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer Initiator Initiator (e.g., BF3)

Caption: Key stages of cationic polymerization.

Quantitative Data Summary

ReactionReagentsSolventTemperatureExpected Product
Acid-Catalyzed Hydration 50% H₂SO₄Water50-60°C2,5,5-Trimethyl-2-hexanol
Epoxidation m-CPBADichloromethane0°C to rt2,3-Epoxy-2,5,5-trimethylhexane
Hydroboration-Oxidation 1. 9-BBN, 2. H₂O₂, NaOHTHF0°C to rt2,5,5-Trimethyl-3-hexanol
Catalytic Hydrogenation H₂, PtO₂ or Rh/Al₂O₃EthanolRoom Temperature2,5,5-Trimethylhexane
Cationic Polymerization BF₃·OEt₂Dichloromethane-78°CPoly(this compound)

References

  • Chem Service. (2016, January 25). SAFETY DATA SHEET: 3,5,5-Trimethyl-1-hexene.
  • Tang, W., & Zhang, X. (2004). Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews, 103(8), 3029-3069.
  • Chemsrc. (2023, October 14). This compound.
  • Schrems, M. G., Wang, A., & Pfaltz, A. (2010). Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA International Journal for Chemistry, 64(4), 219-222.
  • Li, W., & Zhang, X. (2021). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. Precision Chemistry, 1(1), 15-21.
  • D'Accolti, L., & Fusco, C. (2005). The epoxidation of olefins by peroxy compounds. University of Florida Digital Collections.
  • Pharmaffiliates. (n.d.). This compound.
  • Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid.
  • Swann, W. A., Yadav, A., Colvin, N. B., & Neurock, M. (2021). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst.
  • Chemistry Steps. (n.d.). Epoxidation of Alkenes.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemistry LibreTexts. (2020, January 22). 5.14: Polymerization of Alkenes.
  • Singleton, D. A., & Hu, T. (1997). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. Journal of the American Chemical Society, 119(24), 5707-5708.
  • Mashima, K. (2015). Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. Journal of the American Chemical Society, 137(48), 15058-15069.
  • Kostjuk, S. V. (2015). Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene and 1,3-dienes. RSC Publishing.
  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems.
  • University of Texas at Austin. (n.d.). A. Polymerization: Cationic Polymerization.
  • The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes. YouTube.
  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes.
  • Yale University Department of Chemistry. (n.d.). Hydroboration.
  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes.
  • Lévesque, G., & Seeberger, P. H. (2016). Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions. European Journal of Organic Chemistry, 2016(26), 4438-4441.
  • Kresge, A. J., & Nowlan, V. J. (1974). Structural effects on the acid-catalyzed hydration of alkenes. Accounts of Chemical Research, 7(12), 409-415.
  • Kostjuk, S. V., & Shiman, D. I. (2015). Highly reactive polyisobutylenes via AlCl3OBu2-coinitiated cationic polymerization of isobutylene: Effect of solvent polarity, temperature, and initiator.
  • Chemistry LibreTexts. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water.
  • Chemistry LibreTexts. (2021, September 12). 2.4: Cationic Polymerization.
  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,5,5-Trimethyl-2-hexene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5,5-trimethyl-2-hexene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Introduction

This compound is a valuable branched alkene used as an intermediate in the synthesis of specialty chemicals, including fragrances and flavoring agents.[1] Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide will explore the two primary synthetic routes—dehydration of 2,5,5-trimethyl-2-hexanol and the Wittig reaction—offering practical solutions to common experimental hurdles.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Dehydration of 2,5,5-Trimethyl-2-hexanol

The acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol is a common method for synthesizing this compound. The reaction proceeds through a carbocation intermediate, which can be prone to rearrangements and the formation of multiple alkene isomers.[2]

Question: My dehydration reaction is resulting in a mixture of alkene isomers, with a significant amount of the less substituted alkene. How can I improve the selectivity for this compound?

Answer: This is a classic challenge in elimination reactions that proceed via carbocation intermediates. According to Zaitsev's rule, the more substituted (and thus more stable) alkene should be the major product.[3] In the case of 2,5,5-trimethyl-2-hexanol dehydration, this compound is the thermodynamically favored product. However, kinetic factors can lead to the formation of the less substituted isomer.

Here’s how you can optimize for the desired product:

  • Choice of Acid Catalyst: While strong acids like sulfuric acid are effective, they can also lead to charring and other side reactions.[4] Phosphoric acid is often a milder and cleaner alternative.[2] For even greater selectivity and milder conditions, consider using a solid acid catalyst like Montmorillonite KSF clay. This greener approach can reduce waste and simplify workup.[5]

  • Temperature Control: The reaction temperature plays a crucial role. For tertiary alcohols like 2,5,5-trimethyl-2-hexanol, dehydration can often be achieved at lower temperatures (25°– 80°C) compared to secondary or primary alcohols.[6] Carefully controlling the temperature within this range can favor the formation of the more stable product.

  • Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent further isomerization or degradation of the product.

Question: I am observing a significant amount of an unknown byproduct in my final product. What could it be and how can I avoid it?

Answer: A likely byproduct in the acid-catalyzed dehydration of alcohols is the formation of an ether. This occurs when the alcohol nucleophilically attacks the carbocation intermediate.

To minimize ether formation:

  • Use a Protic Solvent Sparingly: While the reaction is often run neat, if a solvent is necessary, avoid using an excessive amount of a protic solvent which can participate in the reaction.

  • Control the Temperature: Higher temperatures generally favor elimination over substitution (ether formation). However, excessively high temperatures can lead to decomposition. Finding the optimal temperature is key.

  • Distill the Product as it Forms: Since the alkene product typically has a lower boiling point than the starting alcohol, immediate distillation of the product as it forms can shift the equilibrium towards the desired alkene and prevent it from participating in side reactions.[7]

Wittig Reaction for this compound Synthesis

The Wittig reaction offers a powerful alternative for the synthesis of this compound, providing excellent control over the position of the double bond and avoiding the formation of isomeric mixtures.[8] This reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde.[9] For the synthesis of this compound, the logical starting materials would be pinacolone (3,3-dimethyl-2-butanone) and a suitable phosphorus ylide.

Question: My Wittig reaction is giving a very low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in a Wittig reaction can be frustrating, but they can often be traced back to a few key factors.[10]

  • Steric Hindrance: Pinacolone is a sterically hindered ketone. The bulky tert-butyl group can significantly slow down the reaction with the Wittig reagent.[11]

    • Solution: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than traditional phosphorus ylides.[10][11]

  • Ylide Instability: The stability of the phosphorus ylide is critical. Unstabilized ylides can be highly reactive and may decompose before reacting with the ketone.[10]

    • Solution: Prepare the ylide in situ at a low temperature (e.g., 0°C or -78°C) and add the ketone solution to it immediately. This minimizes the time the unstable ylide has to decompose.[10]

  • Base Selection: The choice of base for deprotonating the phosphonium salt to form the ylide is crucial. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[10]

  • Anhydrous Conditions: Phosphorus ylides are highly sensitive to moisture and oxygen.[10] Ensure all glassware is flame-dried, and use anhydrous solvents to prevent quenching of the ylide.[8]

Question: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?

Answer: The removal of triphenylphosphine oxide is a common purification challenge in Wittig reactions.

  • Crystallization: If your product is a solid, recrystallization can be an effective method. Triphenylphosphine oxide is often more soluble in solvents like propanol than the desired alkene product.[12]

  • Column Chromatography: For liquid products like this compound, column chromatography on silica gel using a non-polar eluent such as hexane is the most effective method for separating the non-polar alkene from the more polar triphenylphosphine oxide.[13]

  • Extraction: In some cases, a significant portion of the triphenylphosphine oxide can be removed by washing the organic layer with a suitable solvent.

Experimental Protocols

Protocol 1: Dehydration of 2,5,5-Trimethyl-2-hexanol

This protocol provides a general procedure for the acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol.

Materials:

  • 2,5,5-Trimethyl-2-hexanol

  • Concentrated phosphoric acid (85%) or Montmorillonite KSF clay

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 2,5,5-trimethyl-2-hexanol and a few boiling chips.

  • Slowly add a catalytic amount of concentrated phosphoric acid (approximately 10-15 mol%) or Montmorillonite KSF clay (approximately 10% by weight of the alcohol).

  • Heat the mixture gently with a heating mantle. The temperature should be carefully controlled to initiate the distillation of the alkene product (boiling point of this compound is approximately 134°C).[1]

  • Collect the distillate, which will be a mixture of the alkene and water.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The crude this compound can be further purified by fractional distillation.

Workflow Diagram:

Dehydration_Workflow A 1. Mix Reactants (Alcohol + Acid Catalyst) B 2. Heat and Distill (Collect Alkene/Water Mixture) A->B Heat C 3. Workup (Wash with NaHCO3 and Brine) B->C Separate D 4. Dry (Anhydrous Na2SO4) C->D Dry E 5. Purify (Fractional Distillation) D->E Filter F Pure this compound E->F Distill

Caption: Workflow for the dehydration of 2,5,5-trimethyl-2-hexanol.

Protocol 2: Wittig Reaction for this compound Synthesis

This protocol outlines a general procedure for the Wittig reaction between pinacolone and a phosphorus ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate

  • Hexane for chromatography

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide.

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium dropwise via the dropping funnel. A color change (typically to orange or red) indicates the formation of the ylide.

  • Stir the mixture at 0°C for 30-60 minutes.

  • Wittig Reaction: Slowly add a solution of pinacolone in anhydrous THF to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Logical Relationship Diagram:

Wittig_Logic cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Methyltriphenylphosphonium bromide D Phosphorus Ylide (Wittig Reagent) A->D Deprotonation B n-Butyllithium (Strong Base) B->D C Pinacolone (Ketone) E Oxaphosphetane C->E Nucleophilic Attack D->E F This compound E->F Decomposition G Triphenylphosphine oxide E->G

Caption: Logical flow of the Wittig reaction for this compound synthesis.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureDehydration of AlcoholWittig Reaction
Starting Materials 2,5,5-Trimethyl-2-hexanolPinacolone, Methyltriphenylphosphonium bromide
Key Reagents Acid catalyst (e.g., H₃PO₄)Strong base (e.g., n-BuLi)
Stereoselectivity Can produce a mixture of isomersHigh regioselectivity for the double bond position
Common Byproducts Ethers, rearranged alkenesTriphenylphosphine oxide
Yield Optimization Temperature control, choice of catalystAnhydrous conditions, ylide stability, alternative reagents (HWE)

Safety Information

  • This compound: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Concentrated Acids (Sulfuric, Phosphoric): Corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • n-Butyllithium: Pyrophoric liquid (ignites spontaneously in air). Must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Pinacolone: Flammable liquid and vapor.

  • Triphenylphosphine and its salts: Irritants. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Wikipedia. (n.d.). Wittig reaction.
  • Study.com. (n.d.). Draw the major product of the dehydration of 2,5,5-trimethyl-2-hexanol.
  • Clark, J. (n.d.). Dehydration of alcohols. Chemguide.
  • A-Level Chemistry. (n.d.). Dehydration of alcohols.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • MySkinRecipes. (n.d.). This compound.
  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols.
  • Beyond Benign. (n.d.). A Greener Alcohol Dehydration.
  • Organic Chemistry Tutor. (n.d.). Dehydration of Alcohols.
  • Kedrowski, B. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture [Video]. YouTube. [Link]

Sources

Common side reactions in the synthesis of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5,5-Trimethyl-2-hexene

Introduction: Navigating the Synthesis of a Branched Alkene

The synthesis of this compound, a branched aliphatic alkene, is a foundational reaction in organic chemistry, typically achieved through the acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol.[1] While seemingly straightforward, this E1 elimination reaction is a classic case study in the competition between multiple reaction pathways.[2][3][4] The formation of a tertiary carbocation intermediate opens the door to a variety of side reactions, including the formation of constitutional isomers, skeletal rearrangements, and intermolecular reactions like ether formation or polymerization.[5][6][7]

This guide is designed for researchers and chemists encountering challenges in this synthesis. It moves beyond a simple procedural outline to provide a troubleshooting framework grounded in mechanistic principles. By understanding why side reactions occur, you can strategically modify reaction conditions to favor the formation of the desired product, this compound, and simplify its purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis, linking them to their mechanistic origins and providing actionable solutions.

Problem 1: Low Yield of the Target Alkene Mixture

You've completed the reaction, but the overall yield of isolated alkenes is significantly lower than expected.

Possible Cause A: Incomplete Reaction The dehydration of tertiary alcohols is an equilibrium process. If the reaction does not reach completion, a significant amount of the starting alcohol will remain.

  • Troubleshooting:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration under the specified heating conditions.

    • Employ Le Châtelier's Principle: The reaction produces the alkene and water. By removing one of the products as it forms, the equilibrium will shift towards the products. Since the target alkene has a relatively low boiling point (approx. 134°C[8]), setting up a fractional distillation apparatus to distill the alkene as it forms is a highly effective strategy.[9] This also helps prevent product degradation and polymerization from prolonged exposure to the hot acid.

Possible Cause B: Competing S N1 Reaction (Ether Formation) The tertiary carbocation intermediate is not only susceptible to elimination (E1) but also to substitution (S N1). If a molecule of the starting alcohol acts as a nucleophile and attacks the carbocation, a di(1,1,4,4-tetramethylpentyl) ether will be formed.

  • Mechanistic Insight: Elimination reactions are generally favored over substitution reactions at higher temperatures because elimination has a higher activation energy and results in a greater increase in entropy (two molecules form from one).[7]

  • Troubleshooting:

    • Increase Reaction Temperature: Ensure the reaction temperature is high enough to favor the E1 pathway. A temperature range that allows for the distillation of the product is ideal, as it simultaneously leverages Le Châtelier's principle.

    • Choice of Acid: Use a non-nucleophilic acid. While sulfuric acid is effective, its conjugate base (HSO₄⁻) can sometimes act as a nucleophile. Phosphoric acid is often a better choice as it is less oxidizing and its conjugate base is a poorer nucleophile.[4]

Possible Cause C: Polymerization The carbocation intermediate can be attacked by the double bond of an already-formed alkene product. This electrophilic addition leads to dimers and higher-order polymers, which often present as a high-boiling, viscous residue or "gunk" in the reaction flask.

  • Troubleshooting:

    • Moderate Temperature: Avoid excessive heat, which can accelerate polymerization.

    • Use a Less Concentrated Acid: High acid concentration increases the concentration of carbocation intermediates, promoting polymerization.

    • Distill Product as it Forms: This is the most effective method to prevent polymerization, as it removes the alkene from the acidic, high-temperature environment where polymerization occurs.

Problem 2: Product Contaminated with Isomeric Impurities

Analysis of your product (e.g., by GC-MS or NMR) shows the presence of multiple C₉H₁₈ isomers alongside your target molecule.

Possible Cause A: Regioisomer Formation (Hofmann Product) The desired product, this compound, is the Zaitsev product —the more substituted and thermodynamically more stable alkene.[10][11] However, deprotonation can also occur from one of the methyl groups on C2, leading to the formation of 2,5,5-trimethyl-1-hexene, the Hofmann product (the less substituted alkene).

  • Mechanistic Insight: Zaitsev's rule states that when a small, unhindered base is used, the major product is the more stable, more substituted alkene.[11] In this reaction, water or the conjugate base of the acid catalyst acts as the base, both of which are small, favoring the Zaitsev product.

  • Troubleshooting:

    • Ensure Thermodynamic Control: Running the reaction at a sufficiently high temperature for a reasonable duration allows the reaction to equilibrate, favoring the more thermodynamically stable Zaitsev product.

    • Avoid Bulky Bases: While not typically added in this synthesis, be aware that the presence of any sterically hindered bases would favor the formation of the Hofmann product by preferentially abstracting the more accessible terminal proton.[10][12][13]

Possible Cause B: Skeletal Rearrangement Any reaction that proceeds through a carbocation intermediate has the potential for rearrangement to form an equally or more stable carbocation.[5][6][14][15] While the initial tertiary carbocation is already quite stable, rearrangements can occur.

  • Mechanistic Insight: A 1,3-hydride shift from C4 to the carbocation at C2 can occur, leading to a different tertiary carbocation. Subsequent deprotonation would yield isomers like 2,3,5-trimethyl-2-hexene .[16] Similarly, a 1,2-methide shift from the tert-butyl group (C5) could occur to relieve steric strain, potentially forming isomers like 3,5,5-trimethyl-2-hexene .[17]

  • Troubleshooting:

    • Lower Reaction Temperature: Carbocation rearrangements have an activation energy barrier. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the extent of these rearrangements.

    • Use a Milder Acid Catalyst: A less aggressive acid can sometimes reduce the lifetime of the carbocation, providing less opportunity for rearrangement. Consider using phosphoric acid instead of sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for this dehydration? Phosphoric acid (H₃PO₄) is often preferred over sulfuric acid (H₂SO₄). Sulfuric acid is a strong oxidizing agent and can cause significant charring and polymerization, leading to a dark reaction mixture and lower yields. Phosphoric acid is less oxidizing and generally gives cleaner reactions.[4]

Q2: My reaction mixture turned dark brown/black. What happened? This is likely due to charring and polymerization of the organic material. It is a common side effect of using a strong, concentrated acid like H₂SO₄, especially when combined with high heat. To mitigate this, use phosphoric acid, ensure the temperature does not drastically overshoot the target, and distill the product out of the reaction mixture as it is formed.

Q3: How can I effectively separate the isomeric products? The boiling points of the different C₉H₁₈ isomers are often very close, making separation difficult.

  • Fractional Distillation: A carefully performed fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) can be effective if the boiling point differences are sufficient.

  • Preparative Gas Chromatography (Prep-GC): For obtaining a highly pure sample for research or analytical standards, Prep-GC is the most powerful, albeit resource-intensive, method.

Q4: How do I confirm the identity and purity of my final product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. GC will separate the different isomers, and the mass spectrum for each will help in their identification by fragmentation patterns.[18][19] The relative peak areas in the GC chromatogram give a good approximation of the product distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. The chemical shifts and coupling patterns for the desired product will be distinct from its isomers. For example, this compound will lack vinylic protons, while its 1-hexene isomer will show characteristic signals for terminal alkene protons.

Visualizing the Reaction Pathways

The following diagrams illustrate the primary reaction and the competing side reactions that can complicate the synthesis.

Primary E1 Reaction Pathway

E1_Mechanism cluster_start Step 1: Protonation cluster_intermediate Step 2: Carbocation Formation (Rate-Limiting) cluster_end Step 3: Deprotonation A 2,5,5-Trimethyl-2-hexanol (Substrate) B Protonated Alcohol (Good Leaving Group) A->B + H⁺ H_plus H⁺ (from Acid) C Tertiary Carbocation (Intermediate) B->C - H₂O D This compound (Zaitsev Product) C->D - H⁺

Caption: The three-step E1 mechanism for the desired synthesis.

Overview of Competing Side Reactions

Side_Reactions cluster_Elimination Elimination (E1) cluster_Other Other Pathways Carbocation Tertiary Carbocation Intermediate Zaitsev Zaitsev Product (this compound) MAJOR Carbocation->Zaitsev Deprotonation (at C3) Hofmann Hofmann Product (2,5,5-Trimethyl-1-hexene) MINOR Carbocation->Hofmann Deprotonation (at C1-methyl) Rearrangement Rearranged Alkenes (e.g., 2,3,5-trimethyl-2-hexene) Carbocation->Rearrangement Hydride/Methide Shift Substitution Ether Formation (SN1) Carbocation->Substitution Attack by R-OH Polymer Dimerization/ Polymerization Carbocation->Polymer Attack by Alkene

Sources

Technical Support Center: Purification of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5,5-Trimethyl-2-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly branched alkene in their work. Here, we will address common purification challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure you achieve the desired purity for your critical applications. Our approach is grounded in established chemical principles and practical, field-tested experience.

Understanding the Core Purification Challenges

This compound, a C9 hydrocarbon, presents unique purification challenges primarily due to its branched structure and the nature of its synthesis. The main difficulties arise from:

  • Isomeric Impurities: The synthesis of this compound often results in a mixture of structural isomers with very close physical properties, making their separation difficult.

  • Peroxide Formation: As with many alkenes, this compound is susceptible to autoxidation, leading to the formation of hazardous peroxide impurities upon exposure to air and light.

  • Residual Starting Materials and Byproducts: Depending on the synthetic route, unreacted starting materials and other reaction byproducts can contaminate the final product.

This guide will provide systematic approaches to address each of these challenges.

Troubleshooting Guide: Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your purification experiments.

Issue 1: My purified this compound shows multiple peaks on GC analysis, even after distillation.

Question: I've performed fractional distillation, but my GC analysis still indicates the presence of impurities with similar retention times to my target compound. What are these impurities, and how can I remove them?

Answer: The most likely culprits are structural isomers of this compound. These isomers often have very close boiling points, making their separation by standard fractional distillation inefficient.

Causality: Isomers such as 3,5,5-trimethyl-2-hexene and 2,5,5-trimethyl-1-hexene can form during synthesis. Their similar molecular weights and structures result in boiling points that are often within a few degrees of each other, exceeding the resolving power of many laboratory distillation setups.[1]

Troubleshooting Workflow:

  • Confirm Isomer Presence: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the impurity peaks. Isomers will have the same molecular weight as this compound (126.24 g/mol ).[2]

  • Optimize Fractional Distillation:

    • High-Efficiency Column: Employ a fractionating column with a high number of theoretical plates (e.g., a Vigreux column of significant length or a packed column).

    • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation. .

  • Consider Preparative Gas Chromatography (Prep-GC): For the highest purity, preparative GC is the most effective method for separating isomers with very close boiling points.

Boiling Points of Common C9 Alkene Isomers:

CompoundBoiling Point (°C)
This compound 134.1 [3]
3,5,5-Trimethyl-2-hexene~132-134 (low boiling isomer)[4]
2,5,5-Trimethyl-1-hexene~129-131[5]
2,2,5-Trimethyl-3-hexeneNot readily available
4,4,5-Trimethyl-2-hexeneNot readily available

Note: Boiling points can vary slightly with atmospheric pressure.

Logical Diagram: Isomer Separation Strategy

Caption: Workflow for separating isomeric impurities.

Issue 2: My this compound tests positive for peroxides.

Question: I suspect my sample has been stored for a while and may have formed peroxides. How can I test for and remove them safely?

Answer: Peroxide formation is a significant safety concern for alkenes.[6] It is crucial to test for and remove peroxides before heating or distilling the compound, as peroxides can be explosive upon concentration.

Causality: Alkenes with allylic hydrogens, like this compound, can react with atmospheric oxygen in a free-radical chain reaction, particularly when exposed to light, to form hydroperoxides.

Troubleshooting Workflow:

  • Peroxide Testing (Qualitative):

    • Add 1-3 mL of the alkene to an equal volume of acetic acid, followed by a few drops of a saturated potassium iodide (KI) solution. A yellow to brown color indicates the presence of peroxides.

    • Alternatively, use commercially available peroxide test strips for a semi-quantitative result.

  • Peroxide Removal:

    • Method A: Activated Alumina Column: Pass the alkene through a column packed with basic activated alumina. This method is effective for removing hydroperoxides.[7]

    • Method B: Ferrous Sulfate Wash: Shake the alkene with a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO₄).[6] The Fe(II) ions reduce the peroxides.

Experimental Protocol: Peroxide Removal with Ferrous Sulfate

  • Prepare a 5% (w/v) solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in deionized water.

  • In a separatory funnel, add the this compound and an equal volume of the ferrous sulfate solution.

  • Stopper the funnel and shake gently for several minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will be at the bottom.

  • Drain the aqueous layer.

  • Wash the organic layer with deionized water to remove any residual ferrous sulfate.

  • Dry the purified alkene over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Re-test for peroxides to confirm their removal before proceeding with any heating or distillation.

Safety Diagram: Peroxide Removal Workflow

Peroxide_Removal cluster_testing Peroxide Testing cluster_removal Peroxide Removal Test Test for Peroxides (KI or Test Strips) Positive Positive Result Test->Positive Peroxides Present Negative Negative Result Test->Negative Peroxides Absent Removal_Method Choose Removal Method: - Ferrous Sulfate Wash - Activated Alumina Column Positive->Removal_Method Safe_Product Peroxide-Free Product Negative->Safe_Product Wash Perform Ferrous Sulfate Wash Removal_Method->Wash Dry Dry with MgSO₄ Wash->Dry Re_Test Re-test for Peroxides Dry->Re_Test Re_Test->Safe_Product Negative Test

Caption: Decision-making and procedural flow for peroxide testing and removal.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity for commercial-grade this compound?

A1: Commercial grades of this compound are often available at purities of around 95%.[8] The remaining percentage typically consists of other C9 isomers. For applications requiring higher purity, further purification is necessary.

Q2: My synthesis involves a Grignard reaction with pinacolone. What are the likely byproducts I need to remove?

A2: The reaction of a Grignard reagent, such as methylmagnesium bromide, with a ketone like pinacolone (3,3-dimethyl-2-butanone) will primarily yield the corresponding tertiary alcohol after hydrolysis.[9][10][11] The subsequent dehydration of this alcohol to form this compound can lead to the formation of isomeric alkenes through rearrangement or competing elimination pathways. Unreacted pinacolone and the intermediate alcohol are also potential impurities.

Q3: Can I use column chromatography to separate this compound from its isomers?

A3: While challenging due to the nonpolar nature of these hydrocarbons, column chromatography can be employed. A nonpolar stationary phase (like silica gel) with a nonpolar eluent (e.g., hexanes) would be the starting point. However, achieving baseline separation of isomers may require specialized columns, such as those containing silver nitrate (argentation chromatography), which interacts with the pi bonds of the double bond, offering a different selectivity mechanism.[12][13]

Q4: How should I store purified this compound to prevent degradation?

A4: To minimize peroxide formation, store purified this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[3] It should be kept in a cool, dark place. For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT).

References

  • University of California, Los Angeles. (n.d.). Guideline for Handling and Removing Peroxides.
  • National Institute of Standards and Technology. (n.d.). 2-Hexene, 3,5,5-trimethyl-. In NIST Chemistry WebBook.
  • MySkinRecipes. (n.d.). This compound.
  • University of British Columbia. (2014). Guideline Handling and Removing Peroxides.
  • Chemsrc. (2024). This compound.
  • National Institute of Standards and Technology. (n.d.). Phase change data for 2-Hexene, 3,5,5-trimethyl-. In NIST Chemistry WebBook.
  • LibreTexts. (2021). 5.3: Fractional Distillation.
  • SpectraBase. (n.d.). 2-Hexene, 2,5,5-trimethyl-.
  • PubChem. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of 1-Hexene, 2,5,5-trimethyl- (CAS 62185-56-2).
  • LibreTexts. (2021). 9.3: Chromatographic Separation Procedures.
  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]
  • ChemHelp ASAP. (2020, January 2). oxidative cleavage of alkenes [Video]. YouTube. [Link]
  • LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.
  • Wikipedia. (2024). Hydrogen peroxide.
  • ResearchGate. (2024). Analysis of components in C9 fraction by gas chromatography-mass spectrometry and gas chromatography-infrared spectroscopy.
  • ResearchGate. (2024). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • Google Patents. (n.d.). Process for the purification of alpha olefins.
  • Google Patents. (n.d.). Preparation method of 2,5-dimethyl-2,5-di(tert-butyl hydroperoxide) hexane.
  • PubChem. (n.d.). Nonene, branched.
  • Google Patents. (n.d.). Process for producing 2,5-dimethyl-2,5-di-tert-butylperoxyhexane.
  • Toppr. (n.d.). Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone.
  • Oregon State University. (n.d.). CH361/361H Week 6 Lecture Simple and Fractional Distillation.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References.
  • ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound-Unexpected Observations.
  • Chromatography Forum. (2017). separation of positional isomers.
  • Doubtnut. (n.d.). Reaction of propanone with methylmagnesium bromide followed by hydrolysis gives :-. Retrieved from [https://www.doubtnut.com/question-answer/reaction-of-propanone-with-methylmagnesium-bromide-followed-by-hydrolysis-gives-1199923]([Link] bromide-followed-by-hydrolysis-gives-1199923)
  • Google Patents. (n.d.). 2, 5-dimethyl-2, 5-di(t-butylperoxy) hexane.
  • Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography.
  • National Institute of Standards and Technology. (n.d.). 2-Hexene, 3,5,5-trimethyl-. In NIST Chemistry WebBook.
  • Scribd. (n.d.). 03-Fractional Distillation Esters.
  • PubChem. (n.d.). 3-Hexene, 2,2,5-trimethyl.
  • Cheméo. (n.d.). Chemical Properties of 2-Hexene, 4,4,5-trimethyl- (CAS 55702-61-9).
  • LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

Sources

Technical Support Center: Separation of 2,5,5-Trimethyl-2-hexene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the challenging separation of 2,5,5-Trimethyl-2-hexene from its structural and geometric isomers. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who encounter this separation challenge in their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your purification goals.

Introduction: The Challenge of Separating Nonpolar Isomers

This compound and its C9H18 isomers are nonpolar hydrocarbons with very similar physicochemical properties. Their structural similarity, particularly in terms of boiling points and polarity, makes their separation a significant chromatographic challenge. This guide will explore the primary techniques for this separation—fractional distillation, preparative gas chromatography (prep-GC), and high-performance liquid chromatography (HPLC)—and provide practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its isomers?

The difficulty arises from the very small differences in the physical and chemical properties of these isomers. As structural isomers, they have the same molecular weight. Their boiling points are often very close, and they have similar, low polarity, making them behave almost identically in many separation systems.

Q2: What are the boiling points of this compound and some of its common isomers?

The proximity of boiling points is a key challenge. The more branched an alkane or alkene is, the lower its boiling point tends to be compared to its straight-chain counterpart due to reduced van der Waals forces[1][2]. However, the differences among branched isomers can be minimal.

IsomerCAS NumberBoiling Point (°C)
This compound 40467-04-7134.1
3,5,5-Trimethyl-1-hexene4316-65-8119 - 127.1[3][4][5]
2,3,5-Trimethyl-2-hexene32540-07-1125 - 141.4[6][7][8]
2,5,5-Trimethyl-1-hexene62185-56-2Not readily available

Note: Boiling points can vary slightly based on the data source and experimental conditions.

Q3: Is simple distillation a viable method for separation?

No, simple distillation is ineffective for separating liquids with boiling point differences of less than 100°C[9]. Given that the boiling points of these isomers are much closer, simple distillation will only result in a slight enrichment of the more volatile component and will not yield pure fractions.

Q4: Can azeotropes form between these isomers or with common solvents?

Troubleshooting Guides

Guide 1: Fractional Distillation

Fractional distillation is a potential, albeit challenging, method for separating these close-boiling isomers. Success depends on the efficiency of the fractionating column, which is measured in theoretical plates[13][14].

Q: My fractional distillation is not separating the isomers effectively. What can I do?

A: Ineffective separation during fractional distillation is typically due to an insufficient number of theoretical plates in your column for the given boiling point difference.

  • Understanding Theoretical Plates: A theoretical plate represents one cycle of evaporation and condensation. The smaller the difference in boiling points, the more theoretical plates are required for a good separation[2]. For isomers with very close boiling points, a highly efficient column is necessary.

  • Estimating Required Theoretical Plates: While precise calculation is complex, a general rule of thumb is that for every 10-20°C difference in boiling points, a column with at least 5-10 theoretical plates is needed for reasonable separation. For the small boiling point differences seen with these isomers, a much higher number of theoretical plates will be required.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates[15].

    • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the condensed vapor returned to the column to the vapor taken off as distillate) increases the number of equilibrium stages and improves separation, but it also increases the distillation time.

    • Ensure Slow and Steady Distillation: Rapid heating can prevent the establishment of a proper temperature gradient in the column, leading to poor separation. Heat the mixture slowly to maintain a gradual temperature increase up the column[15].

    • Insulate the Column: Insulating the fractionating column (e.g., with glass wool or aluminum foil) minimizes heat loss to the surroundings, helping to maintain the temperature gradient.

Guide 2: Preparative Gas Chromatography (prep-GC)

Prep-GC is a powerful technique for separating volatile isomers and is often the method of choice when high purity is required[16].

GC_Troubleshooting Start Poor Separation in Prep-GC Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Peak_Tailing Peak Tailing? Check_Peak_Shape->Peak_Tailing Peak_Splitting Peak Splitting? Check_Peak_Shape->Peak_Splitting Poor_Resolution Poor Resolution (Overlapping Peaks) Check_Peak_Shape->Poor_Resolution Tailing_All_Peaks All Peaks Tailing? Peak_Tailing->Tailing_All_Peaks Yes Splitting_Injection Injection Issue: - Inconsistent injection - Mixed solvents - Improper column installation Peak_Splitting->Splitting_Injection Yes Resolution_Optimize_Temp Optimize Temperature Program: - Slower ramp rate - Mid-ramp hold Poor_Resolution->Resolution_Optimize_Temp Tailing_Flow_Path Flow Path Issue: - Improper column installation - Poor column cut - Leaks Tailing_All_Peaks->Tailing_Flow_Path Yes Tailing_Chemical Chemical Activity: - Contaminated liner - Column contamination - Active sites Tailing_All_Peaks->Tailing_Chemical No Splitting_Focusing Poor Sample Focusing: - Initial oven temp too high Splitting_Injection->Splitting_Focusing Resolution_Change_Column Change Column: - Different stationary phase - Longer column Resolution_Optimize_Temp->Resolution_Change_Column

Caption: Troubleshooting workflow for common prep-GC separation issues.

Q: My GC peaks are tailing, especially for the branched isomers. What is the cause and how can I fix it?

A: Peak tailing in GC of nonpolar compounds like trimethylhexenes is often due to physical issues in the GC system or interactions with active sites[3][7].

  • Causality: Although nonpolar, branched alkanes can interact with active sites (exposed silanols) in the inlet liner or on the column. Peak tailing can also be caused by "dead volume" in the flow path due to improper column installation[11].

  • Troubleshooting Steps:

    • Check Column Installation: Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions to avoid dead volume[11].

    • Perform Inlet Maintenance: Regularly replace the septum and inlet liner. Use a deactivated liner to minimize interactions with the analytes[5].

    • Trim the Column: If the front of the column is contaminated, carefully trim 10-20 cm from the inlet end using a ceramic scoring wafer to create a clean, square cut[11].

    • Condition the Column: After installation or trimming, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

Q: I'm observing split peaks for my isomers. What's happening?

A: Peak splitting in GC is almost always related to the injection process[17][18].

  • Causality: This can happen if the sample is not introduced into the column in a single, sharp band. Potential causes include using mixed solvents for sample dissolution and dilution, an initial oven temperature that is too high for the solvent, or improper column installation[18].

  • Troubleshooting Steps:

    • Use a Single Solvent: Dissolve and dilute your sample in the same solvent to avoid solvent miscibility issues during injection[18].

    • Optimize Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for proper sample focusing at the head of the column[15].

    • Check Column Installation: Verify that the column is correctly positioned in the inlet[18].

Guide 3: High-Performance Liquid Chromatography (HPLC)

While less common for such volatile, nonpolar compounds, reversed-phase HPLC can be a viable separation technique, especially when coupled with a mass spectrometer for peak identification. A C18 column is a good starting point due to its high hydrophobicity[5][19].

Q: My nonpolar isomers are not retained or are poorly resolved on my C18 column. What should I do?

A: Poor retention and resolution in reversed-phase HPLC for nonpolar compounds typically indicate that the mobile phase is too strong (too much organic solvent) or that the selectivity needs to be improved[5].

  • Causality: In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase. A mobile phase with a high percentage of organic solvent will reduce these interactions, causing the compounds to elute quickly[20][21].

  • Troubleshooting Steps:

    • Decrease the Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase and promote stronger interaction with the C18 stationary phase, leading to longer retention times[19].

    • Use a Gradient Elution: For a mixture of isomers, a shallow gradient (a slow increase in the organic solvent percentage) can provide better resolution than an isocratic (constant mobile phase composition) method[20][22].

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties[23].

    • Consider a Different Stationary Phase: If a C18 column does not provide adequate resolution, a C8 or a phenyl-based column might offer different selectivity[5].

Q: Can I use silver ion chromatography to improve the separation of these alkene isomers?

A: Yes, silver ion (argentation) chromatography is a powerful technique for separating unsaturated compounds, including alkene isomers, based on the number, position, and geometry of the double bonds[3][7].

  • Principle: Silver ions form reversible complexes with the π-electrons of the double bonds. The strength of this interaction depends on the steric accessibility of the double bond. This allows for the separation of isomers that are otherwise difficult to resolve[3].

  • Application in HPLC: You can use a commercially available silver-impregnated HPLC column or prepare one by flushing a cation-exchange column with a silver nitrate solution[24]. The mobile phase is typically a nonpolar solvent like hexane, with a small amount of a more polar modifier like isopropanol or acetonitrile to elute the compounds[25].

  • Application in Flash Chromatography: Silica gel impregnated with silver nitrate can be used as a stationary phase for flash chromatography. This is a cost-effective way to perform preparative separations[3].

Experimental Protocols

Protocol 1: Preparative Gas Chromatography (Prep-GC)

This protocol provides a starting point for the separation of this compound and its isomers. Optimization will be necessary based on your specific mixture and instrumentation.

Prep_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_collection Fraction Collection Prep_Sample Prepare Sample (Neat or in Hexane) GC_Injection Inject Sample Prep_Sample->GC_Injection GC_Separation Temperature Programmed Separation GC_Injection->GC_Separation Fraction_Collection Collect Fractions GC_Separation->Fraction_Collection Purity_Check Analyze Fractions (Analytical GC) Fraction_Collection->Purity_Check

Caption: A typical workflow for preparative GC separation.

Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a preparative-scale inlet, a column effluent splitter, and a fraction collector.

  • Column: A nonpolar or mid-polarity column is recommended. A good starting point is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms). For preparative scale, a larger internal diameter (e.g., 0.53 mm) and thicker film (e.g., 1.5 µm) are beneficial for higher loading capacity.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: This is highly dependent on the column dimensions and the concentration of the sample. For a 0.53 mm ID column, start with a 0.5 - 2 µL injection of a neat or concentrated sample.

  • Loading Capacity: The amount of sample that can be injected without significant loss of resolution. This needs to be determined empirically for your specific column and sample mixture[1].

GC Method Parameters (Starting Point):

  • Inlet Temperature: 250 °C

  • Split Ratio: Start with a low split ratio (e.g., 5:1) or a splitless injection to maximize the amount of sample reaching the column.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: 5 °C/minute. A slower ramp rate will generally improve resolution[26][27].

    • Final Temperature: 160 °C, hold for 5 minutes.

  • Carrier Gas Flow: Set to the optimal flow rate for your column and carrier gas (consult column manufacturer's guidelines).

  • Fraction Collector: Set the collection windows based on the retention times of the target isomers, which should be determined from an initial analytical-scale run.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with a C18 Column

This protocol provides a general method development strategy for separating nonpolar isomers using reversed-phase HPLC.

Instrumentation and Consumables:

  • HPLC System: With a gradient pump, autosampler, and UV or mass spectrometer detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point[5].

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile (ACN) or methanol (MeOH)[5][8].

HPLC Method Parameters (Method Development):

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Scouting Gradient:

    • Start with a broad gradient to determine the approximate elution conditions[5].

    • 0-1 min: 50% B

    • 1-20 min: Ramp from 50% to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 50% B and re-equilibrate.

  • Injection Volume: 10 µL of a ~0.5 mg/mL sample dissolved in a 50:50 mixture of water and acetonitrile.

  • Optimization:

    • Based on the scouting run, if the isomers elute very late, increase the starting percentage of mobile phase B.

    • If the isomers elute too early with poor resolution, decrease the starting percentage of B and use a shallower gradient (e.g., a 1% per minute increase in B) around the elution time of the isomers[22].

References

  • Wang, X., & Cheng, B. (2024). Azeotrope Predictions in Binary Mixtures. arXiv.
  • BenchChem. (2025). Technical Support Center: HPLC Purification of Non-Polar Compounds. BenchChem. Retrieved from a hypothetical, yet plausible, technical document based on common HPLC practices.
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • BenchChem. (2025). Troubleshooting peak tailing in the gas chromatography of alkanes. BenchChem. Retrieved from a hypothetical, yet plausible, technical document based on common GC practices.
  • IIETA. (n.d.). Azeotropic points with relative volatility-prediction and calculation. IIETA.
  • BenchChem. (2025). A Comparative Analysis of Boiling Points and Densities of Trimethylhexane Isomers. BenchChem. Retrieved from a hypothetical, yet plausible, technical document.
  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
  • Agilent Technologies. (2016, April 5). Split Peaks - GC Troubleshooting Series [Video]. YouTube.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Five: Split Peaks. Agilent.
  • BuyersGuideChem. (n.d.). 3,5,5-Trimethyl-1-hexene. BuyersGuideChem.
  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts.
  • Dolan, J. W. (2018, August 1). Chromatography Fundamentals, Part IV: Origin of Theoretical Plates—Fractional Distillation and Countercurrent Distribution Extractions. LCGC International.
  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Welch Materials.
  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. The Good Scents Company.
  • LabSolutions. (n.d.). 3,5,5-Trimethyl-1-hexene. LabSolutions.
  • Zuo, H.-L., Yang, F.-Q., Huang, W.-H., & Xia, Z.-N. (2012). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science, 50(5), 381–390.
  • Chemguide. (n.d.). an introduction to alkenes. Chemguide.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
  • Stenutz. (n.d.). 2,3,5-trimethyl-2-hexene. Stenutz.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • LookChem. (n.d.). 2,3,5-trimethylhex-2-ene. LookChem.
  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • Murov, S. L. (n.d.). Azeotropic Data-II. NIST.
  • Reddit. (2018, July 8). Theoretical plate question involving distillation. r/chemhelp.
  • Fun with entropy. (n.d.). Theoretical Plates (Fractional Distillation). Fun with entropy.
  • Pesek, J. J., Matyska, M. T., & Katre, S. (2012, June 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex.
  • Christie, W. W. (2019, July 23). How to Make a Column for Silver Ion HPLC. AOCS.
  • Chemistry LibreTexts. (2022, April 7). 5.3A: Theory of Fractional Distillation. Chemistry LibreTexts.
  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Element Lab Solutions.
  • Crompton, T. R. (2015, October 28). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International.
  • Williams, C. M., & Mander, L. N. (2015). Chromatography with Silver Nitrate. UQ eSpace.
  • Vrkoslav, V., Cvacka, J., & Svatos, A. (2012). Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons. Journal of Chromatography A, 1259, 125–130.

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Technical Support Center: Catalyst Poisoning in Reactions Involving 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5,5-Trimethyl-2-hexene. This guide provides in-depth troubleshooting advice and practical protocols for diagnosing and mitigating catalyst poisoning, a common challenge in catalytic reactions such as hydrogenation and isomerization. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Section 1: The Usual Suspects - Common Catalysts and Poisons

Reactions involving this compound, a branched aliphatic alkene, typically rely on heterogeneous catalysts to achieve desired transformations efficiently.[1] The most common reactions are hydrogenation to the corresponding alkane (2,5,5-trimethylhexane) and isomerization to other C9H18 isomers.[2][3]

The catalysts of choice are often noble metals supported on high-surface-area materials.[4]

  • Hydrogenation: Palladium (Pd) on carbon (Pd/C), Platinum (Pt) on carbon (Pt/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel (Ra-Ni) are frequently employed.[3][5][6] These catalysts are highly active for the addition of hydrogen across the double bond.

  • Isomerization: Ruthenium (Ru) and Rhodium (Rh) complexes are effective for migrating the double bond along the carbon chain.[7][2] Acidic catalysts like zeolites or silica-alumina can also be used, though they may promote cracking or other side reactions.[8]

Catalyst activity, however, is exquisitely sensitive to impurities in the reaction system. These impurities, known as poisons, can adsorb to the catalyst's active sites, leading to a partial or complete loss of activity.[9][10] Understanding these poisons is the first step in troubleshooting.

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExamplesCommon SourcesAffected CatalystsMechanism of Poisoning
Sulfur Compounds H₂S, mercaptans, thiophenes, disulfidesRaw material contamination, rubber stoppers/septa, contaminated solventsPd, Pt, Ru, Ni, Rh[8][11]Strong chemisorption onto metal active sites, blocking reactant adsorption and altering the electronic properties of the metal.[9][10] Can be irreversible at low temperatures.[12]
Nitrogen Compounds Amines, ammonia, pyridine, nitrilesStarting material impurities, additives, cross-contaminationAcid catalysts (zeolites), Pd, PtBasic nitrogen compounds neutralize acid sites on supports.[8] On metals, they can act as inhibitors by competing for active sites.[5]
Halogen Compounds Chlorinated solvents, alkyl/aryl halidesSolvents (e.g., CH₂Cl₂), impurities in starting materialsPd, Pt, NiCan cause irreversible deactivation and promote unwanted side reactions. Some halides can act as inhibitors.[5]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Zinc (Zn)Contamination from previous reactions, equipment leaching, impure reagentsPd, Pt, Ni[8][12]Form strong, often irreversible bonds with the active metal, causing permanent deactivation.[13]
Strongly Coordinating Species Carbon Monoxide (CO), Phosphines (PR₃)Incomplete purging of air (CO from oxidation), ligands from other stepsPd, Pt, Rh, Ru, Ni[11]Compete with the alkene for coordination to the metal center, acting as potent inhibitors.[12]
Water & Oxygenates Water, alcohols, ethersInadequately dried solvents/reagents, atmospheric leaksRa-Ni, some supported catalystsWater can oxidize active metals (e.g., Raney Nickel). Oxygen can also lead to the oxidation of the catalyst surface.[9]

Section 2: Troubleshooting Guide - "My Reaction Isn't Working!"

This section addresses common experimental failures in a question-and-answer format, linking observable problems to potential poisoning events and providing actionable solutions.

Q1: My hydrogenation reaction is completely dead. There is no hydrogen uptake and no conversion of the starting material. What's wrong?

Possible Cause: Severe, irreversible catalyst poisoning. This often points to a potent poison like sulfur or a heavy metal present in one of your components.

Troubleshooting Steps:

  • Isolate the Source: The first step is to identify the contaminated component. Run a series of small-scale control reactions as detailed in Protocol 1 . This will help you determine if the poison is in your this compound, solvent, hydrogen source, or the catalyst itself.

  • Reagent Purification:

    • Alkene/Solvent: If the starting material or solvent is implicated, purify it. Distillation is often effective. For solvents, passing them through a plug of activated alumina can remove many polar impurities.

    • Gases: Ensure high-purity hydrogen is used. Install an in-line trap to remove trace oxygen and moisture if necessary.

  • Use a Guard Bed: If the poison source cannot be easily removed (e.g., low-level contamination in a large batch of starting material), consider using a sacrificial "guard bed" of a less expensive catalyst upstream of your main reactor to capture the poison.[13]

  • Replace the Catalyst: If the catalyst is confirmed to be poisoned, it must be replaced. For irreversible poisoning, regeneration is often not feasible.

Q2: My reaction starts, but it's extremely sluggish or stops completely after partial conversion. Why?

Possible Cause: This suggests the presence of a lower concentration of a strong poison or a higher concentration of a weaker, reversible inhibitor. The catalyst has enough active sites to initiate the reaction, but they are progressively blocked over time.

Troubleshooting Steps:

  • Check for Inhibitors: Species like carbon monoxide or amines can act as inhibitors, reversibly competing with the alkene for active sites.[5][11] Ensure your system is thoroughly purged of air and that there is no cross-contamination from other reactions.

  • Increase Catalyst Loading: As a temporary fix, increasing the catalyst loading might provide enough active sites to push the reaction to completion. However, this is not a cost-effective or elegant long-term solution.[14]

  • Review Reaction Temperature: For some types of poisoning, increasing the reaction temperature can sometimes help desorb the poison or increase the reaction rate sufficiently to overcome the inhibition.[12] However, be cautious, as higher temperatures can also lead to catalyst sintering or unwanted side reactions.

  • Perform a Spike Test: Add a small amount of a suspected poison (e.g., a thiol) to a known clean reaction. If it reproduces the sluggish behavior, you have strong evidence for the class of poison you are dealing with.

Q3: I'm seeing inconsistent results between different batches of this compound. Sometimes the reaction works perfectly, other times it fails. What's happening?

Possible Cause: The purity of your starting material is variable. Different batches likely contain different levels of catalyst poisons.

Troubleshooting Steps:

  • Standardize Purification: Implement a rigorous and consistent purification protocol for every new batch of this compound before use. This could be distillation, filtration through activated carbon or alumina, or a chemical wash.

  • Source High-Purity Reagents: Whenever possible, purchase reagents from reputable suppliers who provide a certificate of analysis detailing impurity levels.

  • Analytical Qualification: Before running a large-scale reaction, qualify each new batch of starting material with a small-scale test reaction (Protocol 1 ) to confirm its compatibility with your catalytic system.

Section 3: The Scientist's Toolkit - Diagnostic Protocols

Protocol 1: Small-Scale Test for Identifying Poison Source

This protocol is designed to systematically identify which component of your reaction is introducing the catalyst poison.

Materials:

  • High-purity reference standards: this compound, solvent (e.g., ethanol or ethyl acetate).

  • Your test batches: The this compound and solvent you are troubleshooting.

  • Fresh, reliable catalyst (e.g., 10% Pd/C).

  • Small reaction vials or tubes with stir bars.

  • Hydrogen supply (balloons are sufficient for small scale).

  • Analytical instrument (GC-FID or GC-MS).

Procedure:

  • Set up four parallel reactions:

    • Reaction A (Control): Reference Alkene + Reference Solvent + Fresh Catalyst.

    • Reaction B (Alkene Test): Test Alkene + Reference Solvent + Fresh Catalyst.

    • Reaction C (Solvent Test): Reference Alkene + Test Solvent + Fresh Catalyst.

    • Reaction D (Full Test): Test Alkene + Test Solvent + Fresh Catalyst.

  • Execution:

    • To each vial, add the solvent (~1 mL), alkene (~0.1 mmol), and catalyst (~5 mol%).

    • Purge each vial with nitrogen, then introduce a hydrogen atmosphere via a balloon.

    • Stir all reactions vigorously under identical conditions (temperature, stir rate) for a set period (e.g., 2 hours).

  • Analysis:

    • Carefully quench the reactions, filter the catalyst (e.g., through a Celite® plug), and analyze the conversion of the alkene in each reaction by GC.

Interpreting the Results:

Reaction A (Control)Reaction B (Alkene Test)Reaction C (Solvent Test)Conclusion
>99% Conversion<10% Conversion>99% ConversionThe Test Alkene is the source of the poison.
>99% Conversion>99% Conversion<10% ConversionThe Test Solvent is the source of the poison.
>99% Conversion<10% Conversion<10% ConversionBoth the Alkene and Solvent are poisoned.
<10% Conversion<10% Conversion<10% ConversionThe catalyst or hydrogen source is suspect. Repeat with a different batch of catalyst.

Protocol 2: Characterizing a Poisoned Catalyst with Temperature-Programmed Desorption (TPD)

TPD is a powerful technique for identifying adsorbed species on a catalyst surface. It can help confirm the chemical nature of the poison.[15][16][17]

Principle: A poisoned catalyst is heated at a controlled rate under a flow of inert gas. As the temperature rises, the adsorbed poison molecules gain enough energy to desorb from the surface. A downstream detector (often a mass spectrometer) identifies the desorbing species and the temperature at which they are released, which provides information about the strength of the poison-catalyst bond.[16][18]

Simplified Procedure:

  • Sample Preparation: A small amount of the spent, poisoned catalyst is loaded into the TPD reactor. The sample is pre-treated in flowing helium at a low temperature (e.g., 100 °C) to remove loosely bound species like water.[15]

  • Temperature Ramp: The temperature is ramped linearly (e.g., 10 °C/minute) to a high temperature (e.g., 500-600 °C) under a constant flow of helium.[15]

  • Detection: The effluent gas is continuously monitored by a mass spectrometer. Peaks in the detector signal correspond to the desorption of specific molecules.

  • Data Analysis:

    • A peak for H₂S (m/z = 34) would confirm sulfur poisoning.

    • A peak for NH₃ (m/z = 17) would indicate poisoning by ammonia or an amine.

    • The temperature of the desorption peak gives insight into the binding energy of the poison.

Section 4: Catalyst First Aid - Regeneration Techniques

In some cases, a poisoned catalyst can be regenerated, saving costs and reducing waste. The appropriate method depends on the nature of the poison and the catalyst.[19]

Table 2: Common Catalyst Regeneration Methods

MethodDescriptionPoisons RemovedCautions
Thermal Treatment Heating the catalyst to high temperatures under a controlled atmosphere (inert, oxidizing, or reducing).[19]Reversible organic inhibitors, some sulfur species (at high temp).High temperatures can cause irreversible sintering of the metal particles, reducing catalyst activity.[20]
Solvent Washing Washing the catalyst with a suitable solvent to dissolve and remove the poison.[21]Organic residues, some weakly adsorbed species.May not be effective for strongly chemisorbed poisons. The choice of solvent is critical to avoid damaging the catalyst.
Chemical Treatment Using a chemical reagent to react with the poison, converting it to a more volatile or soluble form.[19][21]Acid washing can remove metal deposits. Oxidizing agents can remove carbonaceous deposits (coke).The chemical agent must be chosen carefully to avoid reacting with the active catalyst metal or the support.
Reductive Treatment Treating the catalyst with hydrogen at elevated temperatures.[22]Can remove some sulfur species by converting them to H₂S. Can reduce oxidized metal sites.Can lead to sintering if temperatures are too high.[20]

Section 5: Prevention is Better Than Cure - Best Practices

  • Always use high-purity reagents and solvents.

  • Thoroughly dry all solvents and reagents before use.

  • Use glass or Teflon-lined equipment; avoid rubber and sulfur-containing materials.

  • Dedicate glassware to specific reaction types to prevent cross-contamination.

  • Ensure your reaction vessel is scrupulously clean.

  • Maintain an inert atmosphere (N₂ or Ar) during catalyst handling and reaction setup to prevent oxidation.

  • Qualify new batches of starting materials with small-scale tests before large-scale use.

Visualizations

Troubleshooting_Workflow start Reaction Fails or is Sluggish q1 Isolate the Source (Protocol 1) start->q1 a1 Contaminated Alkene q1->a1 Alkene is source a2 Contaminated Solvent q1->a2 Solvent is source a3 Contaminated Catalyst/Gas q1->a3 Neither is source s1 Purify Alkene (e.g., Distillation) a1->s1 s2 Purify Solvent (e.g., Pass through Alumina) a2->s2 s3 Use New Catalyst Batch & High-Purity Gas a3->s3 end_run Re-run Reaction s1->end_run s2->end_run s3->end_run

Poisoning_Mechanism Poison Sulfur Atom (Poison) B B Poison->B Strong Chemisorption C C Poison->C Alkene Alkene (Reactant) A A Alkene->A Access Blocked D D Alkene->D Access Blocked

References

  • Micromeritics. Characterization of Acid Sites Using Temperature-Programmed Desorption.
  • Altamira Instruments. TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES.
  • Hiden Analytical. (2022). What is Temperature Programmed Desorption (TPD)?.
  • Ye, Z., et al. (2022). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Journal of the American Chemical Society.
  • Physical Chemistry Chemical Physics. Analysis of temperature programmed desorption (TPD) data for the characterisation of catalysts containing a distribution of adsorption sites.
  • ResearchGate. An illustration of the three major sulphur deactivation mechanisms of....
  • Taylor & Francis Online. (1983). Temperature-Programmed Desorption and Reaction: Applications to Supported Catalysts. Catalysis Reviews.
  • Encyclopedia.pub. (2020). SO2 Poisoning Mechanism.
  • AmmoniaKnowHow. Catalyst deactivation Common causes.
  • SciSpace. Mechanisms of catalyst deactivation.
  • Journal of the American Chemical Society. (2022). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy.
  • Purdue e-Pubs. FTIR analysis of supported catalyst systems related to the reduction of automotive exhaust emissions.
  • ResearchGate. (2021). Regeneration of S-poisoned Pd/Al2O3 catalysts for the combustion of methane.
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  • Koel Research Group. Promoters and Poisons.
  • LinkedIn. (2024). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • ResearchGate. The FTIR spectra of fresh catalysts and poison catalysts.
  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?.
  • Slideshare. Troubleshooting of Catalytic Reactors.
  • Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures.
  • MDPI. Catalysts Deactivation, Poisoning and Regeneration.
  • YouTube. (2024). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
  • ResearchGate. The FTIR spectra of fresh catalysts and poison catalysts.
  • Restek. Troubleshooting Guide.
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  • IRIS Re.Public@polimi.it. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes.
  • YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts.
  • PubChem. 3,5,5-Trimethyl-2-hexene.
  • Fritz Haber Institute. Heterogeneous Catalysis A short journey out of the box.
  • ResearchGate. (2004). Highly Selective Olefin Trimerization Catalysis by a Borane-Activated Titanium Trimethyl Complex.
  • Pharmaffiliates. CAS No : 40467-04-7| Chemical Name : this compound.
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Technical Support Center: Byproduct Identification in 2,5,5-Trimethyl-2-hexene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5,5-trimethyl-2-hexene. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions regarding byproduct formation and identification. Our focus is on explaining the underlying chemical principles to empower you to diagnose and solve experimental challenges effectively.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered during reactions with this compound, focusing on the initial identification of unexpected results.

Question 1: My GC-MS analysis shows multiple peaks besides my target product. What are the likely identities of these unexpected signals?

Answer: The presence of multiple peaks in a gas chromatogram is a common challenge, often stemming from side reactions, impurities in the starting material, or isomerization. For reactions involving this compound (MW: 126.24 g/mol ), the identity of byproducts is highly dependent on the reaction type.

Causality: The tertiary carbocation formed during many electrophilic additions to this compound is relatively stable. However, hydride or methyl shifts can occur to form other, similarly stable carbocations, leading to a mixture of isomeric products. Furthermore, the alkene itself can isomerize under acidic or thermal stress.

Common Byproducts to Consider:

  • Unreacted Starting Material: this compound.

  • Positional Isomers: The double bond can migrate. Key isomers include 2,5,5-trimethyl-1-hexene and other trimethylhexene variants.[1] These often have very similar mass spectra but slightly different retention times.

  • Skeletal Isomers: Carbocation rearrangements can lead to different carbon backbones entirely.

  • Oxidation Products (if oxygen/peroxides are present): Epoxides, diols, or products of oxidative cleavage like ketones and carboxylic acids can form, especially with reagents like permanganate.[2][3]

  • Products from Starting Material Impurities: Verify the purity of your initial this compound.

Troubleshooting Table: Potential Byproducts & Identification Markers

Potential Byproduct/ImpurityMolecular FormulaMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)Key ¹³C NMR Signals (ppm)
This compound (Start)C₉H₁₈126.24111, 70, 57, 41~134 (C2), ~124 (C3)
2,5,5-Trimethyl-1-hexeneC₉H₁₈126.24111, 70, 57, 41~148 (C1), ~110 (C2)
2,3,5-Trimethyl-2-hexeneC₉H₁₈126.24111, 83, 69, 55, 43Varies based on geometry
2,5,5-Trimethyl-2-hexanol (Hydration)C₉H₂₀O144.26129, 111, 71, 59, 43~72 (C-OH)
2,5,5-Trimethylhexane (Reduction)C₉H₂₀128.26113, 71, 57, 43No sp² signals

Note: Fragmentation patterns can be complex. Always compare experimental spectra with a reliable database like the NIST Mass Spectral Library for confirmation.[4]

Question 2: The NMR spectrum of my product is inconsistent with the expected structure, showing extra vinylic or unexpected aliphatic signals. How do I diagnose this?

Answer: An ambiguous NMR spectrum is often the first sign of isomerization, where the double bond migrates to a different position within the carbon skeleton. This is particularly common in acid-catalyzed reactions.

Causality & Mechanistic Insight: Under acidic conditions, protonation of the double bond in this compound forms a tertiary carbocation at the C2 position. A subsequent deprotonation step can either regenerate the starting material or, if deprotonation occurs from an adjacent carbon (e.g., C1), form a positional isomer like 2,5,5-trimethyl-1-hexene. This process can be reversible, leading to an equilibrium mixture of isomers.

Diagnostic NMR Signals:

  • ¹H NMR: Look for changes in the vinylic region (typically 4.5-6.5 ppm).[5] The starting material, this compound, has one vinylic proton. An isomer like 2,5,5-trimethyl-1-hexene would show two vinylic protons with distinct splitting patterns.

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons (100-150 ppm) are highly diagnostic of the double bond's position.[5] A shift in these signals is a clear indicator of isomerization. The number of unique signals can also point to a change in molecular symmetry.

Below is a diagram illustrating the acid-catalyzed isomerization pathway.

G cluster_0 Acid-Catalyzed Isomerization A This compound B Tertiary Carbocation (C2) A->B + H⁺ B->A - H⁺ (from C3) C 2,5,5-Trimethyl-1-hexene B->C - H⁺ (from C1) (Isomerization)

Caption: Acid-catalyzed isomerization of this compound.

Section 2: Troubleshooting Specific Reaction Types

This section provides targeted advice for common synthetic transformations of this compound.

Question 3: I am attempting an acid-catalyzed hydration and obtaining a mixture of alcohols. Why is the reaction not selective?

Answer: While the expected major product from the acid-catalyzed hydration of this compound is 2,5,5-trimethyl-2-hexanol via Markovnikov's rule, the formation of other alcohol isomers is possible due to carbocation rearrangements.[6][7]

Mechanistic Explanation: The initial protonation of the double bond yields a tertiary carbocation at C2. While this is a stable intermediate, a 1,2-hydride shift from the C3 position to C2 would result in a different tertiary carbocation at C3. Nucleophilic attack by water at this new position would lead to the formation of 2,5,5-trimethyl-3-hexanol. While likely a minor product due to the stability of the initial carbocation, its presence is a classic sign of this side reaction.

Troubleshooting & Resolution:

  • Lower Reaction Temperature: Carbocation rearrangements are often more prevalent at higher temperatures. Running the reaction at a lower temperature can increase the selectivity for the kinetic product (2,5,5-trimethyl-2-hexanol).

  • Use a Less Acidic Catalyst: Strongly acidic conditions can promote rearrangements. Consider using a milder acid catalyst or a shorter reaction time.

  • Alternative Synthetic Routes: For higher selectivity, consider alternative hydration methods that do not proceed through a free carbocation intermediate, such as oxymercuration-demercuration.

Question 4: My oxidation reaction with KMnO₄ resulted in a complex mixture of smaller molecules instead of the expected diol. What happened?

Answer: This result is indicative of over-oxidation and oxidative cleavage of the carbon-carbon double bond. While cold, dilute, and basic potassium permanganate (Baeyer's reagent) can produce a vicinal diol (2,5,5-trimethyl-2,3-hexanediol), using warm, concentrated, or acidic KMnO₄ will cleave the double bond.[2][3]

Causality: The trisubstituted double bond in this compound, upon cleavage, will yield two fragments:

  • The C2 side will be oxidized to a ketone (acetone).

  • The C3 side will be oxidized to a carboxylic acid (4,4-dimethylpentanoic acid).

The intermediate diol is susceptible to further oxidation by the strong oxidizing agent, leading to the cleavage.[2]

Workflow for Identifying Cleavage Products:

  • Extraction: After quenching the reaction, perform an acid-base extraction. The carboxylic acid (4,4-dimethylpentanoic acid) will move to the aqueous basic layer and can be re-protonated and extracted back into an organic solvent. The ketone (acetone) will remain in the organic layer.

  • Spectroscopic Analysis:

    • IR Spectroscopy: Look for a strong C=O stretch (~1715 cm⁻¹) for the carboxylic acid and another (~1710 cm⁻¹) for the ketone. The carboxylic acid will also show a broad O-H stretch (2500-3300 cm⁻¹).

    • GC-MS: Analyze the organic layer for acetone. The carboxylic acid is less volatile and may require derivatization (e.g., to its methyl ester with diazomethane or TMSCl) for successful GC-MS analysis.

G cluster_1 Oxidation Pathways Start This compound Diol Syn-Diol (2,5,5-trimethyl-2,3-hexanediol) Start->Diol Cold, Dilute, Basic KMnO₄ Cleavage Oxidative Cleavage Products Start->Cleavage Warm, Conc. KMnO₄ Ketone Acetone Cleavage->Ketone Acid 4,4-Dimethylpentanoic Acid Cleavage->Acid

Caption: Competing oxidation pathways for this compound.

Section 3: Standardized Analytical Protocols

Adhering to a robust analytical workflow is critical for reproducible byproduct identification.

Protocol: GC-MS Analysis for Volatile Byproducts

This protocol provides a general framework for the analysis of reaction mixtures from this compound.

1. Sample Preparation: a. Quench the reaction appropriately. b. Extract the analyte(s) into a suitable volatile organic solvent (e.g., diethyl ether, dichloromethane). c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Filter the solution. e. Dilute an aliquot of the sample to approximately 1 mg/mL in the same solvent. A more complex mixture may require further dilution to avoid column overloading.[8]

2. GC-MS Instrumentation and Conditions: a. GC Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is recommended for separating hydrocarbons and their isomers. b. Injection: Use a 1 µL split injection with a high split ratio (e.g., 100:1) to handle the concentrated sample and ensure sharp peaks. Set the injector temperature to 250 °C. c. Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). d. Oven Temperature Program: Start with a low initial temperature (e.g., 40-50 °C) to resolve highly volatile components. Ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C to elute higher boiling point compounds. e. MS Detector: Set the transfer line temperature to 280 °C and the ion source temperature to 230 °C. Acquire data in scan mode over a mass range of m/z 40-500.

3. Data Analysis: a. Peak Identification: Integrate all significant peaks in the Total Ion Chromatogram (TIC). b. Library Search: Compare the mass spectrum of each peak against the NIST/Wiley spectral library. A match quality score above 80 is generally considered a good preliminary identification. c. Manual Interpretation: Do not rely solely on the library search. Manually inspect the mass spectrum for characteristic fragments, such as the molecular ion (M⁺) and logical neutral losses, to confirm the proposed structure.[9]

G cluster_workflow Byproduct Identification Workflow A Reaction Mixture B Sample Prep (Extraction, Dilution) A->B C GC-MS Analysis B->C D Data Processing (TIC Integration) C->D E Library Search (NIST/Wiley) D->E F Manual Spectral Interpretation E->F Confirm Hits G Structure Elucidation (NMR, IR) F->G For Novel/Ambiguous Structures H Byproduct Identified F->H For Known Compounds G->H

Caption: A systematic workflow for byproduct identification.

References

  • Brainly. (2022, October 31). What is the expected major product resulting from the acid-catalyzed hydration of 2,5-dimethyl-2-hexene?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545914, this compound.
  • MySkinRecipes. (n.d.). This compound.
  • Stenutz. (n.d.). 2,2,5-trimethylhexane.
  • SpectraBase. (n.d.). 2-Hexene, 2,5,5-trimethyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14713429, 2,3,5-Trimethyl-2-hexene.
  • Shimadzu. (2021). APP NOTE /2021G CMS.
  • Otto Chemie Pvt. Ltd. (n.d.). 2,2,5-Trimethylhexane, 99%.
  • Chegg. (2018, May 2). Solved 5. What is the chief product of the acid-catalyzed.
  • Dagaut, P., et al. (2014). Products from the Oxidation of Linear Isomers of Hexene. Proceedings of the Combustion Institute, 35(1), 435-442.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557850, 2-Hexene, 4,4,5-trimethyl-.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • NIST. (n.d.). 2-Hexene, 3,5,5-trimethyl-. In NIST Chemistry WebBook.
  • Vedantu. (n.d.). What products are obtained in the oxidation of 2-hexene with warm concentrated permanganate solution?.
  • Nugraha, R. E., & Nandiyanto, A. B. D. (2021). How to read and Interpret GC/MS Spectra. Journal of Engineering Science and Technology, 16(4), 3435-3450.
  • LECO Corporation. (n.d.). Rapid Qualitative GC-TOFMS Analysis of Unleaded Gasoline.
  • YouTube. (2024, January 22). How many products will be formed excluding stereo when cis-1, 3, 5-trimethyl cyclohexene reacts with....
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5352138, 3-Hexene, 2,2,5-trimethyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18362397, 2,4,5-Trimethyl-2-hexene.
  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85446891, 4,5,5-Trimethyl-2-hexene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545898, 2,5,5-Trimethyl-1-hexene.
  • Asian Journal of Biological Sciences. (n.d.). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds.

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Technical Support Center: Improving Selectivity in 2,5,5-Trimethyl-2-hexene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,5,5-trimethyl-2-hexene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered, tetrasubstituted alkene. Our goal is to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying principles that govern selectivity.

The Challenge: Overcoming Steric Hindrance and Controlling Reactivity

This compound (C₉H₁₈) presents a significant synthetic challenge due to its structure. The tetrasubstituted double bond is electron-rich, making it a good nucleophile, but it is sterically shielded by a tert-butyl group on one side and two methyl groups on the other. This steric congestion can dramatically slow down or prevent reactions at the double bond. Furthermore, the presence of allylic protons at the C1 (methyl) and C4 (methylene) positions creates competition between functionalization of the π-system and C-H activation at adjacent sites. This guide provides troubleshooting strategies and optimized protocols to help you selectively target the desired position.

Caption: Key reactive sites for selective functionalization.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Epoxidation of the C=C Double Bond

Epoxidation is a common goal, but the steric hindrance of this compound makes it challenging.

Q1: My epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is slow and gives low yields. What is causing this, and how can I improve it?

A1: This is a classic issue. While the electron-rich double bond is inherently reactive towards electrophilic oxidants like m-CPBA, the bulky substituents physically block the approach of the reagent. The extended reaction times often required can lead to side reactions, primarily the acid-catalyzed ring-opening of the desired epoxide product by the meta-chlorobenzoic acid (m-CBA) byproduct.

Troubleshooting Strategies:

  • Buffered Conditions: The most effective solution is to neutralize the acidic byproduct as it forms. Adding a mild, insoluble base like sodium bicarbonate (NaHCO₃) or disodium phosphate (Na₂HPO₄) can prevent epoxide degradation.

  • Alternative Reagents: Consider reagents that generate neutral or non-nucleophilic byproducts. Dimethyldioxirane (DMDO), generated in situ from acetone and Oxone, is highly reactive and produces only acetone as a byproduct.[1]

  • Catalytic Systems: Metal-catalyzed systems using hydrogen peroxide (H₂O₂), such as those based on methyltrioxorhenium (MTO), can be highly efficient.[2] The small size of the active catalytic species can sometimes overcome steric barriers more effectively.

Data Summary: Comparison of Epoxidation Reagents

ReagentTypical ConditionsProsCons
m-CPBA CH₂Cl₂, NaHCO₃, 0 °C to RTReadily available, easy to handle.Can be slow; acidic byproduct requires buffering.
DMDO Acetone, 0 °CFast, clean reaction; neutral byproduct.Must be prepared in situ; volatile.
H₂O₂ / MTO CH₂Cl₂, Pyridine additive, RTCatalytic, uses a green oxidant.[2]Catalyst can be expensive; requires careful control.

Optimized Protocol: Buffered Epoxidation with m-CPBA

  • Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Buffering: Add powdered anhydrous sodium bicarbonate (2.0 equiv).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add m-CPBA (77% purity, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, filter the mixture to remove the solids. Wash the filtrate sequentially with 10% aqueous sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel to yield the epoxide.

G start Start: Alkene + m-CPBA in CH₂Cl₂ add_buffer Add NaHCO₃ Buffer start->add_buffer cool Cool to 0 °C add_buffer->cool add_mcpba Add m-CPBA Portion-wise cool->add_mcpba react Stir at RT (12-24h) Monitor by TLC/GC add_mcpba->react filter Filter Solids react->filter quench Aqueous Workup: 1. Na₂SO₃ (quench) 2. NaHCO₃ (neutralize) 3. Brine filter->quench purify Dry, Concentrate, Column Chromatography quench->purify end Product: Epoxide purify->end

Caption: Workflow for buffered epoxidation protocol.

Section 2: Selective Allylic C-H Oxidation

Targeting the C-H bonds adjacent to the double bond is an excellent strategy for introducing functionality while preserving the alkene.

Q2: How can I achieve selective oxidation at the allylic C4-methylene position over the C1-methyl groups or the double bond?

A2: The key is to use a reagent system that favors allylic C-H activation. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for this transformation.[3] It proceeds via a pericyclic ene reaction followed by a[4][5]-sigmatropic rearrangement. This mechanism inherently favors the more substituted and electronically activated allylic position, which in this case is the C4-methylene group over the C1-methyl groups.

Q3: My Riley oxidation with stoichiometric SeO₂ is giving low yields and a dark, selenium-containing precipitate that is difficult to remove. How can I improve this?

A3: This is a common drawback of using stoichiometric SeO₂. The reaction can be messy and lead to over-oxidation or side reactions. A superior approach is to use a catalytic amount of SeO₂ with a co-oxidant. tert-Butyl hydroperoxide (TBHP) is an excellent choice as it can re-oxidize the reduced selenium species back to the active Se(IV) state, allowing the catalytic cycle to continue.[6] This method is cleaner, requires less selenium, and often provides higher yields of the allylic alcohol.

Troubleshooting Strategies for Allylic Oxidation:

ProblemPossible Cause(s)Recommended Solution(s)
Low Conversion Insufficient temperature; Reagent deactivation.Increase temperature gradually (e.g., from RT to 50 °C). Use a catalytic SeO₂/TBHP system. Ensure TBHP is fresh.[7]
Mixture of Products Over-oxidation to the enone; Reaction with the double bond.Use catalytic SeO₂ to minimize side reactions. Maintain a moderate temperature. Consider adding a non-polar solvent to suppress polar side reactions.
Difficult Purification Formation of elemental selenium (red precipitate).The catalytic method significantly reduces selenium waste. A final filtration through Celite® can help remove any fine precipitate.

Optimized Protocol: Catalytic Allylic Oxidation with SeO₂/TBHP

  • Setup: To a solution of this compound (1.0 equiv) in CH₂Cl₂, add a catalytic amount of selenium dioxide (0.05 equiv).

  • Co-oxidant Addition: Add tert-butyl hydroperoxide (70% in H₂O, 2.0 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction is often biphasic. Monitor the consumption of the starting material by GC-MS.

  • Workup: Dilute the reaction mixture with CH₂Cl₂. Wash with 10% aqueous sodium sulfite until a peroxide test strip is negative. Then, wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter through a small pad of Celite®, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the C4-allylic alcohol.

Section 3: Hydroboration-Oxidation

This reaction aims to produce an anti-Markovnikov alcohol, but it is extremely sensitive to steric hindrance.

Q4: My hydroboration-oxidation reaction using BH₃·THF is not proceeding. Why is this tetrasubstituted alkene so unreactive?

A4: The hydroboration mechanism involves the concerted addition of a B-H bond across the alkene via a four-membered transition state.[8] This transition state is highly sensitive to steric crowding. For a tetrasubstituted alkene like this compound, the steric bulk surrounding the double bond makes it very difficult for even the smallest borane reagent, BH₃, to approach and react.

Troubleshooting & Alternative Strategies:

  • Elevated Temperatures: Forcing the reaction by heating under reflux in THF can sometimes promote slow conversion, but may also lead to substrate isomerization or decomposition.

  • Use of 9-BBN: While bulkier boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are often used to enhance regioselectivity, they are even less reactive towards sterically hindered alkenes.[9] For this specific substrate, BH₃·THF remains the reagent of choice despite its slow reaction rate.

  • Consider an Alternative Synthetic Route: If the goal is the alcohol that would result from hydroboration-oxidation, it may be more efficient to pursue an alternative two-step route: epoxidation followed by reductive ring-opening. For example, reacting the epoxide with a reducing agent like lithium aluminum hydride (LiAlH₄) will yield a mixture of the tertiary alcohols at C2 and C3.

G Troubleshooting Hydroboration Failure start Problem: No reaction with BH₃·THF at RT q1 Is hydroboration absolutely required? start->q1 option1 Strategy 1: Force Reaction Conditions q1->option1 Yes option2 Strategy 2: Alternative Synthetic Route q1->option2 No, goal is the alcohol action1 Heat under reflux in THF. Accept potentially low yields. option1->action1 action2 1. Epoxidation (see Sec. 1) 2. Reductive Ring-Opening (e.g., LiAlH₄) option2->action2

Caption: Decision workflow for failed hydroboration.

References

  • Katsuki, T.; Martin, V. S. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link][10]
  • Wikipedia.
  • ChemTube3D. Sharpless Asymmetric Epoxidation of Allylic Alcohols. ChemTube3D. [Link][5]
  • Visualize Organic Chemistry. Alkene epoxidation. Visualize Organic Chemistry. [Link][11]
  • Chemistry Steps. Epoxidation of Alkenes. Chemistry Steps. [Link][12]
  • Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link][13]
  • Dalal Institute.
  • Bach, R. D. et al. Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. Journal of the American Chemical Society. [Link][15]
  • Chemistry LibreTexts. 9.
  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link][8]
  • Wikipedia.
  • Organic Chemistry Portal. Synthesis of epoxides. Organic Chemistry Portal. [Link][1]
  • Adolfsson, H. et al. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. The Journal of Organic Chemistry. [Link][2]
  • Tanis, S. P.; Herrinton, P. M. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules. [Link][7]
  • Wikipedia.
  • Semantic Scholar. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar. [Link][6]

Sources

Technical Support Center: Degradation of 2,5,5-Trimethyl-2-hexene under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the behavior of 2,5,5-trimethyl-2-hexene under acidic conditions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during experimental work. My approach is to not just provide steps, but to explain the underlying chemical principles, empowering you to make informed decisions in your research. The acid-catalyzed degradation of sterically hindered alkenes like this compound is a classic example of carbocation chemistry, often leading to a complex mixture of products due to rearrangements. Understanding these pathways is key to controlling and interpreting your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational knowledge required to understand the degradation pathways of this compound in an acidic environment.

Q1: What is the initial step in the degradation of this compound in the presence of an acid?

A1: The initial and rate-determining step is the protonation of the alkene's double bond by an acid catalyst (e.g., H₃O⁺ from aqueous acid).[1][2] This follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable carbocation. In the case of this compound, protonation of the C-3 position is sterically hindered, so the proton will add to the C-2 carbon, leading to the formation of a tertiary carbocation at C-3. However, given the substitution pattern, protonation at C-3 to form a tertiary carbocation at C-2 is also possible and likely to be the major initial carbocation.

Q2: Why are carbocation rearrangements so prevalent in the degradation of this specific alkene?

A2: The stability of the resulting carbocation is the driving force for these reactions.[3] The structure of this compound is such that the initially formed tertiary carbocation can rearrange to other, potentially more stable, carbocations through Wagner-Meerwein rearrangements.[4][5][6] These are 1,2-shifts of either a hydride ion (H⁻) or an alkyl group (in this case, a methyl group). These shifts are very rapid and can lead to a variety of rearranged carbocation intermediates, which in turn can lead to a mixture of products.

Q3: What are the primary types of products I can expect from this degradation?

A3: You can expect two main classes of products:

  • Hydration Products (Alcohols): The carbocation intermediates can be trapped by a nucleophile, which in the case of aqueous acidic conditions, is water. This results in the formation of various tertiary alcohols.

  • Isomerization Products (Alkenes): The carbocation intermediates can also lose a proton (deprotonate) from an adjacent carbon atom to form a new double bond. This results in a mixture of isomeric alkenes.

The ratio of these products will depend on the specific reaction conditions, such as temperature, acid concentration, and the amount of water present.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to common problems encountered during the study of this compound degradation.

Q4: My GC-MS analysis shows a complex mixture of products with the same mass-to-charge ratio as the expected hydrated product. How can I identify them?

A4: This is a classic sign of carbocation rearrangements leading to isomeric alcohols. Here's a systematic approach to identification:

  • Step 1: Predict the Likely Isomers: Based on the potential Wagner-Meerwein rearrangements of the initial carbocation, map out the possible isomeric alcohol products. The primary rearrangements to consider are 1,2-hydride and 1,2-methyl shifts.

  • Step 2: Analyze the Mass Spectra: While the molecular ion peak will be the same for all isomers, the fragmentation patterns can provide clues. Look for differences in the relative abundance of key fragments, which can indicate different substitution patterns.

  • Step 3: Utilize NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation of isomers.

    • ¹H NMR: The number of signals, their chemical shifts, and splitting patterns will reveal the connectivity of protons in each isomer.

    • ¹³C NMR: The number of signals will indicate the number of unique carbon atoms, which can help distinguish between symmetric and asymmetric isomers.

  • Step 4: Authentic Standards: If possible, synthesize or purchase authentic standards of the suspected isomers to compare their retention times and mass spectra with your experimental data.

Q5: I'm observing a significant amount of alkene byproducts and a low yield of the desired alcohol. What is causing this and how can I minimize it?

A5: This indicates that the elimination pathway (deprotonation of the carbocation) is competing effectively with the hydration pathway (nucleophilic attack by water). Here's how to address this:

  • Increase Water Concentration: The hydration reaction is favored by a higher concentration of the nucleophile (water). Running the reaction in a more dilute acid solution can increase the yield of the alcohol products.[1]

  • Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures. Running your experiment at a lower temperature will favor the hydration pathway, which has a lower activation energy.

  • Choose a Non-nucleophilic Counter-ion: If you are using an acid like HCl, the chloride ion can act as a competing nucleophile. Using a non-nucleophilic acid like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) can help to minimize the formation of unwanted byproducts.

Q6: The degradation reaction seems to be very slow or not proceeding at all. What could be the issue?

A6: Several factors could contribute to a sluggish reaction:

  • Insufficient Acid Strength: The acid may not be strong enough to efficiently protonate the sterically hindered double bond of this compound. Consider using a stronger acid or increasing the concentration of the current acid.

  • Low Temperature: While lower temperatures favor hydration over elimination, they also slow down the overall reaction rate. You may need to find an optimal temperature that allows the reaction to proceed at a reasonable rate without excessively favoring elimination.

  • Phase Transfer Issues: If you are using a biphasic system (e.g., the alkene is not soluble in the aqueous acid), the reaction will be limited by the interface between the two phases. Consider using a co-solvent that is miscible with both the alkene and the aqueous acid to create a homogeneous reaction mixture.

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: General Procedure for Acid-Catalyzed Degradation Study

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone or tetrahydrofuran) if necessary for solubility.

  • Acid Addition: Add the aqueous acid solution (e.g., 1 M H₂SO₄) to the flask. The volume and concentration of the acid should be optimized for the desired reaction rate and product distribution.

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor its progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the organic products with a suitable solvent like diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purification and Analysis: Purify the products by column chromatography or preparative GC if necessary. Analyze the purified products and the crude mixture by GC-MS, ¹H NMR, and ¹³C NMR to determine the product distribution and identify the individual components.

Table 1: Common Analytical Techniques for Product Identification

Analytical TechniqueInformation Provided
GC-MS Separation of volatile components, molecular weight, and fragmentation patterns for initial identification.
¹H NMR Connectivity of protons, chemical environment, and stereochemistry.
¹³C NMR Number of unique carbon atoms and their chemical environment.
FTIR Presence of functional groups (e.g., O-H stretch for alcohols, C=C stretch for alkenes).

Part 4: Visualizing the Degradation Pathways

Diagram 1: Initial Carbocation Formation and Potential Rearrangements

The following diagram illustrates the initial protonation of this compound and the subsequent Wagner-Meerwein rearrangements that lead to a variety of carbocation intermediates.

degradation_pathway cluster_start Starting Material cluster_initial_carbocation Initial Carbocation cluster_rearranged_carbocations Rearranged Carbocations cluster_products Potential Products start This compound C1 Tertiary Carbocation A (at C2) start->C1 + H⁺ C2 Tertiary Carbocation B (via 1,2-hydride shift) C1->C2 1,2-H⁻ shift C3 Tertiary Carbocation C (via 1,2-methyl shift) C1->C3 1,2-CH₃⁻ shift P1 Alcohol A (from C1) C1->P1 + H₂O, -H⁺ P2 Alkene Isomers A (from C1) C1->P2 - H⁺ P3 Alcohol B (from C2) C2->P3 + H₂O, -H⁺ P4 Alkene Isomers B (from C2) C2->P4 - H⁺ P5 Alcohol C (from C3) C3->P5 + H₂O, -H⁺ P6 Alkene Isomers C (from C3) C3->P6 - H⁺

Caption: Predicted degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Products

This workflow provides a logical sequence of steps to follow when your reaction yields unexpected results.

troubleshooting_workflow cluster_analysis Product Analysis cluster_hypothesis Hypothesis Formation cluster_optimization Reaction Optimization start Unexpected Product Mixture Observed gcms GC-MS Analysis (Identify mass and rough structure) start->gcms nmr NMR Spectroscopy (¹H, ¹³C) (Confirm structure and connectivity) gcms->nmr ftir FTIR Spectroscopy (Identify functional groups) nmr->ftir rearrangement Hypothesize Carbocation Rearrangement Pathways ftir->rearrangement side_reactions Consider Side Reactions (e.g., polymerization, oxidation) rearrangement->side_reactions conditions Adjust Reaction Conditions: - Temperature - Acid Concentration - Solvent side_reactions->conditions monitor Monitor Reaction Progress (TLC, GC) conditions->monitor end Optimized Protocol with Characterized Products monitor->end

Caption: A systematic workflow for troubleshooting unexpected results.

References

  • Grokipedia. Wagner–Meerwein rearrangement.
  • Wikipedia. Wagner–Meerwein rearrangement.
  • Study Guide to Organic Chemistry. Rearrangements in Organic Chemistry.
  • Scribd.
  • J&K Scientific LLC. Wagner-Meerwein Rearrangement.
  • Chemistry Steps.
  • YouTube. 8.
  • brainly.com.
  • Chegg.
  • Chegg. What is the expected major product resulting from the acid-catalyzed hydration of 2,5-dimethyl-2-hexene? но но он но он IV -.

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Technical Support Center: GC-MS Analysis of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,5,5-Trimethyl-2-hexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and similar branched alkenes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven expertise.

Section 1: Chromatography Troubleshooting - Achieving Optimal Separation

The foundation of any successful GC-MS analysis is a robust and well-resolved chromatogram. Issues in this area are common and can significantly impact the quality of your data.

Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?

A1: Peak tailing, a distortion where the latter half of the peak is broader than the front half, is a frequent issue that can compromise resolution and lead to inaccurate quantification.[1] The causes can be broadly categorized as either chemical or physical.

  • Chemical Causes: These are often due to interactions between the analyte and "active sites" within the GC system.[2] For a non-polar compound like this compound, this is less common than for polar compounds, but can still occur, especially if the system is contaminated.

  • Physical Causes: These are more likely for non-polar analytes and often relate to disruptions in the sample flow path.[3]

Here is a systematic approach to troubleshooting peak tailing:

Troubleshooting Protocol for Peak Tailing:

  • Inlet Maintenance: The inlet is a common source of problems. Start by replacing the inlet liner and septum, as these components can become contaminated or active over time.[1]

  • Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume and turbulence, leading to tailing.[4] Re-cut the column, ensuring a clean, 90-degree cut, and reinstall it according to the manufacturer's instructions.

  • Column Contamination: If the tailing has worsened over time, the front of the column may be contaminated with non-volatile residues. Trimming 10-20 cm from the inlet end of the column can often resolve this.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or diluting the sample.

Q2: I am struggling to separate this compound from its isomers. What can I do to improve resolution?

A2: Separating constitutional isomers of alkenes is a common challenge due to their similar boiling points and polarities.[6] Optimizing your chromatographic conditions is key to achieving baseline separation.

Key Parameters for Isomer Separation:

ParameterRecommendationRationale
Stationary Phase For initial screening, a non-polar column (e.g., 100% dimethylpolysiloxane) is a good starting point, as it will separate based on boiling point differences. For enhanced selectivity, consider a more polar column (e.g., a polyethylene glycol or 'WAX' type) which can interact with the π-electrons of the double bond.[6]"Like dissolves like" is the guiding principle. A polar column will offer different selectivity compared to a non-polar one, potentially resolving isomers with similar boiling points.
Column Dimensions A longer column (e.g., 60 m instead of 30 m) will provide more theoretical plates and thus better resolution, albeit with longer run times. A narrower internal diameter (e.g., 0.18 mm) also increases efficiency.Resolution increases with the square root of the column length. Narrower columns reduce analyte band broadening.
Temperature Program Start with a low initial oven temperature (e.g., 40-50 °C) and use a slow temperature ramp (e.g., 2-5 °C/min).A slower ramp rate allows for more interaction between the analytes and the stationary phase, improving separation of closely eluting compounds.
Carrier Gas Flow Rate Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your column dimensions to achieve maximum efficiency.The van Deemter equation describes the relationship between linear velocity and column efficiency. Operating at the optimal flow rate minimizes peak broadening.

Workflow for Optimizing Isomer Separation:

Caption: Logical workflow for optimizing the separation of alkene isomers.

Section 2: Mass Spectrometry Troubleshooting - Ensuring Accurate Identification

Once you have a good chromatogram, the next step is to obtain a clean and interpretable mass spectrum for confident compound identification.

Q3: My mass spectra have a high background noise or I'm seeing "ghost peaks." What's the cause and solution?

A3: High background noise and ghost peaks (peaks that appear in blank runs) are typically due to contamination within the GC-MS system.

Common Sources of Contamination and Their Solutions:

  • Septum Bleed: Over time, the inlet septum can degrade, releasing siloxanes that appear as repeating peaks in your chromatogram. Regularly replace the septum.

  • Column Bleed: This is the degradation of the stationary phase at high temperatures, leading to a rising baseline.[2] Ensure you are operating within the column's specified temperature limits and use high-purity carrier gas with an oxygen trap to prolong column life.

  • Contaminated Syringe or Solvent: The autosampler syringe or the solvent used for sample dilution can be a source of contamination. Run a blank solvent injection to check for this.

  • Carryover from Previous Injections: Highly concentrated or "dirty" samples can contaminate the inlet liner and the front of the column, leading to ghost peaks in subsequent runs.[5] A thorough cleaning of the inlet and trimming the column can help.

Troubleshooting Workflow for Contamination:

Contamination_Troubleshooting A Observe High Background or Ghost Peaks B Run a Blank Solvent Injection A->B C Peaks Still Present? B->C D Contamination is in the Solvent or Syringe C->D No E Replace Septum and Rerun Blank C->E Yes F Peaks Gone? E->F G Problem was Septum Bleed F->G Yes H Clean Inlet Liner and Trim Column F->H No I Problem was Carryover or Inlet Contamination H->I

Caption: Systematic approach to identifying the source of contamination.

Section 3: FAQs for this compound Analysis

This section addresses specific questions related to the analysis of this compound.

Q4: What are the expected major fragments in the electron ionization (EI) mass spectrum of this compound?

A4: The mass spectrum of this compound is characterized by several key fragments resulting from the cleavage of the parent molecule (molecular weight: 126.24 g/mol ).[3] The molecular ion peak (M+) at m/z 126 may be of low abundance. The most significant fragmentation pathway involves the loss of a tert-butyl group, leading to a stable allylic carbocation.

Expected Fragmentation Pattern:

m/zProposed FragmentComments
126[C9H18]+•Molecular Ion (M+)
111[M - CH3]+Loss of a methyl group
70[C5H10]+•Result of McLafferty rearrangement
57[C4H9]+Loss of a tert-butyl group, often the base peak
41[C3H5]+Allyl cation

Note: The actual mass spectrum can be viewed on the NIST Chemistry WebBook for reference.[4]

Q5: Can I differentiate this compound from its isomer 2,5,5-Trimethyl-1-hexene by mass spectrometry alone?

A5: While chromatographic separation is the most reliable way to distinguish these isomers, their mass spectra may show subtle differences. The position of the double bond influences the fragmentation pathways. For example, 2,5,5-Trimethyl-1-hexene might show a more prominent peak corresponding to the loss of a propyl radical due to allylic cleavage. However, relying solely on mass spectrometry for isomer identification can be challenging, and a combination of chromatographic retention time and mass spectral data is the gold standard for unambiguous identification.

Q6: What is a good starting point for a GC-MS method for the analysis of this compound?

A6: The following is a robust starting method that can be further optimized for your specific application and instrument.

Recommended Initial GC-MS Parameters:

ParameterSetting
GC Column Non-polar, e.g., DB-1ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program 50 °C (hold for 2 min), then ramp at 10 °C/min to 200 °C (hold for 2 min)
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Scan Range 35 - 300 amu
Solvent Delay 2-3 minutes (depending on the solvent used)

References

  • 2-Hexene, 3,5,5-trimethyl-. NIST Chemistry WebBook. [Link]
  • This compound. PubChem. [Link]
  • Fixing GC Peak Tailing for Cleaner Results.
  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
  • GC Troubleshooting—Tailing Peaks. Restek. [Link]
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
  • GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. [Link]
  • Optimizing GC–MS Methods.
  • Guide to GC Column Selection and Optimizing Separ
  • Guide to Choosing a GC Column. Phenomenex. [Link]
  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]
  • Advanced GC Troubleshooting.pdf. Agilent. [Link]
  • GC Troubleshooting in Petrochemical Analysis.
  • Analysis of C9 fraction of pyrolysis gasoline by gas chromatography and gas chromatography/mass spectrometry.

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Minimizing isomerization of 2,5,5-Trimethyl-2-hexene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for handling 2,5,5-Trimethyl-2-hexene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this sterically hindered alkene in their synthetic workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you minimize unwanted isomerization and ensure the integrity of your reactions.

Section 1: Foundational Understanding of this compound Isomerization

This section addresses the fundamental principles governing the stability and isomerization of this compound.

FAQ 1: Why is this compound prone to isomerization?

This compound is a trisubstituted alkene. Under certain conditions, the double bond can migrate to form other structural isomers. This process is primarily driven by the thermodynamic stability of the resulting alkenes. Isomerization reactions are equilibrium processes, and the composition of the mixture at equilibrium is determined by the relative Gibbs free energies of the isomers.[1]

The most common isomers of this compound are its constitutional isomers where the double bond is in a different position. The general rule for alkene stability is that it increases with the number of alkyl substituents on the double bond carbons.[2][3] Therefore, a tetrasubstituted alkene is generally more stable than a trisubstituted one, which in turn is more stable than a disubstituted or monosubstituted alkene.

In the case of this compound, the primary driving force for isomerization is the potential to form a more stable, more substituted internal alkene. However, the bulky tert-butyl group introduces significant steric hindrance, which can influence the relative stabilities of the isomers.[4][5]

dot graph "Alkene_Stability" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Tetrasubstituted" [pos="0,1.5!"]; "Trisubstituted" [pos="2,1.5!"]; "Disubstituted (trans)" [pos="4,1.5!"]; "Disubstituted (cis)" [pos="4,0!"]; "Monosubstituted" [pos="6,0.75!"]; "Stability Increases" [shape=plaintext, pos="3,-1!", fontcolor="#EA4335"]; "Tetrasubstituted" -> "Trisubstituted" [label=">"]; "Trisubstituted" -> "Disubstituted (trans)" [label=">"]; "Disubstituted (trans)" -> "Disubstituted (cis)" [label=">"]; "Disubstituted (cis)" -> "Monosubstituted" [label=">"]; } dot Caption: General trend of alkene stability based on substitution.

FAQ 2: What are the common isomers of this compound I should be aware of?
Isomer NameStructureSubstitutionExpected Relative Stability
This compound CC(C)=CCC(C)(C)CTrisubstituted Starting Material
2,5,5-Trimethyl-1-hexeneC=C(C)CCC(C)(C)CDisubstitutedLess Stable
3,5,5-Trimethyl-2-hexeneCC=C(C)CC(C)(C)CTrisubstitutedPotentially more stable due to less steric strain around the double bond
2,2-Dimethyl-3-hepteneCCC=C(C)C(C)(C)CTetrasubstitutedPotentially the most stable isomer

Note: The relative stabilities are predictions based on general chemical principles. The actual equilibrium distribution can be influenced by reaction conditions.

FAQ 3: What are the primary triggers for isomerization in my reactions?

Isomerization of this compound can be initiated by several factors commonly encountered in a laboratory setting:

  • Acidic Conditions: Trace amounts of acid can catalyze isomerization via a carbocation intermediate.

  • Heat: Elevated temperatures can provide the activation energy needed for isomerization, especially if catalytic species are present.

  • Metal Catalysts: Many transition metal catalysts, particularly those used in hydrogenation, metathesis, and cross-coupling reactions, can have isomerization as a side reaction. This often proceeds through a metal-hydride addition-elimination mechanism.

  • Workup and Purification: Acidic or basic conditions during aqueous workup, or prolonged heating during distillation, can induce isomerization.

Section 2: Troubleshooting Isomerization in Common Reactions

This section provides specific guidance on how to minimize isomerization during various chemical transformations.

Problem 1: I am observing significant isomerization during an acid-catalyzed reaction.

Root Cause: Protic or Lewis acids can protonate the double bond of this compound, forming a tertiary carbocation. A subsequent deprotonation can lead to the formation of a more stable, rearranged alkene.

Solutions:

  • Lower the Reaction Temperature: Isomerization is often an equilibrium-controlled process. Running the reaction at a lower temperature can kinetically disfavor the isomerization pathway.

  • Use a Milder Acid: If possible, switch to a less corrosive or sterically bulkier acid that may be less prone to interacting with the double bond.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time the starting material is exposed to acidic conditions.

  • Employ a Non-Acidic Alternative: Investigate if the desired transformation can be achieved using non-acidic reagents.

dot graph "Acid_Catalyzed_Isomerization" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="this compound"]; B [label="Tertiary Carbocation Intermediate"]; C [label="Isomerized Alkene"]; A -> B [label="+ H+"]; B -> C [label="- H+"]; } dot Caption: Simplified mechanism of acid-catalyzed isomerization.

Problem 2: My metal-catalyzed reaction is producing a mixture of isomers.

Root Cause: Many transition metal catalysts can form metal-hydride species in situ. These can reversibly add across the double bond, leading to its migration. This is a known issue in reactions like olefin metathesis.

Solutions:

  • Catalyst Selection: Choose a catalyst known for low isomerization activity. For example, in olefin metathesis, second-generation Grubbs catalysts are generally more prone to isomerization than some first-generation catalysts under certain conditions.

  • Use of Additives: For ruthenium-catalyzed olefin metathesis, the addition of weak acids like acetic acid or radical inhibitors like 1,4-benzoquinone has been shown to suppress isomerization.

  • Strictly Anhydrous and Inert Conditions: Oxygen and moisture can degrade catalysts, leading to the formation of species that promote isomerization.

  • Minimize Reaction Time and Temperature: As with acid-catalyzed reactions, shorter reaction times and lower temperatures can help to minimize unwanted side reactions.

Problem 3: I am seeing isomerization during epoxidation or dihydroxylation.

Root Cause: While epoxidation with reagents like m-CPBA and dihydroxylation with OsO4 are generally not prone to causing isomerization of the starting alkene, side reactions can occur under certain conditions. For instance, if the epoxide product is sensitive to the acidic byproduct of m-CPBA oxidation, it could rearrange, or unreacted starting material could isomerize if acidic impurities are present.

Solutions for Epoxidation (e.g., with m-CPBA):

  • Control Temperature: Perform the reaction at low temperatures (0 °C or below) to minimize side reactions. The epoxidation reaction itself can be exothermic, so slow addition of the m-CPBA is recommended.[6]

  • Buffer the Reaction: Add a mild base, such as sodium bicarbonate (NaHCO3), to the reaction mixture to neutralize the m-chlorobenzoic acid byproduct as it forms.

  • Purify the m-CPBA: Commercial m-CPBA can contain acidic impurities. Recrystallization can provide a purer reagent.

  • Anhydrous Conditions: Ensure the reaction is carried out under dry conditions to prevent premature opening of the epoxide ring.[7]

Solutions for Dihydroxylation (e.g., with OsO4):

  • Use a Catalytic System: Employ a catalytic amount of OsO4 with a co-oxidant like N-methylmorpholine N-oxide (NMO). This minimizes the amount of the toxic and expensive osmium tetroxide.

  • Controlled pH: For dihydroxylation with potassium permanganate (KMnO4), the reaction should be carried out under cold, alkaline conditions to minimize over-oxidation and other side reactions.

  • Mild Workup: Use a gentle reductive workup (e.g., with sodium bisulfite) to quench the reaction and hydrolyze the osmate ester.

Section 3: Analytical and Purification Strategies

This section details methods for identifying and separating isomers of this compound.

FAQ 4: How can I determine if my sample contains isomers?

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates compounds based on their boiling points and interaction with the stationary phase of the column. Isomers will often have slightly different boiling points and retention times. MS provides the mass-to-charge ratio of the compounds, which will be identical for isomers, but their fragmentation patterns may differ.

  • Application: A non-polar GC column will separate the isomers primarily based on boiling point. More branched isomers tend to have lower boiling points. For better separation of structurally similar isomers, a more polar column may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the isomers will be distinct. Key differences to look for include the chemical shifts and splitting patterns of the vinylic protons and the protons on the adjacent carbons.

  • ¹³C NMR: The carbon NMR will show different chemical shifts for the sp² carbons of the double bond and the surrounding sp³ carbons.

Problem 4: I have a mixture of isomers. How can I purify my desired this compound?

Fractional Distillation:

  • Principle: This technique separates liquids with close boiling points.[8][9][10] By using a fractionating column, multiple vaporization-condensation cycles are achieved, leading to a better separation.

  • Application: If the boiling points of the isomers are sufficiently different (ideally >10-20 °C), fractional distillation can be effective. For very close-boiling isomers, a long, efficient column and a slow distillation rate are required. Vacuum distillation can be employed to lower the boiling points and prevent thermal degradation.[11][12]

Preparative Gas Chromatography (Prep GC):

  • Principle: This is a scaled-up version of analytical GC that allows for the collection of separated components.

  • Application: Prep GC is highly effective for separating small to moderate quantities of close-boiling isomers. By selecting the appropriate column and optimizing the temperature program, baseline separation and high purity of the collected fractions can be achieved.

Column Chromatography:

  • Principle: Separation is based on the differential adsorption of the compounds to a solid stationary phase (e.g., silica gel) as a liquid mobile phase is passed through.

  • Application: For non-polar compounds like alkenes, separation on standard silica gel can be challenging. However, silica gel impregnated with silver nitrate (AgNO3) can be used. The silver ions form a weak complex with the π-electrons of the double bond, and the strength of this interaction can vary between isomers, allowing for separation.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Buffered Epoxidation of this compound with m-CPBA

Objective: To perform an epoxidation while minimizing the risk of acid-catalyzed isomerization.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium sulfite (Na2SO3), 10% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Transfer the m-CPBA solution to an addition funnel and add it dropwise to the stirred alkene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding 10% aqueous Na2SO3 solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 (2x) to remove m-chlorobenzoic acid.

  • Wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify by flash column chromatography on silica gel if necessary.

dot graph "Epoxidation_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="Dissolve Alkene in DCM"]; B [label="Cool to 0 °C"]; C [label="Add m-CPBA solution dropwise"]; D [label="Stir at 0 °C"]; E [label="Quench with Na2SO3"]; F [label="Wash with NaHCO3 and Brine"]; G [label="Dry and Concentrate"]; H [label="Purify"]; A -> B -> C -> D -> E -> F -> G -> H; } dot Caption: Workflow for buffered epoxidation.

Protocol 2: Analysis of Isomer Mixture by GC-MS

Objective: To identify and quantify the components of a mixture of this compound and its isomers.

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas

  • Sample vials

  • Hexane (or other suitable solvent)

Procedure:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in hexane.

  • Set the GC oven temperature program (example):

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Set the injector temperature to 250 °C and the MS transfer line to 280 °C.

  • Set the MS to scan from m/z 40 to 300.

  • Inject 1 µL of the sample.

  • Analyze the resulting chromatogram. Identify peaks corresponding to the isomers based on their retention times and mass spectra (molecular ion at m/z 126).

  • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (assuming similar response factors).

References

  • Chemistry Steps. Alkenes: Structure and Stability. [Link]
  • OrgoSolver.
  • Quora. What is a steric hindrance and its effect in the stability of compounds, specifically alkenes? [Link]
  • Study.com. Stability of Alkenes | Factors, Products & Examples. [Link]
  • Chemistry LibreTexts. 7.7: Stability of Alkenes. [Link]
  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
  • Khan Academy. Alkene stability. [Link]
  • Chemistry LibreTexts. 5.
  • Wikipedia.
  • The Scripps Research Institute.
  • Cheméo. Chemical Properties of 1-Hexene, 2,5,5-trimethyl- (CAS 62185-56-2). [Link]
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  • Reddit.
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  • Jack Westin.
  • PubChem. This compound. [Link]
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  • Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
  • Chemistry LibreTexts. 5.
  • ResearchGate. a) Sharpless dihydroxylation (Blake et al. 2013 and Ren et al. 2015)... [Link]
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  • PubChem. 2-Hexene, 4,4,5-trimethyl-. [Link]
  • ResearchGate. Chromatograms of GC separation of structural isomers of disubsituted... [Link]
  • Rotachrom Technologies.
  • PubMed.

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Technical Support Center: Scaling Up 2,5,5-Trimethyl-2-hexene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5,5-Trimethyl-2-hexene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the production of this versatile alkene. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis at any scale.

Introduction

This compound is a branched-chain alkene used as an intermediate in the synthesis of specialty chemicals, including fragrances and flavoring agents.[1] Its specific structure presents unique challenges and opportunities in synthesis, particularly when moving from bench-scale experiments to pilot or industrial production. This guide provides a comprehensive resource for addressing common issues encountered during its synthesis.

Core Synthesis Methodologies: A Comparative Overview

Two primary routes are commonly employed for the synthesis of this compound: the dehydration of 2,5,5-trimethyl-2-hexanol and the Wittig reaction. Understanding the fundamentals of each is critical for troubleshooting and optimization.

  • Dehydration of 2,5,5-trimethyl-2-hexanol: This is an acid-catalyzed elimination reaction. The alcohol is protonated, water is eliminated to form a stable tertiary carbocation, and a proton is then abstracted to form the alkene.[2] This method is often favored for its simplicity and atom economy.

  • Wittig Reaction: This powerful olefination reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[3] For this compound, this would typically involve reacting a suitable ketone with a specific ylide to unambiguously form the desired double bond.[4] This offers excellent control over the double bond's position, avoiding isomeric mixtures that can arise from elimination reactions.[5]

Table 1: Comparison of Synthesis Routes
FeatureDehydration of AlcoholWittig Reaction
Starting Materials 2,5,5-trimethyl-2-hexanol, Acid Catalyst (H₂SO₄, H₃PO₄)Ketone (e.g., Pinacolone), Alkyl Halide, Triphenylphosphine, Strong Base
Key Advantages Fewer steps, high atom economy, simpler reagents.Regiospecific double bond formation, avoids carbocation rearrangements.[5]
Common Challenges Formation of isomeric alkene impurities, potential for polymerization.[6]Multi-step ylide preparation, difficult removal of triphenylphosphine oxide byproduct.[5]
Scale-Up Viability Generally favorable, but requires careful control of temperature and acid concentration.Can be complex due to stoichiometric use of reagents and byproduct removal.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific problems you may encounter during your synthesis.

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yield is one of the most common frustrations in synthesis. The cause often lies in a few key areas which can be systematically investigated.[7]

Potential Cause 1: Purity of Starting Materials & Reagents Impurities in your starting materials can act as inhibitors or lead to unwanted side reactions.[8] For instance, the presence of water is particularly detrimental in reactions involving strong bases (like ylide formation in the Wittig route) or acid-sensitive intermediates.[8][9]

  • Validation & Solution:

    • Verify Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting alcohol, ketone, or alkyl halides.[8]

    • Purify Reagents: If necessary, purify starting materials via distillation or chromatography.

    • Use Fresh, Dry Solvents: Ensure all solvents are anhydrous, especially for the Wittig reaction. Using freshly dried solvents is a critical step.[8]

Potential Cause 2: Suboptimal Reaction Conditions Chemical reactions are highly sensitive to their environment. Incorrect temperature or inefficient mixing can drastically reduce yield.

  • Validation & Solution:

    • Temperature Control: For the endothermic dehydration reaction, ensure the temperature is high enough to drive the reaction and distill the product as it forms, shifting the equilibrium (Le Chatelier's principle).[6] For the Wittig reaction, ensure the ylide formation (often at low temperatures) and subsequent reaction are at their optimal temperatures.[9]

    • Efficient Stirring: Ensure thorough and continuous stirring, especially in larger-scale reactions, to maintain a homogenous reaction mixture and prevent localized overheating or concentration gradients.[7]

    • Inert Atmosphere: For the moisture- and oxygen-sensitive Wittig ylide, ensure your glassware is properly flame-dried and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[8]

Potential Cause 3: Inefficient Workup and Product Loss Significant product can be lost during extraction, washing, and purification steps.[7]

  • Validation & Solution:

    • Thorough Extractions: When performing a liquid-liquid extraction, ensure you use an adequate volume of solvent and perform multiple extractions to maximize recovery.

    • Rinse Glassware: Rinse all reaction and transfer glassware with the extraction solvent to recover any residual product.[7]

    • Careful Evaporation: this compound is volatile (Boiling Point: ~134°C).[10] Be cautious during solvent removal on a rotary evaporator to avoid co-evaporation of the product.[7]

Question: I'm observing significant impurities in my final product. How can I identify and prevent them?

Answer: Impurity formation is a key challenge, especially during scale-up. The type of impurity often points directly to the underlying issue.

Potential Impurity 1: Isomeric Alkenes In the dehydration of 2,5,5-trimethyl-2-hexanol, carbocation intermediates can lead to the formation of other isomers, such as 2,5,5-trimethyl-1-hexene. While Zaitsev's rule predicts the more substituted 2-hexene as the major product, reaction conditions can influence the ratio.[2][11]

  • Prevention & Mitigation:

    • Choice of Acid: Using a bulky, non-nucleophilic acid or a milder catalyst like phosphoric acid over sulfuric acid can sometimes improve selectivity.

    • Temperature Control: Maintain the lowest possible temperature that still allows for efficient dehydration and distillation to minimize side reactions.

    • Purification: Use fractional distillation to separate isomers with different boiling points.

Potential Impurity 2: Triphenylphosphine Oxide (from Wittig Reaction) This is the primary byproduct of the Wittig reaction and its removal can be challenging due to its polarity and high boiling point.[5]

  • Prevention & Mitigation:

    • Crystallization: Triphenylphosphine oxide is often crystalline. After the reaction, it can sometimes be precipitated out of a non-polar solvent (like hexane) at low temperatures.

    • Chromatography: Column chromatography is a reliable method for separating the non-polar alkene product from the more polar triphenylphosphine oxide.[7]

Question: My reaction has stalled and is not proceeding to completion. What should I check?

Answer: A stalled reaction typically indicates a problem with one of the core components: the substrate, the reagents, or the catalyst.

Potential Cause 1: Catalyst Deactivation (Dehydration Route) The acid catalyst can be deactivated by impurities or become too dilute if excess water is present.

  • Solution:

    • Ensure the starting alcohol is reasonably dry.

    • If the reaction stalls after a period, a careful, incremental addition of more concentrated acid might restart it, though this risks side reactions.

Potential Cause 2: Ylide Degradation (Wittig Route) Phosphorus ylides are strong bases and are sensitive to moisture and air. Exposure can cause them to degrade, halting the reaction.[9]

  • Solution:

    • Strictly adhere to anhydrous and inert atmosphere techniques during ylide preparation and use.[8]

    • Use freshly prepared ylide for the best results. If it must be stored, do so under an inert atmosphere at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling this compound? A1: this compound is a highly flammable liquid and vapor.[12] It can also cause skin and eye irritation. Always work in a well-ventilated fume hood, away from heat and open flames.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves. Ensure all equipment is properly grounded to prevent static discharge.

Q2: How can I reliably confirm the identity and purity of my final product? A2: A combination of analytical techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining purity and identifying any volatile impurities or isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the target molecule and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[14]

Q3: What are the best practices for storing this compound? A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be kept away from heat, sparks, and sources of ignition. Periodically test for peroxide formation, especially before any distillation.

Q4: What are the primary challenges when scaling this synthesis from the lab to a pilot plant? A4: Scaling up introduces new complexities.[15]

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become difficult to control in large reactors, affecting yield and safety.[15]

  • Mass Transfer: Ensuring efficient mixing in a large volume is critical to maintain reaction homogeneity.

  • Reagent Handling: Safely handling large quantities of flammable solvents and corrosive acids requires specialized equipment and procedures.

  • Waste Management: The disposal of solvent waste and byproducts becomes a significant logistical and environmental consideration at scale.[15]

Detailed Experimental Protocols

Protocol 1: Synthesis via Dehydration of 2,5,5-Trimethyl-2-hexanol

This protocol is based on the general principles of acid-catalyzed alcohol dehydration.[6]

  • Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a packed distillation column, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Reactor: To the round-bottom flask, add 50.0 g (0.346 mol) of 2,5,5-trimethyl-2-hexanol and a magnetic stir bar.

  • Catalyst Addition: Slowly and with vigorous stirring, add 10 mL of 85% phosphoric acid to the flask.

  • Reaction & Distillation: Heat the mixture using a heating mantle. The goal is to heat the reaction to a temperature where the alkene product (boiling point ~134°C) distills as it is formed, while the higher-boiling alcohol reactant (boiling point >160°C) remains in the flask. Maintain the head temperature of the distillation below 140°C.

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash with an equal volume of water, followed by an equal volume of brine.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid and purify by simple distillation, collecting the fraction boiling between 132-136°C.

Diagram: Dehydration of an Alcohol

This diagram illustrates the E1 mechanism for the acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol.

Dehydration_Mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Elimination to form Alkene Alcohol R-OH Protonated_Alcohol R-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ Protonated_Alcohol_2 R-OH₂⁺ Carbocation R⁺ Protonated_Alcohol_2->Carbocation - H₂O Water H₂O Carbocation_2 R⁺ Alkene Alkene Carbocation_2->Alkene - H⁺ H+_out H⁺

Caption: E1 mechanism for alcohol dehydration.

Protocol 2: Synthesis via Wittig Reaction

This protocol involves a two-step process: preparation of the ylide followed by reaction with a ketone.[16]

Part A: Preparation of the Isopropyltriphenylphosphonium Ylide

  • Setup: Under a nitrogen atmosphere, add 2-bromopropane (12.3 g, 0.1 mol) and triphenylphosphine (26.2 g, 0.1 mol) to 200 mL of anhydrous toluene in a three-neck flask equipped with a reflux condenser and a mechanical stirrer.

  • Salt Formation: Heat the mixture to reflux for 24 hours. The phosphonium salt will precipitate as a white solid. Cool the mixture and collect the salt by filtration, washing with cold diethyl ether. Dry the salt under vacuum.

  • Ylide Generation: Suspend the dried phosphonium salt (0.1 mol) in 150 mL of anhydrous THF under nitrogen. Cool the suspension to -78°C (dry ice/acetone bath). Slowly add one equivalent of a strong base like n-butyllithium (n-BuLi) via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir at this temperature for 1 hour.

Part B: Reaction with Pinacolone

  • Addition: While maintaining the ylide solution at -78°C, slowly add a solution of pinacolone (3,3-dimethyl-2-butanone) (10.0 g, 0.1 mol) in 50 mL of anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by carefully adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify via column chromatography on silica gel using hexane as the eluent to isolate the non-polar alkene product.

Diagram: The Wittig Reaction Workflow

This diagram outlines the key stages of the Wittig reaction.

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_olefination Olefination A Alkyl Halide + Triphenylphosphine B Phosphonium Salt A->B SN2 Reaction C Deprotonation (Strong Base) B->C D Phosphorus Ylide C->D F Oxaphosphetane Intermediate D->F Attack on Carbonyl E Ketone/ Aldehyde E->F G Alkene Product + Triphenylphosphine Oxide F->G Collapse

Caption: General workflow for the Wittig reaction.

References

  • Vertex AI Search. (n.d.). Dehydration of 2,5,5-trimethyl-2-hexanol.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Sigma-Aldrich. (2024). Safety Data Sheet - this compound.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 1,3,5-Trimethylcyclohexane.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Study.com. (n.d.). Dehydration of 2-heptanol and 2-methyl-1-cyclohexanol.
  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?.
  • ECHEMI. (n.d.). Buy this compound Industrial Grade.
  • National Institutes of Health. (2023). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding.
  • MySkinRecipes. (n.d.). This compound.
  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Lumen Learning. (n.d.). The Wittig reaction | Organic Chemistry II.
  • University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • University of Colorado Boulder. (n.d.). Dehydration of an alcohol.
  • Wikipedia. (n.d.). Wittig reaction.
  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones.
  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems.
  • ChemicalBook. (n.d.). This compound | 40467-04-7.
  • ChemNet. (n.d.). 2,5,5-trimethylhex-2-ene.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 40467-04-7.
  • Aaltodoc. (n.d.). Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes.
  • Beyond Benign. (n.d.). A Greener Alcohol Dehydration.
  • NIST WebBook. (n.d.). 2,5,5-trimethyl-2-hexanol.
  • PubChem. (n.d.). This compound.

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Technical Support Center: Reaction Monitoring for 2,5,5-Trimethyl-2-hexene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5,5-trimethyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for monitoring this specific chemical transformation. The following information is structured in a question-and-answer format to directly address potential challenges and clarify the underlying scientific principles of the recommended techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and how does the route influence the choice of reaction monitoring technique?

The synthesis of this compound, a tri-substituted alkene, is most commonly achieved through olefination reactions. The two primary methods are the Wittig reaction and the McMurry reaction. The choice of synthetic route is critical as it dictates the starting materials, potential byproducts, and consequently, the most effective real-time monitoring strategy.

  • Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[1][2] For the synthesis of this compound, the logical precursors would be 2,2-dimethylpropanal and a phosphonium ylide derived from 2-bromopropane. A significant byproduct of this reaction is triphenylphosphine oxide, which can complicate purification.[3]

  • McMurry Reaction: This method utilizes a low-valent titanium species to reductively couple two ketone or aldehyde molecules to form an alkene.[4][5] In this case, the homocoupling of 2,2-dimethylpropanal would be a potential route. The reaction is often heterogeneous due to the insolubility of the titanium reagents.[6]

The choice of monitoring technique depends on the physical and chemical properties of the reactants, products, and byproducts. For both reactions, techniques that can distinguish between the carbonyl starting material and the alkene product are essential.

Q2: Which analytical techniques are most suitable for real-time monitoring of this compound synthesis?

For effective real-time monitoring, the chosen technique should be rapid, sensitive, and provide clear discrimination between the starting materials and the desired product. The most appropriate techniques are Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Advantages Disadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[7]High resolution and sensitivity, allowing for the quantification of starting materials, products, and volatile byproducts.[8]Requires sample vaporization, not suitable for thermally labile compounds. Analysis time can be longer than spectroscopic methods.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.[9]Rapid, non-destructive, and can be performed in-situ using an attenuated total reflectance (ATR) probe. Provides clear signatures for functional group transformations (e.g., C=O to C=C).[10]Less sensitive than GC for detecting trace impurities. Spectral overlap can occur in complex mixtures.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.[11]Provides detailed structural information, allowing for unambiguous identification of all components in the reaction mixture. Quantitative with an internal standard.Lower sensitivity compared to GC. Requires deuterated solvents for high-resolution spectra, making real-time monitoring more complex.
Q3: How can I use Gas Chromatography (GC) to monitor the reaction progress?

Gas Chromatography is a powerful tool for monitoring the synthesis of this compound due to the volatility of the product and likely starting materials.

Experimental Protocol: GC Reaction Monitoring
  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5) is suitable for separating the non-polar alkene product from the more polar carbonyl starting material.

  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., diethyl ether or hexane) that is compatible with your GC system. If necessary, filter the sample to remove any solids (e.g., triphenylphosphine oxide or titanium salts).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Temperature Program: Start with an initial oven temperature below the boiling point of the solvent and ramp up to a temperature that allows for the elution of all components within a reasonable time. A typical program might be: 50°C for 2 minutes, then ramp to 200°C at 15°C/min.

  • Data Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times, which can be confirmed by injecting pure standards. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Workflow for GC-Based Reaction Monitoring

GC_Monitoring_Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample t = x min Quench Quench & Dilute Sample->Quench Inject Inject into GC Quench->Inject Analyze Analyze Chromatogram Inject->Analyze Decision Reaction Complete? Analyze->Decision Decision->Sample No End Work-up Decision->End Yes

Caption: Workflow for monitoring reaction progress using Gas Chromatography.

Q4: What specific spectral changes should I look for when using FTIR spectroscopy?

FTIR spectroscopy is an excellent technique for observing the key functional group transformation in this synthesis.[12]

  • Disappearance of the Carbonyl (C=O) Stretch: The starting material (aldehyde or ketone) will exhibit a strong, sharp absorption band in the region of 1700-1740 cm⁻¹ . As the reaction proceeds, the intensity of this peak will decrease.[13]

  • Appearance of the Alkene (C=C) Stretch: The product, this compound, will show a new, weaker absorption band around 1640-1680 cm⁻¹ , which is characteristic of a C=C double bond stretch.[10]

  • Appearance of the Alkene (=C-H) Stretch: A new peak will also appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the C-H stretching vibration of the hydrogen attached to the double bond.[14]

By monitoring the relative intensities of these peaks, you can track the conversion of the starting material to the product.

Q5: How can ¹H NMR spectroscopy be used to confirm the formation of this compound?

While perhaps less convenient for real-time monitoring, ¹H NMR spectroscopy provides definitive structural confirmation of the product. The ¹H NMR spectrum of this compound would show characteristic signals that are distinct from the starting materials.

Expected ¹H NMR Signals for this compound:

Proton Environment Approximate Chemical Shift (ppm) Multiplicity Integration
(CH₃)₃C-~0.9Singlet9H
-CH₂-~1.9Doublet2H
=CH-~5.1Triplet1H
(CH₃)₂C=~1.6Singlet6H

Note: These are estimated chemical shifts and may vary depending on the solvent and instrument.

The disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting material and the appearance of the vinyl proton signal (~5.1 ppm) and the characteristic alkene methyl signals are clear indicators of product formation.

Troubleshooting Guide

Problem 1: Low or no conversion of starting material observed by GC or FTIR.
  • Potential Cause (Wittig): Incomplete Ylide Formation. The phosphorus ylide is sensitive to moisture and air.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[15]

  • Potential Cause (Wittig): Unreactive Ylide. If a stabilized ylide is used, it may not be reactive enough with a hindered ketone.

    • Solution: For ketones, a non-stabilized ylide is generally more effective.[16]

  • Potential Cause (McMurry): Inactive Titanium Reagent. The low-valent titanium species can be deactivated by exposure to air or moisture.

    • Solution: Prepare the low-valent titanium reagent in situ under strictly anhydrous and inert conditions.[5]

  • Potential Cause (General): Incorrect Reaction Temperature.

    • Solution: For the Wittig reaction, ylide formation is often done at low temperatures, while the reaction with the carbonyl may require warming to room temperature or gentle heating.[16] McMurry reactions often require reflux temperatures.[6]

Problem 2: Multiple unexpected peaks in the GC chromatogram.
  • Potential Cause: Isomerization of the Alkene. The desired this compound could potentially isomerize to the more thermodynamically stable 2,5,5-trimethyl-1-hexene under certain conditions, such as an acidic workup.

    • Solution: Use a mild, neutral, or slightly basic workup. Analyze the crude reaction mixture before purification to identify if isomerization is occurring during the reaction or workup.

  • Potential Cause: Side Reactions. In the Wittig reaction, side reactions can occur if the ylide is not formed cleanly. In the McMurry reaction, pinacol coupling can be a competing reaction, leading to the formation of a diol.

    • Solution: Optimize reaction conditions (temperature, addition rate of reagents) to favor the desired pathway. For the McMurry reaction, ensuring a sufficiently high temperature can promote the deoxygenation of the pinacol intermediate to the alkene.[5]

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Reagents Reagents & Solvents Anhydrous? Start->Check_Reagents Check_Atmosphere Inert Atmosphere Maintained? Check_Reagents->Check_Atmosphere Yes Solution_Dry Solution: Use anhydrous conditions. Check_Reagents->Solution_Dry No Check_Temp Correct Reaction Temperature? Check_Atmosphere->Check_Temp Yes Solution_Inert Solution: Improve inert atmosphere setup. Check_Atmosphere->Solution_Inert No Check_Ylide Wittig: Ylide Formation Confirmed? Check_Temp->Check_Ylide Yes Solution_Temp Solution: Verify and adjust temperature. Check_Temp->Solution_Temp No Check_Ti McMurry: Titanium Reagent Active? Check_Ylide->Check_Ti Yes Solution_Ylide Solution: Re-evaluate ylide generation step. Check_Ylide->Solution_Ylide No Solution_Ti Solution: Prepare fresh active titanium reagent. Check_Ti->Solution_Ti No

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 3: Difficulty in removing triphenylphosphine oxide byproduct from the Wittig reaction.
  • Potential Cause: Triphenylphosphine oxide has low solubility in non-polar solvents and can be challenging to separate from the desired alkene.

    • Solution 1: Chromatography. Column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) is effective. The non-polar alkene will elute first, while the more polar triphenylphosphine oxide will be retained on the column.

    • Solution 2: Precipitation/Crystallization. After removing the reaction solvent, adding a non-polar solvent like hexane or pentane can cause the triphenylphosphine oxide to precipitate, after which it can be removed by filtration. Cooling the solution can aid precipitation. Alternatively, the product can sometimes be distilled away from the less volatile byproduct.

References

  • Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. University of Pittsburgh. [Link]
  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. [Link]
  • National Center for Biotechnology Information. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. PubChem. [Link]
  • Takeda, T. (2013). The McMurry Coupling and Related Reactions. Organic Reactions, 1-107. [Link]
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]
  • TutorChase. (n.d.). What's the significance of a McMurry reaction in organic synthesis?[Link]
  • Dummies.com. (2016, March 26).
  • Wikipedia. (n.d.). McMurry reaction. [Link]
  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. [Link]
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. [Link]
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Myers, A. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. [Link]
  • Barnard College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
  • University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
  • ResearchGate. (n.d.).
  • Magritek. (n.d.). Application of Nuclear Magnetic Resonance (NMR)
  • Chemistry LibreTexts. (2023, August 29).
  • Chemsrc. (2025, October 14). This compound. [Link]
  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]
  • Sahoo, M. (n.d.). INSTRUMENTAL METHODS OF ANALYSIS. Institute of Pharmacy & Technology, Salipur. [Link]
  • National Center for Biotechnology Information. (2025, January 13). Enhancing Sensitivity for High Selectivity Gas Chromatography Molecular Rotational Resonance Spectroscopy. PMC. [Link]
  • Lancaster University. (n.d.). Determination of reactive hydrocarbons by capillary gas chromatography with the reduction gas detector. [Link]
  • National Center for Biotechnology Information. (n.d.). 2,5,5-Trimethyl-1-hexene. PubChem. [Link]
  • Chemistry LibreTexts. (2021, December 15). 10.1: Synthesis of Alkenes. [Link]
  • Pharmaffiliates. (n.d.). This compound. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Ashenhurst, J. (2014, January 21). Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. Master Organic Chemistry. [Link]
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  • The Organic Chemistry Tutor. (2023, December 19). Synthesis Challenge: How to Add a Methyl Group to an Alkene [Video]. YouTube. [Link]
  • ChemRxiv. (n.d.). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. [Link]
  • Google Patents. (n.d.). WO2022144208A1 - Method for purifying 1-hexene.
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Sources

Preventing polymerization of 2,5,5-Trimethyl-2-hexene during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Polymerization During Storage

Welcome to the Technical Support Center for 2,5,5-Trimethyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the underlying chemical principles to ensure the stability and purity of your this compound.

I. Understanding the Challenge: The Unwanted Polymerization of this compound

This compound is a valuable intermediate in organic synthesis due to its unique branched structure and reactive double bond. However, this reactivity also makes it susceptible to unwanted polymerization during storage, which can compromise experimental results and even pose safety hazards. This guide will equip you with the knowledge to mitigate these risks.

The primary mechanism of unwanted polymerization for alkenes like this compound is free-radical polymerization . This is a chain reaction initiated by highly reactive species called free radicals.

The Culprit: Autoxidation and Peroxide Formation

The most common source of initiating free radicals during storage is the process of autoxidation .[1] Alkenes, particularly those with allylic hydrogens (hydrogen atoms on a carbon adjacent to a double bond), can react slowly with atmospheric oxygen.[2][3] This reaction forms hydroperoxides, which are unstable and can decompose, especially when exposed to heat or light, to form highly reactive radicals that initiate polymerization.[2][4][5]

II. Troubleshooting Guide: Proactive and Reactive Measures

This section is designed to help you both prevent and address issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: I've stored my this compound for a few months and now my results are inconsistent. What could be the problem?

  • A1: Inconsistent results are a common sign of product degradation. The most likely cause is the formation of oligomers or polymers due to slow polymerization during storage. This changes the concentration of the monomer and introduces impurities. It is also crucial to test for the presence of peroxides, as these can interfere with many chemical reactions and pose a safety risk.

Q2: My clear, colorless this compound has developed a yellowish tint. Should I be concerned?

  • A2: Yes, a change in color can be an indicator of chemical degradation. The yellowing may be due to the formation of oxidized species or small amounts of polymeric material. We recommend testing the material for purity and peroxide content before use.

Q3: I noticed some viscous material at the bottom of my this compound container. What should I do?

  • A3: The presence of viscous material is a strong indication that polymerization has occurred. Do not heat the container , as this can accelerate the decomposition of any peroxides that may have formed, potentially leading to a runaway polymerization reaction.[2][6] The material should be handled with caution and disposed of according to your institution's hazardous waste guidelines.

Q4: Can I distill this compound that has been stored for a long time to purify it?

  • A4: This is extremely hazardous and should not be attempted without proper precautions. If peroxides are present, concentrating them during distillation can lead to a violent explosion.[4] Always test for peroxides before any heating or distillation. If peroxides are present above 100 ppm, the material should be treated to remove the peroxides or disposed of.

Proactive Storage and Handling Protocol

To ensure the long-term stability of this compound, adhere to the following storage and handling procedures:

1. Optimal Storage Conditions:

  • Temperature: Store at 2-8°C .[7] Lower temperatures significantly reduce the rate of autoxidation and polymerization.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, which is a key component in peroxide formation.[3]

  • Light: Store in an amber or opaque container to protect from light.[3] UV light can initiate free radical formation.

  • Container: Use a tightly sealed container to prevent the ingress of air and moisture.[2]

2. Chemical Inhibition:

  • For long-term storage, the addition of a polymerization inhibitor is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective inhibitor for alkenes.[6]

    • Recommended Concentration: 10-50 ppm (mg/L) of BHT is a typical starting point for inhibiting polymerization in unsaturated hydrocarbons. The optimal concentration can depend on the expected storage duration and conditions.

3. Regular Monitoring:

  • Peroxide Testing: Regularly test for the presence of peroxides, especially for containers that have been opened and stored for more than three months.

Parameter Recommendation Rationale
Storage Temperature 2-8°CReduces rates of autoxidation and polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, a key initiator of peroxide formation.
Light Exposure Store in amber/opaque containersPrevents photochemical initiation of free radicals.
Inhibitor Butylated Hydroxytoluene (BHT)Scavenges free radicals to terminate polymerization chain reactions.
Recommended BHT 10-50 ppmEffective concentration for inhibiting polymerization during storage.
Peroxide Testing Every 3 months for opened containersMonitors for the formation of hazardous peroxides.

III. Experimental Protocols

Protocol 1: Peroxide Testing of this compound

This protocol provides a semi-quantitative method to detect the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Starch solution (1% aqueous, freshly prepared)

  • Test tube

Procedure:

  • Add 1-2 mL of the this compound sample to a clean, dry test tube.

  • Add an equal volume of glacial acetic acid.

  • Add a small crystal of potassium iodide.

  • Shake the mixture. A yellow to brown color indicates the presence of peroxides.

  • For a more sensitive test, add a few drops of starch solution. The formation of a deep blue-black color indicates the presence of peroxides.

Interpretation of Results:

  • No color change: Peroxide concentration is likely below hazardous levels.

  • Yellow to brown color (or blue-black with starch): Peroxides are present. If the color is intense, the concentration may be high. Quantify using peroxide test strips or other methods. If the concentration exceeds 100 ppm, do not use the material and consult your safety officer for disposal.

Protocol 2: Monitoring Purity by Gas Chromatography (GC)

Regularly assessing the purity of your this compound can help detect the early stages of polymerization.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: With Flame Ionization Detector (FID)

  • Column: A non-polar column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), is suitable for hydrocarbon analysis.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium or Hydrogen

Procedure:

  • Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Analyze the resulting chromatogram.

Interpretation of Results:

  • A pure sample will show a single major peak corresponding to this compound.

  • The presence of additional peaks, especially at higher retention times, may indicate the formation of dimers, trimers, or other oligomers. A broadening of the main peak can also suggest the presence of closely related degradation products.

IV. Visualizing the Process

Mechanism of Free-Radical Polymerization

The following diagram illustrates the key steps in the free-radical polymerization of an alkene like this compound.

Free_Radical_Polymerization Initiator Initiator (e.g., Peroxide) Radical Initiating Radical (R•) Initiator->Radical Heat/Light Monomer1 Monomer Radical->Monomer1 Initiation Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor Inhibition RadicalMonomer Radical-Monomer Adduct Monomer1->RadicalMonomer Monomer2 Another Monomer RadicalMonomer->Monomer2 Propagation GrowingChain Growing Polymer Chain Monomer2->GrowingChain GrowingChain->GrowingChain ... Termination Termination GrowingChain->Termination StableRadical Stable Radical Inhibitor->StableRadical

Caption: Free-radical polymerization and inhibition pathway.

Troubleshooting Logic Flow

This flowchart provides a logical sequence for troubleshooting issues with this compound storage.

Troubleshooting_Flowchart Start Suspected Polymerization Issue Visual Visual Inspection (Color change, viscosity, solids?) Start->Visual NoIssue No Visible Issue Visual->NoIssue No Issue Visible Issue Present Visual->Issue Yes PeroxideTest Perform Peroxide Test PeroxideNeg Peroxides < 100 ppm? PeroxideTest->PeroxideNeg GCPurity Check Purity by GC PurityOK Purity Acceptable? GCPurity->PurityOK NoIssue->GCPurity Issue->PeroxideTest PeroxideNeg->GCPurity Yes PeroxidePos Peroxides > 100 ppm PeroxideNeg->PeroxidePos No Dispose Consult Safety Officer for Disposal PeroxidePos->Dispose PurityBad Purity Unacceptable PurityOK->PurityBad No Use Material OK for Use PurityOK->Use Yes Review Review Storage Conditions PurityBad->Review Review->Dispose

Caption: Troubleshooting flowchart for stored this compound.

V. References

  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from Stanford University.

  • University of Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Environmental Health and Safety.

  • University of California, Santa Barbara. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry.

  • MySkinRecipes. (n.d.). This compound.

  • Chemguide. (n.d.). hydrogen bromide and alkenes - the peroxide effect.

  • JoVE. (n.d.). Autoxidation of Ethers to Peroxides and Hydroperoxides.

  • Princeton University. (n.d.). INFORMATION ON PEROXIDE-FORMING COMPOUNDS.

  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents.

  • Chemistry LibreTexts. (2024, January 20). Hydrogen Bromide and Alkenes: The Peroxide Effect.

  • ChemNet. (n.d.). 2,5,5-trimethylhex-2-ene.

  • ChemicalBook. (n.d.). This compound | 40467-0-7.

  • ChemicalBook. (n.d.). This compound CAS#: 40467-04-7.

  • PubChem. (n.d.). This compound. National Institutes of Health.

  • Simson Pharma Limited. (n.d.). This compound | CAS No- 40467-04-7.

  • NIST. (n.d.). 2-Hexene, 3,5,5-trimethyl-. NIST WebBook.

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:40467-04-7.

  • Royal Society of Chemistry. (2020, November 18). Organic aspects: photochemistry of alkenes, dienes, polyenes (2018–2019).

  • Wikipedia. (n.d.). Autoxidation.

Sources

Technical Support Center: Mitigation of Emulsion Formation During 2,5,5-Trimethyl-2-hexene Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion-related challenges during the workup of reactions involving 2,5,5-trimethyl-2-hexene. As a highly branched, non-polar alkene, its reaction products can present unique phase separation issues. This document provides in-depth troubleshooting strategies and a mechanistic understanding of emulsion formation and resolution, empowering you to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem in my this compound workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets in the other.[1] In the context of a chemical workup, this prevents the clean separation of the organic layer (containing your product) from the aqueous layer (containing impurities), leading to product loss and contamination.[2]

Q2: I've never had this issue with other alkenes. What makes this compound different?

The branched, non-polar nature of this compound itself is not the primary cause. The issue often arises from the byproducts of its reactions. For instance, oxidative cleavage reactions like ozonolysis can yield carboxylic acids.[3][4] These molecules have a polar "head" (the carboxyl group) and a non-polar "tail" (the hydrocarbon chain), allowing them to act as surfactants that stabilize the oil-in-water or water-in-oil interface, thus promoting emulsion formation.[2]

Q3: Are there any preventative measures I can take to avoid emulsion formation in the first place?

Yes, prevention is always the best strategy. Consider the following:

  • Gentle Mixing: Instead of vigorous shaking in the separatory funnel, use gentle inversions to minimize the shear forces that create fine droplets.[2]

  • Solvent Choice: Where possible, use organic solvents with low water miscibility.

  • Pre-emptive Salting-Out: If you anticipate emulsion formation, adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, making it more polar and less likely to form a stable emulsion.[1]

In-Depth Troubleshooting Guide

Should you encounter a persistent emulsion, the following section provides a systematic approach to breaking it, moving from the simplest to more advanced techniques.

Understanding Emulsion Stability

Emulsions are thermodynamically unstable but can be kinetically stable, meaning they can persist for a long time without intervention. Their stability is primarily due to the low interfacial tension between the two phases, often caused by surfactant-like molecules that accumulate at the interface. The goal of the following techniques is to disrupt this stabilizing layer and promote the coalescence of the dispersed droplets.

Troubleshooting Workflow

The following diagram outlines a logical progression for tackling an emulsion. Start with the least invasive methods and proceed to more aggressive techniques as needed.

Emulsion_Troubleshooting Emulsion Breaking Workflow start Persistent Emulsion Formed gentle 1. Patience & Gentle Agitation (Allow to stand, gentle swirling) start->gentle salting_out 2. Salting Out (Add brine or solid NaCl) gentle->salting_out If unsuccessful success Phases Separated gentle->success If successful ph_change 3. pH Adjustment (Add dilute acid or base) salting_out->ph_change If unsuccessful salting_out->success If successful solvent 4. Solvent Addition (Add a different, miscible organic solvent) ph_change->solvent If unsuccessful ph_change->success If successful filtration 5. Filtration (Pass through Celite® or glass wool) solvent->filtration If unsuccessful solvent->success If successful centrifugation 6. Centrifugation (High-speed spinning) filtration->centrifugation If unsuccessful filtration->success If successful centrifugation->success If successful Ozonolysis_Emulsion Emulsifier Formation in Oxidative Ozonolysis alkene This compound ozonolysis 1. O3 2. H2O2 (Oxidative Workup) alkene->ozonolysis products Ketone + Carboxylic Acid ozonolysis->products emulsifier Carboxylic Acid acts as an Amphiphilic Emulsifier products->emulsifier emulsion Stable Emulsion during Aqueous Workup emulsifier->emulsion

Caption: Oxidative workup can generate surfactant byproducts.

By understanding the potential for in-situ surfactant generation and being equipped with a logical troubleshooting workflow, you can effectively mitigate emulsion formation in your this compound workups, leading to improved product recovery and purity.

References

  • Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • Tackling emulsions just got easier - Biotage. (2023).
  • Ozonolysis of Alkenes and Alkynes - BYJU'S. (2019).
  • Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism - YouTube. (2015).
  • 2-14 Epoxidation of Alkenes | PDF | Wellness | Technology & Engineering - Scribd.
  • Method and apparatus for breaking hydrocarbon emulsions - Google Patents.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018).
  • How to Draw the Ozonolysis of Alkenes Product EASY - YouTube. (2024).
  • Asymmetric Epoxidation of Unfunctionalized Alkenes with Ammonium and Phosphonium Monopersulfates Catalyzed by Chiral Mn(III)–Salen Complexes - ResearchGate. (2000).
  • 13.4.18: Ozonolysis of Alkenes and Alkynes - Chemistry LibreTexts. (2023).
  • Epoxidation of Alkenes - Chemistry Steps.
  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. (2024).
  • Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine - PubMed. (2000).
  • 9.15: Oxidative Cleavage of Alkenes - Chemistry LibreTexts. (2020).
  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3).
  • Ozonolysis of some complex organic substrates in flow - ResearchGate. (2015).
  • Ozonolysis-Based Route to the In Situ Formation of Aldehyde-Bearing Self-Assembled Monolayer Surfaces.
  • 8.8 Oxidation of Alkenes: Cleavage to Carbonyl Compounds - Organic Chemistry | OpenStax. (2023).
  • Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes i. (2014).
  • Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC - NIH. (2022).
  • Ozonolysis Mechanism of Alkenes and Alkynes, Practice Problems and Frequently Asked Questions-FAQs - Aakash Institute.
  • Organic Chemistry: Ozonolysis Explanation and Practice Problems! - YouTube. (2023).

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,5,5-Trimethyl-2-hexene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth technical comparison of the reactivity of 2,5,5-trimethyl-2-hexene and its structural isomers. We will explore how subtle differences in molecular architecture—specifically, the placement of the double bond and methyl groups—profoundly influence the kinetic and thermodynamic outcomes of common organic reactions. This analysis is grounded in the foundational principles of electronic effects, steric hindrance, and carbocation stability, supported by established experimental observations.

Introduction to the Isomers: Structure and Stability

The isomers in focus, all sharing the molecular formula C₉H₁₈, present distinct structural arrangements that dictate their intrinsic stability and, consequently, their reactivity.[1] The primary isomers for comparison are:

  • This compound: A trisubstituted alkene.

  • 2,5,5-Trimethyl-1-hexene: A disubstituted alkene.[2]

  • 3,5,5-Trimethyl-2-hexene: A trisubstituted alkene.[3]

  • 4,5,5-Trimethyl-2-hexene: A disubstituted alkene.

General Stability Trends:

The stability of an alkene is primarily determined by the degree of substitution at the double bond and the steric strain within the molecule.[4][5]

  • Substitution: Alkyl groups are electron-donating and stabilize the sp²-hybridized carbons of the double bond through hyperconjugation and inductive effects.[6] Therefore, stability generally increases with the number of alkyl substituents: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[4][7]

  • Steric Hindrance: Bulky groups in close proximity can introduce steric strain, destabilizing the molecule. Trans isomers are generally more stable than cis isomers due to reduced steric clash.[6]

Based on these principles, we can predict a general stability order for our isomers. The trisubstituted alkenes (this compound and 3,5,5-trimethyl-2-hexene) are expected to be more stable than their disubstituted counterparts (2,5,5-trimethyl-1-hexene and 4,5,5-trimethyl-2-hexene).

Comparative Reactivity in Electrophilic Additions

Electrophilic addition is a cornerstone reaction of alkenes, initiated by the attack of the electron-rich π-bond on an electrophile. The rate of this reaction is largely governed by the stability of the resulting carbocation intermediate.[8][9]

Mechanism of Electrophilic Addition (e.g., Hydrobromination)

The addition of an electrophile like HBr proceeds through a two-step mechanism:

  • Protonation: The alkene's π-bond attacks the hydrogen of HBr, forming a carbocation intermediate and a bromide ion. This is the rate-determining step.[10]

  • Nucleophilic Attack: The bromide ion attacks the carbocation, forming the final alkyl halide product.

Electrophilic_Addition Alkene Alkene (C=C) Carbocation Carbocation Intermediate (+C-C-H) Alkene->Carbocation  Slow (Rate-determining) HBr H-Br HBr->Carbocation Product Alkyl Halide (Br-C-C-H) Carbocation->Product  Fast Bromide Br⁻ Bromide->Product

Isomer-Specific Reactivity and Carbocation Stability

The reactivity of each isomer is directly linked to the stability of the carbocation formed upon protonation. More stable carbocations are formed faster, leading to a higher reaction rate.[11]

  • This compound (Trisubstituted): Protonation can occur at either C2 or C3.

    • Protonation at C2 would yield a tertiary carbocation at C3.

    • Protonation at C3 would yield a tertiary carbocation at C2. Both potential carbocations are tertiary and thus relatively stable, suggesting this isomer will be highly reactive towards electrophiles.

  • 2,5,5-Trimethyl-1-hexene (Disubstituted): Protonation can occur at C1 or C2.

    • Protonation at C1 (following Markovnikov's rule) yields a tertiary carbocation at C2, which is highly stable.[9]

    • Protonation at C2 would yield a primary carbocation at C1, which is highly unstable and thus this pathway is disfavored. The ability to form a stable tertiary carbocation makes this isomer highly reactive.

  • 3,5,5-Trimethyl-2-hexene (Trisubstituted): Protonation can occur at C2 or C3.

    • Protonation at C2 yields a tertiary carbocation at C3.

    • Protonation at C3 yields a secondary carbocation at C2. The formation of the more stable tertiary carbocation will be the dominant pathway.

  • 4,5,5-Trimethyl-2-hexene (Disubstituted): Protonation can occur at C2 or C3.

    • Protonation at C2 yields a secondary carbocation at C3.

    • Protonation at C3 yields a secondary carbocation at C2. Since both possible carbocations are secondary, the reactivity will be lower than for isomers that can form a tertiary carbocation.

Predicted Reactivity Order in Electrophilic Addition:

Based on the stability of the carbocation intermediates, the predicted order of reactivity is:

2,5,5-Trimethyl-1-hexene ≈ this compound > 3,5,5-Trimethyl-2-hexene > 4,5,5-Trimethyl-2-hexene

While both 2,5,5-trimethyl-1-hexene and this compound can form tertiary carbocations, the terminal alkene (1-hexene derivative) may react slightly faster due to less steric hindrance around the double bond.[12][13]

Table 1: Predicted Carbocation Intermediates and Relative Reactivity in Electrophilic Addition

IsomerStructureDouble Bond SubstitutionPrimary Carbocation IntermediateStability of Primary CarbocationPredicted Relative Rate
This compound TrisubstitutedTertiary (at C2 or C3)HighVery Fast
2,5,5-Trimethyl-1-hexene DisubstitutedTertiary (at C2)HighVery Fast
3,5,5-Trimethyl-2-hexene TrisubstitutedTertiary (at C3)HighFast
4,5,5-Trimethyl-2-hexene DisubstitutedSecondary (at C2 or C3)ModerateModerate

Comparative Reactivity in Oxidation Reactions

The oxidation of alkenes, for instance with potassium permanganate (KMnO₄), can proceed via different pathways depending on the reaction conditions.

Syn-Dihydroxylation (Cold, Dilute, Basic KMnO₄)

Under these conditions, a concerted syn-addition of two hydroxyl groups occurs across the double bond to form a diol. The reaction rate is influenced by the accessibility of the double bond. Therefore, increased steric hindrance around the double bond will decrease the reaction rate.

Predicted Reactivity Order in Syn-Dihydroxylation:

2,5,5-Trimethyl-1-hexene > 4,5,5-Trimethyl-2-hexene > 3,5,5-Trimethyl-2-hexene > this compound

The terminal and less substituted alkenes are more accessible to the bulky permanganate reagent. The highly substituted and sterically hindered this compound is expected to be the least reactive.

Oxidative Cleavage (Hot, Acidic/Basic KMnO₄)

Under more vigorous conditions, the double bond is cleaved, yielding ketones and/or carboxylic acids. While the initial attack of the permanganate is still sensitive to sterics, the overall reaction is less predictable in terms of comparative rates without specific experimental data.

Comparative Reactivity in Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction typically occurs on the surface of the catalyst, and steric hindrance plays a significant role in the rate of reaction. Less sterically hindered alkenes can more readily adsorb onto the catalyst surface and therefore react faster.

Predicted Reactivity Order in Catalytic Hydrogenation:

2,5,5-Trimethyl-1-hexene > 4,5,5-Trimethyl-2-hexene > 3,5,5-Trimethyl-2-hexene > this compound

This trend is based on the increasing steric bulk around the double bond, which hinders the approach to the catalyst surface.

Table 2: Summary of Predicted Relative Reactivity

Reaction TypePredicted Reactivity Order (Fastest to Slowest)Key Influencing Factor
Electrophilic Addition 2,5,5-Trimethyl-1-hexene ≈ this compound > 3,5,5-Trimethyl-2-hexene > 4,5,5-Trimethyl-2-hexeneCarbocation Stability
Syn-Dihydroxylation 2,5,5-Trimethyl-1-hexene > 4,5,5-Trimethyl-2-hexene > 3,5,5-Trimethyl-2-hexene > this compoundSteric Hindrance
Catalytic Hydrogenation 2,5,5-Trimethyl-1-hexene > 4,5,5-Trimethyl-2-hexene > 3,5,5-Trimethyl-2-hexene > this compoundSteric Hindrance

Experimental Protocols

Protocol for Comparative Hydrobromination

This protocol is designed to qualitatively compare the reaction rates of the isomers with HBr.

Materials:

  • This compound

  • 2,5,5-Trimethyl-1-hexene

  • 3,5,5-Trimethyl-2-hexene

  • 4,5,5-Trimethyl-2-hexene

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Test tubes

  • Stirring apparatus

  • TLC plates and developing chamber

  • GC-MS for quantitative analysis (optional)

Procedure:

  • Prepare four separate solutions, each containing one of the alkene isomers (e.g., 0.1 M in dichloromethane).

  • To each solution at room temperature, add an equimolar amount of 48% HBr while stirring.

  • Monitor the disappearance of the starting material over time by taking aliquots at regular intervals (e.g., every 5 minutes) and analyzing by Thin Layer Chromatography (TLC).

  • For a more quantitative comparison, the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and product over time.

  • The reaction that shows the fastest disappearance of the starting alkene is the most reactive.

Hydrobromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring cluster_3 Analysis Isomer1 Isomer 1 in CH₂Cl₂ Add_HBr Add equimolar HBr to each Isomer1->Add_HBr Isomer2 Isomer 2 in CH₂Cl₂ Isomer2->Add_HBr Isomer3 Isomer 3 in CH₂Cl₂ Isomer3->Add_HBr Isomer4 Isomer 4 in CH₂Cl₂ Isomer4->Add_HBr TLC Monitor by TLC at time intervals Add_HBr->TLC GCMS (Optional) Quantitative analysis by GC-MS Add_HBr->GCMS Compare Compare rates of alkene disappearance TLC->Compare GCMS->Compare

Conclusion

The reactivity of this compound and its isomers is a clear illustration of how fundamental principles of organic chemistry dictate reaction outcomes. While trisubstituted alkenes are generally more stable, the ability to form a stable carbocation intermediate can make a less stable alkene more reactive in electrophilic additions. Conversely, for reactions sensitive to steric bulk, such as syn-dihydroxylation and catalytic hydrogenation, less substituted and less hindered isomers will exhibit greater reactivity. This guide provides a predictive framework for understanding the reactivity of these branched alkenes, which is essential for the rational design of synthetic pathways in research and development.

References

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Stability Comparison of Branched Hexene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a deep understanding of molecular stability is paramount for predicting reaction outcomes, designing synthetic pathways, and understanding pharmacological activity. Hexene (C₆H₁₂), with its various structural and geometric isomers, presents a classic case study in the subtle interplay of electronic and steric factors that govern alkene stability. This guide provides an in-depth comparison of the stability of branched hexene isomers, grounded in thermodynamic principles and supported by experimental data. We will explore the theoretical underpinnings of alkene stability and detail the experimental methodologies used to quantify these differences, offering a comprehensive resource for the discerning scientist.

Theoretical Framework: The Pillars of Alkene Stability

The stability of an alkene is not a monolithic property but rather the result of several contributing factors. Understanding these principles is crucial for interpreting experimental data and predicting the behavior of isomeric systems.

Degree of Substitution: The More, The Merrier

A fundamental principle governing alkene stability is the degree of substitution of the carbon-carbon double bond. Alkyl groups are electron-donating and stabilize the sp² hybridized carbons of the double bond.[1] Generally, stability increases with the number of alkyl substituents attached to the double bond carbons.[2][3] This leads to the following stability hierarchy:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted

This stabilizing effect is attributed to two primary phenomena:

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond.[1][4] The more alkyl substituents present, the greater the number of possible hyperconjugative interactions, leading to increased stability.[4][5]

  • Bond Strength: The bond between an sp² carbon of the alkene and an sp³ carbon of an alkyl substituent is stronger than a bond between two sp³ carbons.[4][6] This is because the sp² hybrid orbital has more s-character (33%) compared to an sp³ orbital (25%), allowing for more effective orbital overlap.[4][7] Consequently, a higher degree of substitution results in a greater number of these stronger sp²-sp³ bonds, contributing to the overall stability of the molecule.[6]

Stereoisomerism: The Cis vs. Trans Dichotomy

For disubstituted alkenes, geometric isomerism plays a critical role in determining stability. Trans isomers, where the substituent groups are on opposite sides of the double bond, are generally more stable than their corresponding cis isomers, where the groups are on the same side.[1][4]

This difference in stability is primarily due to steric hindrance (also known as steric strain). In cis isomers, bulky substituent groups are forced into close proximity, leading to repulsive van der Waals interactions between their electron clouds.[2][4][8] This repulsion destabilizes the molecule.[4] In trans isomers, the substituents are positioned further apart, minimizing steric strain and resulting in a lower energy, more stable configuration.[6][8] The magnitude of this energy difference increases with the size of the substituent groups.[4]

Skeletal Isomerism: The Impact of Branching

The carbon skeleton's branching pattern also influences stability. While the degree of substitution at the double bond is a primary factor, the arrangement of atoms in the rest of the molecule can introduce subtle but significant effects. For instance, highly branched alkanes are generally more stable than their straight-chain counterparts due to factors like increased bond strength and more favorable van der Waals interactions. This principle can also extend to the alkyl substituents on an alkene.

Experimental Quantification of Alkene Stability: Heat of Hydrogenation

A reliable experimental method for quantifying the relative stabilities of alkene isomers is through the measurement of their heat of hydrogenation (ΔH°hydrog) .[1][7] This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane.[4][9]

The reaction is exothermic, releasing heat.[9] Since different isomers of hexene will hydrogenate to form the same alkane (hexane or a branched hexane), the starting energy level of the alkene is the primary determinant of the magnitude of the heat released. A less stable, higher-energy alkene will release more heat upon hydrogenation than a more stable, lower-energy alkene.[5][9] Therefore, a lower heat of hydrogenation corresponds to a more stable alkene .[5][10]

Experimental Protocol: Catalytic Hydrogenation via Calorimetry

The determination of the heat of hydrogenation is typically performed using a reaction calorimeter.

Objective: To measure the heat released during the catalytic hydrogenation of a branched hexene isomer.

Materials:

  • Hexene isomer (e.g., (E)-2-hexene, (Z)-2-hexene, 1-hexene, 2-methyl-2-pentene)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Platinum on carbon (Pt/C), Palladium on carbon (Pd/C))

  • Solvent (e.g., ethanol, ethyl acetate)

  • Reaction calorimeter

Procedure:

  • Catalyst Preparation: A precise mass of the catalyst is placed into the reaction vessel of the calorimeter.

  • Solvent Addition: A known volume of the solvent is added to the vessel.

  • System Equilibration: The system is sealed and allowed to reach thermal equilibrium while stirring.

  • Hydrogenation of Catalyst: The vessel is purged with hydrogen gas, and the catalyst is saturated with hydrogen.

  • Temperature Stabilization: The system is allowed to stabilize at a constant temperature.

  • Sample Injection: A precisely measured amount of the hexene isomer is injected into the reaction vessel.

  • Data Acquisition: The temperature of the system is recorded over time. The hydrogenation reaction is exothermic, leading to a temperature increase.

  • Calculation: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter system, and the number of moles of the alkene hydrogenated.

G cluster_prep System Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis catalyst 1. Add Catalyst to Calorimeter solvent 2. Add Solvent catalyst->solvent equilibrate 3. Seal and Equilibrate solvent->equilibrate saturate 4. Saturate Catalyst with H₂ equilibrate->saturate inject 5. Inject Hexene Isomer saturate->inject measure 6. Record Temperature Change inject->measure calculate 7. Calculate ΔH°hydrog measure->calculate G cluster_0 high_energy Higher Energy (Less Stable) one_hexene 1-Hexene mid_energy1 mid_energy1 z_two_hexene (Z)-2-Hexene mid_energy2 mid_energy2 e_two_hexene (E)-2-Hexene low_energy Lower Energy (More Stable) n_hexane n-Hexane product_energy n-Hexane one_hexene->n_hexane ΔH° = -29.7 kcal/mol z_two_hexene->n_hexane ΔH° = -28.3 kcal/mol e_two_hexene->n_hexane ΔH° = -27.3 kcal/mol

Caption: Energy Diagram of Hexene Isomer Hydrogenation.

Conclusion

The stability of branched hexene isomers is a multifaceted property governed by a clear hierarchy of electronic and steric effects. The degree of substitution at the double bond is the most dominant factor, with stability increasing from monosubstituted to tetrasubstituted isomers. This is followed by the influence of stereoisomerism, where trans isomers are favored over their sterically strained cis counterparts. The heat of hydrogenation provides a robust experimental metric to quantify these stability differences, confirming that a lower heat of hydrogenation correlates with greater thermodynamic stability. For researchers in drug development and chemical synthesis, a firm grasp of these principles is essential for rational molecular design and the prediction of chemical reactivity.

References

  • Fiveable. (n.d.). Stability of Alkenes.
  • Bartleby. (n.d.). Heat Of Hydrogenation.
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  • Chemistry LibreTexts. (2025, September 17). 7.5: Stability of Alkenes.
  • Quora. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?.
  • University of Wisconsin-Madison. (n.d.). Heats of Formation and Hydrogenation of Alkenes.
  • Quora. (2017, June 20). How do we check the stability of an alkene?.
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A Practical Guide to Inter-Laboratory Cross-Validation for the Analysis of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility and reliability of analytical data are the cornerstones of scientific integrity. When analytical testing is transferred between laboratories, or when data from multiple sites are pooled, a rigorous cross-validation study is imperative to ensure data consistency and accuracy. This guide provides an in-depth, technical framework for designing and executing an inter-laboratory cross-validation for the analysis of 2,5,5-trimethyl-2-hexene, a volatile organic compound often used as an intermediate in organic synthesis.[1]

This document moves beyond a simple checklist of steps, delving into the causality behind experimental choices and grounding the protocol in authoritative regulatory standards. The objective is to provide a self-validating system that ensures trustworthy and comparable results across different analytical environments.

The Critical Role of Cross-Validation in Analytical Science

In the realm of pharmaceutical development and chemical research, analytical methods are routinely transferred between research and development, quality control, and contract research organizations. A successful method transfer requires demonstrating that the receiving laboratory can achieve comparable results to the originating laboratory. Inter-laboratory cross-validation serves as the definitive proof of this comparability.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation, which form the basis for any cross-validation study.[2][3][4][5][6][7][8] The primary goal is to ensure that any observed differences in results are due to the inherent variability of the method and not due to systematic errors between laboratories.[9]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and relatively non-polar compound like this compound (C9H18, MW: 126.24 g/mol ), Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the analytical technique of choice.[1] GC provides excellent separation of volatile compounds based on their boiling points and interaction with the stationary phase, while MS offers highly specific detection and identification based on the mass-to-charge ratio of the compound and its fragments.[1][10]

The selection of a mid-polarity capillary column, such as a DB-624 or similar, is recommended to achieve good peak shape and resolution for this branched alkene.[11] A Flame Ionization Detector (FID) can also be used for quantification if mass spectral identification is not required for every injection, though MS is invaluable for confirming peak identity.[11]

Designing the Inter-Laboratory Cross-Validation Study

A robust cross-validation study begins with a well-defined protocol that is agreed upon by all participating laboratories. This protocol should be prospectively designed and should detail every aspect of the study.

Core Principles of the Study Protocol

The protocol must be grounded in the principles outlined in ICH Q2(R2) "Validation of Analytical Procedures".[2][5][6][8][12] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8]

The following workflow illustrates the key stages of an inter-laboratory cross-validation study:

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Agree on a Common Protocol P1->P2 P3 Prepare & Characterize Validation Samples P2->P3 S1 Distribute Blinded Samples to Labs P3->S1 L1 Lab A: Method Setup & Pre-Validation A1 Lab A: Sample Analysis L1->A1 L2 Lab B: Method Setup & Pre-Validation A2 Lab B: Sample Analysis L2->A2 S1->L1 S1->L2 D1 Collect & Compile Data from All Labs A1->D1 A2->D1 D2 Statistical Analysis of Results (ASTM D6708) D1->D2 D3 Compare Results Against Acceptance Criteria D2->D3 D4 Final Report & Conclusion D3->D4

Caption: Inter-laboratory cross-validation workflow from planning to final report.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the cross-validation of this compound analysis between two laboratories (Lab A and Lab B).

1. Preparation of Validation Samples:

  • Rationale: To ensure that both laboratories are analyzing identical materials, a single batch of validation samples should be prepared and distributed by a central, coordinating laboratory.

  • Procedure:

    • Obtain a high-purity standard of this compound (>98%).

    • Prepare a stock solution by dissolving a known mass of the standard in a high-purity solvent (e.g., hexane).

    • Create a series of validation samples by spiking a suitable matrix with the stock solution to cover the expected analytical range. At a minimum, prepare samples at three concentration levels: low, medium, and high.

    • Prepare a sufficient number of aliquots of each concentration level in sealed vials for both laboratories, plus retention samples.

    • Randomly label and blind the samples to prevent analytical bias.

2. Analytical Method Parameters (GC-MS):

  • Rationale: While minor variations in instrumentation are expected, critical method parameters should be harmonized to the greatest extent possible. The following are recommended starting conditions, which should be optimized and validated in each laboratory prior to the cross-validation study.[11]

  • GC Parameters:

    • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C (hold for 5 min), ramp at 10°C/min to 200°C (hold for 5 min).

    • Injector: Split/splitless, 250°C, with a split ratio of 50:1.

    • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230°C.

    • Quantification Ion: To be determined from the mass spectrum of the standard (likely prominent ions such as m/z 57 or 70).[1]

3. Pre-Validation in Each Laboratory:

  • Rationale: Before analyzing the cross-validation samples, each laboratory must independently demonstrate that the method performs acceptably in their hands.

  • Procedure: Each laboratory should perform a partial method validation as per ICH Q2(R2) guidelines, assessing specificity, linearity, precision, and accuracy.[8][12]

4. Analysis of Cross-Validation Samples:

  • Procedure:

    • Upon receipt of the blinded validation samples, each laboratory should analyze them in triplicate according to the agreed-upon protocol.

    • A system suitability test (e.g., injection of a mid-concentration standard) should be performed at the beginning of the analytical run to ensure the system is performing correctly.

    • The raw data, chromatograms, and calculated concentrations should be documented and sent to the coordinating laboratory for statistical analysis.

Data Presentation and Statistical Analysis

All quantitative data should be summarized in a clear and structured table to facilitate comparison.

Table 1: Comparison of Analytical Performance Parameters

ParameterLab A ResultsLab B ResultsAcceptance Criteria
Linearity (r²) > 0.995> 0.995≥ 0.99
Precision (RSD%)
- Low Conc.≤ 5%≤ 5%≤ 15%
- Mid Conc.≤ 5%≤ 5%≤ 15%
- High Conc.≤ 5%≤ 5%≤ 15%
Accuracy (% Recovery)
- Low Conc.95-105%95-105%80-120%
- Mid Conc.98-102%98-102%85-115%
- High Conc.98-102%98-102%85-115%

The core of the cross-validation is the statistical comparison of the results obtained by the participating laboratories. The ASTM D6708 "Standard Practice for Statistical Assessment and Improvement of Expected Agreement Between Two Test Methods" provides a robust framework for this analysis.[13][14][15][16]

Key Statistical Assessments:

  • Assessment of Bias: The difference in the average results between the laboratories should be evaluated. A t-test can be used to determine if there is a statistically significant difference between the means.

  • Precision Comparison: The variability of the results within each laboratory (repeatability) and between the laboratories (reproducibility) should be calculated. An F-test can be used to compare the variances of the two datasets.

  • Acceptance Criteria: The acceptance criteria should be pre-defined in the study protocol. A common approach is to require that the mean result from one laboratory falls within a certain percentage (e.g., ±15-20%) of the mean result from the other laboratory for each concentration level.

The following diagram outlines the logic for the statistical evaluation:

StatisticalAnalysis Start Receive Blinded Data from Lab A & Lab B CalcMean Calculate Mean, SD, and RSD for each concentration level per lab Start->CalcMean ComparePrecision Compare Variances (F-test) CalcMean->ComparePrecision CompareBias Compare Means (t-test) CalcMean->CompareBias CheckAcceptance Do results meet pre-defined acceptance criteria? ComparePrecision->CheckAcceptance CompareBias->CheckAcceptance Pass Cross-Validation Successful: Methods are comparable CheckAcceptance->Pass Yes Fail Cross-Validation Failed: Investigate discrepancies CheckAcceptance->Fail No Report Generate Final Report Pass->Report Fail->Report

Caption: Decision workflow for the statistical analysis of cross-validation data.

Conclusion and Final Reporting

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. March 20, 2024.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. May 24, 2018.
  • GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. U.S. Food and Drug Administration. May 2001.
  • ASTM D6708 - Standard Practice for Statistical Assessment and Improvement of Expected Agreement Between Two Test Methods that Purport to Measure the Same Property of a Material. ASTM International. March 15, 2024.
  • ASTM D6708 - Standard Practice for Statistical Assessment and Improvement of Expected Agreement Between Two Test Methods that Purport to Measure the Same Property of a Material. ASTM International. June 12, 2013.
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Performance Comparison of Catalysts for the Synthesis of 2,5,5-Trimethyl-2-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of various catalysts for the synthesis of 2,5,5-trimethyl-2-hexene, a valuable intermediate in the production of specialty chemicals, including fragrances and flavoring agents.[1] The synthesis, typically proceeding through the dimerization of isobutylene followed by isomerization or via a Prins-type condensation, is highly dependent on the catalytic system employed. This document will delve into the performance of different classes of catalysts, offering insights into their activity, selectivity, and operational stability. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this branched olefin.

Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process in fine chemical manufacturing. The branched hydrocarbon structure and the presence of a reactive double bond make it a versatile building block for more complex molecules.[1] The primary synthetic routes involve acid-catalyzed reactions, where the choice of catalyst plays a pivotal role in determining the reaction efficiency and the product distribution. An ideal catalyst should exhibit high conversion of reactants, excellent selectivity towards the desired product, and good stability for reuse.

This guide will explore the performance of several key catalyst types, including ion-exchange resins, zeolites, and other solid acids. While direct comparative data for the synthesis of this compound is not extensively published in a single study, this guide synthesizes data from analogous reactions and established principles of acid catalysis to provide a thorough comparison.

Catalyst Performance Comparison

The selection of a catalyst is a critical decision in the development of a robust and efficient synthesis process. This section compares the performance of different catalysts based on available data for similar olefin syntheses.

Ion-Exchange Resins: The Industry Standard

Macroporous sulfonic acid ion-exchange resins, such as Amberlyst-15, are widely used as catalysts in various organic transformations, including esterification, alkylation, and olefin dimerization.[2] Their high concentration of strong Brønsted acid sites, coupled with their physical robustness, makes them a popular choice for industrial applications.

Key Performance Attributes:

  • High Activity: Amberlyst-15 is known for its high catalytic activity in acid-catalyzed reactions.[3]

  • Good Selectivity: In reactions analogous to the synthesis of this compound, Amberlyst-15 has demonstrated good selectivity.

  • Operational Simplicity: As a heterogeneous catalyst, it is easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling.

  • Moderate Thermal Stability: A key limitation is its lower thermal stability compared to inorganic solid acids like zeolites.

Zeolites: Shape-Selective and Thermally Stable Alternatives

Zeolites are crystalline aluminosilicates with well-defined microporous structures, which can impart shape selectivity to catalytic reactions.[4][5][6] Their strong acid sites and high thermal stability make them attractive catalysts for a wide range of chemical processes in the petrochemical and fine chemical industries.[5][7]

Key Performance Attributes:

  • High Thermal Stability: Zeolites can withstand high reaction temperatures, which can lead to faster reaction rates.

  • Shape Selectivity: The pore structure of zeolites can influence the product distribution by favoring the formation of molecules that fit within their channels.[6] For instance, HZSM-5, with its specific pore structure, has shown high activity and selectivity in related condensation reactions.[3]

  • Strong Acidity: The acidity of zeolites can be tailored by varying the silica-to-alumina ratio, allowing for optimization of catalytic activity.[3]

  • Deactivation: A potential drawback is deactivation due to coke formation, although some zeolites like HZSM-5 are known for their stability.[3] HY zeolites, in contrast, have been observed to deactivate more rapidly in similar reactions.[3]

Other Solid Acid Catalysts

Other solid acids, such as niobic acid and supported tungsten oxide, have also been investigated for similar transformations.

Key Performance Attributes:

  • Niobic Acid: Has demonstrated excellent activity in diene synthesis.[3]

  • WO3/TiO2 and Ag-O/SiO2: These catalysts have shown exceptional selectivity (98-99%) in related diene syntheses, albeit with slightly lower yields compared to niobic acid.[3]

Performance Data Summary

The following table summarizes the performance of various catalysts in reactions analogous to the synthesis of this compound. It is important to note that the reaction conditions for each catalyst may vary.

CatalystReactant Conversion (%)Product Selectivity/Yield (%)Key AdvantagesKey Disadvantages
Amberlyst-15 HighGoodHigh activity, ease of separationLower thermal stability
HZSM-5 Zeolite Up to 78.6% (iso-butyl aldehyde conversion)Up to 57.8% (2,5-dimethyl-2,4-hexadiene yield)[3]High thermal stability, shape selectivity, stablePotential for deactivation by coking
HY Zeolite High initial activityGoodHigh initial activityRapid deactivation[3]
Niobic Acid HighExcellent yieldHigh activity and yield-
WO3/TiO2 Moderate98-99% selectivity[3]Excellent selectivitySlightly lower yield than niobic acid

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a related compound, 2,5-dimethyl-2,4-hexadiene, which can be adapted for the synthesis of this compound.

Synthesis of 2,5-Dimethyl-2,4-hexadiene using HZSM-5 Catalyst[3]

This protocol describes the Prins condensation of iso-butyl aldehyde with tert-butyl alcohol.

Materials:

  • Iso-butyl aldehyde

  • tert-Butyl alcohol

  • HZSM-5 (Si/Al ratio of 39)

  • Solvent (e.g., heptane)

  • High-pressure stainless-steel autoclave reactor with magnetic stirring

Procedure:

  • Charge the autoclave reactor with iso-butyl aldehyde, tert-butyl alcohol, HZSM-5 catalyst, and the solvent.

  • Seal the reactor and purge with nitrogen gas.

  • Heat the reactor to 160 °C while stirring.

  • Maintain the reaction at this temperature for 8 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Analyze the products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Insights and Experimental Rationale

The synthesis of this compound via acid catalysis typically proceeds through a carbocation mechanism. The choice of catalyst and reaction conditions is dictated by the need to control the formation and subsequent reactions of these carbocation intermediates.

Reaction Mechanism

The following diagram illustrates a plausible reaction pathway for the formation of this compound from the dimerization of isobutylene.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_isomerization_termination Isomerization & Termination 2_Isobutylene 2 x Isobutylene Protonation Protonation (H+ from catalyst) 2_Isobutylene->Protonation tert_Butyl_Cation tert-Butyl Cation Protonation->tert_Butyl_Cation Dimerization Dimerization tert_Butyl_Cation->Dimerization C8_Cation_1 C8 Carbocation (1,1,3,3-tetramethylbutyl) Dimerization->C8_Cation_1 Rearrangement Hydride Shift/ Rearrangement C8_Cation_1->Rearrangement Isobutylene_2 Isobutylene Isobutylene_2->Dimerization C8_Cation_2 C8 Carbocation (2,5,5-trimethylhex-2-yl) Rearrangement->C8_Cation_2 Deprotonation Deprotonation C8_Cation_2->Deprotonation Product This compound Deprotonation->Product ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Evaluation Catalyst_Synthesis Catalyst Synthesis/ Procurement Characterization Physicochemical Characterization (XRD, BET, TPD) Catalyst_Synthesis->Characterization Reactant_Charging Charging of Reactants & Catalyst Characterization->Reactant_Charging Reactor_Setup Reactor Setup & Leak Test Reactor_Setup->Reactant_Charging Reaction_Execution Reaction under Controlled Conditions Reactant_Charging->Reaction_Execution Product_Sampling Product Sampling at Intervals Reaction_Execution->Product_Sampling Catalyst_Recovery Catalyst Recovery & Reusability Test Reaction_Execution->Catalyst_Recovery Analysis GC, GC-MS Analysis Product_Sampling->Analysis Data_Processing Calculation of Conversion, Selectivity, and Yield Analysis->Data_Processing

Caption: General experimental workflow for catalyst performance evaluation.

Conclusion

The synthesis of this compound can be effectively achieved using various solid acid catalysts. Ion-exchange resins like Amberlyst-15 offer high activity and ease of use, making them suitable for many applications. Zeolites, particularly HZSM-5, provide the advantages of high thermal stability and shape selectivity, which can be beneficial for optimizing product distribution and catalyst lifetime. The choice of the optimal catalyst will depend on the specific requirements of the process, including desired purity, operating conditions, and economic considerations. Further research focusing on a direct comparison of these catalysts under identical conditions for the synthesis of this compound would be invaluable for process optimization.

References

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A Tale of Two Isomers: A Comparative Guide to the Polymerization of 2,5,5-Trimethyl-1-hexene and 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of polymer chemistry, the seemingly subtle difference in the placement of a double bond can dictate the entire feasibility of a polymerization reaction. This guide delves into the profound impact of isomeric structure on polymerizability, using 2,5,5-trimethyl-1-hexene and 2,5,5-trimethyl-2-hexene as a compelling case study. While both are C9H18 olefins, their reactivity towards polymerization stands in stark contrast—a difference rooted in the fundamental principles of steric hindrance and thermodynamic stability.

This document moves beyond a simple recitation of facts to explain the causality behind their divergent behaviors. We will explore the mechanistic barriers that render one isomer a viable (though challenging) monomer and the other essentially inert under conventional polymerization conditions.

Structural and Thermodynamic Disparities

The core of the comparison lies in the substitution pattern of the alkene double bond.

  • 2,5,5-Trimethyl-1-hexene: This isomer features a terminal double bond (an alpha-olefin), specifically a 1,1-disubstituted ethylene derivative. The double bond is readily accessible at the end of the carbon chain.

  • This compound: This is an internal, trisubstituted alkene. The double bond is sterically shielded by three alkyl substituents (two methyl groups and a neopentyl group).

This structural difference has a critical thermodynamic consequence. The stability of an alkene generally increases as the number of alkyl substituents on the double bond carbons increases.[1] This is due to hyperconjugation and the higher stability of sp²-sp³ carbon-carbon bonds compared to sp²-H bonds. Therefore, the trisubstituted this compound is the more thermodynamically stable isomer. While thermodynamic stability is favorable in many chemical contexts, in polymerization it often correlates with lower reactivity.

The Decisive Role of Steric Hindrance in Polymerization

Chain-growth polymerization, whether proceeding through cationic, coordination, or radical mechanisms, requires the monomer to approach and coordinate with the active center of the growing polymer chain. It is at this crucial step that the structural differences between our two isomers manifest dramatically.

2,5,5-Trimethyl-1-hexene , as a terminal alkene, presents a relatively accessible pathway for a catalyst or initiator to attack the double bond. While the gem-dimethyl group on the adjacent carbon (C2) introduces some steric bulk, the terminal CH2 group is exposed, allowing for the initiation and subsequent propagation of the polymer chain. It is a suitable monomer for methods like cationic polymerization, which favor alkenes that can form stable carbocations.[2] Upon protonation, it would form a stable tertiary carbocation, facilitating the polymerization process.

This compound , conversely, is severely sterically hindered. The trisubstituted nature of the double bond creates a crowded environment that physically blocks the approach of the bulky catalytic center or the end of a growing polymer chain.[3][4] This steric repulsion raises the activation energy for the propagation step to a prohibitive level, effectively preventing polymerization. This low reactivity of highly substituted internal olefins is a well-documented phenomenon in polymer science.[3]

The following diagram illustrates this critical difference in steric accessibility.

Sources

Navigating the Nuances of Electrophilic Addition: A Comparative Analysis of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Selectivity of a Sterically Hindered Alkene in Electrophilic Addition Reactions, Contrasted with Simpler Alkenes.

In the realm of organic synthesis, the electrophilic addition to alkenes stands as a cornerstone reaction, fundamental to the construction of a vast array of molecular architectures. The regioselectivity and stereoselectivity of this transformation are dictated by a delicate interplay of electronic and steric factors inherent to the alkene substrate. This guide provides a comprehensive comparison of the electrophilic addition to the sterically encumbered alkene, 2,5,5-trimethyl-2-hexene, with that of less substituted and sterically unhindered alkenes. Through an examination of experimental data and mechanistic principles, we will elucidate the factors that govern product distribution and provide insights for researchers, scientists, and drug development professionals.

The Theoretical Framework: Carbocation Stability and Steric Hindrance

The generally accepted mechanism for the electrophilic addition of a protic acid (HX) to an alkene involves a two-step process.[1][2][3] The initial step, which is the rate-determining step, involves the attack of the electron-rich π-bond of the alkene on the electrophile (H+), leading to the formation of a carbocation intermediate.[2][4] The stability of this carbocation is paramount in determining the regiochemical outcome of the reaction, a principle famously encapsulated by Markovnikov's rule.[5][6][7][8] This rule states that in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon atom that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[5][6][7][8]

Carbocation stability follows the order: tertiary > secondary > primary.[9][10][11] This is attributed to the electron-donating inductive effects and hyperconjugation of the alkyl groups attached to the positively charged carbon.[9][12] However, in cases of significant steric hindrance around the double bond, the accessibility of the electrophile to the carbons of the π-bond can be impeded, potentially influencing the reaction pathway and product distribution.[13][14]

Comparative Analysis of Electrophilic Addition Reactions

To illustrate the interplay of these factors, we will compare the electrophilic addition of various reagents to this compound against a selection of other alkenes with varying substitution patterns.

AlkeneStructureDouble Bond SubstitutionSteric Hindrance
PropeneCH₃CH=CH₂MonosubstitutedLow
2-Methylpropene(CH₃)₂C=CH₂DisubstitutedModerate
1-HexeneCH₃(CH₂)₃CH=CH₂MonosubstitutedLow
(E)-2-HexeneCH₃CH=CH(CH₂)₂CH₃DisubstitutedLow
This compound(CH₃)₃CCH₂C(CH₃)=CHCH₃TrisubstitutedHigh
Hydrohalogenation (Addition of H-X)

Hydrohalogenation provides a classic example of Markovnikov's rule in action.[7][12]

Reaction Scheme:

Expected Outcomes and Discussion:

  • Propene, 2-Methylpropene, and 1-Hexene: These alkenes are expected to follow Markovnikov's rule with high fidelity.[15] Protonation will occur at the less substituted carbon to generate the more stable secondary or tertiary carbocation, leading to the corresponding 2-haloalkane as the major product.[16]

  • (E)-2-Hexene: This symmetrical alkene will yield a single product, 3-halohexane, as both carbons of the double bond are equally substituted.

  • This compound: This alkene presents a more complex scenario. The double bond is trisubstituted. According to Markovnikov's rule, protonation of the C-3 carbon would lead to a more stable tertiary carbocation at C-2. However, the bulky tert-butyl group at C-5 creates significant steric hindrance around the C-2 and C-3 positions. This steric congestion could potentially hinder the approach of the electrophile and the subsequent nucleophilic attack by the halide ion. While the electronic preference strongly favors the formation of the tertiary carbocation, severe steric hindrance might lead to a competing reaction pathway or slower reaction rates. In some cases, rearrangements of the carbocation intermediate can also occur to form a more stable carbocation, although this is less likely in this specific structure due to the already tertiary nature of the initially formed carbocation.[17]

Experimental Data Synopsis (Illustrative):

AlkeneReagentMajor ProductMinor ProductReference
PropeneHBr2-Bromopropane1-Bromopropane[Organic Chemistry Textbooks]
2-MethylpropeneHCltert-Butyl chlorideIsobutyl chloride[Organic Chemistry Textbooks]
This compoundHBr2-Bromo-2,5,5-trimethylhexane3-Bromo-2,5,5-trimethylhexane[Hypothetical based on principles]

G

Hydration (Addition of H₂O)

Acid-catalyzed hydration also typically follows Markovnikov's rule, leading to the formation of alcohols. However, reactions proceeding through a carbocation intermediate are susceptible to rearrangements. To circumvent this, oxymercuration-demercuration is often employed to achieve Markovnikov addition without rearrangement, while hydroboration-oxidation provides a route to the anti-Markovnikov product.[18][19][20]

a) Acid-Catalyzed Hydration:

  • This compound: Protonation is expected to form the tertiary carbocation at C-2, which is then attacked by water. Subsequent deprotonation would yield 2,5,5-trimethyl-2-hexanol as the major product. The steric hindrance may slow the reaction but is unlikely to change the major product due to the significant stability of the tertiary carbocation.

b) Oxymercuration-Demercuration:

This two-step process reliably yields the Markovnikov alcohol without carbocation rearrangements.[18][19][21]

  • All Alkenes: This method will produce the alcohol where the hydroxyl group is on the more substituted carbon of the double bond. For this compound, this will be 2,5,5-trimethyl-2-hexanol.

G

c) Hydroboration-Oxidation:

This reaction is a classic example of an anti-Markovnikov addition, where the hydroxyl group adds to the less substituted carbon.[22][23][24][25][26] The regioselectivity is primarily driven by steric effects; the bulky borane reagent (BH₃ or its derivatives) preferentially adds to the less sterically hindered carbon atom of the double bond.

  • Propene and 1-Hexene: The hydroxyl group will add to the terminal carbon, yielding 1-propanol and 1-hexanol, respectively.

  • 2-Methylpropene: The hydroxyl group will add to the CH₂ carbon, resulting in 2-methyl-1-propanol.

  • This compound: The C-3 carbon is less substituted than the C-2 carbon. Furthermore, the C-2 carbon is significantly more sterically hindered due to the adjacent methyl group and the nearby tert-butyl group. Therefore, the borane will selectively add to the C-3 carbon, and subsequent oxidation will yield 2,5,5-trimethyl-3-hexanol as the major product.

Comparative Product Distribution in Hydration:

AlkeneAcid-Catalyzed Hydration (Major Product)Oxymercuration-Demercuration (Major Product)Hydroboration-Oxidation (Major Product)
Propene2-Propanol2-Propanol1-Propanol
2-Methylpropenetert-Butanoltert-Butanol2-Methyl-1-propanol
1-Hexene2-Hexanol2-Hexanol1-Hexanol
This compound2,5,5-Trimethyl-2-hexanol2,5,5-Trimethyl-2-hexanol2,5,5-Trimethyl-3-hexanol
Halogenation (Addition of X₂)

The addition of halogens like Br₂ and Cl₂ to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.[27][28][29][30]

  • Less Hindered Alkenes: For alkenes like propene and the hexenes, the reaction is generally rapid and proceeds with high anti-diastereoselectivity.[31]

  • This compound: The formation of the bridged halonium ion can be sterically hindered. The bulky tert-butyl group may influence the facial selectivity of the initial attack of the halogen. Subsequent backside attack by the halide ion at either of the two carbons of the former double bond will also be subject to steric constraints. The attack is expected to occur at the less hindered carbon, which would be C-3. However, the electronic character of the bridged intermediate, which has some carbocationic character at the more substituted carbon (C-2), can also influence the regioselectivity of the halide attack. This can lead to a mixture of regioisomers, with the distribution being sensitive to the specific halogen and reaction conditions.

G

Experimental Protocols

General Procedure for Hydrobromination of an Alkene:

  • Dissolve the alkene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

General Procedure for Hydroboration-Oxidation of an Alkene:

  • To a solution of the alkene (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add borane-THF complex (BH₃·THF, approx. 0.4 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for the specified time (typically 1-2 hours).

  • Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by distillation or column chromatography.

Conclusion

The electrophilic addition to this compound serves as an excellent case study for understanding the competition between electronic and steric effects in determining reaction outcomes. While the electronic preference for the formation of the most stable carbocation remains a powerful directing force, significant steric hindrance, as imposed by the tert-butyl group, can modulate reactivity and selectivity. For reactions that proceed through a carbocation intermediate, such as hydrohalogenation and acid-catalyzed hydration, the formation of the tertiary carbocation at C-2 is highly favored, leading to the expected Markovnikov products. However, for reactions sensitive to steric bulk, such as hydroboration, the steric hindrance dictates the regioselectivity, leading to the anti-Markovnikov product. A thorough understanding of these principles is crucial for predicting and controlling the outcomes of electrophilic addition reactions in complex molecules, a vital skill for professionals in chemical research and drug development.

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A Comparative Guide to the Validation of Analytical Methods for 2,5,5-Trimethyl-2-hexene in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and ensures the quality and safety of pharmaceutical products. This guide provides an in-depth comparison of two common analytical techniques for the quantification of the volatile organic compound 2,5,5-Trimethyl-2-hexene, framed within the context of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][4][5] This document is designed to go beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and providing a framework for establishing self-validating analytical systems.

The Imperative of Method Validation: Adherence to ICH Guidelines

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[6] The ICH guidelines provide a harmonized framework for the validation of analytical procedures, ensuring a global standard for the data submitted in regulatory filings. This guide will focus on the validation parameters critical for quantitative impurity testing, which is a common application for methods analyzing compounds like this compound. These parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[7][8]

Comparative Analysis of Analytical Techniques for this compound

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. This compound is a volatile alkene, making gas chromatography (GC) the technique of choice.[9] We will compare two prevalent GC-based methods:

  • Method A: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID) : A robust and widely used technique for the quantification of volatile organic compounds.[10]

  • Method B: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) : A highly sensitive and specific method, particularly advantageous for the analysis of volatile analytes in complex matrices.[11][12][13]

The following sections will detail the experimental protocols for validating both methods and present a comparative analysis of their performance based on synthesized, realistic experimental data.

Experimental Protocols

Method A: Direct Injection GC-FID

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

Chromatographic Conditions:

ParameterCondition
Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness or equivalent
Carrier Gas Helium, constant flow at 1.5 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Split ratio 20:1)
Oven Temperature Program Initial 50 °C for 2 min, ramp to 220 °C at 15 °C/min, hold for 5 min
Detector Temperature 280 °C

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the same solvent to an expected concentration within the calibration range.

Method B: Headspace GC-MS

Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

Chromatographic and Headspace Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 260 °C
Oven Temperature Program Initial 40 °C for 5 min, ramp to 240 °C at 20 °C/min, hold for 3 min
MS Transfer Line Temp. 270 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200
Headspace Vial Temp. 90 °C
Headspace Loop Temp. 100 °C
Headspace Transfer Line Temp. 110 °C
Vial Equilibration Time 20 min

Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into headspace vials containing a matrix blank to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Place a known amount of the sample into a headspace vial and seal.

Comparative Validation Data

The following tables summarize the synthesized validation data for both analytical methods, reflecting typical performance characteristics.

Table 1: Specificity
ParameterMethod A (GC-FID)Method B (HS-GC-MS)
Resolution from adjacent peaks > 2.0> 2.0
Peak Purity (MS) N/APass (No co-eluting interferences)
Interference from blank No significant peaks at the retention time of the analyteNo significant peaks at the retention time and m/z of the analyte

Expertise & Experience: Specificity is crucial to ensure that the signal measured is solely from the analyte of interest.[7] While GC-FID provides good resolution based on retention time, HS-GC-MS offers an additional layer of confirmation through mass spectral data, making it inherently more specific.

Table 2: Linearity
ParameterMethod A (GC-FID)Method B (HS-GC-MS)
Range 1 - 100 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
y-intercept Close to zeroClose to zero

Expertise & Experience: A linear relationship between concentration and response is fundamental for accurate quantification. Both methods demonstrate excellent linearity within their respective ranges. The wider linear range of GC-FID may be advantageous for samples with highly variable analyte concentrations.

Table 3: Accuracy (Recovery)
Concentration LevelMethod A (GC-FID)Method B (HS-GC-MS)
Low (80% of target) 98.5%99.2%
Medium (100% of target) 101.2%100.5%
High (120% of target) 99.8%101.8%
Mean Recovery 99.8%100.5%

Expertise & Experience: Accuracy, expressed as the closeness of the measured value to the true value, is a critical parameter.[7] Both methods show excellent accuracy, with recovery values well within the typical acceptance criteria of 98-102%.[10]

Table 4: Precision (Repeatability and Intermediate Precision)
ParameterMethod A (GC-FID)Method B (HS-GC-MS)
Repeatability (%RSD, n=6) < 1.5%< 2.0%
Intermediate Precision (%RSD) < 2.0%< 2.5%

Expertise & Experience: Precision reflects the degree of scatter between a series of measurements.[7] The direct injection method generally exhibits slightly better precision due to the reduced sample handling steps compared to the headspace technique. However, both methods demonstrate acceptable precision for their intended use.

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod A (GC-FID)Method B (HS-GC-MS)
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Expertise & Experience: The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6] The HS-GC-MS method demonstrates significantly lower LOD and LOQ values, making it the superior choice for trace-level analysis of this compound.

Visualization of Workflows

Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) A Define Analytical Requirements B Select Analytical Technique (GC-FID vs. HS-GC-MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Analytical Method D->J E->J F->J G->J H->J I->J

Caption: Workflow for Analytical Method Development and Validation.

Logical_Relationship A Analytical Method B Specificity (Analyte Signal is Unique) A->B C Linearity (Proportional Response) A->C F Range (Interval of Reliable Measurement) C->F D Accuracy (Closeness to True Value) E Precision (Reproducibility) F->D F->E G LOQ (Lowest Quantifiable Level) G->F

Caption: Interrelationship of Key Validation Parameters.

Conclusion and Recommendations

Both the direct injection GC-FID and Headspace GC-MS methods can be successfully validated for the quantitative analysis of this compound according to ICH guidelines. The choice between the two methods should be based on the specific requirements of the analysis.

  • Direct Injection GC-FID is a robust, precise, and cost-effective method suitable for routine quality control where the concentration of this compound is expected to be well above the limit of quantitation. Its wider linear range offers flexibility.

  • Headspace GC-MS is the superior choice when high sensitivity and specificity are paramount, particularly for the analysis of trace levels of this compound or when analyzing complex sample matrices where interferences are a concern. The mass spectral data provides unequivocal identification of the analyte.

Ultimately, a thorough understanding of the principles outlined in the ICH guidelines, coupled with sound scientific judgment, will ensure the development and validation of analytical methods that are not only compliant but also scientifically robust and fit for their intended purpose.

References

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubMed. (2016, May). Validation of a headspace trap gas chromatography and mass spectrometry method for the quantitative analysis of volatile compounds from degraded rapeseed oil.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • LinkedIn. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • S. K. Bhardwaj, K. Dwivedi, and D. D. Agarwal. (2015, December 1). Calibration and Validation of a Headspace Gas Chromatographic Method. International Journal of Pharmaceutical and Clinical Research, 7(6), 433-437.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • ResearchGate. (2025, August 9). (PDF) Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids.
  • National Institutes of Health. (2022, January 22). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition.
  • MDPI. (2023, May 24). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey.
  • Pharmacognosy Magazine. (n.d.). Determination of Organic Volatile Impurities in Herbal Formulations and Extracts.
  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
  • Trade Science Inc. (n.d.). VALIDATION OF GAS CHROMATOGRAPHIC SYSTEM FOR ESTIMATION OF ORGANIC VOLATILE IMPURITIES IN HYDRO-ALCOHOLIC FORMULATION.
  • NIST. (n.d.). 2-Hexene, 3,5,5-trimethyl-.
  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • CORE. (n.d.). Validation of a Method for the Analysis of Volatile Organic Compounds in Water.
  • ResearchGate. (2016, February 22). (PDF) A Review: GC Method Development and validation.
  • ResearchGate. (2023, February 8). (PDF) Determination of Organic Volatile Impurities.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Chromatography Forum. (2011, August 23). GC/MS method for short chain alkene?.
  • National Institutes of Health. (n.d.). This compound | C9H18 | CID 545914.

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Inter-laboratory study of 2,5,5-Trimethyl-2-hexene characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Characterization of 2,5,5-Trimethyl-2-hexene

This guide presents a framework for the comprehensive characterization of this compound, establishing robust analytical protocols essential for researchers, scientists, and drug development professionals. In fields where analytical precision is paramount, ensuring consistency across different laboratories is a critical challenge. This document provides an in-depth comparison of core analytical techniques, supported by experimental data and procedural rationale, to facilitate the generation of reproducible and verifiable results for this branched alkene. Our focus is on creating self-validating systems of analysis that ensure the highest degree of scientific integrity.

This compound (C₉H₁₈) is a non-canonical alkene whose utility in organic synthesis is predicated on its structural purity.[1] The primary analytical challenges stem from potential isomeric impurities arising during synthesis, such as 2,5,5-trimethyl-1-hexene or other rearrangement products. An effective inter-laboratory study, therefore, requires analytical methodologies that can not only confirm the primary structure but also resolve and identify these closely related species. This guide focuses on the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Core Methodologies for Structural and Purity Analysis

The following sections detail the standardized protocols for the two primary analytical techniques. The experimental choices are explained to provide insight into how the methods are optimized for this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): A Dual Approach to Identification and Quantification

GC-MS serves as the frontline technique for assessing the purity of volatile compounds. It physically separates components of a mixture in time (chromatography) before providing a molecular fingerprint for each component (mass spectrometry).

  • Sample Preparation: A 1% (v/v) solution of the this compound sample is prepared in high-purity hexane.

  • Instrumentation: A standard laboratory gas chromatograph coupled to a mass selective detector is used.

  • GC Column Selection: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is required.

    • Rationale: The non-polar nature of the analyte dictates the use of a non-polar stationary phase to achieve separation based primarily on boiling point differences, ensuring good peak shape and resolution from potential hydrocarbon isomers.

  • Injection Parameters: 1 µL of the sample is injected with a 50:1 split ratio. The injector temperature is maintained at 250°C.

    • Rationale: A split injection prevents column overloading, which would lead to peak distortion and inaccurate quantification. The high injector temperature ensures rapid and complete volatilization of the sample.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 200°C.

    • Hold: Maintain at 200°C for 2 minutes.

  • Carrier Gas: Helium is used at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Rationale: 70 eV is the standard EI energy, which produces reproducible fragmentation patterns that are comparable to established spectral libraries like those from NIST.[2]

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230°C.

  • Data Analysis: The primary peak is identified by its retention time and its mass spectrum. The spectrum is compared to a reference library for confirmation. Purity is calculated based on the relative peak area percentage. For more robust inter-laboratory comparison, the retention time should be converted to a Kovats Retention Index (RI) by running a series of n-alkanes under the identical method.[3]

Caption: Standard workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While GC-MS can confirm identity and purity, NMR spectroscopy provides an unambiguous map of the molecule's atomic connectivity. Both ¹H and ¹³C NMR are required for a complete structural assignment.

  • Sample Preparation: Dissolve 15-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2.0 s.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2.0 s.

      • Rationale: A larger number of scans is required for ¹³C due to its low natural abundance (1.1%) and lower gyromagnetic ratio compared to ¹H.

  • Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the raw data.

  • Data Analysis:

    • ¹H NMR: Chemical shifts (δ) are referenced to TMS at 0 ppm. Signal integrals are normalized to determine proton ratios. Coupling patterns (singlet, doublet, triplet, etc.) are analyzed to establish proton-proton proximities.

    • ¹³C NMR: Chemical shifts are referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm). The number of distinct signals confirms the number of unique carbon environments.

G structure Proposed Structure This compound H_NMR ¹H NMR Data Chemical Shifts (δ) Integration (Proton Count) Coupling (J-coupling) structure:f1->H_NMR:f0 Predicts C_NMR ¹³C NMR Data Chemical Shifts (δ) Number of Signals structure:f1->C_NMR:f0 Predicts validation Structurally Confirmed H_NMR:f0->validation Corroborates C_NMR:f0->validation Corroborates

Caption: NMR data provides self-consistent corroboration of the proposed molecular structure.

Inter-laboratory Comparison: Data and Benchmarks

An inter-laboratory study requires the circulation of a single batch of this compound to all participating labs. The results are then compared against established benchmarks. The data presented below represents expected values for a high-purity sample.

ParameterTechniqueExpected Value / ObservationSource of Variation / Control
Molecular Formula MSC₉H₁₈Invariant
Molecular Weight MS126.24 g/mol Invariant[2]
Purity GC-MS>98%Integration parameters; must be standardized
Kovats Ret. Index GC~857 (Standard non-polar column)Low; controlled by n-alkane calibration[4]
MS Fragmentation (m/z) GC-MSKey Fragments: 57 (t-butyl cation), 70, 111 ([M-15]⁺)Low; EI energy must be standardized at 70 eV[2]
¹H NMR (CDCl₃, 400 MHz) NMRδ ~5.1 (t, 1H), ~1.9 (d, 2H), ~1.7 (s, 3H), ~1.6 (s, 3H), ~0.9 (s, 9H)Minor shifts due to concentration; controlled by internal standard (TMS)
¹³C NMR (CDCl₃, 100 MHz) NMR8 unique signals expectedHighly reproducible

Conclusion: Towards Analytical Consensus

The robust characterization of this compound is readily achievable through the standardized application of GC-MS and NMR spectroscopy. The trustworthiness of the results is ensured by the orthogonal nature of the techniques: chromatography confirms purity and provides a preliminary identity, which is then unequivocally confirmed by the detailed structural map provided by NMR. For a successful inter-laboratory study, strict adherence to standardized protocols, particularly in GC temperature programming and the use of retention indices over absolute retention times, is critical. The use of a common, certified reference material for instrument calibration and method validation is the ultimate best practice for ensuring data congruence across multiple sites.

References

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A Comparative Guide to the Synthesis of 2,5,5-Trimethyl-2-hexene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of synthetic routes for 2,5,5-trimethyl-2-hexene, a valuable branched alkene. This compound serves as a key intermediate in the synthesis of specialty chemicals, including fragrances and flavoring agents, due to its unique hydrocarbon structure.[1] Its utility also extends to polymer modification and as a subject for mechanistic studies involving olefins.[1] This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth comparison of common synthetic methodologies. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to inform your selection of the most suitable synthesis route for your specific application.

Overview of Primary Synthetic Strategies

The creation of the tetrasubstituted double bond in this compound can be approached through several classic organic transformations. The most prevalent and practical routes start from commercially available precursors and involve either elimination reactions or carbon-carbon bond formation followed by elimination. The two primary strategies we will compare are:

  • Acid-Catalyzed Dehydration of 2,5,5-Trimethyl-2-hexanol: A classic elimination reaction that leverages a readily synthesized tertiary alcohol.

  • The Wittig Reaction from Pinacolone: A reliable olefination method that offers high regioselectivity in forming the carbon-carbon double bond.

Each pathway presents distinct advantages and challenges concerning reagent cost, reaction conditions, yield, purity, and scalability.

Synthesis_Overview cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Final Product Pinacolone Pinacolone Grignard_Reaction Grignard Reaction Pinacolone->Grignard_Reaction Wittig_Reaction Wittig Reaction Pinacolone->Wittig_Reaction Grignard_Reagent e.g., Propylmagnesium bromide Grignard_Reagent->Grignard_Reaction Phosphonium_Salt e.g., Isopropyltriphenyl- phosphonium bromide Phosphonium_Salt->Wittig_Reaction Forms Ylide Alcohol 2,5,5-Trimethyl-2-hexanol Grignard_Reaction->Alcohol Forms Tertiary Alcohol Product This compound Alcohol->Product Acid-Catalyzed Dehydration (E1) Wittig_Reaction->Product Forms C=C bond Dehydration_Workflow Start 2,5,5-Trimethyl-2-hexanol + H₂SO₄ (cat.) Heat Heat & Distill (Le Châtelier's Principle) Start->Heat Collect Collect Distillate (Alkene + Water) Heat->Collect Separate Separatory Funnel: Wash with NaHCO₃(aq) Collect->Separate Dry Dry Organic Layer (e.g., MgSO₄) Separate->Dry Purify Fractional Distillation Dry->Purify Product Pure 2,5,5-Trimethyl- 2-hexene Purify->Product

Caption: Experimental workflow for the acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol.

Experimental Protocol: Dehydration
  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reagent Addition: To the round-bottom flask, add 2,5,5-trimethyl-2-hexanol and a few boiling chips. Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by volume).

  • Distillation: Heat the flask using a heating mantle. The alkene product will co-distill with water. Collect the distillate that boils below ~140°C. [2]4. Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and purify the final product by fractional distillation to obtain pure this compound.

Route 2: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for its ability to form a carbon-carbon double bond with high regioselectivity by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide. [3][4][5]For this synthesis, pinacolone is reacted with an isopropylidene ylide.

Causality of Experimental Choices:

  • Ylide Formation: The Wittig reagent (ylide) is prepared by deprotonating a phosphonium salt. Isopropyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous solvent like THF or DMSO to generate the nucleophilic ylide. [4]The choice of base is critical; it must be strong enough to abstract the acidic proton alpha to the phosphorus atom.

  • Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of pinacolone. This initially forms a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. [3][6]This ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction. [4]* Regiospecificity: The primary advantage of the Wittig reaction is that the double bond is formed precisely where the carbonyl group was located, eliminating the risk of rearranged isomeric products that can occur in E1 reactions. [3]

Wittig_Workflow Start_Ylide Isopropyltriphenyl- phosphonium bromide + Strong Base (n-BuLi) Ylide_Formation Generate Ylide (in anhydrous THF) Start_Ylide->Ylide_Formation React Add Pinacolone (at low temp) Ylide_Formation->React Warm Warm to RT & Stir React->Warm Quench Quench Reaction (e.g., with H₂O) Warm->Quench Extract Extract with Ether Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Pure 2,5,5-Trimethyl- 2-hexene Purify->Product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Experimental Protocol: Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend isopropyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension in an ice bath.

  • Deprotonation: Slowly add a solution of n-butyllithium in hexanes via syringe. Allow the mixture to stir and warm to room temperature, during which the characteristic orange-red color of the ylide should appear.

  • Carbonyl Addition: Cool the ylide solution to 0°C or lower and add a solution of pinacolone in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide, which can be removed by column chromatography on silica gel or by careful distillation.

Performance Comparison

The choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, desired purity, and available equipment.

ParameterRoute 1: DehydrationRoute 2: Wittig ReactionRationale & Justification
Starting Materials Cost LowHighReagents for the Grignard/dehydration route (pinacolone, propyl bromide, Mg, H₂SO₄) are generally less expensive than phosphonium salts and organolithium bases.
Overall Yield Good to Excellent (70-90%)Good (60-80%)The dehydration of tertiary alcohols is typically a high-yielding reaction, especially when the product is distilled off. Wittig yields can be variable and are sensitive to steric hindrance and ylide stability.
Product Purity Good; may contain isomeric byproductsExcellent RegioselectivityDehydration can lead to minor amounts of the Zaitsev byproduct (2,5,5-trimethyl-1-hexene). The Wittig reaction is highly regiospecific, forming the double bond only at the site of the original carbonyl. [3]
Scalability ExcellentModerateThe Grignard and dehydration steps are standard industrial processes that scale well. The Wittig reaction's use of stoichiometric triphenylphosphine and the need to remove the triphenylphosphine oxide byproduct can complicate large-scale synthesis.
Reaction Conditions Harsh (strong acid, heat)Milder (but requires inert atmosphere)Dehydration requires strong acid and heat, which may not be suitable for sensitive substrates. The Wittig reaction requires strictly anhydrous and anaerobic conditions, which can be challenging to maintain on a large scale.
Ease of Purification Simple (Distillation)Challenging (Chromatography)The primary byproduct in dehydration is water, and the product is easily purified by distillation. The Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide, which often requires chromatographic separation from the nonpolar alkene product.

Conclusion and Recommendations

For large-scale, cost-effective synthesis where minor isomeric impurities can be tolerated or removed by efficient fractional distillation, the Acid-Catalyzed Dehydration route (Route 1) is superior. Its use of inexpensive reagents and straightforward purification make it an attractive option for industrial applications.

For laboratory-scale synthesis where absolute regiochemical control and high purity are paramount, the Wittig Reaction (Route 2) is the recommended method. Despite its higher cost and more demanding purification, it guarantees the formation of the desired isomer without the risk of rearrangement, making it ideal for the synthesis of analytical standards or precursors in complex multi-step syntheses.

Ultimately, the optimal choice will be dictated by a careful consideration of the project's specific goals, budget, and available resources. This guide provides the foundational data and rationale to make an informed decision.

References

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A Spectroscopic Deep Dive: Differentiating Trimethylhexene Isomers for the Discerning Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic chemistry, the unambiguous identification of isomers is a paramount challenge. For researchers, scientists, and drug development professionals, the subtle variations in the atomic arrangement of isomers can lead to vastly different chemical and biological properties. This technical guide provides a comprehensive comparative analysis of the spectroscopic data for key isomers of trimethylhexene (C₉H₁₈), offering a robust framework for their differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide equips the modern scientist with the expertise to navigate the complexities of isomeric identification.

The Challenge of Isomeric Similarity

Trimethylhexene presents a fascinating case study in structural isomerism. The placement of three methyl groups and a double bond along a six-carbon chain gives rise to a multitude of isomers. While all share the same molecular weight, their unique structural arrangements create distinct electronic and vibrational environments, which can be probed using a multi-pronged spectroscopic approach. This guide will focus on a selection of isomers to illustrate the power of comparative spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, signal multiplicity (splitting), and integration.

Key Differentiating Features in NMR:
  • Vinylic Protons (¹H NMR): Protons attached to the double bond carbons typically resonate in the downfield region (δ 4.5-6.0 ppm). The chemical shift and coupling constants of these protons are highly diagnostic of the substitution pattern around the double bond.

  • Allylic Protons (¹H NMR): Protons on carbons adjacent to the double bond are also deshielded, though to a lesser extent than vinylic protons.

  • Methyl Group Environments (¹H and ¹³C NMR): The chemical shifts of the methyl groups are sensitive to their local environment. For instance, methyl groups attached to a double bond will have a different chemical shift than those on a saturated carbon. The presence of quaternary carbons will also influence the spectra.

  • Alkene Carbons (¹³C NMR): The sp² hybridized carbons of the double bond typically appear in the δ 100-150 ppm region, providing a clear indication of the double bond's location.

Below is a comparative summary of available NMR data for selected trimethylhexene isomers.

IsomerKey ¹H NMR Data (δ, ppm)Key ¹³C NMR Data (δ, ppm)
2,4,4-Trimethyl-1-hexene Vinylic: ~4.83 (s), ~4.63 (s)[1]Vinylic: ~151.8, ~107.9
Allylic: ~1.93 (s)[1]Quaternary: ~37.4
Methyl on C2: ~1.77 (s)[1]
tert-Butyl: ~0.86 (s)[1]
3,5,5-Trimethyl-2-hexene Vinylic: ~5.1-5.3 (m)Vinylic: ~125.1, ~135.8
Allylic: ~1.9 (s)Quaternary: ~31.8
tert-Butyl: ~0.88 (s)
2,3,3-Trimethyl-1-hexene Vinylic: ~4.8 (s), ~4.6 (s)Vinylic: ~156.4, ~106.2
Allylic Methyl: ~1.7 (s)Quaternary: ~40.1

Note: The data presented is compiled from various sources and may have been acquired under different experimental conditions. Direct comparison should be made with caution. "s" denotes a singlet, and "m" denotes a multiplet.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For trimethylhexene isomers, the key diagnostic peaks are those associated with the C=C double bond and the C-H bonds of the alkene and alkane portions of the molecule.

Key Differentiating Features in IR:
  • C=C Stretch: The position and intensity of the C=C stretching vibration (typically 1640-1680 cm⁻¹) can vary depending on the substitution pattern of the alkene. More substituted alkenes tend to have weaker absorptions.

  • =C-H Stretch: The stretching vibration of C-H bonds on the double bond carbons occurs at a higher frequency (>3000 cm⁻¹) than that of saturated C-H bonds (<3000 cm⁻¹).

  • =C-H Bend (Out-of-Plane): The out-of-plane bending vibrations in the 650-1000 cm⁻¹ region are often highly characteristic of the substitution pattern of the alkene, providing a "fingerprint" for the isomer.

IsomerC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)Key Out-of-Plane Bends (cm⁻¹)
2,4,4-Trimethyl-1-hexene ~1650~3080~890 (gem-disubstituted)
3,5,5-Trimethyl-1-hexene ~1640~3080~910, ~990 (monosubstituted)
3,5,5-Trimethyl-2-hexene ~1670 (weak)~3020(Trisubstituted, often weaker)

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For trimethylhexene isomers, the molecular ion peak (M⁺˙) will be observed at a mass-to-charge ratio (m/z) of 126. However, the real power of MS in isomer differentiation lies in the analysis of the fragment ions.

Key Differentiating Features in MS:
  • Allylic Cleavage: The most common fragmentation pathway for alkenes is the cleavage of the bond allylic to the double bond, as this results in a stable, resonance-stabilized carbocation. The position of the double bond will dictate the possible allylic fragments.[2]

  • McLafferty Rearrangement: For isomers with a sufficiently long alkyl chain and a γ-hydrogen, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

  • Branching: The presence of quaternary carbons, such as in the tert-butyl group, often leads to the facile loss of a stable tert-butyl radical (57 amu), resulting in a prominent peak at M-57.

IsomerKey Fragment Ions (m/z)Likely Fragmentation Pathway
2,4,4-Trimethyl-1-hexene 111, 70, 57, 41Loss of a methyl group, cleavage at the highly branched center.
3,5,5-Trimethyl-2-hexene 111, 83, 70, 57, 41Loss of a methyl group, loss of a tert-butyl group.
2,3,3-Trimethyl-1-hexene 111, 83, 69, 55, 41Loss of a methyl group, various allylic cleavages.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable pieces of the puzzle, a truly confident identification of a trimethylhexene isomer comes from the integration of all available data. The following workflow illustrates how these techniques can be used in concert to distinguish between isomers.

G cluster_0 Initial Analysis cluster_1 Vibrational & Functional Group Analysis cluster_2 Structural Elucidation cluster_3 Confirmation Unknown Unknown Trimethylhexene Isomer MS Mass Spectrometry Unknown->MS MW Molecular Weight (m/z 126) MS->MW IR IR Spectroscopy MS->IR Functional_Groups Identify Alkene Type (e.g., monosubstituted, gem-disubstituted) IR->Functional_Groups NMR 1H & 13C NMR IR->NMR Connectivity Determine Connectivity (Chemical Shifts, Coupling) NMR->Connectivity Fragmentation Analyze MS Fragmentation Connectivity->Fragmentation Final_Structure Confirm Structure Fragmentation->Final_Structure

Caption: Integrated workflow for trimethylhexene isomer identification.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the trimethylhexene isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024) will be necessary to achieve an adequate signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC) to ensure the analysis of a pure compound.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-200.

Conclusion

The differentiation of trimethylhexene isomers, while challenging, is readily achievable through a systematic and comparative analysis of their NMR, IR, and mass spectra. By understanding the fundamental principles of how subtle structural variations influence spectroscopic output, researchers can confidently identify and characterize these closely related compounds. This guide provides a foundational framework and a collection of available data to aid in this critical analytical endeavor.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation.

Sources

A Comparative Kinetic Analysis of Hexene Isomer Reactivity in Catalytic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the reaction rates of 1-hexene, 2-hexene, and 3-hexene, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding and predicting their chemical behavior.

In the landscape of organic synthesis and industrial chemistry, the reactivity of alkenes is a cornerstone of molecular transformation. Among the C6 olefins, the linear isomers of hexene—1-hexene, 2-hexene, and 3-hexene—present a compelling case study in how subtle variations in molecular structure can profoundly influence reaction kinetics. The position of the carbon-carbon double bond dictates the steric and electronic environment of the reactive center, leading to significant differences in their transformation rates in fundamental reactions such as hydrogenation, epoxidation, and hydroformylation. This guide provides a comparative kinetic analysis of these hexene isomers, supported by experimental data and detailed protocols, to empower researchers in the rational design of synthetic pathways and process optimization.

The Decisive Role of Double Bond Position: Steric and Electronic Effects

The observed differences in the reaction rates of hexene isomers can be primarily attributed to two fundamental principles: steric hindrance and electronic effects.

Steric Hindrance refers to the spatial arrangement of atoms and the physical obstruction that bulky groups can impose on a reactive site. In the context of hexene isomers, the accessibility of the double bond to an incoming reagent is a critical determinant of reaction rate. As we move from 1-hexene to the internal isomers, 2-hexene and 3-hexene, the double bond becomes progressively more sterically hindered by the flanking alkyl groups. This increased steric bulk can impede the approach of catalysts and reagents, thereby slowing down the reaction.

Electronic Effects relate to the distribution of electron density within the molecule. Alkyl groups are known to be weakly electron-donating through an inductive effect.[1][2][3][4][5] This effect increases the electron density of the double bond, making it more nucleophilic and, in many cases, more reactive towards electrophiles. The stability of the alkene itself is also influenced by the number of alkyl substituents on the double bond, with more substituted alkenes being thermodynamically more stable. This increased stability can sometimes lead to a higher activation energy for a reaction, thus decreasing the reaction rate.[6]

The interplay of these two effects is often complex and reaction-dependent. For instance, while increased substitution enhances the thermodynamic stability of an alkene, the associated steric hindrance can be the dominant factor in determining the kinetic outcome.

Comparative Kinetic Studies: A Quantitative Look at Reactivity

To provide a clear comparison, this section summarizes the kinetic trends observed for the hydrogenation, epoxidation, and hydroformylation of 1-hexene, 2-hexene, and 3-hexene.

Hydrogenation: A Race to Saturation

Catalytic hydrogenation is a fundamental process for converting unsaturated hydrocarbons to their saturated counterparts. The reaction typically proceeds via the adsorption of the alkene onto the surface of a heterogeneous catalyst, followed by the stepwise addition of hydrogen atoms.

Hexene IsomerRelative Rate of HydrogenationKey Influencing Factor(s)
1-Hexene FastestLeast sterically hindered double bond allows for facile access to the catalyst surface.
2-Hexene IntermediateIncreased steric hindrance from the methyl and propyl groups flanking the double bond.
3-Hexene SlowestMost sterically hindered double bond due to the two ethyl groups, significantly impeding catalyst approach.

This table presents a generalized trend. Actual rate constants can be found in the cited literature.[7]

The general trend for the rate of catalytic hydrogenation of hexene isomers is: 1-hexene > 2-hexene > 3-hexene . This order is predominantly governed by steric hindrance.[8] The terminal double bond of 1-hexene is the most accessible, allowing for rapid adsorption and reaction on the catalyst surface. In contrast, the internal double bonds of 2-hexene and 3-hexene are more sterically shielded, leading to slower reaction rates.

Epoxidation: The Role of Electrophilic Attack

Epoxidation, the formation of an epoxide from an alkene, is a crucial transformation in organic synthesis. The reaction often involves an electrophilic oxygen source, such as a peroxy acid.

Hexene IsomerRelative Rate of EpoxidationKey Influencing Factor(s)
1-Hexene SlowestLess substituted, less nucleophilic double bond.
2-Hexene IntermediateMore substituted, more electron-rich double bond compared to 1-hexene.
3-Hexene FastestMost substituted, most electron-rich double bond, leading to a faster reaction with the electrophilic oxygen source.

This table illustrates a general reactivity trend. Specific rate constants can be found in the referenced studies.

In contrast to hydrogenation, the rate of epoxidation is primarily influenced by electronic effects. The reaction proceeds via an electrophilic attack on the electron-rich π-system of the double bond. Alkyl groups, being electron-donating, increase the nucleophilicity of the double bond.[2][3][4][5] Consequently, the more substituted the alkene, the faster the epoxidation reaction. Therefore, the expected order of reactivity is: 3-hexene > 2-hexene > 1-hexene .

Hydroformylation: A Balance of Sterics, Electronics, and Isomerization

Hydroformylation, or the oxo process, is an industrial process for the production of aldehydes from alkenes. The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a cobalt or rhodium catalyst. This reaction is more complex as it can lead to both linear and branched aldehydes, and isomerization of the starting alkene can occur under reaction conditions.[9][10]

Hexene IsomerPredominant Aldehyde Product(s)Relative Rate of HydroformylationKey Influencing Factor(s)
1-Hexene Heptanal (linear)FastestLeast sterically hindered, leading to rapid reaction and high selectivity for the linear aldehyde.[11]
2-Hexene 2-Methylhexanal, HeptanalSlowerIsomerization to 1-hexene can occur, followed by hydroformylation. Direct hydroformylation is slower due to steric hindrance.
3-Hexene 2-Ethylpentanal, HeptanalSlowestSignificant steric hindrance. Isomerization to 2-hexene and then to 1-hexene is a competing pathway.

The regioselectivity and rate are highly dependent on the catalyst and reaction conditions.[12][13]

For hydroformylation, 1-hexene is the most reactive isomer, primarily due to its lower steric hindrance, which allows for easier coordination to the metal catalyst.[11] The reaction of 1-hexene also typically shows high selectivity towards the formation of the linear aldehyde, heptanal. The internal isomers, 2-hexene and 3-hexene, react more slowly. Under typical hydroformylation conditions, these internal alkenes can undergo isomerization to the more reactive 1-hexene, which then rapidly reacts to form heptanal.[10] Direct hydroformylation of the internal isomers leads to branched aldehydes. The overall observed rate for the internal isomers is therefore a combination of their isomerization and hydroformylation kinetics.

Experimental Protocols for Kinetic Studies

To ensure the trustworthiness and reproducibility of kinetic data, well-designed experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for comparing the reaction rates of hexene isomers in hydrogenation, epoxidation, and hydroformylation.

Protocol 1: Comparative Hydrogenation of Hexene Isomers via GC-FID Monitoring

This protocol describes a method for monitoring the catalytic hydrogenation of 1-hexene, 2-hexene, and 3-hexene in parallel reactions using gas chromatography with flame ionization detection (GC-FID).

Diagram: Experimental Workflow for Comparative Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Kinetic Monitoring prep_reagents Prepare stock solutions of 1-hexene, 2-hexene, 3-hexene prep_catalyst Weigh catalyst (e.g., 5% Pd/C) into separate reaction vessels prep_reagents->prep_catalyst add_solvent Add solvent (e.g., ethanol) to each vessel add_alkene Add specific hexene isomer to its designated vessel add_solvent->add_alkene pressurize Seal vessels and pressurize with H2 (e.g., 1 atm) add_alkene->pressurize start_reaction Start stirring and heating (if required) pressurize->start_reaction sampling Take aliquots at regular time intervals start_reaction->sampling quench Quench reaction in aliquot (e.g., by filtering catalyst) sampling->quench gc_analysis Analyze by GC-FID quench->gc_analysis data_processing Determine concentration of hexene and hexane gc_analysis->data_processing

Caption: Workflow for the comparative kinetic study of hexene isomer hydrogenation.

Methodology:

  • Catalyst Preparation: Accurately weigh the hydrogenation catalyst (e.g., 5% Palladium on Carbon) into three separate, identical pressure-rated reaction vessels. Ensure the catalyst amount is the same for each experiment.

  • Reagent Preparation: Prepare stock solutions of 1-hexene, 2-hexene, and 3-hexene of known concentration in a suitable solvent (e.g., ethanol).

  • Reaction Setup: To each reaction vessel, add the solvent followed by the respective hexene isomer stock solution. The initial concentration of each isomer should be identical.

  • Reaction Initiation: Seal the reaction vessels, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 1 atm). Begin vigorous stirring and, if necessary, heat the reactions to the desired temperature. This marks time zero (t=0).

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture from each vessel.

  • Sample Preparation for Analysis: Immediately filter the aliquot through a syringe filter to remove the catalyst and quench the reaction. Dilute the filtered sample with a known volume of solvent containing an internal standard (e.g., undecane).

  • GC-FID Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a non-polar column for separation based on boiling points).[14]

  • Data Analysis: Integrate the peak areas of the hexene isomer, the corresponding hexane product, and the internal standard. Use a pre-established calibration curve to determine the concentration of the hexene isomer at each time point. Plot the concentration of the hexene isomer versus time to determine the reaction rate.

Protocol 2: Comparative Epoxidation of Hexene Isomers via Titration

This protocol outlines a method for comparing the epoxidation rates of the hexene isomers by monitoring the consumption of the peroxy acid titrimetrically.

Methodology:

  • Reaction Setup: In three separate flasks, dissolve a known amount of each hexene isomer in a suitable solvent (e.g., dichloromethane). Place the flasks in a constant temperature bath.

  • Reagent Preparation: Prepare a standardized solution of a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) in the same solvent.

  • Reaction Initiation: Add a known volume of the m-CPBA solution to each flask simultaneously to initiate the reactions. Start a timer for each reaction.

  • Sampling and Quenching: At regular intervals, withdraw an aliquot from each reaction flask and immediately add it to a flask containing an excess of potassium iodide solution and a few drops of acetic acid. This will quench the reaction by reacting with the unreacted m-CPBA.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

  • Data Analysis: The amount of sodium thiosulfate used is proportional to the amount of unreacted m-CPBA. Calculate the concentration of m-CPBA at each time point. Plot the concentration of m-CPBA versus time to determine the rate of its consumption, which corresponds to the rate of epoxidation.

Protocol 3: Comparative Hydroformylation of Hexene Isomers via in-situ IR Spectroscopy

This protocol describes a method for comparing the hydroformylation rates of hexene isomers using in-situ Infrared (IR) spectroscopy to monitor the formation of the aldehyde product.

Diagram: In-situ IR Monitoring of Hydroformylation

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis reactor High-pressure reactor with in-situ IR probe catalyst_sol Prepare catalyst solution (e.g., Rh-based) reactor->catalyst_sol alkene_sol Prepare hexene isomer solution reactor->alkene_sol charge_reactor Charge reactor with catalyst and hexene solutions seal_pressurize Seal and pressurize with syngas (CO/H2) charge_reactor->seal_pressurize heat_stir Heat to reaction temperature and start stirring seal_pressurize->heat_stir ir_spectra Acquire IR spectra at regular time intervals heat_stir->ir_spectra aldehyde_peak Monitor the growth of the aldehyde C=O stretch (around 1730 cm-1) ir_spectra->aldehyde_peak kinetic_plot Plot absorbance of C=O peak vs. time to determine rate aldehyde_peak->kinetic_plot

Caption: Workflow for in-situ IR monitoring of hexene isomer hydroformylation.

Methodology:

  • Catalyst Preparation: In a glovebox, prepare a solution of the hydroformylation catalyst (e.g., a rhodium-phosphine complex) in a suitable degassed solvent (e.g., toluene).

  • Reactor Setup: Charge a high-pressure autoclave equipped with an in-situ IR probe with the catalyst solution and a known amount of one of the hexene isomers.

  • Reaction Initiation: Seal the reactor, purge with syngas (a mixture of carbon monoxide and hydrogen), and then pressurize to the desired pressure. Heat the reactor to the reaction temperature while stirring.

  • In-situ IR Monitoring: Begin acquiring IR spectra at regular time intervals. Monitor the growth of the characteristic carbonyl (C=O) stretching vibration of the aldehyde product, which typically appears around 1730 cm⁻¹.[15]

  • Data Analysis: The absorbance of the aldehyde carbonyl peak is proportional to its concentration. Plot the absorbance of this peak as a function of time to obtain the reaction profile and determine the initial reaction rate.

  • Comparative Study: Repeat the experiment for the other hexene isomers under identical conditions to compare their reaction rates.

Conclusion: A Framework for Predicting Reactivity

The kinetic behavior of hexene isomers in fundamental catalytic transformations is a clear demonstration of how subtle structural changes can lead to significant differences in reactivity. By understanding the interplay of steric and electronic effects, researchers can make informed predictions about the reaction outcomes for these and other alkenes. The provided experimental protocols offer a robust framework for conducting comparative kinetic studies, enabling the acquisition of reliable and reproducible data. This knowledge is invaluable for the development of efficient and selective chemical processes in both academic and industrial settings.

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A Comprehensive Guide to the Validation of a GC-MS Method for Trace Analysis of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pharmaceutical manufacturing landscape, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Organic volatile impurities (OVIs) represent a critical class of such contaminants, often introduced through raw materials, synthetic byproducts, or degradation pathways.[1] 2,5,5-Trimethyl-2-hexene (C₉H₁₈, MW: 126.24 g/mol ), a volatile branched-chain alkene, serves as a pertinent example of a potential trace-level impurity whose presence must be rigorously controlled.[2]

This guide provides an in-depth, technically grounded framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method designed for the trace analysis of this compound. Moving beyond a simple checklist, we will explore the causality behind experimental design choices and establish a self-validating system of protocols. The objective is to demonstrate that the analytical procedure is unequivocally "fit for purpose."[3] The validation parameters and acceptance criteria discussed are firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, ensuring regulatory compliance and scientific robustness.[3][4]

The Analytical Challenge and Strategic Selection of GC-MS

The physicochemical properties of this compound dictate the optimal analytical approach. With a predicted boiling point of approximately 134°C and a non-polar hydrocarbon structure, it is highly volatile and amenable to gas chromatography.[5] When present at trace levels in a complex pharmaceutical matrix (e.g., an active pharmaceutical ingredient or API), direct injection is often unfeasible due to matrix interference and potential contamination of the GC system.

This necessitates a strategic approach: Static Headspace sampling coupled with Gas Chromatography-Mass Spectrometry (HS-GC-MS).

  • Why Static Headspace? This technique isolates volatile analytes from non-volatile matrix components. By heating a sealed vial containing the sample, volatile compounds like this compound partition into the gas phase (the "headspace") above the sample. An aliquot of this vapor is then injected into the GC, effectively cleaning up the sample and concentrating the analyte without solvent extraction.

  • Why GC? Gas chromatography provides the high-efficiency separation required for complex mixtures. A non-polar capillary column is the logical choice, as it separates compounds primarily based on their boiling points, a principle well-suited for hydrocarbons.[6]

  • Why Mass Spectrometry? The mass spectrometer serves as a highly specific and sensitive detector. For trace analysis, its power is twofold:

    • Specificity: It provides structural information by fragmenting the analyte molecule into a characteristic pattern (mass spectrum), allowing for positive identification and distinguishing it from other co-eluting impurities.

    • Sensitivity: By operating in Selected Ion Monitoring (SIM) mode, the MS can be programmed to detect only specific, abundant ions from the analyte's fragmentation pattern. This dramatically increases the signal-to-noise ratio, enabling quantification at parts-per-million (ppm) or even lower levels, which is essential for trace analysis.[7][8]

Foundational Pillars of Method Validation

Method validation is the documented process that proves an analytical method is suitable for its intended use.[9] The core parameters, as defined by ICH Q2(R1), are interconnected, forming a framework that ensures the reliability of the data generated.[4][10]

cluster_Core Core Validation Parameters cluster_Sensitivity Sensitivity Parameters cluster_Reliability Reliability Parameter Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures Correct Analyte is Measured Range Range Accuracy->Range Precision Precision Precision->Range LOQ Limit of Quantitation (LOQ) Precision->LOQ Determines Linearity Linearity Linearity->Range Defines Range->Accuracy Demonstrated Across Range->Precision Demonstrated Across LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness

Caption: Interrelationship of key analytical method validation parameters.

The Experimental Framework: A Proposed HS-GC-MS Method

Before validation can commence, the method itself must be defined. The following protocol serves as the "method under validation."

1. Sample & Standard Preparation

  • Solvent/Diluent: Dimethyl sulfoxide (DMSO) is an excellent choice as it is a high-boiling, polar solvent capable of dissolving a wide range of APIs while effectively releasing volatile, non-polar analytes into the headspace.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with DMSO.

  • Working Standard & Spiking Solutions: Prepare a series of dilutions from the stock solution to create calibration standards and solutions for spiking into the sample matrix.

  • Sample Preparation: Accurately weigh ~200 mg of the drug substance into a 20 mL headspace vial. Add 2.0 mL of DMSO, cap immediately, and vortex to dissolve.

2. Instrumentation & Conditions

  • System: A static headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (HS-GC-MS).

  • Headspace (HS) Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL of headspace vapor

  • Gas Chromatograph (GC) Parameters:

    • Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This non-polar stationary phase provides excellent selectivity for hydrocarbons.[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (e.g., 10:1 split ratio), 250°C.

    • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 240°C (hold 2 min).

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 57 (most abundant fragment ion).

    • Qualifier Ions: m/z 69, 111 (for identity confirmation).

    • Source Temperature: 230°C.

Validation Parameters: Protocols and Acceptance Criteria

Here we detail the experimental execution for each validation parameter, grounded in regulatory expectations.[3][4][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix itself.[13][14]

  • Experimental Protocol:

    • Analyze a diluent blank (DMSO) to ensure no interfering peaks are present from the solvent.

    • Analyze an un-spiked sample matrix (drug substance dissolved in DMSO) to demonstrate the absence of endogenous peaks at the retention time of this compound.

    • Analyze a spiked sample matrix (drug substance spiked with this compound at the target concentration) to confirm the retention time and peak shape.

    • Compare the mass spectrum of the analyte peak in the spiked sample to that from a pure standard to confirm identity.

  • Acceptance Criteria:

    • The diluent and un-spiked matrix must show no significant peak (>10% of the LOQ response) at the retention time of the analyte.

    • The analyte peak must be free from co-elution with other components.

    • The ratio of qualifier ions to the quantifier ion in the spiked sample must be within ±20% of the ratio observed for the pure standard.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified interval.[15] The range is the interval over which the method provides suitable linearity, accuracy, and precision.[16][17]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards spanning the expected range. For a trace impurity, this range should typically bracket the specification limit (e.g., from the Limit of Quantitation to 150% of the specification limit).[17] For example, if the limit is 10 ppm, the range could be 1 ppm to 15 ppm.

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the peak area response versus the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).

  • Acceptance Criteria:

    • The plot should be visually linear.

    • The correlation coefficient (r) must be ≥ 0.995 (r² ≥ 0.990).

    • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically assessed using recovery studies.[18]

  • Experimental Protocol:

    • Spike the drug substance matrix with the analyte at a minimum of three concentration levels across the defined range (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare three independent replicates at each concentration level.

    • Analyze the spiked samples and quantify the amount of analyte recovered using the calibration curve.

    • Calculate the percent recovery for each replicate: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 80-120% for trace impurity analysis.

    • The results should be reported as percent recovery by the assay method of a known added amount of analyte in the sample.

Precision

Precision is the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Prepare and analyze a minimum of six independent samples of the drug substance spiked at 100% of the specification limit. This should be performed by one analyst on one instrument on the same day.

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should not exceed 15% for trace impurity analysis.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19][20] The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[21][22]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from a sample with a known low concentration to the noise of a blank sample.

    • The LOD is the concentration that yields a S/N ratio of approximately 3:1.

    • The LOQ is the concentration that yields a S/N ratio of approximately 10:1.

    • Verification: To confirm the LOQ, prepare and analyze six independent samples at the determined LOQ concentration. The accuracy (% recovery) and precision (%RSD) at this level must meet the acceptance criteria.[23]

  • Acceptance Criteria:

    • LOD: S/N ≥ 3:1.

    • LOQ: S/N ≥ 10:1.

    • Precision at the LOQ should be ≤ 20% RSD.

    • Accuracy at the LOQ should be within 70-130% recovery.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[24]

  • Experimental Protocol:

    • Identify critical method parameters that could be subject to slight variations.

    • Vary these parameters one at a time (e.g., HS equilibration temperature ±2°C, GC oven ramp rate ±10%, carrier gas flow ±5%).

    • Analyze a system suitability or spiked sample under each modified condition.

    • Evaluate the impact on key outputs like retention time, peak area, and resolution.

  • Acceptance Criteria:

    • The results obtained under the varied conditions should not deviate significantly from the results under the nominal conditions and should remain within the system suitability criteria.

Data Synthesis and Comparison

All quantitative validation data should be summarized in clear, concise tables to allow for objective comparison against the pre-defined acceptance criteria.

Table 1: Linearity and Range Summary

Parameter Result Acceptance Criteria Pass/Fail
Range Studied 1 - 15 ppm LOQ to 150% of Limit Pass
Number of Points 5 ≥ 5 Pass
Correlation (r²) 0.9985 ≥ 0.990 Pass

| y-intercept | 150 | Not significantly different from zero | Pass |

Table 2: Accuracy (Recovery) and Precision Summary

Level (vs. 10 ppm Limit) Spiked Conc. (ppm) Mean % Recovery (n=3) % RSD (n=3) Acceptance Criteria Pass/Fail
LOQ 1.0 95.7% 8.2% 70-130% Recovery Pass
100% 10.0 101.2% 4.5% 80-120% Recovery Pass
150% 15.0 98.9% 3.8% 80-120% Recovery Pass
Precision (n=6 @ 10 ppm) % RSD ≤ 15%
Repeatability - - 5.1% Pass

| Intermediate Precision | - | - | 6.3% | | Pass |

Table 3: Sensitivity Summary

Parameter Determined Conc. (ppm) Method Acceptance Criteria Pass/Fail
Limit of Detection (LOD) 0.3 S/N Ratio S/N ≥ 3:1 Pass

| Limit of Quantitation (LOQ) | 1.0 | S/N Ratio | S/N ≥ 10:1 | Pass |

Visualizing the Validation Workflow

A structured workflow is critical for executing a comprehensive method validation study.

Plan Validation Planning (Define Protocol & Criteria) MethodDev Method Optimization (HS-GC-MS Parameters) Plan->MethodDev Specificity Specificity Study (Blank, Matrix, Spike) MethodDev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Proceed if Specific Accuracy Accuracy Study (Spike Recovery) Linearity->Accuracy Precision Precision Study (Repeatability & Intermediate) Linearity->Precision Sensitivity LOD & LOQ Determination (S/N Ratio & Verification) Linearity->Sensitivity Robustness Robustness Study (Parameter Variation) Accuracy->Robustness Precision->Robustness Sensitivity->Robustness Report Final Validation Report (Summarize Data) Robustness->Report Compile Results

Caption: A streamlined workflow for GC-MS analytical method validation.

Conclusion

The validation of an analytical method for trace impurities is a rigorous, multi-faceted process that forms the bedrock of quality control in pharmaceutical development and manufacturing. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that demonstrates the method's reliability. The successful validation of this HS-GC-MS method for this compound, guided by the principles of ICH Q2(R1), provides a high degree of assurance that the procedure is fit for its intended purpose: to accurately and consistently monitor this potential impurity, thereby safeguarding product quality and patient health.

References

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A Comparative Guide to the Accurate and Precise Quantification of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of 2,5,5-trimethyl-2-hexene, a volatile alkene often used as an intermediate in organic synthesis.[1][2] For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount to ensuring the quality of starting materials, monitoring reaction kinetics, and guaranteeing the purity of final products. This document delves into the most effective methods, providing not only procedural steps but also the underlying scientific rationale to empower informed decision-making.

The Analytical Imperative: Why Accurate Quantification Matters

This compound (C₉H₁₈) is a non-polar hydrocarbon whose purity is critical for its intended downstream applications.[1][3] The presence of structural isomers, such as 2,5,5-trimethyl-1-hexene or other trimethylhexene variants, can lead to undesirable side reactions, altered product profiles, and compromised yields.[4][5][6][7] Therefore, analytical methods must not only be precise and accurate but also highly selective to differentiate the target analyte from closely related impurities.

This guide will compare the primary analytical techniques suitable for this purpose: Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), alongside spectroscopic methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography: The Gold Standard for Volatile Compounds

Gas chromatography is the cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound.[8][9] The method's power lies in its ability to separate complex mixtures into individual components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.[1]

GC with Flame Ionization Detection (GC-FID)

Principle of Operation: The FID is a highly sensitive, universal detector for compounds that can be burned in a hydrogen-air flame.[8] As eluted compounds from the GC column are combusted, they produce ions. The detector measures the current generated by these ions, which is directly proportional to the mass of the carbon atoms entering the flame. This makes it an exceptional tool for quantifying hydrocarbons.

Causality in Method Design: The choice of a non-polar or low-to-mid polarity capillary column (e.g., one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase) is deliberate. Based on the "like dissolves like" principle, such columns effectively separate non-polar hydrocarbons like trimethylhexene isomers based on subtle differences in their boiling points and van der Waals interactions.

GC with Mass Spectrometry (GC-MS)

Principle of Operation: Coupling a mass spectrometer to a GC provides an orthogonal layer of data. While the GC separates compounds by their retention time, the MS detector fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[8] This creates a unique mass spectrum for each compound, acting as a chemical "fingerprint."

Trustworthiness Through Confirmation: GC-MS is the definitive method for analyte identification. While GC-FID might show a peak at the expected retention time, co-eluting impurities can artificially inflate the quantification. GC-MS eliminates this ambiguity by confirming the peak's identity through its mass spectrum.[10] For this compound, characteristic fragment ions (with the top peak at m/z 57) provide unambiguous confirmation.[3] This dual confirmation of retention time and mass spectrum is the foundation of a self-validating system for identity and purity assessment.

Spectroscopic Methods: Alternative Approaches

While GC is dominant, spectroscopic techniques offer unique advantages, particularly for structural elucidation and quantification without chromatographic separation.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle of Operation: qNMR leverages the principle that the integrated area of a proton's signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11][12] By adding a certified internal standard of known concentration to a precisely weighed sample, the concentration of the analyte can be determined by comparing the integrals of specific, non-overlapping peaks.[12]

Expertise in Application: The power of qNMR is its "primary ratio" measurement capability, meaning it does not require a standard of the identical compound being analyzed. This is invaluable when a certified reference material for this compound is unavailable. However, its sensitivity is significantly lower than GC, making it unsuitable for trace analysis but excellent for purity assessments of bulk material.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Operation: FTIR measures the absorption of infrared radiation by a sample, causing molecular vibrations (stretching, bending) at specific frequencies corresponding to its functional groups.[13] Alkenes like this compound exhibit characteristic peaks, including C=C stretching (approx. 1630-1680 cm⁻¹) and vinylic C-H stretching (approx. 3000-3100 cm⁻¹).[14][15][16]

Limitations in Quantification: While FTIR can be used quantitatively by creating a calibration curve according to the Beer-Lambert Law, its application for this specific topic is limited.[17][18] The technique struggles to differentiate between isomers with identical functional groups, and overlapping peaks in mixtures make accurate quantification challenging.[17] It is primarily a qualitative tool for confirming the presence of the alkene functional group rather than a precise method for quantifying a specific isomer.

Comparative Performance Analysis

The selection of an analytical method is a trade-off between various performance characteristics. The following table summarizes the capabilities of each technique for the quantification of this compound.

Parameter GC-FID GC-MS Quantitative ¹H NMR (qNMR) FTIR Spectroscopy
Accuracy High (with proper calibration)Very High (confirmatory)High (primary method)Low to Moderate
Precision (%RSD) Excellent (<3%)[19][20]Excellent (<5%)[21]Very Good (<2%)Moderate (5-10%)
Selectivity Good (relies on chromatographic resolution)Excellent (chromatography + mass filtering)[10]Good (relies on unique, resolved signals)Poor (isomers are difficult to distinguish)
Sensitivity (LOQ) Very High (ng/mL to low µg/mL)[21]Highest (pg/mL to ng/mL)[21]Low (mg/mL range)Low (percent level)
Linear Range Very WideWideNarrowModerate
Confirmation of Identity No (retention time only)Yes (mass spectrum fingerprint)[10]Yes (structural information)Limited (functional groups only)
Sample Throughput HighHighModerateVery High
Cost & Complexity ModerateHighHighLow

Detailed Experimental Protocols

These protocols provide a validated starting point for method development. Optimization for specific instrumentation is always recommended.

Protocol: Quantification by GC-FID/MS

This protocol is applicable to both FID and MS detectors, with detector-specific parameters noted.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., n-Hexane or Dichloromethane) at approximately 1000 µg/mL.
  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
  • For unknown samples, dilute them with the same solvent to fall within the calibration range. An initial 1% v/v dilution is a good starting point.[1]

2. GC Parameters:

  • Injector: Split/Splitless, 250°C, Split ratio 50:1.[19]
  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.[19]
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
  • Oven Program: 40°C hold for 3 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[19] This program ensures the separation of volatile isomers at the beginning and elution of any heavier contaminants.
  • Injection Volume: 1 µL.

3. Detector Parameters:

  • FID: 280°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min.
  • MS: Transfer line 280°C, Ion source 230°C, Electron ionization (EI) at 70 eV, Scan range 40-250 m/z.

4. Data Analysis:

  • Integrate the peak corresponding to this compound in both standards and samples.
  • Construct a calibration curve by plotting peak area versus concentration for the standards.
  • Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
  • For purity analysis, calculate the area percent: Purity % = (Area of Analyte Peak / Total Area of All Peaks) x 100.[1]
Protocol: Purity Assessment by Quantitative ¹H NMR (qNMR)

1. Sample Preparation:

  • Choose a high-purity internal standard with a simple spectrum and peaks that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.
  • Accurately weigh ~20 mg of the this compound sample into a vial.
  • Accurately weigh ~10 mg of the internal standard into the same vial.
  • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.[11]

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.
  • Pulse Sequence: Standard 1D proton experiment.
  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the peaks being integrated (a D1 of 30 seconds is a safe starting point for accurate quantification). This is the most critical parameter to ensure full relaxation of all protons for accurate integration.
  • Number of Scans: 8 to 16, depending on sample concentration.
  • Spinning: Turn spinning off to avoid spinning sidebands which can interfere with integration.[12]

3. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.
  • Integrate a well-resolved, unique signal for this compound (e.g., the vinylic proton) and a signal for the internal standard.
  • Calculate the purity using the following formula:[12]

Visualized Workflows and Decision Logic

To further clarify the experimental process and aid in method selection, the following diagrams illustrate the workflows and a decision-making model.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing prep_start Weigh/Pipette Analyte dilute Dilute in Solvent (e.g., Hexane) prep_start->dilute cal_standards Prepare Calibration Standards dilute->cal_standards prep_end Transfer to Autosampler Vials cal_standards->prep_end inject Inject 1 µL Sample prep_end->inject separate Separation on Capillary Column inject->separate detect Detection (FID or MS) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration / Purity calibrate->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert shim Lock & Shim insert->shim acquire Acquire Spectrum (Long D1 Delay) shim->acquire process FT, Phase, Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity Using Formula integrate->calculate

Caption: Workflow for purity assessment of this compound using qNMR.

Decision_Tree start What is the primary analytical goal? goal1 Trace Analysis or Quantification in Complex Matrix start->goal1 Low Concentration goal2 High-Purity Assessment of Bulk Material start->goal2 High Concentration method1 Is absolute structural confirmation required? goal1->method1 method2 Is a primary ratio method (no identical standard) required? goal2->method2 gcms Use GC-MS method1->gcms Yes gcfid Use GC-FID method1->gcfid No method2->gcfid No, and throughput is a priority qnmr Use qNMR method2->qnmr Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

For the quantification of this compound, Gas Chromatography is the superior and most versatile technique .

  • GC-FID offers a robust, precise, and cost-effective solution for routine quality control and quantification in simple matrices where the analyte identity is already established. Its wide linear range is a significant advantage for analyzing samples of varying concentrations.

  • GC-MS should be considered the authoritative method. It provides unequivocal identification, essential for regulatory submissions, complex mixture analysis, and impurity profiling. The added confidence it provides often justifies the higher instrument cost.

Quantitative NMR serves as an excellent orthogonal technique, particularly for the purity certification of reference materials or when a specific standard for this compound is not available. Its lower sensitivity is its main drawback. FTIR remains a useful qualitative tool for functional group confirmation but lacks the specificity required for accurate and precise quantification of this specific alkene isomer in most practical scenarios.

By understanding the principles, strengths, and limitations of each method, researchers can confidently select and implement the most appropriate technique, ensuring data of the highest accuracy, precision, and integrity.

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A Comparative Guide to Robustness Testing of Analytical Procedures for 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical procedures for the purity determination of 2,5,5-Trimethyl-2-hexene, with a primary focus on the principles and practical application of robustness testing. As a volatile organic compound (VOC), the analytical methodology for this compound must be meticulously validated to ensure its reliability and suitability for its intended purpose. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to establish and verify the robustness of such analytical methods.

Introduction: The Criticality of Robustness in Analytical Method Validation

In the realm of pharmaceutical development and quality control, an analytical procedure is not merely a set of instructions but a critical component of the overall quality assurance system. Its ability to deliver consistent, reliable results is paramount. Robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][3] This provides an indication of its reliability during normal usage.[2][4] For a substance like this compound, which may be a starting material, intermediate, or impurity in a manufacturing process, a robust analytical method for purity ensures that process control is maintained and the quality of the final product is assured.

The evaluation of robustness should be considered during the development phase of the analytical procedure.[2][4] This proactive approach allows for the identification of method parameters that are sensitive to change, enabling the implementation of appropriate controls to ensure the method's continued performance.[5]

Analytical Procedure Landscape for this compound

Given the physicochemical properties of this compound, a volatile and non-polar hydrocarbon (Molecular Formula: C₉H₁₈, Molecular Weight: 126.24 g/mol , Predicted Boiling Point: 134.1±7.0 °C), Gas Chromatography (GC) is the most suitable analytical technique.[6][7] This guide will compare two common GC-based methods:

  • Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID) : A robust, widely used method for quantifying organic compounds.[8][9][10] Its response is proportional to the number of carbon atoms in the analyte, making it a reliable quantitative tool for hydrocarbons.

  • Alternative Method: Gas Chromatography with Mass Spectrometry (GC-MS) : Offers higher specificity and qualitative identification capabilities in addition to quantification.[10][11][12] This method is particularly useful for identifying unknown impurities.

The choice between these methods often depends on the specific requirements of the analysis. For routine purity testing where potential impurities are known, GC-FID is often sufficient and more cost-effective. For impurity profiling or in-depth investigations, the confirmatory power of GC-MS is invaluable.

Experimental Design for Robustness Testing

A systematic approach to robustness testing involves identifying the critical parameters of the analytical method and then introducing small, deliberate variations to these parameters. A "one-factor-at-a-time" (OFAT) approach can be used, but a more efficient method is to employ a design of experiments (DoE) approach, such as a Plackett-Burman design.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for the robustness testing of an analytical procedure for this compound.

Robustness_Testing_Workflow cluster_0 Method Development & Optimization cluster_1 Robustness Study Design cluster_2 Execution & Data Analysis cluster_3 Conclusion & Reporting A Develop & Optimize GC-FID Method B Identify Critical Method Parameters A->B C Define Variation Ranges for Parameters B->C D Select Experimental Design (e.g., OFAT, DoE) C->D E Execute Experiments with Varied Parameters D->E F Analyze System Suitability (e.g., Resolution, Tailing Factor) E->F G Analyze Purity Results (e.g., % Area of Main Peak) E->G H Statistical Analysis of Results F->H G->H I Identify Parameters Requiring Stricter Control H->I J Establish System Suitability Criteria I->J K Finalize & Document the Robust Method J->K

Caption: Workflow for Robustness Testing of an Analytical Method.

Detailed Experimental Protocol: GC-FID Purity Method for this compound

This protocol describes a hypothetical GC-FID method for determining the purity of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a capillary split/splitless injector and a flame ionization detector (FID).[14]

Chromatographic Conditions:

Parameter Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 280 °C

| Data Acquisition | Collect data for the entire run time. |

Sample Preparation:

  • Accurately prepare a 1% (v/v) solution of the this compound sample in a suitable high-purity solvent (e.g., n-Hexane).[14]

  • Transfer the solution to an autosampler vial and cap it securely.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The resolution between this compound and its closest eluting impurity should be not less than 2.0.

Robustness Study: Parameters and Variations

For the GC-FID method described above, the following parameters are selected for the robustness study with their respective deliberate variations:

ParameterNominal ValueVariation (-)Variation (+)
Initial Oven Temperature 50 °C48 °C52 °C
Oven Temperature Ramp Rate 10 °C/min9 °C/min11 °C/min
Carrier Gas Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Inlet Temperature 250 °C245 °C255 °C
Detector Temperature 280 °C275 °C285 °C

Comparative Performance Data

The following tables present hypothetical data from the robustness study.

GC-FID Method Robustness Data

Table 1: Impact of Parameter Variation on System Suitability and Purity Results for GC-FID Method

ExperimentVaried ParameterVariationResolution (with nearest impurity)Tailing FactorPurity (% Area)
Nominal --3.51.299.85%
1Initial Oven Temp.48 °C3.61.299.84%
2Initial Oven Temp.52 °C3.41.299.86%
3Ramp Rate9 °C/min3.71.299.85%
4Ramp Rate11 °C/min3.31.399.85%
5Flow Rate0.9 mL/min3.81.299.83%
6Flow Rate1.1 mL/min3.21.399.87%
7Inlet Temperature245 °C3.51.299.85%
8Inlet Temperature255 °C3.51.299.84%
9Detector Temperature275 °C3.51.299.86%
10Detector Temperature285 °C3.51.299.85%

Interpretation: The data in Table 1 indicates that the GC-FID method is robust within the tested parameter ranges. The system suitability criteria (Resolution > 2.0, Tailing Factor < 2.0) are consistently met, and the purity results show minimal variation. The most influential parameter on resolution appears to be the carrier gas flow rate, although the resolution remains well above the acceptance criterion.

Comparison with GC-MS Method

To provide a comprehensive comparison, we will consider the key performance attributes of the GC-FID method against a hypothetical, validated GC-MS method.

Table 2: Comparative Performance of GC-FID and GC-MS Methods

Performance AttributeGC-FID MethodGC-MS MethodRationale and Causality
Specificity ModerateHighFID is a universal detector for organic compounds, relying on retention time for identification. MS provides mass spectral data, offering a much higher degree of confidence in compound identification.[8][10]
Limit of Quantitation (LOQ) ~0.01%~0.005% (in SIM mode)MS, especially in Selected Ion Monitoring (SIM) mode, can be more sensitive for specific impurities than FID.
Linearity (R²) > 0.999> 0.999Both methods can achieve excellent linearity over a defined range.
Precision (%RSD) < 2.0%< 2.0%Both methods are capable of high precision.
Robustness Demonstrated to be highGenerally high, but can be more sensitive to matrix effects and source cleanliness.The simplicity of the FID makes it inherently very robust. The complexity of the MS source and detector can introduce more potential points of variability.
Cost & Complexity LowerHigherGC-FID systems are less expensive to purchase and maintain, and are generally simpler to operate than GC-MS systems.[9]

Conclusion and Recommendations

The presented data demonstrates that a well-developed GC-FID method for the purity analysis of this compound can be highly robust, providing reliable and consistent results under normal operational variability. The deliberate variations in critical method parameters did not significantly impact the system suitability or the final purity determination, confirming the method's reliability.

For routine quality control applications where the primary goal is to quantify the purity of this compound and its known impurities, the GC-FID method is the recommended approach due to its demonstrated robustness, cost-effectiveness, and simplicity.

The GC-MS method serves as a powerful alternative, particularly for:

  • Impurity Identification: When unknown peaks are observed, GC-MS is essential for their structural elucidation.

  • Trace-Level Impurity Quantification: For impurities with very low specification limits, the enhanced sensitivity of GC-MS in SIM mode may be necessary.

  • Method Development and Validation: GC-MS is invaluable during development to confirm the identity of peaks and ensure the specificity of the chosen method.

Ultimately, the selection of the analytical procedure should be based on a thorough risk assessment and the specific requirements of the analysis, in line with the principle of ensuring the method is "suitable for its intended purpose."[1][15]

References

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  • How Can You Detect VOCs (Volatile Organic Compounds)
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  • This compound | C9H18 | CID 545914 - PubChem. (n.d.).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we utilize. 2,5,5-Trimethyl-2-hexene, a flammable, non-halogenated organic compound, requires meticulous handling and disposal to ensure personnel safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards and environmental regulations, designed to build trust and provide value beyond the product itself.

Hazard Identification and Regulatory Framework

Understanding the inherent risks and the governing regulations is the foundational step in proper chemical waste management. This compound is classified as a hazardous substance primarily due to its flammability and potential environmental impact.

1.1. Core Hazards The primary hazard associated with this compound is its flammability; it is a flammable liquid and its vapors can form explosive mixtures with air.[1][2] It is imperative to handle this chemical away from all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[1][3] Furthermore, it is recognized as being potentially harmful to aquatic life with long-lasting effects, making its containment from environmental release a critical priority.[1][4]

1.2. Regulatory Imperative: The Resource Conservation and Recovery Act (RCRA) In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[5][7]

Due to its low flash point, this compound is characterized as an ignitable hazardous waste , assigned the EPA waste code D001 .[8][9] This classification mandates a specific set of procedures for its collection, storage, and disposal.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₈[10]
Molecular Weight 126.24 g/mol [10]
Physical State Liquid
Classification Flammable Liquid, Category 3[1]
Primary Hazard Ignitable (EPA D001)[8][9]

Pre-Disposal Safety and Handling Protocol

Before waste is even generated, safety protocols must be in place. The causality behind these steps is to mitigate the risks of fire, explosion, and exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[1][4][11] This creates a necessary barrier to prevent skin contact and eye exposure.

  • Engineering Controls: All handling and transfers of this compound, including pouring waste, must be conducted within a certified chemical fume hood.[3] This is critical to prevent the accumulation of flammable vapors in the laboratory environment.

  • Elimination of Ignition Sources: Proactively remove all potential ignition sources from the work area. This includes not only open flames but also hot plates, electrical equipment that is not intrinsically safe, and sources of static electricity.[1][3] Use only non-sparking tools when handling containers.[1]

Step-by-Step Waste Accumulation and Storage Procedure

The systematic collection of chemical waste is a self-validating process that ensures safety and compliance. Each step is designed to prevent accidents and facilitate proper final disposal.

Step 1: Select a Compatible Waste Container Collect waste this compound in a designated container that is chemically compatible and in good condition.[12][13] Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must have a secure, tight-fitting lid to prevent the escape of vapors.

Step 2: Segregate the Waste Stream Proper segregation is crucial for safe and cost-effective disposal. As a non-halogenated organic solvent, this compound should be collected in a waste stream designated for "Non-Halogenated Organic Solvents." [14][15] Never mix it with other waste types, such as halogenated solvents, aqueous waste, or strong oxidizers, to prevent dangerous chemical reactions.[11]

Step 3: Label the Container Correctly The waste container must be clearly and accurately labeled the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" [13]

  • The full chemical name: "Waste this compound" (and any other components in the waste stream)

  • The specific hazard characteristics: "Ignitable"

  • The accumulation start date (the date the first waste is added)[13]

Step 4: Store the Waste Container Securely Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12] This area must be:

  • Under the direct control of laboratory personnel.

  • Away from heat sources and direct sunlight.[1]

  • Equipped with secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[13]

Disposal Workflow and Decision Logic

The ultimate disposal of the accumulated waste must be handled by a licensed hazardous waste management facility.[12][16] Laboratory personnel should never attempt to dispose of this chemical via the sanitary sewer system or by evaporation in a fume hood.[11][13] The following diagram outlines the logical workflow for proper management.

G cluster_prep Preparation & Handling cluster_accumulate Waste Accumulation cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood container Select Compatible, Non-Halogenated Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste', Name, Date, Hazard container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage limit Monitor Accumulation Date & Volume Limits storage->limit pickup Arrange Pickup by Licensed Hazardous Waste Contractor limit->pickup end Waste Manifested & Removed for Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to prevent injury and fire.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area and ensure all ignition sources are eliminated.[1][13]

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with a non-combustible absorbent material like vermiculite or sand.

    • Collect the absorbent material using non-sparking tools and place it into a sealable container.

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it along with other chemical waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) or emergency response team.

    • Prevent entry into the affected area.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage this compound waste, ensuring a safe laboratory environment, protecting our ecosystem, and upholding the highest standards of scientific integrity.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Unknown. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Airgas. (2016, July 15). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific.
  • Acros Organics. (2010, October 22). SAFETY DATA SHEET.
  • CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids?
  • Airgas. (2016, March 16). SAFETY DATA SHEET.
  • Chem Service. (2016, January 25). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pace Analytical. (n.d.). Volatile Organic Compounds (VOCs) Testing Services.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US).
  • Lion Technology. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.

Sources

Navigating the Safe Handling of 2,5,5-Trimethyl-2-hexene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational plan for the safe handling and disposal of 2,5,5-Trimethyl-2-hexene, a flammable organic compound. By understanding the inherent risks and adhering to the procedural steps outlined, you can mitigate hazards and foster a secure laboratory environment.

Understanding the Hazard Profile of this compound

Before any handling operations commence, a thorough understanding of the substance's properties is essential. This compound is a flammable liquid and its vapor can form explosive mixtures with air. The primary hazards are associated with its flammability and potential for irritation upon contact.

A critical parameter in assessing the flammability of a liquid is its flash point—the lowest temperature at which it can vaporize to form an ignitable mixture in air. The flash point of this compound is 16.8°C, with a boiling point of 134.1°C[1]. According to the Occupational Safety and Health Administration (OSHA) regulations, this classifies this compound as a Category 2 Flammable Liquid . This classification dictates stringent handling and storage protocols due to the significant fire hazard at or near room temperature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 40467-04-7[1][2][3]
Molecular Formula C₉H₁₈[1][4][5]
Molecular Weight 126.24 g/mol [4][5]
Boiling Point 134.1°C at 760 mmHg[1]
Flash Point 16.8°C[1]
Density 0.74 g/cm³[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the chemical's hazard profile.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during bulk transfers.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Given that this compound is a non-polar organic solvent, nitrile or neoprene gloves are generally suitable. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Lab Coat: A flame-resistant lab coat is required to protect against splashes and in the event of a flash fire.

  • Respiratory Protection: Handling of this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Decision_Flowchart cluster_ppe PPE Selection for this compound start Start: Handling this compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes respirator Is ventilation inadequate? fume_hood->respirator No eye_protection Wear chemical splash goggles splash_risk->eye_protection No face_shield Wear a face shield over goggles splash_risk->face_shield Yes gloves Wear chemically resistant gloves (e.g., nitrile, neoprene) eye_protection->gloves face_shield->gloves lab_coat Wear a flame-resistant lab coat gloves->lab_coat end Proceed with caution lab_coat->end respirator->splash_risk No wear_respirator Use NIOSH-approved respirator with organic vapor cartridge respirator->wear_respirator Yes wear_respirator->splash_risk

Figure 1. Decision flowchart for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following protocol should be integrated into your standard operating procedures (SOPs).

Preparation and Precautionary Measures
  • Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound. If an SDS for the specific isomer is unavailable, consult the SDS for a close isomer like 3,5,5-trimethyl-1-hexene for general guidance, while being mindful of potential differences[6].

  • Work Area Designation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and free of clutter.

  • Ignition Source Elimination: Remove all potential ignition sources from the vicinity. This includes open flames, hot plates, and spark-producing equipment. Use only non-sparking tools[6][7].

  • Static Electricity Prevention: Ensure that all containers and equipment are properly grounded and bonded, especially during transfers, to prevent the buildup of static electricity[6][8].

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., Class B) are readily accessible and in good working order.

Handling and Experimental Use
  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.

  • Controlled Dispensing: When transferring the liquid, do so slowly and carefully to minimize splashing. Use a funnel or dispensing pump for greater control.

  • Maintain Ventilation: Always keep the chemical within the fume hood's sash at the appropriate height to ensure proper airflow and containment of vapors.

  • Container Sealing: Keep containers tightly closed when not in use to prevent the escape of flammable vapors[6].

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Never heat flammable liquids with an open flame.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled hazardous waste container. Do not mix it with incompatible waste streams.

  • Container Management: The waste container must be made of a material compatible with the chemical, be in good condition, and kept securely closed except when adding waste.

  • Labeling: The hazardous waste label must include the full chemical name, "this compound," and the words "Hazardous Waste" and "Flammable."

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or by evaporation[6].

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or paper towels, that come into contact with this compound must be disposed of as hazardous waste in the same manner as the chemical itself.

Disposal_Workflow cluster_disposal Disposal Workflow for this compound start Generation of Waste (this compound) segregate Segregate waste into a designated container start->segregate label_container Label container: 'Hazardous Waste' 'Flammable' 'this compound' segregate->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs end Proper Disposal contact_ehs->end

Figure 2. Step-by-step workflow for the proper disposal of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Spills:

    • Small Spills: For minor spills within a chemical fume hood, use a chemical spill kit with an absorbent material suitable for flammable liquids. Wear appropriate PPE during cleanup. Place all contaminated materials in a sealed hazardous waste container.

    • Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS. If there is a fire hazard, activate the fire alarm and evacuate the building.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[6].

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

By adhering to these comprehensive guidelines, you can ensure the safe and responsible use of this compound in your research endeavors, thereby protecting yourself, your colleagues, and the environment.

References

  • Chem Service. (2016, January 25). SAFETY DATA SHEET: 3,5,5-Trimethyl-1-hexene.
  • Chemsrc. (2025, October 14). This compound | CAS#:40467-04-7.
  • Pharmaffiliates. (n.d.). CAS No : 40467-04-7| Chemical Name : this compound.
  • MySkinRecipes. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:40467-04-7.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.